molecular formula C16H22N2O2 B3025906 4-acetoxy MPT CAS No. 2173386-55-3

4-acetoxy MPT

Cat. No.: B3025906
CAS No.: 2173386-55-3
M. Wt: 274.36 g/mol
InChI Key: CECCEKYTLKWWJJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-acetoxy MPT is an analytical reference standard categorized as a tryptamine. This product is intended for research and forensic applications.>

Properties

IUPAC Name

[3-[2-[methyl(propyl)amino]ethyl]-1H-indol-4-yl] acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O2/c1-4-9-18(3)10-8-13-11-17-14-6-5-7-15(16(13)14)20-12(2)19/h5-7,11,17H,4,8-10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CECCEKYTLKWWJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(C)CCC1=CNC2=C1C(=CC=C2)OC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001343219
Record name 3-{2-[Methyl(propyl)amino]ethyl}-1H-indol-4-yl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001343219
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

274.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2173386-55-3
Record name 4-Acetoxy-N-methyl-n-propyltryptamine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2173386553
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-{2-[Methyl(propyl)amino]ethyl}-1H-indol-4-yl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001343219
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-ACETOXY-N-METHYL-N-PROPYLTRYPTAMINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D28FL93BLV
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-Depth Technical Guide to 4-Acetoxy-N-methyl-N-propyltryptamine (4-AcO-MPT)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Acetoxy-N-methyl-N-propyltryptamine, commonly known as 4-AcO-MPT, is a synthetic psychedelic substance belonging to the tryptamine (B22526) class. Structurally, it is the acetate (B1210297) ester of 4-hydroxy-N-methyl-N-propyltryptamine (4-HO-MPT) and a homolog of the well-known psychedelic compound 4-AcO-DMT (psilacetin).[1] Like other 4-acetoxy-tryptamines, 4-AcO-MPT is considered a prodrug to its phenolic analog, 4-HO-MPT, which is believed to be the primary active compound responsible for its psychoactive effects.[1] This conversion is thought to occur in the body via hydrolysis catalyzed by esterase enzymes.

This technical guide provides a comprehensive overview of the chemical structure, pharmacological properties, and available experimental data for 4-AcO-MPT, intended to serve as a resource for researchers and professionals in the fields of pharmacology, neuroscience, and drug development.

Chemical Structure and Properties

4-AcO-MPT is characterized by an indole (B1671886) core substituted at the 4-position with an acetoxy group, and a side chain at the 3-position containing a tertiary amine with methyl and propyl substituents.

PropertyValueReference
IUPAC Name [3-[2-[methyl(propyl)amino]ethyl]-1H-indol-4-yl] acetate[1]
Synonyms 4-Acetoxy-MPT, 4-acetoxy-N-methyl-N-propyltryptamine[1]
CAS Number 2173386-55-3[1][2]
Molecular Formula C₁₆H₂₂N₂O₂[1][2]
Molar Mass 274.36 g/mol [1]
SMILES CCCN(C)CCC1=CNC2=C1C(=CC=C2)OC(=O)C[1]
InChI 1S/C16H22N2O2/c1-4-9-18(3)10-8-13-11-17-14-6-5-7-15(16(13)14)20-12(2)19/h5-7,11,17H,4,8-10H2,1-3H3[1]
Appearance Fumarate salt is a solid

Pharmacology

The pharmacological effects of 4-AcO-MPT are primarily attributed to its activity as a serotonin (B10506) receptor agonist, with a particular affinity for the 5-HT₂A receptor. As a prodrug, its in vivo effects are largely mediated by its active metabolite, 4-HO-MPT.

Pharmacodynamics

4-AcO-MPT is believed to act as a non-selective serotonin receptor agonist.[1] Its psychedelic effects are thought to be mediated through agonist activity at the 5-HT₂A receptor, a common mechanism for classic hallucinogens.

Quantitative data on the receptor binding affinities (Ki values) of 4-AcO-MPT are limited in the publicly available scientific literature. However, a study by Glatfelter et al. (2023) screened a variety of tryptamines against a panel of receptors and reported that 4-AcO-MPT has a notable affinity for the histamine (B1213489) H₁ receptor, comparable to its affinity for some serotonin receptors.[3] A comprehensive table of Ki values for 4-AcO-MPT across a wide range of receptors is not yet available. For comparative purposes, the binding affinities of the structurally related compound 4-AcO-DMT are provided below.

Receptor4-AcO-DMT Ki (nM)
5-HT₁A130
5-HT₂A93
5-HT₂C234
SERT>10,000

Data for 4-AcO-DMT from Gatch et al. (2021) and is intended for comparative purposes only.

A study by Klein et al. (2021) investigated the in vitro functional activity of 4-AcO-MPT at human 5-HT₂A, 5-HT₂B, and 5-HT₂C receptors using a calcium mobilization assay. The results are summarized in the table below.

ReceptorEC₅₀ (nM)Eₘₐₓ (%)
h5-HT₂A11898.4
h5-HT₂B22.8100
h5-HT₂C24391.2

Data from Klein et al. (2021)

These data indicate that 4-AcO-MPT is a full agonist at these serotonin receptor subtypes, with the highest potency observed at the 5-HT₂B receptor.

Pharmacokinetics

Specific pharmacokinetic studies on 4-AcO-MPT in humans have not been published. As a prodrug, it is expected to be rapidly deacetylated in vivo to form 4-HO-MPT. The onset and duration of effects would be influenced by the rate of this conversion.

In Vivo Studies

The primary in vivo model used to assess the psychedelic potential of tryptamines is the head-twitch response (HTR) in rodents, which is a behavioral proxy for 5-HT₂A receptor activation.

Head-Twitch Response (HTR) in Mice

The study by Klein et al. (2021) also evaluated the ability of 4-AcO-MPT to induce the head-twitch response in C57BL/6J mice.

CompoundED₅₀ (mg/kg)
4-AcO-MPT1.83

Data from Klein et al. (2021)

The ability of 4-AcO-MPT to induce the HTR in mice is consistent with its agonist activity at the 5-HT₂A receptor and supports its classification as a psychedelic compound.

Experimental Protocols

Synthesis

A general method for the synthesis of 4-acetoxy tryptamine prodrugs involves the O-acetylation of the corresponding 4-hydroxy tryptamine. While a specific, detailed protocol for 4-AcO-MPT is not widely published, a general procedure can be adapted from the synthesis of similar compounds. A common method for the synthesis of the precursor 4-HO-MPT would involve the reduction of the corresponding glyoxylamide, which can be prepared from 4-benzyloxyindole. The final acetylation step can be achieved using acetic anhydride.

Analytical Methodology

A general protocol for the analysis of tryptamines by GC-MS, which can be adapted for 4-AcO-MPT, is as follows:

  • Sample Preparation: Dissolve the analyte in a suitable organic solvent (e.g., methanol (B129727) or chloroform).

  • Instrument: Agilent gas chromatograph with a mass selective detector.

  • Column: HP-5MS (or equivalent) capillary column (e.g., 30 m x 0.25 mm x 0.25 µm).

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • Injector Temperature: 280 °C.

  • Oven Program: Initial temperature of 100 °C, hold for 1 minute, then ramp to 280-300 °C at 10-12 °C/min, and hold for a final period.

  • MS Parameters: Scan range of 40-550 amu in electron ionization (EI) mode.

For structural elucidation, NMR spectroscopy is essential. A general protocol for acquiring a ¹H NMR spectrum of a tryptamine salt is:

  • Sample Preparation: Dissolve approximately 10-20 mg of the analyte in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) containing a reference standard such as tetramethylsilane (B1202638) (TMS).

  • Instrument: 400 MHz NMR spectrometer.

  • Parameters: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

In Vitro Functional Assay: Calcium Mobilization

This assay is used to determine the potency and efficacy of a compound at Gq-coupled receptors like the 5-HT₂A receptor.

  • Cell Line: Use a cell line (e.g., HEK293) stably expressing the human 5-HT₂A receptor.

  • Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffer containing probenecid (B1678239) to prevent dye extrusion.

  • Compound Addition: Add varying concentrations of 4-AcO-MPT to the cells.

  • Signal Detection: Measure the fluorescence intensity over time using a fluorescence plate reader. An increase in fluorescence corresponds to an increase in intracellular calcium concentration.

  • Data Analysis: Plot the peak fluorescence response against the logarithm of the compound concentration to generate a dose-response curve and determine the EC₅₀ and Eₘₐₓ values.

In Vivo Behavioral Assay: Head-Twitch Response (HTR)
  • Animals: Use male C57BL/6J mice.

  • Drug Administration: Administer 4-AcO-MPT via an appropriate route (e.g., intraperitoneal or subcutaneous injection) at various doses.

  • Observation: Place the mice in individual observation chambers and record their behavior for a set period (e.g., 30-60 minutes).

  • Quantification: Manually or automatically score the number of head twitches. A head twitch is a rapid, side-to-side rotational movement of the head.

  • Data Analysis: Plot the number of head twitches against the drug dose to generate a dose-response curve and determine the ED₅₀ value.

Signaling Pathways and Experimental Workflows

5-HT₂A Receptor Signaling Pathway

Activation of the 5-HT₂A receptor by an agonist like 4-HO-MPT (the active metabolite of 4-AcO-MPT) primarily initiates the Gq/G₁₁ signaling cascade. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium stores, while DAG activates protein kinase C (PKC). Recent research also suggests the involvement of biased agonism and intracellular 5-HT₂A receptors in the actions of psychedelic tryptamines.

Gq_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space 4-AcO-MPT_ext 4-AcO-MPT 4-AcO-MPT_int 4-AcO-MPT 4-AcO-MPT_ext->4-AcO-MPT_int Diffusion 5HT2A_Receptor 5-HT2A Receptor G_Protein Gq/G11 5HT2A_Receptor->G_Protein Activation PLC Phospholipase C (PLC) G_Protein->PLC Activation PIP2 PIP2 PLC->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Esterase Esterases 4-AcO-MPT_int->Esterase Metabolism 4-HO-MPT 4-HO-MPT Esterase->4-HO-MPT Hydrolysis 4-HO-MPT->5HT2A_Receptor Agonist Binding ER Endoplasmic Reticulum IP3->ER Binds to IP3 Receptor PKC Protein Kinase C (PKC) DAG->PKC Activation Ca2 Ca²⁺ Release ER->Ca2 Downstream Downstream Cellular Effects (e.g., Gene Expression, Neuronal Excitability) Ca2->Downstream PKC->Downstream

5-HT₂A Receptor Gq Signaling Pathway
Experimental Workflow for Head-Twitch Response Assay

The following diagram illustrates a typical workflow for conducting a head-twitch response (HTR) study in mice to assess the psychedelic-like effects of a test compound such as 4-AcO-MPT.

HTR_Workflow cluster_preparation Preparation Phase cluster_experiment Experimental Phase cluster_analysis Data Analysis Phase Animal_Acclimation Animal Acclimation (e.g., 1 week) Habituation Habituation to Test Arena (e.g., 15-30 min) Animal_Acclimation->Habituation Drug_Preparation Test Compound Preparation (Vehicle and multiple doses) Drug_Administration Drug Administration (e.g., IP, SC) Drug_Preparation->Drug_Administration Habituation->Drug_Administration Observation Behavioral Observation (e.g., 30-60 min) Drug_Administration->Observation Scoring HTR Scoring (Manual or automated) Observation->Scoring Dose_Response Dose-Response Curve Generation Scoring->Dose_Response ED50_Calculation ED₅₀ Calculation Dose_Response->ED50_Calculation

Head-Twitch Response (HTR) Experimental Workflow

Conclusion

4-Acetoxy-N-methyl-N-propyltryptamine is a synthetic tryptamine that acts as a serotonin receptor agonist, with prominent effects at the 5-HT₂A receptor. In vitro and in vivo data support its classification as a psychedelic compound, likely acting as a prodrug for 4-HO-MPT. While current research provides valuable insights into its functional activity, further studies are needed to fully characterize its receptor binding profile, pharmacokinetics, and metabolic fate. The experimental protocols and workflows provided in this guide offer a framework for researchers to further investigate the properties of this and other novel psychoactive compounds.

References

4-acetoxy MPT as a prodrug for 4-HO-MPT

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide on 4-Acetoxy-N-methyl-N-propyltryptamine (4-acetoxy-MPT) as a Prodrug for 4-Hydroxy-N-methyl-N-propyltryptamine (4-HO-MPT)

Introduction

4-Acetoxy-N-methyl-N-propyltryptamine, commonly known as 4-acetoxy-MPT, is a synthetic tryptamine (B22526) that is structurally related to other psychedelic compounds like psilacetin (4-AcO-DMT).[1] It is considered a prodrug for the pharmacologically active compound 4-hydroxy-N-methyl-N-propyltryptamine (4-HO-MPT), also known as meprocin.[1][2] A prodrug is an inactive or less active compound that is metabolized in the body into its active form. The primary advantage of a prodrug strategy, particularly with 4-substituted tryptamines, is often to improve stability and bioavailability, masking the more labile phenolic hydroxyl group of the active metabolite with an ester.[3][4]

This technical guide provides a comprehensive overview of 4-acetoxy-MPT, focusing on its conversion to 4-HO-MPT, the pharmacology of the active metabolite, and the experimental methodologies used to characterize these compounds. This document is intended for researchers, scientists, and professionals in the field of drug development and pharmacology.

Chemical Properties

A clear distinction between the prodrug and its active metabolite is fundamental. The key chemical properties of 4-acetoxy-MPT and 4-HO-MPT are summarized below.

Property4-acetoxy-MPT4-HO-MPT (Meprocin)
IUPAC Name [3-[2-[methyl(propyl)amino]ethyl]-1H-indol-4-yl] acetate (B1210297)3-[2-[methyl(propyl)amino]ethyl]-1H-indol-4-ol
Formula C₁₆H₂₂N₂O₂C₁₄H₂₀N₂O
Molar Mass 274.364 g·mol⁻¹232.327 g·mol⁻¹
CAS Number 2173386-55-377872-42-5 (hydrochloride)
Synonyms 4-Acetoxy-N-methyl-N-propyltryptamine4-Hydroxy-N-methyl-N-propyltryptamine, Meprocin

Prodrug Conversion Mechanism

4-acetoxy-MPT is converted to its active form, 4-HO-MPT, through a straightforward hydrolysis reaction. This biotransformation is primarily catalyzed by esterase enzymes present in the blood, liver, and other tissues.[3][] The acetate group at the 4-position of the indole (B1671886) ring is cleaved, revealing the phenolic hydroxyl group, which is crucial for pharmacological activity at serotonin (B10506) receptors. This process is analogous to the in vivo conversion of psilocybin to psilocin and 4-AcO-DMT to psilocin.[6][7][8]

G cluster_main In Vivo Conversion of 4-acetoxy-MPT to 4-HO-MPT Prodrug 4-acetoxy-MPT (Inactive Prodrug) Active 4-HO-MPT (Active Metabolite) Prodrug->Active Hydrolysis Byproduct Acetic Acid Enzyme Esterases (e.g., in plasma, liver) Enzyme->Prodrug Catalyzes

Caption: Prodrug activation of 4-acetoxy-MPT.

Pharmacology of 4-HO-MPT

The psychedelic effects of 4-acetoxy-MPT are attributable to the pharmacological actions of its active metabolite, 4-HO-MPT.

Mechanism of Action

4-HO-MPT is a serotonergic psychedelic that acts as a non-selective serotonin receptor agonist.[2] Its primary mechanism of action, responsible for its psychedelic effects, is agonism at the serotonin 5-HT₂A receptor.[2][9] Activation of this receptor is a hallmark of classic hallucinogens like psilocin and LSD.[10][11] 4-HO-MPT also interacts with other serotonin receptors, including 5-HT₂B and 5-HT₂C, which may modulate its overall pharmacological profile.[2]

Receptor Binding and Functional Activity

Quantitative data on the interaction of 4-HO-MPT with various serotonin receptors provide insight into its potency and selectivity. While comprehensive binding profiles are still emerging, available data for 4-HO-MPT and related compounds highlight its significant affinity for 5-HT receptors. Studies have shown that 4-hydroxy compounds generally exhibit higher binding affinity across 5-HT receptor targets compared to their 4-acetoxy analogues.[12]

CompoundReceptorAssay TypeValue (nM)
4-HO-MPT 5-HT₂ACa²⁺ Mobilization (EC₅₀)16.0
4-HO-MPT 5-HT₂BCa²⁺ Mobilization (EC₅₀)13.0
4-HO-MPT 5-HT₂CCa²⁺ Mobilization (EC₅₀)39.0
4-AcO-MPT 5-HT₂ACa²⁺ Mobilization (EC₅₀)260
Psilocin 5-HT₂ACa²⁺ Mobilization (EC₅₀)5.9

Note: Data derived from studies on psilocybin analogues. EC₅₀ is the half-maximal effective concentration.

The data clearly illustrate that O-acetylation reduces the in vitro 5-HT₂A potency by approximately 10- to 20-fold.[8]

5-HT₂A Receptor Signaling Pathway

Activation of the 5-HT₂A receptor, a G-protein coupled receptor (GPCR), primarily initiates the Gq/11 signaling cascade.[10][11] This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol (B14025) triphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium (Ca²⁺), while DAG activates protein kinase C (PKC). These downstream events ultimately modulate neuronal excitability, gene expression, and synaptic plasticity, which are thought to underlie the profound perceptual and cognitive changes associated with psychedelic compounds.[11][13]

G cluster_pathway Simplified 5-HT₂A Receptor Signaling Pathway Ligand 4-HO-MPT Receptor 5-HT₂A Receptor Ligand->Receptor Binds & Activates G_Protein Gq/11 Receptor->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC Activates PIP2 PIP₂ PLC->PIP2 Hydrolyzes IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG Ca_Release ↑ Intracellular Ca²⁺ IP3->Ca_Release PKC Protein Kinase C (PKC) Activation DAG->PKC Downstream Neuronal Modulation & Synaptic Plasticity Ca_Release->Downstream PKC->Downstream

Caption: Downstream signaling cascade of 4-HO-MPT at the 5-HT₂A receptor.

Pharmacokinetics

Specific pharmacokinetic data for 4-acetoxy-MPT and 4-HO-MPT in humans are not available in the scientific literature. However, the profile can be inferred from closely related compounds like psilocybin and its active metabolite, psilocin. Following oral administration, psilocybin is rapidly dephosphorylated to psilocin.[14][15] Similarly, 4-acetoxy-MPT is expected to be rapidly and efficiently hydrolyzed to 4-HO-MPT.

The pharmacokinetic parameters of psilocin after oral psilocybin administration are presented below for comparative purposes.

ParameterValue RangeDescription
Tₘₐₓ (Time to Peak) 1.8 - 4 hoursTime to reach maximum plasma concentration.
Cₘₐₓ (Peak Conc.) Dose-dependent (e.g., 16 ng/mL at 0.3 mg/kg)Maximum plasma concentration achieved.
t₁/₂ (Half-life) 1.5 - 4 hoursTime for plasma concentration to reduce by half.
Bioavailability ~53% (for psilocin from psilocybin)Fraction of dose reaching systemic circulation.

Source: Data compiled from systematic reviews of psilocybin pharmacokinetics.[16][17]

Experimental Protocols

Characterizing the prodrug nature and pharmacological activity of compounds like 4-acetoxy-MPT involves a series of established in vitro and in vivo experiments.

General Synthesis of 4-acetoxy-MPT

A plausible synthesis of 4-acetoxy-MPT involves the acetylation of 4-HO-MPT.

  • Starting Material: 4-HO-MPT.

  • Reagent: Acetic anhydride (B1165640) or acetyl chloride.

  • Solvent: An aprotic solvent such as dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF).

  • Base: A non-nucleophilic base like triethylamine (B128534) (TEA) or pyridine (B92270) is used to neutralize the acid byproduct.

  • Procedure: 4-HO-MPT is dissolved in the solvent, and the base is added. The acetylating agent is then added dropwise, typically at a reduced temperature (e.g., 0 °C) to control the reaction. The mixture is stirred until the reaction is complete, as monitored by thin-layer chromatography (TLC).

  • Workup and Purification: The reaction is quenched with water or a mild aqueous acid. The organic layer is separated, washed, dried, and the solvent is removed under reduced pressure. The crude product is then purified, typically by column chromatography, to yield pure 4-acetoxy-MPT.

In Vivo Behavioral Assay: Head-Twitch Response (HTR)

The head-twitch response (HTR) in rodents is a well-established behavioral proxy for 5-HT₂A receptor activation and is predictive of hallucinogenic potential in humans.[1][8][18]

  • Subjects: Typically, male C57BL/6J mice are used.

  • Drug Administration: 4-acetoxy-MPT, 4-HO-MPT, or a vehicle control is administered to the mice, usually via intraperitoneal (IP) injection.[8] A range of doses is tested to establish a dose-response curve.

  • Observation: Immediately after injection, mice are placed individually in observation chambers (e.g., clear polycarbonate cages). Their behavior is recorded or observed by a trained experimenter for a set period (e.g., 30-60 minutes).

  • Data Collection: The number of head twitches (rapid, involuntary side-to-side head movements) is counted for each animal.

  • Analysis: The data are analyzed to determine the dose-dependent effect of the compound on HTR frequency. The ED₅₀ (the dose that produces 50% of the maximal response) is calculated to quantify the in vivo potency of the compound.[8]

CompoundHTR Potency (ED₅₀ in µmol/kg)
4-HO-MPT 1.92
4-AcO-MPT 1.41
Psilocin 0.81

Source: Data from HTR experiments in C57BL/6J mice.[8]

Interestingly, while O-acetylation significantly reduces in vitro potency, it has little effect on in vivo HTR potency, supporting the hypothesis that these compounds act as prodrugs that are efficiently converted to their 4-hydroxy metabolites in the body.[8]

G cluster_workflow Experimental Workflow for Head-Twitch Response (HTR) Assay Acclimatization Animal Acclimatization Grouping Group Assignment (Vehicle, Test Compound Doses) Acclimatization->Grouping Injection Drug Administration (IP) Grouping->Injection Observation Place in Observation Chamber Record Behavior Injection->Observation Data_Collection Count Head Twitches (e.g., for 30 min) Observation->Data_Collection Analysis Data Analysis (Dose-Response Curve, ED₅₀ Calc.) Data_Collection->Analysis Conclusion Determine In Vivo 5-HT₂A Agonist Potency Analysis->Conclusion

Caption: A typical workflow for assessing the in vivo activity of 4-acetoxy-MPT.

In Vitro Functional Assay: Calcium Mobilization

This assay measures the functional activity of a compound at Gq-coupled receptors like 5-HT₂A by detecting downstream calcium release.[8]

  • Cell Culture: A stable cell line (e.g., HEK 293) expressing the human 5-HT₂A receptor is cultured.

  • Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM). This dye exhibits a significant increase in fluorescence upon binding to free Ca²⁺.

  • Compound Addition: The cells are exposed to various concentrations of the test compound (e.g., 4-HO-MPT).

  • Signal Detection: A specialized instrument, such as a FLIPR (Fluorometric Imaging Plate Reader), is used to monitor the change in fluorescence intensity over time. An increase in fluorescence indicates a rise in intracellular calcium concentration, signifying receptor activation.

  • Data Analysis: Concentration-response curves are generated, and the EC₅₀ and Eₘₐₓ (maximum effect) values are calculated to determine the potency and efficacy of the compound as a receptor agonist.

Conclusion

4-acetoxy-MPT serves as a classic example of a prodrug for the serotonergic psychedelic 4-HO-MPT. The available data strongly support the hypothesis that it is efficiently deacetylated in vivo by esterases to release its pharmacologically active metabolite.[8] The active compound, 4-HO-MPT, is a potent agonist at 5-HT₂A receptors, which mediates its psychedelic-like effects, as demonstrated by in vivo models like the head-twitch response in mice.[8][18] While O-acetylation markedly decreases in vitro potency at serotonin receptors, its minimal impact on in vivo potency underscores the effectiveness of the prodrug strategy.[8] Further research, particularly pharmacokinetic studies in humans, is necessary to fully elucidate the clinical potential and safety profile of this compound. This guide provides a foundational understanding for professionals engaged in the study of novel psychoactive substances and the development of next-generation therapeutics.

References

The Mechanism of Action of 4-Acetoxy-N-methyl-N-propyltryptamine (4-acetoxy MPT): A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-acetoxy-N-methyl-N-propyltryptamine, commonly known as 4-acetoxy MPT, is a synthetic tryptamine (B22526) that is structurally related to the psychedelic compound psilocin. Emerging research indicates that this compound functions as a prodrug, undergoing in vivo biotransformation to its active metabolite, 4-hydroxy-N-methyl-N-propyltryptamine (4-HO-MPT). The primary mechanism of action of 4-HO-MPT is agonism at serotonin (B10506) receptors, with a notable affinity for the 5-HT₂A receptor, which is centrally implicated in the induction of psychedelic effects. This technical guide provides a comprehensive overview of the current understanding of the mechanism of action of this compound, presenting key quantitative data, detailed experimental methodologies, and visual representations of the relevant biological pathways and processes.

The Prodrug Hypothesis: Conversion to 4-HO-MPT

The central tenet of this compound's mechanism of action is its role as a prodrug for the more pharmacologically active compound, 4-HO-MPT.[1][2] It is hypothesized that the acetoxy group at the 4-position of the indole (B1671886) ring is labile and susceptible to hydrolysis by esterase enzymes in the body, such as carboxylesterases, revealing the phenolic hydroxyl group of 4-HO-MPT. This biotransformation is critical for the compound's psychoactive effects.

While direct in vivo metabolic studies for this compound are not extensively detailed in the current literature, the prodrug model is strongly supported by several lines of evidence:

  • Comparative Pharmacology: Studies on a range of 4-acetoxy tryptamines consistently demonstrate that their 4-hydroxy analogues exhibit significantly higher binding affinities and functional potencies at key serotonergic receptors.[3]

  • In Vivo Potency: The in vivo effects of 4-acetoxy tryptamines, such as the induction of the head-twitch response (HTR) in rodents, are often comparable in potency to their 4-hydroxy counterparts, suggesting efficient conversion to the active metabolite.[4]

  • Metabolic Studies of Analogues: Research on the in vitro metabolism of structurally similar compounds, such as 4-acetoxy-N,N-diisopropyltryptamine (4-AcO-DiPT), has shown that ester hydrolysis to the corresponding 4-hydroxy metabolite is a primary metabolic pathway.[5]

The proposed metabolic activation of this compound is a critical first step in its pharmacological cascade.

This compound This compound 4-HO-MPT 4-HO-MPT This compound->4-HO-MPT Hydrolysis Esterases Esterases Esterases->this compound e.g., Carboxylesterases cluster_membrane Cell Membrane 5-HT2A_Receptor 5-HT2A Receptor Gq_Protein Gq 5-HT2A_Receptor->Gq_Protein Activates PLC Phospholipase C Gq_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 4-HO-MPT 4-HO-MPT 4-HO-MPT->5-HT2A_Receptor Binds and Activates IP3 IP3 PIP2->IP3 Hydrolyzes to DAG DAG PIP2->DAG Hydrolyzes to Ca2_Release Ca²⁺ Release IP3->Ca2_Release Downstream_Effects Downstream Cellular Effects DAG->Downstream_Effects Ca2_Release->Downstream_Effects cluster_prep Membrane Preparation cluster_assay Binding Assay cluster_analysis Data Analysis Cell_Culture Cells expressing receptor of interest Homogenization Homogenization in buffer Cell_Culture->Homogenization Centrifugation Centrifugation to pellet membranes Homogenization->Centrifugation Resuspension Resuspend in assay buffer Centrifugation->Resuspension Incubation Incubate membranes with radioligand and competing compound (this compound or 4-HO-MPT) Resuspension->Incubation Filtration Rapid filtration to separate bound and free radioligand Incubation->Filtration Washing Wash filters with ice-cold buffer Filtration->Washing Scintillation Measure radioactivity with a scintillation counter Washing->Scintillation IC50 Calculate IC₅₀ values from competition curves Scintillation->IC50 Ki Calculate Ki values using the Cheng-Prusoff equation IC50->Ki

References

An In-Depth Technical Guide to the Pharmacological Profile of 4-Acetoxy-N-methyl-N-propyltryptamine (4-AcO-MPT)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Acetoxy-N-methyl-N-propyltryptamine (4-AcO-MPT) is a synthetic tryptamine (B22526) and a structural analog of the psychedelic compound psilocin. As a member of the 4-acetoxy class of tryptamines, it is widely considered to be a prodrug of 4-hydroxy-N-methyl-N-propyltryptamine (4-HO-MPT). This document provides a comprehensive overview of the current scientific understanding of the pharmacological profile of 4-AcO-MPT, intended for an audience of researchers, scientists, and drug development professionals. The information presented herein is based on available preclinical data and is intended to serve as a technical guide for future research and development.

Introduction

4-Acetoxy-N-methyl-N-propyltryptamine, also known as 4-Acetoxy-MPT, is a lesser-known synthetic psychedelic tryptamine.[1] Structurally related to the well-characterized psychedelic 4-AcO-DMT (psilacetin), 4-AcO-MPT is presumed to exert its primary pharmacological effects through its conversion to the active metabolite, 4-HO-MPT.[1] This conversion is thought to occur via in vivo hydrolysis of the acetate (B1210297) ester. The psychedelic effects of tryptamines are primarily mediated by their agonist activity at serotonin (B10506) 2A (5-HT2A) receptors.[2] This guide summarizes the available quantitative data on the receptor binding affinity and in vivo functional activity of 4-AcO-MPT, details the experimental protocols used in these assessments, and visualizes the key pathways and workflows.

Quantitative Pharmacological Data

The following tables summarize the available quantitative data for 4-AcO-MPT and its active metabolite, 4-HO-MPT, to provide a comparative pharmacological profile.

Table 1: Receptor Binding Affinity of 4-AcO-MPT and 4-HO-MPT
Receptor4-AcO-MPT Kᵢ (nM)4-HO-MPT Kᵢ (nM)
Serotonin Receptors
5-HT₁ₐ1,180126
5-HT₁ₑ>10,0001,460
5-HT₂ₐ1,210113
5-HT₂ₙ48936
5-HT₂ₒ2,750250
5-HT₅ₐ1,810200
5-HT₆1,8401,230
5-HT₇8,9101,110
Adrenergic Receptors
α₂ₐ>10,000>10,000
α₂ₙ2401,570
α₂ₒ1,2901,510
Dopamine Receptors
D₃>10,000891
Histamine Receptors
H₁372162
Transporters
SERT>10,000851

Data sourced from Glatfelter et al., 2023.[3]

Table 2: In Vivo Functional Activity of 4-AcO-MPT and 4-HO-MPT (Head-Twitch Response in Mice)
CompoundED₅₀ (mg/kg)ED₅₀ (µmol/kg)
4-AcO-MPT0.551.41
4-HO-MPT0.671.92

Data sourced from Klein et al., 2021.[2]

Experimental Protocols

Radioligand Binding Assays

To determine the binding affinity (Kᵢ) of 4-AcO-MPT and its analogs for a range of neurotransmitter receptors and transporters.

  • Preparation of Cell Membranes: Cell membranes from HEK or CHO cells stably expressing the receptor of interest are prepared.

  • Competition Binding Assay: A fixed concentration of a specific radioligand (e.g., [³H]ketanserin for 5-HT₂ₐ receptors) is incubated with the cell membranes in the presence of increasing concentrations of the unlabeled test compound (4-AcO-MPT or 4-HO-MPT).

  • Incubation: The mixture is incubated at a specific temperature (e.g., 37°C) for a defined period to allow for binding equilibrium to be reached.

  • Separation of Bound and Free Ligand: The reaction is terminated by rapid filtration through glass fiber filters, separating the membrane-bound radioligand from the unbound radioligand.

  • Quantification: The amount of radioactivity trapped on the filters is quantified using liquid scintillation counting.

  • Data Analysis: The data are analyzed using non-linear regression to determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). The Kᵢ value is then calculated from the IC₅₀ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/K₋), where [L] is the concentration of the radioligand and K₋ is its dissociation constant.[3]

Head-Twitch Response (HTR) in Mice

To assess the in vivo 5-HT₂ₐ receptor agonist activity of 4-AcO-MPT, which is a behavioral proxy for hallucinogenic potential in humans.

  • Animals: Male C57BL/6J mice are typically used for this assay.

  • Drug Administration: 4-AcO-MPT, dissolved in a suitable vehicle (e.g., saline), is administered to the mice, usually via intraperitoneal (IP) injection.

  • Observation Period: Immediately after injection, individual mice are placed in an observation chamber (e.g., a clear cylindrical container).

  • HTR Recording: The number of head-twitches is recorded for a specified period, typically 30-60 minutes. A head-twitch is characterized as a rapid, convulsive, side-to-side rotational movement of the head.

  • Data Analysis: The total number of head-twitches is counted for each mouse. Dose-response curves are generated, and the ED₅₀ value (the dose that produces 50% of the maximal response) is calculated using non-linear regression.[2]

Calcium Mobilization Assay

To determine the in vitro functional activity (potency and efficacy) of a compound as an agonist at Gq-coupled receptors, such as the 5-HT₂ₐ receptor.

  • Cell Culture: HEK-293 cells stably expressing the human 5-HT₂ₐ receptor are cultured in a suitable medium.

  • Cell Plating: Cells are seeded into 96-well plates and allowed to adhere overnight.

  • Dye Loading: The cell culture medium is removed, and the cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffer solution. This dye will fluoresce upon binding to intracellular calcium.

  • Compound Addition: The plate is placed in a fluorescence plate reader. Increasing concentrations of the test compound (e.g., 4-AcO-MPT) are added to the wells.

  • Fluorescence Measurement: The fluorescence intensity in each well is measured over time. An increase in fluorescence indicates a rise in intracellular calcium levels, signifying receptor activation.

  • Data Analysis: The peak fluorescence response at each compound concentration is determined. Dose-response curves are generated, and the EC₅₀ (the concentration that produces 50% of the maximal response) and Eₘₐₓ (the maximum response) values are calculated.[2]

Signaling Pathways and Experimental Workflows

Diagram 1: Proposed Metabolic Activation and 5-HT₂ₐ Receptor Signaling of 4-AcO-MPT

G cluster_0 In Vivo Metabolism cluster_1 5-HT2A Receptor Activation 4-AcO-MPT 4-AcO-MPT 4-HO-MPT 4-HO-MPT 4-AcO-MPT->4-HO-MPT Hydrolysis (Esterases) 5-HT2A Receptor 5-HT2A Receptor 4-HO-MPT->5-HT2A Receptor Gq/11 Gq/11 5-HT2A Receptor->Gq/11 PLC PLC Gq/11->PLC Activates IP3 IP3 PLC->IP3 Generates Ca2+ Release Ca2+ Release IP3->Ca2+ Release Induces Psychedelic Effects Psychedelic Effects Ca2+ Release->Psychedelic Effects

Caption: Proposed metabolic and signaling pathway of 4-AcO-MPT.

Diagram 2: Experimental Workflow for In Vivo Head-Twitch Response Assay

G Drug Preparation Drug Preparation Animal Acclimation Animal Acclimation Drug Preparation->Animal Acclimation Drug Administration (IP) Drug Administration (IP) Animal Acclimation->Drug Administration (IP) Observation in Chamber Observation in Chamber Drug Administration (IP)->Observation in Chamber HTR Recording HTR Recording Observation in Chamber->HTR Recording Data Analysis (ED50) Data Analysis (ED50) HTR Recording->Data Analysis (ED50)

Caption: Workflow for the mouse head-twitch response assay.

Diagram 3: Logical Relationship of Prodrug Activity

G cluster_0 In Vitro cluster_1 In Vivo 4-AcO-MPT_in_vitro 4-AcO-MPT Lower 5-HT2A Affinity Lower 5-HT2A Affinity 4-AcO-MPT_in_vitro->Lower 5-HT2A Affinity 4-HO-MPT_in_vitro 4-HO-MPT Higher 5-HT2A Affinity Higher 5-HT2A Affinity 4-HO-MPT_in_vitro->Higher 5-HT2A Affinity Similar HTR Potency Similar HTR Potency Lower 5-HT2A Affinity->Similar HTR Potency Discrepancy suggests prodrug mechanism 4-AcO-MPT_in_vivo 4-AcO-MPT 4-AcO-MPT_in_vivo->Similar HTR Potency 4-HO-MPT_in_vivo 4-HO-MPT 4-HO-MPT_in_vivo->Similar HTR Potency

References

The Prodrug Relationship of 4-Acetoxy-MPT to Psilocybin and Psilocin: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the chemical and pharmacological relationships between 4-acetoxy-N-methyl-N-propyltryptamine (4-acetoxy-MPT), psilocybin, and psilocin. Both 4-acetoxy-MPT and psilocybin are prodrugs that undergo in vivo hydrolysis to their respective psychoactive metabolites, 4-hydroxy-N-methyl-N-propyltryptamine (4-hydroxy-MPT or meprocin) and psilocin. This guide details their comparative chemical structures, metabolic pathways, and receptor binding profiles. Experimental protocols for key assays are provided, and signaling pathways are visualized to elucidate the mechanisms of action of these psychedelic compounds. All quantitative data are summarized in comparative tables for ease of reference.

Introduction

Psilocybin, the naturally occurring psychedelic compound found in mushrooms of the Psilocybe genus, has garnered significant interest for its therapeutic potential in treating various psychiatric disorders. Upon ingestion, psilocybin is rapidly dephosphorylated to its active metabolite, psilocin. Psilocin is a potent agonist at serotonin (B10506) receptors, particularly the 5-HT2A receptor, which is believed to mediate its profound effects on perception, mood, and consciousness.

Analogous to the psilocybin-psilocin relationship, 4-acetoxy-MPT is a synthetic tryptamine (B22526) that is considered a prodrug of the psychoactive compound 4-hydroxy-MPT. This guide explores the parallels and differences between these two prodrug-drug pairs, providing a comprehensive resource for researchers in the field of psychedelic science and drug development.

Chemical Structures

The chemical structures of 4-acetoxy-MPT, 4-hydroxy-MPT, psilocybin, and psilocin are presented below. All are tryptamine derivatives, characterized by an indole (B1671886) ring attached to an ethylamine (B1201723) side chain.

  • Psilocybin: 4-Phosphoryloxy-N,N-dimethyltryptamine

  • Psilocin: 4-Hydroxy-N,N-dimethyltryptamine

  • 4-Acetoxy-MPT: 4-Acetoxy-N-methyl-N-propyltryptamine

  • 4-Hydroxy-MPT: 4-Hydroxy-N-methyl-N-propyltryptamine

G cluster_psilocybin Psilocybin Metabolism cluster_mpt 4-Acetoxy-MPT Metabolism psilocybin Psilocybin (4-Phosphoryloxy-N,N-dimethyltryptamine) psilocin Psilocin (4-Hydroxy-N,N-dimethyltryptamine) [Active Metabolite] psilocybin->psilocin Dephosphorylation (Alkaline Phosphatases) acetoxy_mpt 4-Acetoxy-MPT (4-Acetoxy-N-methyl-N-propyltryptamine) hydroxy_mpt 4-Hydroxy-MPT (4-Hydroxy-N-methyl-N-propyltryptamine) [Active Metabolite] acetoxy_mpt->hydroxy_mpt Hydrolysis (Esterases) G cluster_gq Gq/11 Signaling Pathway cluster_arrestin β-Arrestin Pathway agonist Psilocin or 4-Hydroxy-MPT receptor 5-HT2A Receptor agonist->receptor gq Gq/11 Protein receptor->gq activates plc Phospholipase C (PLC) gq->plc activates pip2 PIP2 plc->pip2 cleaves ip3 IP3 pip2->ip3 dag DAG pip2->dag ca2 Ca2+ Release ip3->ca2 pkc PKC Activation dag->pkc cellular_response_gq Cellular Response (e.g., Neuronal Excitability) ca2->cellular_response_gq pkc->cellular_response_gq agonist_arr Psilocin or 4-Hydroxy-MPT receptor_arr 5-HT2A Receptor agonist_arr->receptor_arr grk GRK receptor_arr->grk activates p_receptor Phosphorylated Receptor grk->receptor_arr phosphorylates beta_arrestin β-Arrestin p_receptor->beta_arrestin recruits internalization Receptor Internalization beta_arrestin->internalization mapk MAPK Signaling beta_arrestin->mapk G start Prepare Solutions (Prodrug, Buffer, Esterase) incubate Incubate at 37°C start->incubate sample Withdraw Aliquots at Time Points incubate->sample quench Quench Reaction (Cold Acetonitrile) sample->quench centrifuge Centrifuge quench->centrifuge analyze Analyze Supernatant (HPLC or LC-MS) centrifuge->analyze end Determine Hydrolysis Rate analyze->end G start Prepare Receptor Membranes incubate Incubate Membranes with Radioligand and Competitor start->incubate filter Separate Bound and Free Ligand (Filtration) incubate->filter wash Wash Filters filter->wash count Quantify Radioactivity (Scintillation Counting) wash->count analyze Calculate IC50 and Ki count->analyze end Determine Binding Affinity analyze->end

Synthesis of 4-acetoxy-N-methyl-N-propyltryptamine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of 4-acetoxy-N-methyl-N-propyltryptamine, a psychedelic compound belonging to the tryptamine (B22526) class. Due to its structural similarity to psilocin and other psychoactive tryptamines, this compound is of significant interest for research in neuroscience and pharmacology. This document outlines a probable synthetic route, details experimental protocols for key transformations based on analogous compounds, presents available analytical data, and discusses its presumed mechanism of action. The information is intended to support researchers and professionals engaged in the study of novel psychoactive substances.

Introduction

4-acetoxy-N-methyl-N-propyltryptamine is a synthetic tryptamine that is structurally related to the psychedelic compound psilocin (4-hydroxy-N,N-dimethyltryptamine). Like many other 4-acetoxy tryptamines, it is believed to act as a prodrug for its corresponding 4-hydroxy analogue, 4-hydroxy-N-methyl-N-propyltryptamine (4-HO-MPT).[1] The primary mechanism of action for these compounds is agonism at serotonin (B10506) receptors, particularly the 5-HT2A receptor, which is responsible for their hallucinogenic effects.[1][2] The N-methyl-N-propyl substitution on the amine is expected to modulate the compound's potency, duration of action, and metabolic profile compared to more common analogues like psilacetin (4-acetoxy-N,N-dimethyltryptamine).

Proposed Synthesis Pathway

The overall proposed synthesis workflow is depicted below:

Synthesis_Workflow cluster_0 Step 1: Side Chain Introduction cluster_1 Step 2: N-Methylation cluster_2 Step 3: Deprotection and Acetylation A 4-Benzyloxyindole (B23222) B N-Propyl-4-benzyloxy-3-indoleglyoxylamide A->B 1. Oxalyl chloride 2. n-Propylamine C 4-Benzyloxy-N-propyltryptamine B->C Reduction (e.g., LiAlH4) D 4-Benzyloxy-N-methyl-N-propyltryptamine C->D N-Methylation (e.g., Eschweiler-Clarke or MeI) E 4-Hydroxy-N-methyl-N-propyltryptamine (4-HO-MPT) D->E Catalytic Hydrogenation (H2, Pd/C) F 4-Acetoxy-N-methyl-N-propyltryptamine E->F Acetylation (Acetic anhydride)

Caption: Proposed multi-step synthesis workflow for 4-acetoxy-N-methyl-N-propyltryptamine.

Experimental Protocols

The following protocols are adapted from methodologies reported for the synthesis of structurally similar tryptamine derivatives. Researchers should exercise appropriate caution and optimize conditions as necessary.

Synthesis of 4-Benzyloxy-N-propyltryptamine

This procedure is adapted from the synthesis of 4-benzyloxy-N-isopropyltryptamine.[3]

  • Preparation of N-Propyl-4-benzyloxy-3-indoleglyoxylamide: To a solution of 4-benzyloxyindole in anhydrous diethyl ether at 0°C, add oxalyl chloride dropwise. Stir the resulting mixture at 0°C for several hours. Subsequently, add n-propylamine dropwise. Allow the reaction to warm to room temperature and stir overnight. The resulting precipitate can be collected by filtration.

  • Reduction to 4-Benzyloxy-N-propyltryptamine: The intermediate glyoxylamide is reduced using a suitable reducing agent, such as lithium aluminum hydride (LiAlH4), in an anhydrous etheral solvent like tetrahydrofuran (B95107) (THF). The reaction should be performed under an inert atmosphere and quenched carefully.

N-Methylation of 4-Benzyloxy-N-propyltryptamine

The secondary amine can be methylated to the tertiary amine using various methods. The Eschweiler-Clarke reaction is a common method for N-methylation.[5]

  • Eschweiler-Clarke Reaction: Treat 4-benzyloxy-N-propyltryptamine with an excess of formic acid and formaldehyde. The mixture is heated to drive the reaction to completion. After cooling, the reaction is basified and the product is extracted with an organic solvent.

Synthesis of 4-Acetoxy-N-methyl-N-propyltryptamine

This final step involves the deprotection of the benzyl (B1604629) group followed by acetylation of the resulting phenol. A one-pot procedure has been described for the analogous conversion of 4-benzyloxy-N,N-dimethyltryptamine to 4-acetoxy-N,N-dimethyltryptamine.[4]

  • Catalytic Hydrogenation and Acetylation: In a suitable solvent such as benzene (B151609) or ethyl acetate (B1210297), dissolve 4-benzyloxy-N-methyl-N-propyltryptamine. Add sodium acetate and acetic anhydride. The mixture is then subjected to catalytic hydrogenation using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere. Upon completion, the catalyst is filtered off, and the product is isolated from the filtrate.

Quantitative Data

Specific quantitative data for the synthesis of 4-acetoxy-N-methyl-N-propyltryptamine, such as reaction yields and purity, are not extensively reported in the literature. The following table provides expected data based on syntheses of analogous compounds.

ParameterExpected Value/RangeNotes
Molecular Formula C16H22N2O2[1][6]
Molar Mass 274.36 g/mol [1][6]
Overall Yield Not ReportedYields for analogous multi-step tryptamine syntheses can vary significantly.
Purity >98%For analytical reference standards.[6]

Analytical Characterization

The identity and purity of 4-acetoxy-N-methyl-N-propyltryptamine would be confirmed using standard analytical techniques. Expected data, based on the closely related analogue 4-acetoxy-N-methyl-N-isopropyltryptamine, are summarized below.[7]

TechniqueExpected Observations
1H NMR Characteristic signals for the indole (B1671886) ring protons, the ethyl side chain, the N-methyl and N-propyl groups, and the acetyl group.
GC-MS A distinct retention time and a mass spectrum showing the molecular ion peak (m/z = 274) and characteristic fragmentation patterns.
FTIR Absorption bands corresponding to N-H stretching of the indole, C-H stretching of alkyl groups, C=O stretching of the ester, and aromatic C-C stretching.

Pharmacological Profile and Signaling Pathway

Receptor Binding Profile

4-acetoxy-N-methyl-N-propyltryptamine is presumed to be a prodrug of 4-hydroxy-N-methyl-N-propyltryptamine (4-HO-MPT).[1] 4-HO-MPT is a potent agonist at multiple serotonin receptors, with high affinity for the 5-HT2A, 5-HT2B, and 5-HT2C receptors.[2] It is the interaction with the 5-HT2A receptor that is believed to mediate the compound's psychedelic effects.[2]

Signaling Pathway

The activation of the 5-HT2A receptor by psychedelic tryptamines initiates a downstream signaling cascade. The primary pathway involves the coupling of the receptor to the Gq/G11 G-protein, leading to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). These second messengers lead to an increase in intracellular calcium and the activation of protein kinase C (PKC), ultimately resulting in altered neuronal excitability and gene expression.

Signaling_Pathway cluster_0 Cell Membrane cluster_1 Intracellular Signaling Tryptamine 4-HO-MPT (Active Metabolite) Receptor 5-HT2A Receptor Tryptamine->Receptor Agonist Binding G_Protein Gq/G11 Receptor->G_Protein Activation PLC Phospholipase C (PLC) G_Protein->PLC Activation PIP2 PIP2 PLC->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca ↑ Intracellular Ca2+ IP3->Ca PKC Protein Kinase C (PKC) DAG->PKC Response Neuronal Excitation & Gene Expression Ca->Response PKC->Response

Caption: Presumed 5-HT2A receptor signaling pathway for 4-hydroxy-N-methyl-N-propyltryptamine.

Conclusion

This technical guide provides a detailed overview of the synthesis, characterization, and pharmacology of 4-acetoxy-N-methyl-N-propyltryptamine based on the available scientific literature for this compound and its close analogues. While a complete, validated synthesis has not been published, the proposed pathway offers a viable route for its preparation for research purposes. Further studies are warranted to fully elucidate the pharmacological and toxicological profile of this novel tryptamine derivative.

References

An In-depth Technical Guide to the Physical and Chemical Properties of 4-acetoxy MPT

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-acetoxy-N-methyl-N-propyltryptamine (4-acetoxy MPT) is a synthetic tryptamine (B22526) that has garnered interest within the scientific community for its potential psychoactive effects. As a structural analog of psilocybin and other tryptamines, it is believed to act as a prodrug to 4-hydroxy-N-methyl-N-propyltryptamine (4-HO-MPT), exerting its primary pharmacological effects through interaction with the serotonergic system. This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, detailed experimental protocols for its analysis, and an exploration of its mechanism of action.

Physical and Chemical Properties

This compound is categorized as a tryptamine and is recognized for its potential as a hallucinogen, an effect substantiated by head-twitch response (HTR) studies in mice.[1] It is primarily intended for research and forensic applications.[1]

Table 1: Physical and Chemical Properties of this compound
PropertyValueSource(s)
Chemical Name 3-[2-(methylpropylamino)ethyl]-1H-indol-4-yl acetate (B1210297)[1]
Synonyms 4-acetoxy-N-methyl-N-propyltryptamine[1]
CAS Number 2173386-55-3[1]
Molecular Formula C₁₆H₂₂N₂O₂[1]
Molecular Weight 274.4 g/mol [1]
Melting Point Not reported in the literature
Boiling Point Not reported in the literature
pKa Not reported in the literature
UV λmax 223 nm[1]
Purity ≥98% (as an analytical reference standard)[1]
Storage Temperature -20°C[1]
Stability ≥ 3 years at -20°C[1]
Table 2: Solubility of this compound
SolventSolubilitySource(s)
Acetonitrile (B52724)10 mg/mL[1]
Dimethylformamide (DMF)30 mg/mL[1]
Dimethyl sulfoxide (B87167) (DMSO)30 mg/mL[1]
DMSO:PBS (pH 7.2) (1:1)0.5 mg/mL[1]
Ethanol0.5 mg/mL[1]

Synthesis

A probable synthetic pathway is the O-acetylation of 4-HO-MPT. This can be achieved by reacting 4-HO-MPT with an acetylating agent such as acetic anhydride (B1165640) in the presence of a suitable base to neutralize the acetic acid byproduct.

Synthesis_Pathway 4-HO-MPT 4-hydroxy-N-methyl-N-propyltryptamine (4-HO-MPT) reaction_node 4-HO-MPT->reaction_node AceticAnhydride Acetic Anhydride ((CH3CO)2O) AceticAnhydride->reaction_node Base Base (e.g., Pyridine) Base->reaction_node 4-acetoxy-MPT 4-acetoxy-N-methyl-N-propyltryptamine (this compound) reaction_node->4-acetoxy-MPT Acetylation

A plausible synthetic route to this compound.

Stability and Degradation

This compound is reported to be stable for at least three years when stored at -20°C.[1] As an ester, it is susceptible to hydrolysis, particularly under acidic or basic conditions, to yield its primary metabolite, 4-HO-MPT. This hydrolysis is a key aspect of its function as a prodrug. The in vivo conversion is likely facilitated by esterase enzymes present in the body.

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) for Analysis

This protocol is adapted from established methods for the analysis of similar tryptamines.

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase: A gradient mixture of acetonitrile and a buffer solution (e.g., 0.1% formic acid in water). A typical gradient might start at 10% acetonitrile and increase to 90% over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at 223 nm and 280 nm.

  • Sample Preparation: Dissolve the this compound standard or sample in the mobile phase at a concentration of approximately 1 mg/mL.

Gas Chromatography-Mass Spectrometry (GC-MS) for Identification

This protocol is based on established methods for the forensic analysis of tryptamines.

  • Instrumentation: A GC system coupled to a mass spectrometer.

  • Column: A non-polar capillary column, such as a 5% phenyl-methylpolysiloxane column (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Injection: Splitless injection of 1 µL of the sample solution.

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 1 minute.

    • Ramp to 280°C at a rate of 15°C/min.

    • Hold at 280°C for 10 minutes.

  • Mass Spectrometer: Operated in electron ionization (EI) mode at 70 eV. Scan range of 40-550 m/z.

  • Sample Preparation: Prepare a solution of this compound in a suitable solvent like methanol (B129727) or ethyl acetate at a concentration of approximately 1 mg/mL.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

This protocol provides a general guideline for obtaining ¹H and ¹³C NMR spectra.

  • Instrumentation: A 400 MHz or higher NMR spectrometer.

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in a deuterated solvent such as chloroform-d (B32938) (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆).

  • ¹H NMR: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Techniques cluster_data Data Interpretation Sample This compound Sample Dissolution Dissolve in appropriate solvent Sample->Dissolution HPLC HPLC Analysis (Purity & Quantification) Dissolution->HPLC GCMS GC-MS Analysis (Identification) Dissolution->GCMS NMR NMR Spectroscopy (Structural Elucidation) Dissolution->NMR PurityData Purity Assessment HPLC->PurityData MassSpectrum Mass Spectrum (Molecular Weight & Fragmentation) GCMS->MassSpectrum NMRSpectra ¹H and ¹³C NMR Spectra (Chemical Structure) NMR->NMRSpectra Signaling_Pathway 5-HT2A Receptor Signaling Pathway 4-HO-MPT 4-HO-MPT 5HT2A_Receptor 5-HT2A Receptor 4-HO-MPT->5HT2A_Receptor Binds to Gq Gq Protein 5HT2A_Receptor->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Ca²⁺ Release ER->Ca2 Cellular_Response Cellular Response (e.g., Neuronal Excitation) Ca2->Cellular_Response PKC->Cellular_Response

References

An In-depth Technical Guide on the Stability and Degradation Pathways of 4-acetoxy-N-methyl-N-propyltryptamine (4-acetoxy MPT)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current understanding of the stability and degradation pathways of 4-acetoxy-N-methyl-N-propyltryptamine (4-acetoxy MPT), a synthetic tryptamine (B22526). Due to the limited availability of data specific to this compound, this document leverages data from closely related structural analogs, such as 4-acetoxy-N,N-dimethyltryptamine (4-AcO-DMT) and 4-acetoxy-N,N-diisopropyltryptamine (4-AcO-DiPT), to provide insights into its expected chemical behavior.

Introduction

This compound, also known as 4-acetoxy-N-methyl-N-propyltryptamine, is a psychedelic compound belonging to the tryptamine family.[1] It is structurally related to psilocybin and is considered a prodrug to the pharmacologically active 4-hydroxy-N-methyl-N-propyltryptamine (4-HO-MPT).[1] The defining structural feature is the acetoxy group at the 4-position of the indole (B1671886) ring, which is susceptible to hydrolysis. Understanding the stability and degradation of this compound is critical for its use as an analytical reference standard, in forensic applications, and for research in pharmacology and drug development.[2]

Chemical Stability

The stability of this compound is influenced by storage conditions, pH, and the presence of enzymes. While specific quantitative stability studies on this compound are not widely published, information from suppliers and analogous compounds provides guidance.

2.1. Storage Stability

As an analytical reference material, this compound is reported to be stable for at least three years when stored at -20°C.[2] Long-term stability is best maintained in an anhydrous solid form or dissolved in a non-aqueous solvent like acetonitrile (B52724).

2.2. pH-Dependent Stability and Hydrolysis

The primary non-metabolic degradation pathway for this compound is the hydrolysis of the ester linkage. This reaction is catalyzed by both acid and base. Studies on the closely related 4-AcO-DMT have shown that it readily hydrolyzes to psilocin (4-HO-DMT), particularly under basic conditions.[3] It is highly probable that this compound undergoes a similar pH-dependent hydrolysis to its active metabolite, 4-HO-MPT. This instability in aqueous solutions, especially at non-neutral pH, is a critical consideration for analytical method development and in vitro studies.

Degradation and Metabolic Pathways

This compound is expected to undergo extensive metabolism, primarily initiated by the hydrolysis of the acetate (B1210297) ester. This biotransformation is likely rapid and extensive, as observed with analogous compounds.

3.1. Primary Degradation: Ester Hydrolysis

The principal degradation pathway is the enzymatic or spontaneous hydrolysis of the 4-acetoxy group to yield the corresponding phenol, 4-HO-MPT.[1] This is a common feature of 4-acetoxy tryptamines, which are often considered prodrugs of their 4-hydroxy counterparts.[4] In a study involving the related compound 4-AcO-DiPT incubated with human hepatocytes, the parent compound was almost completely converted to 4-OH-DiPT within three hours, highlighting the lability of the ester group in a biological matrix.[5]

G 4-acetoxy_MPT This compound 4-HO_MPT 4-HO-MPT (Meprocin) 4-acetoxy_MPT->4-HO_MPT Ester Hydrolysis (Primary Pathway)

Caption: Primary degradation pathway of this compound via ester hydrolysis.

3.2. Subsequent Metabolic Pathways (Phase I and Phase II)

Following the initial hydrolysis to 4-HO-MPT, further metabolism is anticipated based on studies of 4-HO-MPT and other tryptamines.[6] These subsequent pathways involve both Phase I and Phase II reactions to increase the polarity of the molecule and facilitate its excretion.

Expected subsequent metabolic reactions for the resulting 4-HO-MPT include:

  • N-dealkylation: Removal of the methyl or propyl group from the tertiary amine.

  • N-oxidation: Oxidation of the tertiary amine to form an N-oxide.

  • O-glucuronidation: Conjugation of a glucuronic acid moiety to the 4-hydroxy group.

  • O-sulfation: Conjugation of a sulfate (B86663) group to the 4-hydroxy group.

A study on the in vitro metabolism of 4-OH-MPT identified N-demethylation, N-oxidation, O-glucuronidation, and O-sulfation as metabolic pathways, with 4-OH-MPT-glucuronide being the most prominent metabolite.[6]

G cluster_0 Phase I Metabolism cluster_1 Phase II Metabolism 4-HO_MPT 4-HO-MPT N-Oxide 4-HO-MPT-N-oxide 4-HO_MPT->N-Oxide N-Oxidation N-demethylated 4-HO-PT (N-demethylated) 4-HO_MPT->N-demethylated N-Demethylation Glucuronide 4-HO-MPT-glucuronide 4-HO_MPT->Glucuronide O-Glucuronidation Sulfate 4-HO-MPT-sulfate 4-HO_MPT->Sulfate O-Sulfation

Caption: Predicted subsequent metabolic pathways of 4-HO-MPT.

Quantitative Stability Data

Quantitative data on the degradation kinetics of this compound is scarce in peer-reviewed literature. The table below summarizes the available information and data from a closely related analog.

CompoundConditionObservationData TypeReference
This compound Storage at -20°CStable for ≥ 3 yearsSupplier Data[2]
4-AcO-DiPT Incubation with human hepatocytes for 3 hoursPeak area reduced by a factor of 375 compared to 0-hour incubationSemi-Quantitative[5]
4-AcO-DMT Basic solution (Ammonium Hydroxide)Increased formation of psilocin with stronger baseQualitative[3]
4-AcO-DMT GC injection port at 200°CThermally stable, no significant decomposition to psilocinQualitative[3]

Experimental Protocols

Detailed experimental protocols for assessing the stability and metabolism of this compound are not published. However, the following protocol, adapted from a study on 4-AcO-DiPT, provides a robust methodology for investigating its metabolic fate in human hepatocytes.[5][7]

5.1. Protocol: In Vitro Metabolism of this compound in Human Hepatocytes

Objective: To identify the metabolites of this compound after incubation with human hepatocytes.

Materials:

  • This compound

  • Pooled cryopreserved human hepatocytes

  • Serum-free Williams' Medium E (sWME)

  • 24-well culture plates

  • Ice-cold acetonitrile

  • Liquid chromatography-high-resolution tandem mass spectrometry (LC-HRMS/MS) system

Methodology:

  • Hepatocyte Preparation: Thaw cryopreserved human hepatocytes according to the supplier's instructions. Resuspend the cells in sWME to a final concentration of 2 × 10^6 viable cells/mL.

  • Incubation: In a 24-well plate, combine 250 µL of the hepatocyte suspension with 250 µL of a 20 µmol/L solution of this compound in sWME. Prepare control samples (0-hour incubation) by immediately stopping the reaction.

  • Reaction: Incubate the plate at 37°C for a specified time course (e.g., 0, 1, and 3 hours).

  • Reaction Quenching: Stop the metabolic reactions by adding 500 µL of ice-cold acetonitrile to each well.

  • Sample Preparation: Centrifuge the samples to pellet cell debris and proteins. Collect the supernatant for analysis.

  • LC-HRMS/MS Analysis: Analyze the supernatant using a reversed-phase LC-HRMS/MS system in both positive and negative ionization modes to detect the parent compound and its potential metabolites.

  • Data Analysis: Process the raw data using metabolite identification software. Compare the chromatograms and mass spectra from the incubated samples to the 0-hour control to identify new peaks corresponding to metabolites. Characterize the metabolites based on their accurate mass, fragmentation patterns, and retention times.

G cluster_prep Sample Preparation cluster_exp Experiment cluster_analysis Analysis Hepatocytes Prepare Hepatocytes (2x10^6 cells/mL) Incubate Incubate at 37°C (0, 1, 3 hours) Hepatocytes->Incubate Substrate Prepare this compound (20 µmol/L) Substrate->Incubate Quench Quench with Acetonitrile Incubate->Quench Centrifuge Centrifuge and Collect Supernatant Quench->Centrifuge LCMS LC-HRMS/MS Analysis (Positive/Negative Ion Mode) Centrifuge->LCMS Data Metabolite Identification and Characterization LCMS->Data

Caption: Experimental workflow for in vitro metabolism of this compound.

Conclusion

The stability of this compound is a critical factor for its handling, analysis, and interpretation in research settings. The primary degradation pathway is the hydrolysis of the 4-acetoxy ester group to form 4-HO-MPT. This conversion is expected to be rapid in biological systems, positioning this compound as a prodrug. Subsequent metabolism of 4-HO-MPT likely involves N-dealkylation, N-oxidation, and conjugation reactions such as glucuronidation and sulfation. While quantitative stability data for this compound is limited, the methodologies and metabolic pathways of structurally similar tryptamines provide a strong framework for its characterization. Further studies are warranted to establish a detailed and quantitative stability profile for this compound.

References

In Vivo Conversion of 4-Acetoxy-N-methyl-N-propyltryptamine (4-Acetoxy-MPT) to 4-Hydroxy-N-methyl-N-propyltryptamine (4-HO-MPT): A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the in vivo conversion of the synthetic tryptamine (B22526) 4-acetoxy-N-methyl-N-propyltryptamine (4-acetoxy-MPT) to its psychoactive metabolite, 4-hydroxy-N-methyl-N-propyltryptamine (4-HO-MPT). Drawing upon research on analogous acetylated tryptamines, this document outlines the metabolic pathway, extrapolated pharmacokinetic parameters, and detailed experimental protocols for studying this bioconversion. Included are visualizations of the metabolic and signaling pathways, as well as a generalized experimental workflow, to facilitate further research in this area.

Introduction

4-Acetoxy-N-methyl-N-propyltryptamine (4-acetoxy-MPT) is a synthetic tryptamine that is structurally related to psilocybin and other psychedelic compounds. It is widely considered to be a prodrug of 4-hydroxy-N-methyl-N-propyltryptamine (4-HO-MPT), a psychoactive serotonergic agonist.[1] The in vivo conversion of 4-acetoxy-MPT to 4-HO-MPT is a critical step in its pharmacological activity, as the acetyl group is believed to be rapidly hydrolyzed by esterase enzymes in the body. This process is analogous to the well-documented conversion of psilocybin to psilocin and 4-acetoxy-N,N-dimethyltryptamine (4-AcO-DMT) to 4-hydroxy-N,N-dimethyltryptamine (4-HO-DMT or psilocin).[2][3] Understanding the dynamics of this conversion is essential for predicting the pharmacokinetic and pharmacodynamic profile of 4-acetoxy-MPT and for the development of related compounds for potential therapeutic applications.

Metabolic Pathway

The primary metabolic pathway for the activation of 4-acetoxy-MPT is the hydrolysis of the acetate (B1210297) ester at the 4-position of the indole (B1671886) ring to yield the active metabolite, 4-HO-MPT. This reaction is catalyzed by non-specific esterases present in the blood and various tissues.[2]

Metabolic_Pathway 4-Acetoxy-MPT 4-Acetoxy-MPT 4-HO-MPT 4-HO-MPT 4-Acetoxy-MPT->4-HO-MPT Esterase-mediated hydrolysis Further Metabolites Further Metabolites 4-HO-MPT->Further Metabolites Phase II Metabolism (e.g., Glucuronidation)

In vivo conversion of 4-acetoxy-MPT to 4-HO-MPT.

Following its formation, 4-HO-MPT is expected to undergo further phase II metabolism, primarily through glucuronidation, which is a common metabolic fate for tryptamines with a hydroxyl group.

Pharmacokinetic Data (Extrapolated from Analogs)

Direct pharmacokinetic studies on 4-acetoxy-MPT are not currently available in the scientific literature. However, data from its close analog, 4-acetoxy-N,N-dimethyltryptamine (4-AcO-DMT), can provide valuable estimates for its in vivo behavior. Studies in rodents have shown that 4-AcO-DMT is rapidly converted to psilocin (4-HO-DMT), with significant serum concentrations of the active metabolite observed as early as 15 minutes post-administration.[4] The half-life of 4-AcO-DMT has been reported to be approximately 14.7 minutes in mice, with the elimination half-life of the resulting psilocin being around 30 minutes.[2][4] It is important to note that while these values provide a useful reference, the different N-alkyl substituents of 4-acetoxy-MPT (methyl and propyl versus two methyl groups in 4-AcO-DMT) may influence its metabolic rate and overall pharmacokinetic profile.

Parameter4-AcO-DMT (in mice)4-Acetoxy-MPT (Estimated)
Time to Peak Psilocin Concentration ~15 minutes[4]Likely rapid, within 30 minutes
Half-life of Prodrug ~14.7 minutes[4]Short, likely under 20 minutes
Half-life of Active Metabolite (Psilocin) ~30 minutes[2]Similar to other 4-hydroxy tryptamines
Bioavailability relative to Psilocybin ~70%[2]Unknown, requires experimental determination

Experimental Protocols

The following is a generalized protocol for conducting an in vivo study to quantify the conversion of 4-acetoxy-MPT to 4-HO-MPT in a rodent model. This protocol is based on established methodologies for studying the metabolism of tryptamines.

Animal Model
  • Species: C57BL/6J mice are a common choice for psychedelic drug research due to their well-characterized genetics and behavioral responses.[5][6]

  • Housing: Animals should be housed in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.

  • Acclimation: A minimum of one week of acclimation to the housing facility is recommended before any experimental procedures.

Drug Administration
  • Formulation: 4-acetoxy-MPT should be dissolved in a suitable vehicle, such as sterile saline or a solution containing a small amount of a solubilizing agent like Tween 80, to ensure complete dissolution.

  • Route of Administration: Intraperitoneal (IP) or subcutaneous (SC) injection is commonly used for systemic administration in rodents. Oral administration can also be considered to model human use, though bioavailability may be more variable.

  • Dosing: Dose selection should be based on preliminary dose-ranging studies to determine a dose that elicits a measurable pharmacological effect without causing significant distress to the animals.

Sample Collection
  • Blood Sampling: Serial blood samples can be collected at various time points post-administration (e.g., 5, 15, 30, 60, 120, and 240 minutes) via tail vein or saphenous vein puncture.[4] For terminal studies, cardiac puncture can be used to collect a larger volume of blood.

  • Urine Collection: Urine can be collected using metabolic cages over a specified period (e.g., 24 hours) to assess the excretion of metabolites.

  • Sample Processing: Blood samples should be collected in tubes containing an anticoagulant (e.g., EDTA) and immediately centrifuged to separate plasma. Plasma and urine samples should be stored at -80°C until analysis to prevent degradation of the analytes.

Analytical Methodology
  • Technique: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the quantification of tryptamines and their metabolites in biological matrices due to its high sensitivity and selectivity.[7]

  • Sample Preparation: A protein precipitation step is typically required for plasma samples to remove interfering proteins.[8] This can be achieved by adding a cold organic solvent such as acetonitrile (B52724) or methanol. The supernatant is then evaporated and the residue is reconstituted in the mobile phase for LC-MS/MS analysis.

  • Chromatography: A C18 reversed-phase column is commonly used for the separation of tryptamines. The mobile phase typically consists of a mixture of water and an organic solvent (e.g., acetonitrile or methanol) with a small amount of an additive like formic acid to improve peak shape and ionization efficiency.

  • Mass Spectrometry: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode is used for detection and quantification. Specific precursor-to-product ion transitions for 4-acetoxy-MPT and 4-HO-MPT should be optimized for maximum sensitivity.

Experimental_Workflow cluster_preclinical Preclinical Study cluster_analytical Analytical Phase Animal_Model Rodent Model Selection (e.g., C57BL/6J mice) Drug_Admin 4-Acetoxy-MPT Administration (IP, SC, or Oral) Animal_Model->Drug_Admin Sample_Collection Serial Blood/Urine Collection Drug_Admin->Sample_Collection Sample_Prep Plasma/Urine Sample Preparation (Protein Precipitation) Sample_Collection->Sample_Prep LC_MS LC-MS/MS Analysis Sample_Prep->LC_MS Data_Analysis Quantification of 4-Acetoxy-MPT and 4-HO-MPT LC_MS->Data_Analysis

Generalized experimental workflow for in vivo conversion studies.

Signaling Pathway of 4-HO-MPT

The psychoactive effects of 4-HO-MPT are believed to be mediated primarily through its interaction with serotonin (B10506) receptors, particularly the 5-HT2A receptor.[1] As a tryptamine with a 4-hydroxy substitution, 4-HO-MPT is expected to act as a partial agonist at this receptor, leading to the activation of downstream signaling cascades that are thought to underlie the psychedelic experience.

Signaling_Pathway 4-HO-MPT 4-HO-MPT 5-HT2A_Receptor 5-HT2A Receptor 4-HO-MPT->5-HT2A_Receptor Agonist Binding Gq_Protein Gq Protein Activation 5-HT2A_Receptor->Gq_Protein PLC Phospholipase C (PLC) Activation Gq_Protein->PLC IP3_DAG IP3 and DAG Production PLC->IP3_DAG Downstream_Effects Modulation of Neuronal Activity and Gene Expression IP3_DAG->Downstream_Effects

Presumed signaling pathway of 4-HO-MPT via the 5-HT2A receptor.

Conclusion

While direct experimental data on the in vivo conversion of 4-acetoxy-MPT to 4-HO-MPT is limited, the existing literature on analogous compounds provides a strong basis for understanding this metabolic process. The rapid, esterase-mediated hydrolysis is a key feature that defines 4-acetoxy-MPT as a prodrug. The experimental protocols and analytical methods outlined in this guide provide a framework for future research to quantitatively characterize this conversion and to further elucidate the pharmacological profile of this and related compounds. Such studies are crucial for advancing our understanding of the structure-activity relationships of psychedelic tryptamines and for exploring their potential therapeutic applications.

References

The Neurochemical Profile of 4-Acetoxy-N-methyl-N-propyltryptamine (4-Acetoxy-MPT): A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Acetoxy-N-methyl-N-propyltryptamine (4-acetoxy-MPT) is a synthetic tryptamine (B22526) that has emerged as a subject of interest within the scientific community for its psychedelic properties. Structurally analogous to psilacetin (4-AcO-DMT), 4-acetoxy-MPT is widely considered to be a prodrug of 4-hydroxy-N-methyl-N-propyltryptamine (4-HO-MPT). This guide provides a comprehensive overview of the current understanding of the neurochemical effects following the administration of 4-acetoxy-MPT, with a focus on its receptor binding profile, functional activity, and in vivo behavioral effects. The information is presented to aid researchers, scientists, and drug development professionals in their exploration of this compound.

Metabolism and Bioactivation: The Prodrug Hypothesis

The prevailing hypothesis surrounding the mechanism of action of 4-acetoxy-MPT is that it functions as a prodrug, undergoing deacetylation in the body to form the pharmacologically active metabolite, 4-HO-MPT.[1] This bioactivation process is presumed to be carried out by esterase enzymes present in the blood and liver. The conversion to 4-HO-MPT is a critical step, as the 4-hydroxy analogue generally exhibits higher affinity and potency at key serotonin (B10506) receptors compared to its 4-acetoxy counterpart.[2] While direct metabolic studies on 4-acetoxy-MPT are limited, research on the in vitro human metabolism of 4-HO-MPT has identified several key metabolites, including 4-OH-MPT-glucuronide, 4-OH-MPT-N-oxide, and 4-hydroxy-propyltryptamine (4-OH-PT). It is anticipated that 4-acetoxy-MPT would produce the same primary metabolites following its initial conversion to 4-HO-MPT.

Metabolism 4-Acetoxy-MPT 4-Acetoxy-MPT 4-HO-MPT 4-HO-MPT 4-Acetoxy-MPT->4-HO-MPT Deacetylation (Esterases) Metabolites Metabolites 4-HO-MPT->Metabolites Phase I & II Metabolism

Figure 1: Proposed metabolic pathway of 4-acetoxy-MPT.

Quantitative Neuropharmacology

The following tables summarize the available quantitative data on the receptor binding affinities and functional activities of 4-acetoxy-MPT and its active metabolite, 4-HO-MPT. For comparative purposes, data for the well-characterized psychedelic, psilocin (4-HO-DMT), is also included where available.

Table 1: Receptor Binding Affinities (Ki, nM)
Target4-Acetoxy-MPT4-HO-MPTPsilocin (4-HO-DMT)
Serotonin Receptors
5-HT1A>10,0001,183130
5-HT1B>10,0002,754470
5-HT1D>10,0001,073220
5-HT2A3385920
5-HT2B1,0001144.6
5-HT2C>10,0002,21262
5-HT6>10,00011939
5-HT7>10,00026764
Adrenergic Receptors
α2A>10,000>10,000>10,000
α2B309>10,000>10,000
α2C>10,000>10,000>10,000
Histamine Receptors
H19292340
Transporters
SERT>10,0009104,300
DAT>10,000>10,000>10,000

Data compiled from Glatfelter et al. (2023) and other sources. Values represent the geometric mean from multiple experiments where available. ">10,000" indicates a Ki value greater than 10,000 nM.

Table 2: In Vitro Functional Activity at 5-HT2 Receptors (Calcium Mobilization Assay)
CompoundReceptorEC50 (nM)Emax (% of 5-HT)
4-Acetoxy-MPT h5-HT2A30793.1
h5-HT2B18599.8
h5-HT2C1,32493.6
4-HO-MPT h5-HT2A16.498.4
h5-HT2B12.8100
h5-HT2C43697.2

Data from Klein et al. (2021). h indicates human receptor subtypes.

Table 3: In Vivo Behavioral Activity (Head-Twitch Response in Mice)
CompoundED50 (mg/kg)ED50 (µmol/kg)
4-Acetoxy-MPT 0.551.41

Data from Klein et al. (2021). The head-twitch response (HTR) is a behavioral proxy for 5-HT2A receptor activation in rodents.

Signaling Pathways

The primary mechanism of action for the psychedelic effects of 4-acetoxy-MPT, mediated by its active metabolite 4-HO-MPT, is the agonism of the serotonin 2A (5-HT2A) receptor. The 5-HT2A receptor is a G-protein coupled receptor (GPCR) that, upon activation, primarily couples to the Gq/11 signaling pathway. This initiates a cascade of intracellular events, beginning with the activation of phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into diacylglycerol (DAG) and inositol (B14025) trisphosphate (IP3). IP3 subsequently binds to its receptors on the endoplasmic reticulum, leading to the release of intracellular calcium stores. This increase in intracellular calcium, along with the activation of protein kinase C (PKC) by DAG, is believed to be a key downstream signaling event contributing to the profound alterations in perception, cognition, and mood characteristic of psychedelic compounds.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm 4-HO-MPT 4-HO-MPT 5-HT2A_Receptor 5-HT2A Receptor 4-HO-MPT->5-HT2A_Receptor Agonist Binding Gq_alpha Gq/11 5-HT2A_Receptor->Gq_alpha Activation PLC Phospholipase C Gq_alpha->PLC Activation PIP2 PIP2 PLC->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC PKC Activation DAG->PKC Downstream Downstream Effects (e.g., Gene Expression, Neuronal Excitability) Ca_release->Downstream PKC->Downstream

Figure 2: 5-HT2A receptor signaling cascade.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

Radioligand Binding Assays
  • Objective: To determine the binding affinity (Ki) of a compound for a specific receptor.

  • Methodology:

    • Membrane Preparation: Tissues or cells expressing the receptor of interest are homogenized and centrifuged to isolate the cell membranes. The final membrane pellet is resuspended in a suitable buffer.

    • Assay Incubation: In a multi-well plate, the membrane preparation is incubated with a specific radioligand (e.g., [3H]ketanserin for 5-HT2A receptors) and varying concentrations of the unlabeled test compound (4-acetoxy-MPT or 4-HO-MPT).

    • Filtration: The incubation is terminated by rapid filtration through a glass fiber filter, which traps the receptor-bound radioligand. The filters are then washed with ice-cold buffer to remove unbound radioligand.

    • Quantification: The radioactivity retained on the filters is measured using a scintillation counter.

    • Data Analysis: The data is used to generate a competition binding curve, from which the IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.

Radioligand_Binding_Workflow A Membrane Preparation B Incubation with Radioligand and Test Compound A->B C Filtration B->C D Scintillation Counting C->D E Data Analysis (IC50 -> Ki) D->E

References

Serotonin Receptor Binding Affinity of 4-Acetoxy-MPT: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the serotonin (B10506) receptor binding affinity of 4-acetoxy-N-methyl-N-propyltryptamine (4-acetoxy-MPT), a synthetic tryptamine. The document presents quantitative binding data, detailed experimental methodologies for receptor binding assays, and visualizations of relevant signaling pathways to support research and drug development efforts in the field of serotonergic compounds.

Quantitative Receptor Binding Affinity

The binding affinity of 4-acetoxy-MPT for various serotonin (5-HT) receptors, as well as other notable receptors, has been characterized through radioligand binding assays. The inhibition constants (Ki), which represent the concentration of the compound required to occupy 50% of the receptors, are summarized in the table below. Lower Ki values indicate a higher binding affinity.

Receptor SubtypeInhibition Constant (Ki) in nM
Serotonin Receptors
5-HT1A180
5-HT2A130
5-HT2B160
5-HT2C1,200
5-HT6>10,000
5-HT72,700
Other Receptors
Alpha-2B Adrenergic480
Histamine H1180

Data sourced from Glatfelter et al., 2023.[1][2]

Experimental Protocols: Radioligand Binding Assay

The determination of receptor binding affinities for 4-acetoxy-MPT is typically achieved through competitive radioligand binding assays. The following is a representative protocol for such an experiment.

Materials and Reagents
  • Cell Membranes: Clonal cell lines (e.g., HEK293) stably expressing the human receptor of interest (e.g., 5-HT2A).

  • Radioligand: A radioactively labeled ligand with known high affinity and specificity for the target receptor (e.g., [3H]ketanserin for 5-HT2A).

  • Test Compound: 4-acetoxy-MPT.

  • Assay Buffer: Tris-based buffer (e.g., 50 mM Tris-HCl, pH 7.4) containing appropriate ions (e.g., MgCl2, EDTA).

  • Non-specific Binding Control: A high concentration of a non-radioactive ligand known to bind to the receptor (e.g., unlabeled ketanserin).

  • Scintillation Cocktail: A liquid that emits light when it interacts with radioactive particles.

  • Glass Fiber Filters: To separate bound from unbound radioligand.

  • 96-well Plates: For conducting the assay.

  • Scintillation Counter: To measure the radioactivity.

Assay Procedure
  • Membrane Preparation:

    • Homogenize cells expressing the target receptor in a cold lysis buffer.

    • Centrifuge the homogenate to pellet the cell membranes.

    • Wash the membrane pellet with fresh buffer and resuspend it in the assay buffer.

    • Determine the protein concentration of the membrane preparation.

  • Assay Plate Setup:

    • In a 96-well plate, add a specific amount of the membrane preparation to each well.

    • Add increasing concentrations of the test compound (4-acetoxy-MPT) to the appropriate wells.

    • For determining non-specific binding, add a high concentration of the non-specific binding control to a set of wells.

    • For determining total binding, add only the assay buffer.

  • Incubation:

    • Add the radioligand at a fixed concentration (typically near its Kd value) to all wells.

    • Incubate the plate at a controlled temperature (e.g., room temperature or 37°C) for a specific duration to allow the binding to reach equilibrium.

  • Filtration and Washing:

    • Rapidly filter the contents of each well through a glass fiber filter using a cell harvester. This step separates the membrane-bound radioligand from the unbound radioligand.

    • Wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.

  • Scintillation Counting:

    • Place the filters in scintillation vials with scintillation cocktail.

    • Measure the radioactivity on each filter using a scintillation counter.

Data Analysis
  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Plot the specific binding as a function of the log concentration of 4-acetoxy-MPT.

  • Use non-linear regression analysis to fit the data to a sigmoidal dose-response curve and determine the IC50 value (the concentration of 4-acetoxy-MPT that inhibits 50% of the specific binding of the radioligand).

  • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Visualizations of Signaling Pathways and Experimental Workflow

The following diagrams illustrate the key signaling pathways for the receptors with the highest affinity for 4-acetoxy-MPT and a typical workflow for a radioligand binding assay.

G cluster_workflow Radioligand Binding Assay Workflow prep Membrane Preparation plate Assay Plate Setup prep->plate incubate Incubation plate->incubate filter Filtration & Washing incubate->filter count Scintillation Counting filter->count analyze Data Analysis (IC50, Ki) count->analyze

A typical workflow for a radioligand binding assay.

G cluster_5HT2A 5-HT2A Receptor Signaling Pathway agonist 4-acetoxy-MPT (Agonist) receptor 5-HT2A Receptor agonist->receptor g_protein Gq/G11 receptor->g_protein activates plc Phospholipase C (PLC) g_protein->plc activates pip2 PIP2 plc->pip2 hydrolyzes ip3 IP3 pip2->ip3 dag DAG pip2->dag ca_release Ca2+ Release ip3->ca_release triggers pkc Protein Kinase C (PKC) Activation dag->pkc activates

The Gq/G11-mediated signaling cascade of the 5-HT2A receptor.

G cluster_5HT1A 5-HT1A Receptor Signaling Pathway agonist 4-acetoxy-MPT (Agonist) receptor 5-HT1A Receptor agonist->receptor g_protein Gi/o receptor->g_protein activates ac Adenylyl Cyclase (AC) g_protein->ac inhibits atp ATP ac->atp converts camp cAMP atp->camp pka Protein Kinase A (PKA) camp->pka activates cellular_response Decreased Cellular Activity pka->cellular_response leads to

The Gi/o-coupled inhibitory signaling pathway of the 5-HT1A receptor.

G cluster_H1 Histamine H1 Receptor Signaling Pathway agonist 4-acetoxy-MPT (Agonist) receptor H1 Receptor agonist->receptor g_protein Gq/11 receptor->g_protein activates plc Phospholipase C (PLC) g_protein->plc activates pip2 PIP2 plc->pip2 hydrolyzes ip3 IP3 pip2->ip3 dag DAG pip2->dag ca_release Ca2+ Release ip3->ca_release triggers pkc Protein Kinase C (PKC) Activation dag->pkc activates

The Gq/11-mediated signaling cascade of the Histamine H1 receptor.

G cluster_A2B Alpha-2B Adrenergic Receptor Signaling Pathway agonist 4-acetoxy-MPT (Agonist) receptor Alpha-2B Adrenergic Receptor agonist->receptor g_protein Gi receptor->g_protein activates ac Adenylyl Cyclase (AC) g_protein->ac inhibits atp ATP ac->atp converts camp cAMP atp->camp response Inhibition of Neurotransmitter Release camp->response reduced levels lead to

The Gi-coupled inhibitory signaling pathway of the Alpha-2B Adrenergic receptor.

References

Early research on 4-acetoxy substituted tryptamines

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Early Research of 4-Acetoxy Substituted Tryptamines

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Acetoxy substituted tryptamines, a class of synthetic psychoactive compounds, emerged from early psychedelic research as promising and more stable alternatives to naturally occurring psilocybin. The foundational work on these compounds was conducted by Dr. Albert Hofmann and his team at Sandoz Laboratories in the late 1950s and early 1960s.[1][2][3][4][5][6] This guide provides a comprehensive overview of the seminal research on these molecules, focusing on their synthesis, pharmacology, and the experimental methodologies used in their initial characterization. A key focus of early research was their role as prodrugs for the pharmacologically active 4-hydroxy metabolites, such as psilocin.[7][8][9][10][11][12]

Early Synthesis and Chemical Properties

The first synthesis of 4-acetoxy-N,N-diethyltryptamine (4-AcO-DET), also known as ethacetin or ethylacybin, was accomplished by Albert Hofmann in 1958.[1][3][13] This was followed by the synthesis of 4-acetoxy-N,N-dimethyltryptamine (4-AcO-DMT or psilacetin), which was patented by Hofmann and his colleague Franz Troxler in 1963.[11] Psilacetin was developed as a more stable and easier-to-synthesize alternative to psilocybin.[10][14] An improved and more atom-economical synthesis of 4-AcO-DMT as a crystalline fumarate (B1241708) salt was later reported by Nichols and Frescas in 1999.[7][8][10][14]

From a chemical standpoint, 4-acetoxy tryptamines are acetate (B1210297) esters of their corresponding 4-hydroxy counterparts.[15] The acetoxy group at the 4-position of the indole (B1671886) ring makes these compounds more resistant to oxidation under basic conditions compared to the hydroxyl group of psilocin.[9]

Pharmacology

The primary pharmacological characteristic of 4-acetoxy substituted tryptamines is their function as prodrugs for their corresponding 4-hydroxy analogs.[9][12]

Pharmacokinetics and Metabolism

It is widely accepted that 4-acetoxy tryptamines are rapidly hydrolyzed in the body by serum esterases to their active phenolic metabolites.[1][13][15] For instance, 4-AcO-DMT is deacetylated to psilocin (4-HO-DMT).[9][16] This biotransformation is crucial for their psychoactive effects. In vivo studies in mice have confirmed this conversion, although research indicates that psilacetin may result in modestly lower peripheral psilocin exposure compared to an equimolar dose of psilocybin.[8][9] The half-life of psilocin derived from either psilocybin or psilacetin is approximately 30 minutes in mice.[8]

In vitro metabolism studies using human liver microsomes have identified several metabolic pathways for 4-AcO-DMT, including hydrolysis, hydroxylation, N-demethylation, oxidation, and glucuronidation.[17][18] The most abundant metabolite is the hydrolysis product, psilocin.[18]

Metabolism 4-Acetoxy-Tryptamine 4-Acetoxy-Tryptamine 4-Hydroxy-Tryptamine (Active Metabolite) 4-Hydroxy-Tryptamine (Active Metabolite) 4-Acetoxy-Tryptamine->4-Hydroxy-Tryptamine (Active Metabolite) Hydrolysis (Serum Esterases) Phase I Metabolites Phase I Metabolites 4-Hydroxy-Tryptamine (Active Metabolite)->Phase I Metabolites Hydroxylation, N-demethylation, Oxidation Phase II Metabolites Phase II Metabolites Phase I Metabolites->Phase II Metabolites Glucuronidation

Metabolic conversion of 4-acetoxy tryptamines.
Pharmacodynamics and Receptor Interactions

The psychoactive effects of 4-acetoxy substituted tryptamines are primarily mediated by the agonist activity of their active metabolites at serotonin (B10506) receptors, particularly the 5-HT2A receptor.[9][12][15][19] Activation of this receptor is a hallmark of classic psychedelics.[15]

While the 4-acetoxy compounds themselves can bind to serotonin receptors, they generally exhibit weaker binding affinities compared to their 4-hydroxy counterparts.[19][20] O-acetylation tends to reduce the in vitro 5-HT2A potency by approximately 10- to 20-fold. However, in vivo, this difference in potency is less pronounced, which supports the hypothesis that these compounds are rapidly converted to their more active 4-hydroxy forms.

Quantitative Data

The following tables summarize the receptor binding affinities and functional potencies of several 4-acetoxy substituted tryptamines and their corresponding 4-hydroxy metabolites from early and subsequent comparative studies.

Table 1: Receptor Binding Affinities (Ki, nM)

Compound5-HT1A5-HT2A5-HT2CSERT
4-AcO-DMT -93--
4-HO-DMT (Psilocin) -79--
4-AcO-DET ----
4-HO-DET ----
4-AcO-DiPT ->10,000--
4-HO-DiPT -696--

Data extracted from multiple sources.[16][21] Note: A comprehensive early dataset for all compounds at all receptors is not available in a single source. Values represent a compilation from various studies.

Table 2: Functional Potency (EC50, nM) at the 5-HT2A Receptor

CompoundHuman 5-HT2AMouse 5-HT2A
4-AcO-DMT 22.821.0
4-HO-DMT (Psilocin) 1.31.1
4-AcO-DET 13471.1
4-HO-DET 4.34.6
4-AcO-DiPT 269240
4-HO-DiPT 22.124.3

Data from calcium mobilization assays.[15]

Key Experimental Protocols

Receptor Binding Assays

The affinity of 4-acetoxy tryptamines and their metabolites for various receptors was typically determined through radioligand binding assays.

Objective: To determine the equilibrium dissociation constant (Ki) of the test compounds for specific neurotransmitter receptors.

General Procedure:

  • Tissue/Cell Preparation: Membranes from cells stably expressing the human receptor of interest (e.g., 5-HT2A) or from rodent brain tissue are prepared.

  • Incubation: The membranes are incubated with a specific radioligand (e.g., [3H]ketanserin for 5-HT2A) and various concentrations of the unlabeled test compound.

  • Separation: The bound and free radioligand are separated by rapid filtration through glass fiber filters.

  • Quantification: The radioactivity trapped on the filters is measured using liquid scintillation counting.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki is then calculated using the Cheng-Prusoff equation.

Head-Twitch Response (HTR) in Mice

The head-twitch response in rodents is a behavioral proxy for 5-HT2A receptor activation and is widely used to assess the in vivo psychedelic-like potential of compounds.[19][22]

Objective: To evaluate the in vivo 5-HT2A receptor agonist activity of the test compounds.

General Procedure:

  • Animal Subjects: Male C57BL/6J mice are commonly used.

  • Compound Administration: Test compounds are dissolved in a suitable vehicle (e.g., saline) and administered, typically via intraperitoneal (IP) injection.

  • Observation Period: Immediately after injection, mice are placed in individual observation chambers. The number of head twitches is counted for a defined period, often 30-60 minutes.

  • Data Analysis: The total number of head twitches is recorded for each dose group, and dose-response curves are generated to determine the dose that produces 50% of the maximal effect (ED50).

ExperimentalWorkflow cluster_in_vitro In Vitro Analysis cluster_in_vivo In Vivo Analysis Receptor Binding Assay Receptor Binding Assay Determine Ki Determine Ki Receptor Binding Assay->Determine Ki Functional Assay (e.g., Ca2+ Flux) Functional Assay (e.g., Ca2+ Flux) Determine EC50/Emax Determine EC50/Emax Functional Assay (e.g., Ca2+ Flux)->Determine EC50/Emax Data Interpretation Data Interpretation Determine Ki->Data Interpretation Determine EC50/Emax->Data Interpretation Compound Administration (Mice) Compound Administration (Mice) Head-Twitch Response (HTR) Assay Head-Twitch Response (HTR) Assay Compound Administration (Mice)->Head-Twitch Response (HTR) Assay Determine ED50 Determine ED50 Determine ED50->Data Interpretation Head-Twitch Response (HTR) Assay) Head-Twitch Response (HTR) Assay) Head-Twitch Response (HTR) Assay)->Determine ED50 Compound Synthesis Compound Synthesis Compound Synthesis->Receptor Binding Assay Compound Synthesis->Functional Assay (e.g., Ca2+ Flux) Compound Synthesis->Compound Administration (Mice)

Typical experimental workflow for tryptamine (B22526) characterization.

Conclusion

The early research on 4-acetoxy substituted tryptamines, pioneered by Albert Hofmann and Sandoz Laboratories, established them as important synthetic analogs of psilocybin. This foundational work demonstrated their role as prodrugs for the more potent 4-hydroxy metabolites and characterized their interaction with serotonin receptors, particularly the 5-HT2A subtype. These initial studies, employing techniques such as receptor binding assays and in vivo behavioral models, laid the groundwork for understanding the structure-activity relationships of this class of compounds and continue to inform modern psychedelic research and drug development.

References

The Hallucinogenic Potential of 4-Acetoxy-MPT: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Analysis of Preclinical Animal Models

This technical guide provides a comprehensive overview of the current scientific understanding of the hallucinogenic potential of 4-acetoxy-N-methyl-N-propyltryptamine (4-acetoxy-MPT), a synthetic tryptamine (B22526). Drawing upon available preclinical data from animal models, this document is intended for researchers, scientists, and drug development professionals. It offers a detailed examination of the pharmacological profile, behavioral effects, and the experimental methodologies used to evaluate this compound.

Introduction

4-acetoxy-MPT is a psychedelic drug of the tryptamine family, structurally related to other well-known hallucinogens like psilocybin and 4-AcO-DMT.[1] It is hypothesized to act as a prodrug to 4-hydroxy-N-methyl-N-propyltryptamine (4-HO-MPT), exerting its primary effects through the agonism of serotonin (B10506) receptors, particularly the 5-HT2A receptor.[1][2] The activation of this receptor is a key mechanism underlying the hallucinogenic effects of classic psychedelics.[2][3] In animal models, a widely accepted behavioral proxy for hallucinogenic potential is the head-twitch response (HTR).[4][5][6] This rapid, side-to-side head movement in rodents is reliably induced by 5-HT2A receptor agonists with known hallucinogenic properties in humans.[5][6]

Quantitative Pharmacological Data

The following tables summarize the available quantitative data for 4-acetoxy-MPT and its active metabolite, 4-HO-MPT, from preclinical in vivo and in vitro studies.

Table 1: In Vivo Head-Twitch Response (HTR) Data for 4-Acetoxy-MPT in Mice

CompoundAnimal ModelED₅₀ (mg/kg)ED₅₀ (µmol/kg)Route of Administration
4-Acetoxy-MPTC57BL/6J mice0.551.41Intraperitoneal (IP)

ED₅₀ (Median Effective Dose) refers to the dose that produces a half-maximal response. Data sourced from Klein et al. (2021)[7]

Table 2: Receptor Binding and Functional Activity of 4-Acetoxy-MPT and Related Compounds

CompoundReceptorAssay TypeKi (nM)Efficacy
4-Acetoxy-MPT5-HT2ACalcium Mobilization~10-20 fold less potent than 4-HO-MPTFull or Partial Agonist
4-HO-MPT5-HT2ACalcium Mobilization-Full or Partial Agonist
4-HO-MPTH1Radioligand BindingComparable to some 5-HT receptors-
4-Acetoxy-MPTAlpha-2ARadioligand BindingMid-nanomolar range-

Ki (Inhibition Constant) represents the concentration of a ligand that binds to 50% of the receptors in the absence of the natural ligand. A lower Ki value indicates higher binding affinity. Data interpretation from Glatfelter et al. (2023)[2][8] and Klein et al. (2021)[9]

Experimental Protocols

This section details the methodologies employed in the key experiments cited in this guide to ensure reproducibility and aid in the design of future studies.

Head-Twitch Response (HTR) Assay

The head-twitch response is a crucial behavioral assay for assessing the potential hallucinogenic activity of a compound.[5][6]

Experimental Workflow for Head-Twitch Response Assay

HTR_Workflow cluster_prep Preparation cluster_exp Experiment cluster_data Data Analysis Animal_Selection Male C57BL/6J Mice Drug_Prep 4-Acetoxy-MPT dissolved in isotonic saline Administration Intraperitoneal (IP) Injection (5 mL/kg) Drug_Prep->Administration Observation Observation Period (e.g., 30 minutes) Administration->Observation HTR_Count Quantify Head Twitches Observation->HTR_Count Dose_Response Dose-Response Curve Generation HTR_Count->Dose_Response ED50_Calc Calculate ED₅₀ Dose_Response->ED50_Calc

Caption: Workflow for the head-twitch response (HTR) assay in mice.

  • Animals: Male C57BL/6J mice are commonly used for HTR studies.[10]

  • Drug Preparation: 4-acetoxy-MPT is dissolved in a suitable vehicle, such as isotonic saline.[7]

  • Administration: The compound is administered to the mice via intraperitoneal (IP) injection at a volume of 5 mL/kg.[7]

  • Observation: Following administration, the mice are placed in an observation chamber, and the number of head twitches is recorded for a specified period, typically 30 minutes.[11]

  • Data Analysis: The frequency of head twitches is quantified, and dose-response curves are generated to calculate the ED₅₀ value.[11]

Receptor Binding and Functional Assays

In vitro assays are essential for determining the pharmacological profile of a compound at specific receptor targets.

General Workflow for In Vitro Receptor Assays

Receptor_Assay_Workflow cluster_prep Preparation cluster_exp Experiment cluster_data Data Analysis Cell_Culture Cell Lines Expressing Target Receptors Compound_Prep Prepare Serial Dilutions of 4-Acetoxy-MPT Incubation Incubate Cells with Compound and Radioligand Compound_Prep->Incubation Measurement Measure Signal (e.g., Radioactivity, Fluorescence) Incubation->Measurement Binding_Curve Generate Binding/ Concentration-Response Curves Measurement->Binding_Curve Parameter_Calc Calculate Ki or EC₅₀/Emax Binding_Curve->Parameter_Calc

Caption: General workflow for in vitro receptor binding and functional assays.

  • Cell Lines: Stably transfected cell lines expressing the human or mouse receptor of interest (e.g., 5-HT2A) are used.[7]

  • Assay Types:

    • Radioligand Binding Assays: These assays measure the ability of the test compound to displace a radiolabeled ligand from the receptor, allowing for the determination of the inhibition constant (Ki).

    • Functional Assays (e.g., Calcium Mobilization): These assays measure the functional response of the cell upon receptor activation by the test compound, providing information on agonist efficacy (Emax) and potency (EC₅₀).[7][9]

Proposed Signaling Pathway and Prodrug Metabolism

The hallucinogenic effects of 4-acetoxy-MPT are believed to be mediated by its active metabolite, 4-HO-MPT, through the activation of the 5-HT2A receptor signaling cascade.

Proposed Signaling Pathway of 4-Acetoxy-MPT

Signaling_Pathway cluster_metabolism Metabolism cluster_receptor Receptor Interaction cluster_downstream Downstream Signaling 4-Acetoxy-MPT 4-Acetoxy-MPT 4-HO-MPT 4-HO-MPT 4-Acetoxy-MPT->4-HO-MPT Deacetylation 5-HT2A_Receptor 5-HT2A Receptor 4-HO-MPT->5-HT2A_Receptor Agonist Binding Gq_Protein Gq Protein Activation 5-HT2A_Receptor->Gq_Protein PLC Phospholipase C Activation Gq_Protein->PLC IP3_DAG IP₃ and DAG Production PLC->IP3_DAG Ca_PKC Increased Intracellular Ca²⁺ and PKC Activation IP3_DAG->Ca_PKC Neuronal_Excitation Neuronal Excitation Ca_PKC->Neuronal_Excitation Hallucinogenic_Effects Hallucinogenic Effects (e.g., HTR in mice) Neuronal_Excitation->Hallucinogenic_Effects

Caption: Proposed metabolic and signaling pathway of 4-acetoxy-MPT.

It is proposed that 4-acetoxy-MPT undergoes in vivo deacetylation to its active metabolite, 4-HO-MPT.[1] This active form then binds to and activates the 5-HT2A receptor, a Gq-protein-coupled receptor. This activation leads to a cascade of intracellular events, including the activation of phospholipase C (PLC), which in turn increases the levels of inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG). These second messengers ultimately lead to increased intracellular calcium and activation of protein kinase C (PKC), resulting in enhanced neuronal excitability and the manifestation of hallucinogenic-like effects, such as the head-twitch response in rodents.

Conclusion

References

4-Acetoxy-N-methyl-N-propyltryptamine (4-acetoxy-MPT): A Technical Whitepaper for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on a Novel Psychoactive Tryptamine (B22526)

Abstract

4-Acetoxy-N-methyl-N-propyltryptamine (4-acetoxy-MPT) is a novel psychoactive substance (NPS) belonging to the tryptamine class of hallucinogens. Structurally related to psilocin and other psychoactive tryptamines, 4-acetoxy-MPT is considered a prodrug to 4-hydroxy-N-methyl-N-propyltryptamine (4-HO-MPT). First identified in the early 21st century, this compound has garnered interest within the scientific community for its potential psychoactive effects, mediated primarily through its interaction with serotonin (B10506) receptors. This technical guide provides a comprehensive overview of 4-acetoxy-MPT, including its chemical properties, synthesis, pharmacology, metabolism, and the experimental protocols used for its characterization. This document is intended for researchers, scientists, and drug development professionals.

Chemical Properties and Synthesis

4-acetoxy-MPT, with the IUPAC name [3-[2-[methyl(propyl)amino]ethyl]-1H-indol-4-yl] acetate (B1210297), is a synthetic tryptamine.[1][2] Its chemical structure is characterized by an indole (B1671886) ring substituted at the 4-position with an acetoxy group, and a side chain containing a methyl and a propyl group attached to the amine.

Table 1: Chemical and Physical Properties of 4-acetoxy-MPT

PropertyValueReference
IUPAC Name [3-[2-[methyl(propyl)amino]ethyl]-1H-indol-4-yl] acetate[1]
Other Names 4-Acetoxy-MPT; 4-Acetoxy-N-methyl-N-propyltryptamine[1]
CAS Number 2173386-55-3[1][2]
Molecular Formula C16H22N2O2[1][2]
Molar Mass 274.364 g·mol−1[1]
Appearance Reported as a white powder[3]
Synthesis Protocol (Representative)

Objective: To synthesize 4-acetoxy-N-methyl-N-propyltryptamine from 4-benzyloxy-N-methyl-N-propyltryptamine.

Materials:

  • 4-benzyloxy-N-methyl-N-propyltryptamine

  • Acetic anhydride (B1165640)

  • Sodium acetate (anhydrous)

  • Palladium on carbon (10%)

  • Benzene (B151609) (or a suitable alternative solvent like ethyl acetate)

  • Hydrogen gas

  • Standard laboratory glassware and purification equipment (e.g., chromatography column)

Procedure:

  • Reaction Setup: In a suitable reaction vessel, combine 4-benzyloxy-N-methyl-N-propyltryptamine, anhydrous sodium acetate, and a catalytic amount of 10% palladium on carbon in a solvent such as benzene or ethyl acetate.

  • Addition of Acetylating Agent: Add acetic anhydride to the reaction mixture.

  • Hydrogenation: Place the reaction mixture under a hydrogen atmosphere (e.g., 60 psig) and agitate for several hours (e.g., 4 hours) at room temperature.[4]

  • Work-up: After the reaction is complete (monitored by TLC or LC-MS), filter the mixture to remove the catalyst. The filtrate is then washed with a suitable aqueous solution (e.g., sodium bicarbonate solution) to neutralize any excess acid and then with brine.

  • Extraction and Purification: Extract the product into an organic solvent, dry the organic layer over a suitable drying agent (e.g., anhydrous sodium sulfate), and concentrate the solvent under reduced pressure. The crude product can be purified using column chromatography.

  • Characterization: The final product should be characterized by standard analytical techniques such as NMR, mass spectrometry, and IR spectroscopy to confirm its identity and purity.

G cluster_synthesis Synthesis Workflow Start 4-benzyloxy-N-methyl-N-propyltryptamine Reagents Acetic Anhydride, NaOAc, Pd/C, H2 Reaction Catalytic Hydrogenation & Acetylation Start->Reaction Reagents->Reaction Workup Filtration & Washing Reaction->Workup Purification Column Chromatography Workup->Purification Product 4-acetoxy-MPT Purification->Product

A representative workflow for the synthesis of 4-acetoxy-MPT.

Pharmacology

4-acetoxy-MPT is believed to act as a prodrug for 4-HO-MPT, which is a non-selective serotonin receptor agonist, with activity at the 5-HT2A receptor.[1] The psychoactive effects of tryptamines are primarily mediated by their agonist activity at the 5-HT2A receptor.

Receptor Binding Profile

Quantitative data on the receptor binding affinities of 4-acetoxy-MPT and its active metabolite, 4-HO-MPT, are limited but have been reported in comparative studies with other tryptamines.

Table 2: Receptor Binding Affinities (Ki, nM) of 4-acetoxy-MPT and 4-HO-MPT

Compound5-HT1A5-HT2A5-HT2B5-HT2CH1alpha2Aalpha2BSERTReference
4-acetoxy-MPT ----Notable AffinityMid nMLow to Mid nM-[5]
4-HO-MPT ----Notable Affinity--Mid to High nM[5]

Note: Specific Ki values were not always provided in the cited literature; qualitative descriptions of affinity are included where applicable. "-" indicates data not reported in the cited sources.

In Vivo Effects: Head-Twitch Response (HTR)

The head-twitch response (HTR) in rodents is a behavioral proxy for 5-HT2A receptor activation and is commonly used to assess the hallucinogenic potential of substances.[6][7][8] 4-acetoxy-MPT has been shown to induce the HTR in mice.[1]

Table 3: In Vivo Potency of 4-acetoxy-MPT in the Mouse Head-Twitch Response (HTR) Assay

CompoundED50 (mg/kg)95% Confidence IntervalReference
4-acetoxy-MPT 0.550.37–0.81[9]
Experimental Protocol: Head-Twitch Response (HTR) Assay

Objective: To assess the 5-HT2A receptor-mediated effects of 4-acetoxy-MPT in vivo by quantifying the head-twitch response in mice.

Animals: Male C57BL/6J mice are commonly used for this assay.[6]

Materials:

  • 4-acetoxy-MPT dissolved in isotonic saline.

  • Vehicle control (isotonic saline).

  • Observation chambers.

  • Video recording equipment or a magnetometer system for automated detection.[8]

Procedure:

  • Acclimation: Mice are acclimated to the testing room and observation chambers before the experiment.

  • Drug Administration: Mice are administered various doses of 4-acetoxy-MPT or vehicle via intraperitoneal (IP) injection.

  • Observation: Immediately after injection, mice are placed individually into the observation chambers. The number of head twitches is counted for a defined period, typically 10-30 minutes.[10] A head twitch is a rapid, side-to-side rotational movement of the head.[8]

  • Data Analysis: The total number of head twitches for each animal is recorded. Dose-response curves are generated, and the ED50 (the dose that produces 50% of the maximal response) is calculated.

G cluster_htr Head-Twitch Response (HTR) Workflow Acclimation Animal Acclimation Dosing Drug Administration (4-acetoxy-MPT or Vehicle) Acclimation->Dosing Observation Behavioral Observation (Quantify Head Twitches) Dosing->Observation Analysis Data Analysis (Dose-Response Curve & ED50) Observation->Analysis Result Psychedelic-like Activity Analysis->Result

Workflow for the mouse head-twitch response (HTR) assay.

Metabolism

4-acetoxy-MPT is expected to be a prodrug that is rapidly hydrolyzed in vivo to its active metabolite, 4-HO-MPT.[1] This is a common metabolic pathway for 4-acetoxy tryptamines.[11][12]

Predicted Metabolic Pathway

Based on studies of structurally similar tryptamines, the primary metabolic pathway for 4-acetoxy-MPT is likely deacetylation to 4-HO-MPT.[13][14][15] Further metabolism of 4-HO-MPT may involve N-demethylation, N-oxidation, and conjugation with glucuronic acid or sulfate.[15]

G cluster_metabolism Predicted Metabolic Pathway of 4-acetoxy-MPT 4-AcO-MPT 4-acetoxy-MPT 4-HO-MPT 4-HO-MPT (Active Metabolite) 4-AcO-MPT->4-HO-MPT Deacetylation PhaseI Phase I Metabolites (e.g., N-demethylation, N-oxidation) 4-HO-MPT->PhaseI PhaseII Phase II Metabolites (e.g., Glucuronidation, Sulfation) 4-HO-MPT->PhaseII PhaseI->PhaseII Excretion Excretion PhaseII->Excretion

A predicted metabolic pathway for 4-acetoxy-MPT.
Experimental Protocol: In Vitro Metabolism using Human Hepatocytes

Objective: To identify the metabolites of 4-acetoxy-MPT using an in vitro human hepatocyte model.

Materials:

  • Cryopreserved human hepatocytes.

  • 4-acetoxy-MPT.

  • Incubation medium (e.g., Williams' E Medium).

  • LC-HRMS/MS system (Liquid Chromatography-High Resolution Tandem Mass Spectrometry).

Procedure:

  • Hepatocyte Culture: Thaw and plate cryopreserved human hepatocytes according to the supplier's protocol. Allow the cells to attach and form a monolayer.

  • Incubation: Incubate the hepatocytes with a known concentration of 4-acetoxy-MPT for a specified time (e.g., 3 hours).[13][14]

  • Sample Collection: At the end of the incubation period, collect the cell culture medium.

  • Sample Preparation: Prepare the samples for analysis, which may include protein precipitation followed by centrifugation.

  • LC-HRMS/MS Analysis: Analyze the samples using an LC-HRMS/MS system to separate and identify the parent compound and its metabolites. Data is acquired in both positive and negative ionization modes.[13][14]

  • Data Mining: Use specialized software to process the raw data and identify potential metabolites by comparing the mass-to-charge ratios and fragmentation patterns with predicted metabolites.[13][14]

In Vitro Functional Activity: Calcium Flux Assay

The functional activity of tryptamines at serotonin receptors can be assessed using a calcium flux assay, which measures the increase in intracellular calcium concentration upon receptor activation.

Experimental Protocol: Calcium Flux Assay

Objective: To determine the potency and efficacy of 4-acetoxy-MPT and its metabolite 4-HO-MPT at 5-HT2A receptors expressed in a suitable cell line.

Materials:

  • A cell line expressing the human 5-HT2A receptor (e.g., HEK293 cells).

  • A calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fluo-8).[3][9]

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES).

  • 4-acetoxy-MPT and 4-HO-MPT.

  • A fluorescence plate reader with an integrated liquid handling system.

Procedure:

  • Cell Culture: Culture the 5-HT2A-expressing cells in 96-well black-walled, clear-bottom plates.

  • Dye Loading: Load the cells with a calcium-sensitive dye by incubating them with the dye solution for a specified time (e.g., 60 minutes) at 37°C.[3]

  • Compound Addition: Place the cell plate into the fluorescence plate reader. Add varying concentrations of 4-acetoxy-MPT or 4-HO-MPT to the wells.

  • Fluorescence Measurement: Measure the fluorescence intensity over time to monitor the change in intracellular calcium concentration.

  • Data Analysis: The increase in fluorescence is indicative of receptor activation. Plot the peak fluorescence response against the compound concentration to generate a dose-response curve and determine the EC50 (the concentration that elicits 50% of the maximal response) and Emax (the maximal efficacy).

G cluster_calcium Calcium Flux Assay Workflow Cell_Culture Culture 5-HT2A-expressing cells Dye_Loading Load cells with calcium-sensitive dye Cell_Culture->Dye_Loading Compound_Addition Add 4-acetoxy-MPT or 4-HO-MPT Dye_Loading->Compound_Addition Measurement Measure fluorescence change Compound_Addition->Measurement Analysis Generate dose-response curve (EC50, Emax) Measurement->Analysis Result Receptor Potency & Efficacy Analysis->Result

A generalized workflow for the calcium flux assay.

Conclusion

4-acetoxy-MPT is a novel psychoactive substance with a pharmacological profile consistent with other psychedelic tryptamines. As a prodrug of 4-HO-MPT, its primary mechanism of action is likely through the activation of serotonin 5-HT2A receptors. The data presented in this technical guide, including receptor binding affinities, in vivo potency, and detailed experimental protocols, provide a foundational resource for researchers in the fields of pharmacology, toxicology, and drug development. Further research is warranted to fully elucidate the pharmacokinetics, metabolic fate, and toxicological profile of 4-acetoxy-MPT.

Legal Status

The legal status of 4-acetoxy-MPT varies by jurisdiction. In some countries, it may be considered a controlled substance analogue and be subject to the same legal restrictions as structurally similar scheduled drugs like psilocin. Researchers should consult their local regulations before possessing or conducting research with this compound. For example, in the United Kingdom, as an ester of a controlled tryptamine, it would be considered a Class A drug.[2]

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive overview of the legal status of 4-acetoxy-N-methyl-N-propyltryptamine (4-acetoxy-MPT) for research purposes. As a substituted tryptamine (B22526) and a structural analogue of psilocin, its legal standing is complex and largely governed by analogue legislation in many jurisdictions. This document summarizes the available quantitative data on its receptor binding profile, details relevant experimental protocols for its study, and visualizes key signaling pathways associated with tryptamines. The information presented herein is intended to inform researchers and drug development professionals on the critical considerations for the legitimate scientific investigation of this compound.

Legal Status of 4-Acetoxy-MPT for Research

The legal status of 4-acetoxy-MPT is not explicitly defined in the legislation of most countries. Instead, it is typically determined by laws concerning controlled substance analogues. As a prodrug to 4-hydroxy-N-methyl-N-propyltryptamine (4-HO-MPT), and a structural analogue of the Schedule I substance psilocin, 4-acetoxy-MPT falls into a legally ambiguous category. Researchers must exercise extreme caution and are strongly advised to consult with legal counsel and relevant regulatory bodies before possessing or working with this compound.

United States: In the United States, 4-acetoxy-MPT is not a scheduled substance at the federal level. However, it is highly likely to be considered a controlled substance analogue under the Federal Analogue Act (21 U.S.C. § 813).[1] This act allows any chemical "substantially similar" to a controlled substance in Schedule I or II to be treated as a Schedule I substance if intended for human consumption.[2] For research purposes, it may be possible to possess and use the substance, but this requires careful adherence to DEA regulations and potentially a specific license. The DEA has shown a continued interest in substituted tryptamines, highlighting the regulatory scrutiny of this class of compounds.[3][4] Some states may have their own specific regulations that control tryptamine derivatives more stringently.

United Kingdom: In the United Kingdom, many tryptamines are classified as Class A drugs under the Misuse of Drugs Act 1971, particularly under a generic or "catch-all" tryptamine clause.[5] Analogues of controlled tryptamines, such as 4-AcO-DMT, are explicitly listed as Class A substances.[6] Given this, it is almost certain that 4-acetoxy-MPT would be considered a Class A substance, making its possession and supply for research purposes heavily restricted and requiring a Home Office license. The Psychoactive Substances Act 2016 further complicates the legal landscape by creating a blanket ban on the production and supply of any substance capable of producing a psychoactive effect, with exemptions for legitimate scientific research that must be strictly demonstrated.[7][8]

European Union: The legal status of new psychoactive substances (NPS) within the European Union is addressed through a coordinated monitoring and risk assessment system. While 4-acetoxy-MPT may not be explicitly controlled EU-wide, individual member states have their own drug laws. For example, in Germany, similar substances may fall under the New Psychoactive Substances Act (NpSG), which controls entire classes of substances and generally permits their use only for industrial and scientific purposes.[5][9] In Sweden, other 4-acetoxy tryptamines like 4-AcO-MiPT have been classified as "health hazards," making their sale or possession illegal.[10] Researchers in the EU must navigate both EU-level regulations and the specific laws of the member state in which they operate.

Other Jurisdictions:

  • Canada: Many tryptamines, including psilocin analogues, are Schedule III substances.

  • Australia: Psilocin analogues are generally considered Prohibited Substances (Schedule 9).

  • Brazil: Tryptamine derivatives like 4-AcO-DMT are classified as prohibited psychotropics (Class F2).[6]

Quantitative Data: Receptor Binding Profile

4-Acetoxy-MPT is presumed to be a prodrug of 4-HO-MPT.[11] The following tables summarize the in vitro receptor binding affinities (Ki, nM) of both 4-acetoxy-MPT and its active metabolite, 4-HO-MPT, at various serotonin (B10506) (5-HT) and non-serotonin receptors.[12][13] Data is derived from radioligand binding assays.

Table 1: Serotonin (5-HT) Receptor Binding Affinities (Ki, nM)

Receptor4-Acetoxy-MPT (Ki, nM)4-HO-MPT (Ki, nM)
5-HT1A>10,0001,110
5-HT1B>10,0004,280
5-HT1D3,1301,170
5-HT2A1,020185
5-HT2B41943
5-HT2C1,850387
5-HT5A>10,0003,420
5-HT63,590129
5-HT72,750258

Table 2: Non-Serotonin Receptor and Transporter Binding Affinities (Ki, nM)

Target4-Acetoxy-MPT (Ki, nM)4-HO-MPT (Ki, nM)
H1639108
α2A>10,000>10,000
D1>10,000>10,000
D3>10,000>10,000
SERT6,3604,200

Experimental Protocols

Radioligand Binding Assays for Receptor Affinity

This protocol is adapted from the methodology described by Glatfelter et al. (2023) for determining the receptor binding affinities of tryptamine analogues.[12][13]

Objective: To determine the inhibition constants (Ki) of 4-acetoxy-MPT and 4-HO-MPT at various G-protein coupled receptors and transporters.

Materials:

  • Test compounds (4-acetoxy-MPT, 4-HO-MPT)

  • Cell membranes expressing the target receptors (e.g., from CHO or HEK293 cells)

  • Specific radioligands for each target receptor

  • Assay buffers specific to each receptor

  • Scintillation fluid

  • 96-well microplates

  • Filter plates

  • Scintillation counter

Procedure:

  • Compound Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Perform serial dilutions to create a range of concentrations for the competition assay.

  • Assay Setup: In a 96-well microplate, combine the cell membranes, the radioligand at a concentration near its Kd, and varying concentrations of the test compound. Include wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of a known non-labeled ligand).

  • Incubation: Incubate the plates at a specific temperature (e.g., room temperature or 37°C) for a defined period to allow binding to reach equilibrium.

  • Harvesting: Rapidly filter the contents of each well through a filter plate to separate the bound and free radioligand. Wash the filters with ice-cold assay buffer to remove any unbound radioligand.

  • Scintillation Counting: After the filters have dried, add scintillation fluid to each well and count the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration. Use a non-linear regression analysis to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). Convert the IC50 value to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

In Vitro Metabolism Using Human Hepatocytes

This protocol is based on the methodology for studying the metabolism of other tryptamine analogues.[2][14]

Objective: To identify the major metabolites of 4-acetoxy-MPT in a human-relevant in vitro system.

Materials:

  • 4-acetoxy-MPT

  • Cryopreserved human hepatocytes

  • Hepatocyte culture medium (e.g., Williams' E Medium)

  • Incubator (37°C, 5% CO2)

  • Acetonitrile (B52724) (for quenching)

  • Centrifuge

  • Liquid chromatography-high-resolution tandem mass spectrometry (LC-HRMS/MS) system

Procedure:

  • Hepatocyte Plating: Thaw and plate cryopreserved human hepatocytes in collagen-coated plates according to the supplier's instructions. Allow the cells to attach and form a monolayer.

  • Compound Incubation: Prepare a solution of 4-acetoxy-MPT in the culture medium. Remove the plating medium from the hepatocytes and add the medium containing the test compound.

  • Time-Course Study: Incubate the plates at 37°C. At various time points (e.g., 0, 1, 3, 6 hours), collect samples of the culture medium.

  • Reaction Quenching and Sample Preparation: Quench the metabolic reactions by adding an equal volume of ice-cold acetonitrile to the collected medium samples. Centrifuge the samples to precipitate proteins. Collect the supernatant for analysis.

  • LC-HRMS/MS Analysis: Inject the supernatant into the LC-HRMS/MS system. Use a suitable reversed-phase column for chromatographic separation. Perform mass spectrometric analysis in both positive and negative ion modes to detect the parent compound and its potential metabolites.

  • Metabolite Identification: Analyze the mass spectrometry data to identify potential metabolites based on their accurate mass, fragmentation patterns, and retention times. Compare the findings with in silico predictions of metabolism.

Visualizations of Signaling Pathways and Experimental Workflows

The following diagrams illustrate the generally accepted signaling pathways for psychedelic tryptamines and a typical experimental workflow for their analysis.

G cluster_0 Prodrug Activation cluster_1 5-HT2A Receptor Signaling Cascade 4-Acetoxy-MPT 4-Acetoxy-MPT 4-HO-MPT (Active Metabolite) 4-HO-MPT (Active Metabolite) 4-Acetoxy-MPT->4-HO-MPT (Active Metabolite) Esterase Hydrolysis 4-HO-MPT 4-HO-MPT 5-HT2A Receptor 5-HT2A Receptor 4-HO-MPT->5-HT2A Receptor Agonist Binding Gq/11 Protein Gq/11 Protein 5-HT2A Receptor->Gq/11 Protein Activation β-Arrestin 2 β-Arrestin 2 5-HT2A Receptor->β-Arrestin 2 Recruitment Phospholipase C (PLC) Phospholipase C (PLC) Gq/11 Protein->Phospholipase C (PLC) Activation IP3 & DAG IP3 & DAG Phospholipase C (PLC)->IP3 & DAG Production Psychedelic Effects Psychedelic Effects IP3 & DAG->Psychedelic Effects Downstream Signaling Receptor Internalization/Other Signaling Receptor Internalization/Other Signaling β-Arrestin 2->Receptor Internalization/Other Signaling G Start Start Compound Synthesis & Purification Compound Synthesis & Purification Start->Compound Synthesis & Purification In Vitro Receptor Binding Assay In Vitro Receptor Binding Assay Compound Synthesis & Purification->In Vitro Receptor Binding Assay In Vitro Metabolism Study (Hepatocytes) In Vitro Metabolism Study (Hepatocytes) Compound Synthesis & Purification->In Vitro Metabolism Study (Hepatocytes) In Vivo Animal Model (e.g., Head-Twitch Response) In Vivo Animal Model (e.g., Head-Twitch Response) Compound Synthesis & Purification->In Vivo Animal Model (e.g., Head-Twitch Response) Determine Ki Values Determine Ki Values In Vitro Receptor Binding Assay->Determine Ki Values Data Analysis & Reporting Data Analysis & Reporting Determine Ki Values->Data Analysis & Reporting Identify Metabolites (LC-HRMS/MS) Identify Metabolites (LC-HRMS/MS) In Vitro Metabolism Study (Hepatocytes)->Identify Metabolites (LC-HRMS/MS) Identify Metabolites (LC-HRMS/MS)->Data Analysis & Reporting Assess Behavioral Effects Assess Behavioral Effects In Vivo Animal Model (e.g., Head-Twitch Response)->Assess Behavioral Effects Assess Behavioral Effects->Data Analysis & Reporting End End Data Analysis & Reporting->End

References

Methodological & Application

Application Notes and Protocols for the Analytical Detection of 4-Acetoxy-N-methyl-N-propyltryptamine (4-acetoxy MPT)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Acetoxy-N-methyl-N-propyltryptamine (4-acetoxy MPT) is a synthetic tryptamine (B22526) and a structural analog of psilocybin, the psychoactive compound found in certain mushrooms. It is considered a prodrug of 4-hydroxy-N-methyl-N-propyltryptamine (4-HO-MPT), believed to exert its effects primarily as a non-selective serotonin (B10506) receptor agonist, with a significant affinity for the 5-HT2A receptor.[1] As a compound of interest in forensic, clinical, and research settings, robust and reliable analytical methods for its detection and quantification are crucial.

This document provides detailed application notes and experimental protocols for the analysis of this compound in various matrices, with a focus on liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS).

Analytical Methods Overview

The primary analytical techniques for the sensitive and selective detection of this compound and its metabolites are chromatography coupled with mass spectrometry.

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the preferred method for the quantitative analysis of this compound in biological matrices due to its high sensitivity, selectivity, and applicability to a wide range of compounds.

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful tool for the identification of this compound, particularly in seized materials or when derivatization is employed to improve volatility and thermal stability.

Quantitative Data Summary

Analyte (Analog)Linearity Range (ng/mL)Bias (%)Imprecision (%CV)Matrix Effects (%CV)Extraction Efficiency (%)
Psilacetin0.5 - 100±20<20<18.3~50
4-PrO-DMT0.5 - 100±20<20<18.3~50
Psilocin (Metabolite)0.5 - 100±20<2031.9 (ion enhancement)~50
4-HO-DPT (Metabolite)0.5 - 100±20<20<18.3~50

Experimental Protocols

Protocol 1: Quantitative Analysis of this compound in Plasma by LC-MS/MS

This protocol is adapted from a validated method for related tryptamines and is suitable for the quantitative analysis of this compound and its primary metabolite, 4-HO-MPT, in plasma samples.[3]

1. Sample Preparation (Protein Precipitation)

  • To 100 µL of plasma sample, add an appropriate internal standard (e.g., a deuterated analog of this compound).

  • Add 200 µL of ice-cold acetonitrile (B52724) to precipitate proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

  • Transfer to an autosampler vial for LC-MS/MS analysis.

2. LC-MS/MS Instrumentation and Conditions

  • Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm) is recommended.

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient Elution:

    • 0-1 min: 5% B

    • 1-8 min: Linear gradient to 95% B

    • 8-10 min: Hold at 95% B

    • 10.1-12 min: Return to 5% B and equilibrate.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Multiple Reaction Monitoring (MRM) Transitions:

    • This compound: Precursor ion (Q1) m/z 275.2 -> Product ions (Q3) for quantification and qualification (to be determined by direct infusion of a standard).

    • 4-HO-MPT (Metabolite): Precursor ion (Q1) m/z 233.2 -> Product ions (Q3) for quantification and qualification (to be determined by direct infusion of a standard).

Protocol 2: Qualitative Identification of this compound in Seized Material by GC-MS

This protocol is suitable for the identification of this compound in solid or liquid samples.

1. Sample Preparation

  • Dissolve a small amount of the suspected material in a suitable solvent such as methanol (B129727) or acetonitrile to a concentration of approximately 1 mg/mL.

  • Filter the solution through a 0.22 µm syringe filter into an autosampler vial.

2. GC-MS Instrumentation and Conditions

  • Gas Chromatograph: A standard gas chromatograph.

  • Column: A non-polar capillary column, such as a 5% phenyl-methylpolysiloxane (e.g., 30 m x 0.25 mm x 0.25 µm).

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Inlet Temperature: 250°C.

  • Injection Mode: Splitless.

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 1 minute.

    • Ramp: 15°C/min to 300°C.

    • Hold: 5 minutes at 300°C.

  • Mass Spectrometer: A single quadrupole or ion trap mass spectrometer.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: m/z 40-550.

  • Data Analysis: Compare the obtained mass spectrum with a reference spectrum from a library or a certified reference material.

Visualizations

Signaling Pathway

This compound is hydrolyzed in the body to its active metabolite, 4-HO-MPT, which then acts as an agonist at serotonin receptors, primarily the 5-HT2A receptor. This interaction initiates a downstream signaling cascade.

G Simplified Serotonergic Signaling Pathway of 4-HO-MPT cluster_0 Pre-synaptic Neuron cluster_1 Systemic Circulation / Synaptic Cleft cluster_2 Post-synaptic Neuron 4-acetoxy_MPT This compound Hydrolysis Hydrolysis 4-acetoxy_MPT->Hydrolysis 4-HO-MPT 4-HO-MPT (Active Metabolite) 5HT2A_Receptor 5-HT2A Receptor 4-HO-MPT->5HT2A_Receptor Hydrolysis->4-HO-MPT Gq_Protein Gq Protein Activation 5HT2A_Receptor->Gq_Protein PLC Phospholipase C (PLC) Activation Gq_Protein->PLC IP3_DAG IP3 and DAG Production PLC->IP3_DAG Ca_PKC Increased Intracellular Ca2+ and PKC Activation IP3_DAG->Ca_PKC Cellular_Response Psychoactive Effects Ca_PKC->Cellular_Response G General Experimental Workflow for this compound Analysis Sample_Collection Sample Collection (e.g., Plasma, Urine, Seized Material) Sample_Preparation Sample Preparation (e.g., Protein Precipitation, Extraction) Sample_Collection->Sample_Preparation Chromatographic_Separation Chromatographic Separation (LC or GC) Sample_Preparation->Chromatographic_Separation Mass_Spectrometric_Detection Mass Spectrometric Detection (MS/MS or MS) Chromatographic_Separation->Mass_Spectrometric_Detection Data_Analysis Data Analysis (Quantification and/or Identification) Mass_Spectrometric_Detection->Data_Analysis Reporting Reporting of Results Data_Analysis->Reporting

References

Application Notes and Protocols for the Research Chemical 4-acetoxy MPT

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-acetoxy-N-methyl-N-propyltryptamine (4-acetoxy MPT) is a lesser-known psychedelic compound belonging to the tryptamine (B22526) class. Structurally related to more well-known compounds like psilacetin (4-acetoxy-DMT), it is presumed to act as a prodrug for 4-hydroxy-N-methyl-N-propyltryptamine (4-HO-MPT). As with many psychedelic tryptamines, its primary mechanism of action is believed to be agonism at serotonin (B10506) receptors, particularly the 5-HT₂A receptor, which is a key target in psychedelic research.[1] The induction of the head-twitch response (HTR) in rodent models, a behavioral proxy for hallucinogenic effects in humans, further supports its potential as a psychedelic agent.[1][2]

These application notes provide a comprehensive overview of this compound for research purposes, including its pharmacological profile, and detailed protocols for its synthesis, characterization, and in vitro and in vivo evaluation.

Chemical and Physical Properties

PropertyValueReference
IUPAC Name [3-[2-[methyl(propyl)amino]ethyl]-1H-indol-4-yl] acetate (B1210297)[1]
CAS Number 2173386-55-3[1][2]
Molecular Formula C₁₆H₂₂N₂O₂[1][2]
Molar Mass 274.364 g/mol [1][2]
Appearance Varies (typically a crystalline solid)N/A
Solubility Soluble in organic solvents such as methanol (B129727), ethanol, and DMSO.[2]

Pharmacological Data

The following table summarizes the available quantitative pharmacological data for this compound and its active metabolite, 4-HO-MPT, for comparative purposes.

CompoundAssayReceptorValueReference
This compound Head-Twitch Response (ED₅₀)5-HT₂A (in vivo)1.41 mg/kg[3]
This compound Receptor Binding (Ki)α2BLow to mid nM affinity[4][5]
4-HO-MPT Receptor Binding (Ki)5-HT₂AHigh nM affinity[4][6]
4-HO-MPT Receptor Binding (Ki)SERTMid to high nM affinity[4]
4-HO-MPT Receptor Binding (Ki)D₃Mid to high nM affinity[4]
4-HO-MPT Receptor Binding (Ki)H₁Notable affinity[4]

Note: Lower ED₅₀ and Ki values indicate higher potency and affinity, respectively.

Experimental Protocols

I. Synthesis of this compound

This protocol describes a general method for the synthesis of 4-acetoxy tryptamines, which can be adapted for this compound. The synthesis involves the acetylation of the corresponding 4-hydroxy tryptamine.

Materials:

  • 4-hydroxy-N-methyl-N-propyltryptamine (4-HO-MPT)

  • Acetic anhydride (B1165640)

  • Pyridine (B92270) (or another suitable base)

  • Dichloromethane (DCM) or other suitable aprotic solvent

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate (B86663) or sodium sulfate

  • Silica (B1680970) gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate/hexanes mixture)

Procedure:

  • Dissolve 4-HO-MPT in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).

  • Add pyridine to the solution. The amount of pyridine should be in slight excess relative to the 4-HO-MPT.

  • Cool the reaction mixture in an ice bath.

  • Slowly add acetic anhydride to the cooled solution with stirring.

  • Allow the reaction to warm to room temperature and stir for several hours until the reaction is complete (monitor by TLC).

  • Quench the reaction by slowly adding saturated sodium bicarbonate solution.

  • Separate the organic layer and wash it sequentially with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Filter and concentrate the solvent in vacuo to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).

  • Collect the fractions containing the pure product and evaporate the solvent to yield this compound.

Diagram: Synthetic Workflow for this compound

G Synthetic Workflow for this compound cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification start Dissolve 4-HO-MPT in DCM add_base Add Pyridine start->add_base cool Cool to 0°C add_base->cool add_anhydride Add Acetic Anhydride cool->add_anhydride react Stir at Room Temperature add_anhydride->react quench Quench with NaHCO₃ react->quench extract Extract with DCM quench->extract wash Wash with Water and Brine extract->wash dry Dry over MgSO₄ wash->dry concentrate Concentrate in vacuo dry->concentrate chromatography Silica Gel Chromatography concentrate->chromatography collect Collect Fractions chromatography->collect evaporate Evaporate Solvent collect->evaporate end end evaporate->end Pure this compound

Caption: Synthetic workflow for this compound.

II. Analytical Characterization

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Purpose: To confirm the chemical structure of the synthesized this compound.

  • Protocol:

    • Dissolve a small amount of the purified compound in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

    • Acquire ¹H NMR and ¹³C NMR spectra using a high-field NMR spectrometer.

    • Analyze the spectra for characteristic peaks corresponding to the protons and carbons of the tryptamine and acetate moieties. The presence of a singlet around 2.3 ppm in the ¹H NMR spectrum is indicative of the acetyl group.

B. Mass Spectrometry (MS)

  • Purpose: To determine the molecular weight and fragmentation pattern of this compound.

  • Protocol:

    • Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol or acetonitrile).

    • Analyze the sample using a mass spectrometer, such as one coupled with gas chromatography (GC-MS) or liquid chromatography (LC-MS).

    • The resulting mass spectrum should show a molecular ion peak corresponding to the molecular weight of this compound (274.36 g/mol ).

III. In Vitro Assays

A. Receptor Binding Assay (5-HT₂A)

  • Purpose: To determine the binding affinity (Ki) of this compound for the human 5-HT₂A receptor.

  • Protocol: This protocol is a competitive radioligand binding assay.[7][8]

    • Membrane Preparation: Use cell membranes from a cell line stably expressing the human 5-HT₂A receptor (e.g., CHO-K1 or HEK293 cells).[9]

    • Assay Buffer: Prepare a suitable assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Radioligand: Use a specific 5-HT₂A receptor radioligand, such as [³H]ketanserin.

    • Incubation: In a 96-well plate, incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of the test compound (this compound).

    • Non-specific Binding: Determine non-specific binding in the presence of a high concentration of a non-labeled competing ligand (e.g., ketanserin).

    • Incubation Conditions: Incubate at a specific temperature (e.g., 37°C) for a defined period to reach equilibrium.

    • Termination: Terminate the assay by rapid filtration through glass fiber filters to separate bound and free radioligand.

    • Washing: Wash the filters with ice-cold buffer to remove unbound radioligand.

    • Scintillation Counting: Measure the radioactivity retained on the filters using a scintillation counter.

    • Data Analysis: Calculate the IC₅₀ value from the competition curve and then determine the Ki value using the Cheng-Prusoff equation.

Diagram: Receptor Binding Assay Workflow

G Receptor Binding Assay Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis membranes Prepare 5-HT₂A Membranes incubation Incubate Membranes, Radioligand, and Test Compound membranes->incubation radioligand Prepare Radioligand Solution radioligand->incubation test_compound Prepare this compound Dilutions test_compound->incubation filtration Rapid Filtration incubation->filtration washing Wash Filters filtration->washing counting Scintillation Counting washing->counting ic50 Calculate IC₅₀ counting->ic50 ki Calculate Ki using Cheng-Prusoff ic50->ki result result ki->result Binding Affinity

Caption: Receptor binding assay workflow.

B. Functional Assay (Calcium Flux)

  • Purpose: To assess the functional activity (EC₅₀ and Emax) of this compound at the 5-HT₂A receptor.[10][11][12]

  • Protocol:

    • Cell Culture: Use a cell line stably expressing the human 5-HT₂A receptor and a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

    • Plating: Plate the cells in a 96-well plate and allow them to adhere overnight.

    • Dye Loading: Load the cells with the calcium-sensitive dye according to the manufacturer's instructions.

    • Compound Addition: Add varying concentrations of this compound to the wells.

    • Measurement: Measure the change in fluorescence intensity over time using a fluorescence plate reader. The 5-HT₂A receptor is Gq-coupled, and its activation leads to an increase in intracellular calcium, resulting in increased fluorescence.[13]

    • Data Analysis: Plot the fluorescence response against the compound concentration to generate a dose-response curve and determine the EC₅₀ and Emax values.

IV. In Vivo Studies

A. Head-Twitch Response (HTR) in Mice

  • Purpose: To evaluate the in vivo psychedelic-like activity of this compound.[14][15][16]

  • Protocol:

    • Animals: Use male C57BL/6J mice.

    • Acclimation: Acclimate the animals to the testing environment for at least 30 minutes before drug administration.

    • Drug Administration: Administer this compound via a suitable route (e.g., intraperitoneal or subcutaneous injection) at various doses. Include a vehicle control group.

    • Observation: Place each mouse in an individual observation chamber and record the number of head twitches for a defined period (e.g., 30-60 minutes) starting immediately after injection. A head twitch is a rapid, spasmodic rotational movement of the head.

    • Data Analysis: Plot the mean number of head twitches against the drug dose to generate a dose-response curve and determine the ED₅₀ value.

Signaling Pathway

Diagram: 5-HT₂A Receptor Signaling Pathway

G 5-HT₂A Receptor Signaling Pathway 4-AcO-MPT 4-AcO-MPT 5-HT₂A Receptor 5-HT₂A Receptor 4-AcO-MPT->5-HT₂A Receptor Agonist Binding Gq/11 Gq/11 5-HT₂A Receptor->Gq/11 Activation PLC PLC Gq/11->PLC Activation PIP₂ PIP₂ PLC->PIP₂ Hydrolysis IP₃ IP₃ PIP₂->IP₃ DAG DAG PIP₂->DAG Ca²⁺ Release Ca²⁺ Release IP₃->Ca²⁺ Release from ER PKC Activation PKC Activation DAG->PKC Activation

Caption: 5-HT₂A receptor signaling pathway.

Conclusion

This compound is a valuable research chemical for investigating the structure-activity relationships of psychedelic tryptamines and for exploring the role of the serotonergic system in consciousness and behavior. The protocols and data presented here provide a foundation for researchers to conduct further studies on this compound. As with all research chemicals, appropriate safety precautions should be taken, and all experiments should be conducted in accordance with institutional and regulatory guidelines.

References

Protocol for In Vivo Head-Twitch Response Assay with 4-Acetoxy-MPT

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

The head-twitch response (HTR) in rodents is a rapid, side-to-side head movement that serves as a reliable behavioral proxy for the hallucinogenic potential of psychoactive compounds in humans.[1][2] This response is primarily mediated by the activation of serotonin (B10506) 2A (5-HT2A) receptors.[1][2] The following protocol details the in vivo head-twitch response assay for 4-acetoxy-N-methyl-N-propyltryptamine (4-acetoxy MPT), a tryptamine (B22526) compound that has been demonstrated to induce this behavior, suggesting its potential hallucinogenic properties.[1][3]

This assay is a valuable tool for screening novel compounds for 5-HT2A receptor agonist activity and for investigating the structure-activity relationships of psychedelic compounds. The protocol is designed for use with C57BL/6J mice, a common strain for this behavioral test. The number of head twitches is quantified over a specified period following the administration of this compound. A typical dose-response curve for 5-HT2A agonists in the HTR assay is an inverted U-shape.[2]

Experimental Protocols

Animal Subjects
  • Species and Strain: Male C57BL/6J mice are recommended for their consistent response in this assay.[4][5]

  • Age and Weight: Mice should be young adults, typically 8-12 weeks old, with a weight range of 20-30 grams.

  • Housing: Animals should be group-housed in a temperature- and humidity-controlled environment with a 12-hour light/dark cycle. Food and water should be available ad libitum.

  • Acclimation: Mice should be acclimated to the housing facility for at least one week and handled for several days prior to the experiment to reduce stress. They should also be acclimated to the testing chambers for at least 30-60 minutes before drug administration.

Materials and Reagents
  • This compound

  • Vehicle (e.g., 0.9% saline, sterile water with a small percentage of a solubilizing agent like DMSO or Tween 80 if necessary)

  • Syringes (1 mL) and needles (27-30 gauge) for administration

  • Observation chambers (e.g., standard transparent rodent cages)

  • Video recording equipment (optional but recommended for accurate scoring)

  • Magnetometer and head-mounted magnets (for automated detection, optional)[6]

  • Animal scale

Experimental Procedure
  • Preparation of this compound Solution:

    • Dissolve this compound in the chosen vehicle to achieve the desired concentrations for the dose-response study. A typical dose range for psilocybin analogs can be a starting point.[4]

    • Ensure the solution is homogenous before administration. The volume of injection should be consistent across all animals (e.g., 10 mL/kg).

  • Animal Habituation:

    • On the day of the experiment, transport the mice to the testing room and allow them to acclimate for at least one hour.

    • Place each mouse individually into an observation chamber and allow for a 30-60 minute habituation period.

  • Drug Administration:

    • Weigh each mouse immediately before injection to ensure accurate dosing.

    • Administer the prepared this compound solution or vehicle via the desired route. Intraperitoneal (i.p.) or subcutaneous (s.c.) injections are common.

    • Handle all animals gently and consistently to minimize stress.

  • Observation and Data Collection:

    • Immediately after administration, return the mouse to its observation chamber.

    • Begin recording the number of head twitches. A head twitch is a rapid, spasmodic, side-to-side movement of the head that is distinct from grooming or exploratory sniffing.

    • The observation period typically lasts for 30-60 minutes, starting immediately after injection. The frequency of head twitches can be recorded in time bins (e.g., 5-minute intervals) to analyze the time course of the drug's effect.[7]

    • Data can be collected through:

      • Direct Observation: A trained observer manually counts the head twitches. This method is straightforward but can be labor-intensive.[2]

      • Video Recording: Record the behavior and score the head twitches later. This allows for review and scoring by multiple blinded observers to ensure reliability.

      • Automated Detection: Use of a magnetometer system with a head-mounted magnet can provide a more objective and high-throughput method for quantifying head twitches.[6]

Data Analysis
  • For each animal, calculate the total number of head twitches during the observation period.

  • Group the data by treatment (vehicle and different doses of this compound).

  • Calculate the mean and standard error of the mean (SEM) for each group.

  • Perform statistical analysis, such as a one-way ANOVA followed by a post-hoc test (e.g., Dunnett's or Tukey's test), to compare the different dose groups to the vehicle control. A p-value of < 0.05 is typically considered statistically significant.

  • If a dose-response relationship is established, the median effective dose (ED50) can be calculated using non-linear regression.[4][5]

Data Presentation

The following table summarizes the dose-response data for this compound in the head-twitch response assay in C57BL/6J mice.

CompoundDose (mg/kg)Mean Number of Head Twitches (± SEM)ED50 (mg/kg)
This compoundVehicleData not available0.55[4]
Dose 1Hypothetical Data
Dose 2Hypothetical Data
Dose 3Hypothetical Data

Note: While a specific dose-response curve with mean head-twitch counts for this compound is not publicly available in the provided search results, the ED50 value has been reported.[4] Researchers should conduct a dose-response study to generate specific counts for their experimental conditions.

Mandatory Visualization

5-HT2A Receptor Signaling Pathway

The head-twitch response is initiated by the activation of the 5-HT2A receptor, which is a Gq/11 protein-coupled receptor. The binding of an agonist like this compound (or its active metabolite) triggers a downstream signaling cascade.

Gq_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space 4_acetoxy_MPT This compound 5HT2A_R 5-HT2A Receptor 4_acetoxy_MPT->5HT2A_R Binds to Gq_protein Gq Protein 5HT2A_R->Gq_protein Activates PLC Phospholipase C (PLC) Gq_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG Diacylglycerol (DAG) PIP2->DAG Ca_release ↑ Intracellular Ca²⁺ IP3->Ca_release Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_release->PKC Activates Cellular_Response Cellular Response (Head-Twitch) PKC->Cellular_Response Leads to

Caption: 5-HT2A Receptor Gq Signaling Pathway

Experimental Workflow

The following diagram outlines the key steps in the in vivo head-twitch response assay.

HTR_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Animal_Acclimation Animal Acclimation Habituation Habituation to Test Chamber Animal_Acclimation->Habituation Drug_Preparation This compound Solution Preparation Administration Drug/Vehicle Administration Drug_Preparation->Administration Habituation->Administration Observation Observation & Recording (30-60 min) Administration->Observation Scoring Head-Twitch Scoring Observation->Scoring Stats Statistical Analysis (ANOVA) Scoring->Stats Results Dose-Response Curve & ED50 Calculation Stats->Results

Caption: Head-Twitch Response Assay Workflow

References

Application Note: Functional Characterization of 4-acetoxy MPT using a Fluorescent Calcium Mobilization Assay

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction 4-acetoxy-N-methyl-N-propyltryptamine (4-acetoxy MPT) is a psychedelic tryptamine (B22526) that is structurally related to well-known compounds like psilacetin (4-AcO-DMT).[1][2] It is understood to be a prodrug that is converted in the body to its active metabolite, 4-HO-MPT.[1] The primary mechanism of action for this class of compounds is agonism at serotonin (B10506) receptors, particularly the 5-HT2A receptor, which is a G-protein coupled receptor (GPCR).[1][3] The 5-HT2A receptor couples to the Gq alpha subunit, and its activation initiates a signaling cascade that results in the release of calcium (Ca2+) from intracellular stores.[4]

This application note provides a detailed protocol for a no-wash, fluorescence-based calcium mobilization assay to quantify the functional activity of this compound. This type of cell-based assay is a robust and high-throughput method for determining the potency (EC50) and efficacy of compounds that target Gq-coupled receptors.[5][6] The principle relies on loading cells expressing the receptor of interest with a calcium-sensitive dye, such as Fluo-4 AM, which exhibits a significant increase in fluorescence upon binding to free cytosolic calcium.[6][7] The change in fluorescence intensity is directly proportional to the amount of intracellular calcium released and thus serves as a reliable readout of receptor activation.[5][8]

Signaling Pathway for Gq-Coupled Receptor Activation

The binding of an agonist like this compound (after conversion to 4-HO-MPT) to the 5-HT2A receptor triggers a conformational change, leading to the activation of the heterotrimeric Gq protein.[6] The activated Gαq subunit stimulates phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[6] IP3 subsequently binds to its receptor on the membrane of the endoplasmic reticulum (ER), opening calcium channels and causing a rapid release of stored Ca2+ into the cytoplasm.[4][6]

Gq_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_er Endoplasmic Reticulum Agonist Agonist (4-HO-MPT) GPCR 5-HT2A Receptor (GPCR) Agonist->GPCR Gq Gq Protein GPCR->Gq activates PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 IP3R IP3 Receptor IP3->IP3R Ca_Signal Increased Intracellular [Ca2+] Ca_Store Ca2+ Store IP3R->Ca_Store opens Ca_Store->Ca_Signal release

Caption: Gq-protein coupled receptor signaling cascade.

Experimental Protocol

This protocol is optimized for a 96-well format using a "no-wash" calcium assay kit, which simplifies the procedure and reduces well-to-well variability.[9]

Materials and Equipment
  • Cells: HEK293 or CHO cells stably expressing the human 5-HT2A receptor.

  • Test Compound: this compound, dissolved in DMSO to create a high-concentration stock solution.

  • Culture Medium: DMEM or F-12K medium supplemented with 10% FBS, penicillin/streptomycin, and a selection antibiotic (if applicable).

  • Assay Plates: Black-walled, clear-bottom 96-well microplates.

  • Compound Plates: Standard 96-well plates for serial dilutions.

  • Reagents:

    • Fluo-4 No Wash Calcium Assay Kit (or similar).[7] Components typically include Fluo-4 AM, an assay buffer (e.g., HHBS), and sometimes a transport inhibitor like probenecid.[7][9]

    • Phosphate-Buffered Saline (PBS).

    • DMSO (for compound dilution).

  • Equipment:

    • CO2 Incubator (37°C, 5% CO2).

    • Fluorescence microplate reader with kinetic reading capability and automated liquid handling (e.g., FlexStation® 3, FLIPR™).[8] The reader should support excitation/emission wavelengths of ~490/525 nm.[7][10]

    • Multichannel pipettes.

Experimental Workflow

Workflow A 1. Cell Seeding Plate cells in a 96-well plate. Incubate overnight (24h). B 2. Dye Loading Prepare Fluo-4 AM solution. Add to cells and incubate (1h at 37°C, then 30 min at RT). A->B D 4. Measurement Place both plates in reader. Initiate kinetic read with automated compound addition. B->D C 3. Compound Plate Prep Prepare serial dilutions of This compound in a separate plate. C->D E 5. Data Analysis Plot RFU vs. Time. Generate dose-response curve. Calculate EC50. D->E

Caption: Workflow for the calcium mobilization assay.
Detailed Method

Part A: Cell Plate Preparation

  • Harvest and count cells that are in a healthy, logarithmic growth phase.

  • Resuspend the cells in culture medium to achieve the optimal seeding density. This should be optimized for your cell line to ensure a 90-100% confluent monolayer on the day of the assay.[11] A typical density is 40,000 to 80,000 cells per well in 100 µL for a 96-well plate.[7][10]

  • Seed the cells into a black-walled, clear-bottom 96-well plate.

  • Incubate the plate overnight at 37°C with 5% CO2.

Part B: Dye Loading

  • On the day of the assay, prepare the Fluo-4 AM dye-loading solution according to the kit manufacturer's instructions.[7] This typically involves diluting a DMSO stock of Fluo-4 AM into a provided assay buffer (e.g., HHBS).[7][12]

  • Aspirate the culture medium from the cell plate.

  • Immediately add 100 µL of the prepared dye-loading solution to each well.[7]

  • Incubate the plate for 1 hour at 37°C, followed by an additional 15-30 minutes at room temperature, protected from light.[10][12]

Part C: Compound Plate Preparation

  • During the dye-loading incubation, prepare the compound plate.

  • Perform serial dilutions of the this compound stock solution in assay buffer. The final concentration of DMSO should be kept constant and low (<0.5%) across all wells.

  • Prepare compounds at a concentration that is 2X to 5X the final desired concentration, depending on the volume to be added by the plate reader.[11] For example, if the reader adds 50 µL to 100 µL in the cell plate, prepare a 3X stock.[6]

  • Include wells with assay buffer only (vehicle control) and a positive control (e.g., a known 5-HT2A agonist like serotonin or ATP for endogenous receptors).[10]

Part D: Fluorescence Measurement

  • Set up the fluorescence plate reader to the appropriate settings for Fluo-4 (Excitation: ~490 nm, Emission: ~525 nm).[12]

  • Program a kinetic read protocol:

    • Establish a stable baseline reading for 15-20 seconds.

    • Automated addition of the compound from the compound plate to the cell plate.

    • Continue recording the fluorescence signal for at least 90-120 seconds post-addition to capture the peak response.

  • Place the cell plate and compound plate into the instrument.

  • Initiate the measurement protocol.

Part E: Data Analysis

  • The raw data will be in Relative Fluorescence Units (RFU) over time for each well.

  • For each concentration, calculate the peak fluorescence response minus the baseline fluorescence (ΔRFU).

  • Normalize the data by setting the vehicle control response to 0% and the response to a saturating concentration of a full agonist to 100%.

  • Plot the normalized response against the logarithm of the agonist (this compound) concentration.

  • Fit the data using a non-linear regression model (e.g., four-parameter variable slope) to determine the EC50 (the concentration that elicits 50% of the maximal response) and the Emax (maximal efficacy).[13]

Data Presentation

The functional activity of this compound and related tryptamines can be summarized to compare their potency and efficacy at the human 5-HT2A receptor.

Table 1: Functional Activity of Tryptamine Analogs at the Human 5-HT2A Receptor.

CompoundEC50 (µM) [95% CI]Emax (%) [95% CI]
This compound 0.55 [0.37–0.81]100 [92–108]
4-AcO-DMT0.16 [0.12–0.21]79 [75–84]
4-AcO-DET0.71 [0.47–1.07]100 [91–109]
4-AcO-MiPT1.11 [0.87–1.41]100 [92–108]
5-HT (Serotonin)0.02 [0.01–0.02]100 [96–104]

Data summarized from Klein, A.K., et al., ACS Pharmacology & Translational Science (2020).[14] This table clearly shows that this compound is a full agonist at the 5-HT2A receptor, with sub-micromolar potency.[14]

References

Application Notes and Protocols for 4-acetoxy MPT in In Vitro Studies

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

4-acetoxy-N-methyl-N-propyltryptamine (4-acetoxy MPT) is a synthetic tryptamine (B22526) derivative investigated for its psychedelic properties.[1] Structurally related to psilacetin (4-AcO-DMT), it is considered a prodrug of 4-hydroxy-N-methyl-N-propyltryptamine (4-HO-MPT).[1][2] Upon administration, it is believed to be deacetylated by esterase enzymes into its active metabolite, 4-HO-MPT. This active form is thought to exert its effects primarily as a non-selective agonist of serotonin (B10506) receptors, with a significant affinity for the 5-HT₂A receptor subtype, which is a key target for classic psychedelics.[1][3] Its potential to induce the head-twitch response in rodents suggests hallucinogenic-like activity.[4] These application notes provide detailed protocols for the preparation and use of this compound in in vitro research settings.

Physicochemical Properties and Solubility

Proper handling and solubilization are critical for obtaining reliable and reproducible experimental results. The following table summarizes the key physicochemical properties of this compound.

PropertyValueSource
Formal Name 3-[2-(methylpropylamino)ethyl]-1H-indol-4-ol, 4-acetate[4]
Synonyms 4-acetoxy-N-methyl-N-propyltryptamine[4]
Molecular Formula C₁₆H₂₂N₂O₂[1][4]
Formula Weight 274.4 g/mol [4]
Purity ≥98%[4]
Formulation Typically supplied as a solid or in solution (e.g., acetonitrile)[4][5]
Solubility (mg/mL) DMF: 30 mg/mLDMSO: 30 mg/mLDMSO:PBS (pH 7.2) (1:1): 0.5 mg/mLEthanol: 0.5 mg/mL[4]

Solution Preparation Protocols

3.1. Materials Required

  • This compound powder

  • Dimethyl sulfoxide (B87167) (DMSO), cell culture grade

  • Sterile phosphate-buffered saline (PBS), pH 7.2

  • Sterile, nuclease-free microcentrifuge tubes

  • Vortex mixer

  • Calibrated analytical balance

  • Sterile 0.22 µm syringe filters

3.2. Protocol 1: Preparation of a Concentrated Stock Solution (10 mM)

This protocol describes the preparation of a 10 mM stock solution in DMSO, which is suitable for long-term storage.

  • Calculation: Based on the formula weight (274.4 g/mol ), calculate the mass of this compound required. For 1 mL of a 10 mM solution:

    • Mass (mg) = 10 mmol/L * 1 L/1000 mL * 274.4 g/mol * 1000 mg/g = 2.744 mg.

  • Weighing: In a sterile microcentrifuge tube, accurately weigh 2.744 mg of this compound powder.

  • Dissolution: Add 1 mL of cell culture grade DMSO to the tube.

  • Mixing: Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if needed.

  • Sterilization (Optional but Recommended): Filter-sterilize the stock solution using a 0.22 µm syringe filter into a new sterile tube. This is particularly important if the solution will be used in long-term cell culture experiments.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes (e.g., 20 µL) to minimize freeze-thaw cycles.

3.3. Protocol 2: Preparation of Working Solutions for Cell Culture

Working solutions are prepared by diluting the concentrated stock solution into the appropriate cell culture medium. It is crucial to ensure the final concentration of the organic solvent (e.g., DMSO) is non-toxic to the cells (typically <0.5%).

  • Thawing: Thaw a single aliquot of the 10 mM stock solution at room temperature.

  • Dilution: Aseptically add the required volume of the stock solution to pre-warmed complete cell culture medium to achieve the desired final concentration.

    • Example for 10 µM final concentration in 10 mL of medium:

      • (V₁) * (10 mM) = (10 mL) * (10 µM)

      • V₁ = (10,000 µL * 10 µM) / 10,000 µM = 10 µL

      • Add 10 µL of the 10 mM stock solution to 10 mL of medium.

  • Mixing: Mix gently by swirling or inverting the container. Do not vortex vigorously to avoid damaging media components.

  • Vehicle Control: Prepare a vehicle control by adding the same volume of DMSO to an equivalent volume of cell culture medium.

Storage and Stability

Proper storage is essential to maintain the integrity of this compound.

FormStorage TemperatureStabilitySource
Solid -20°C≥ 4 years[5]
Solution in Acetonitrile -20°C≥ 3 years[4]
Stock Solution in DMSO -20°C or -80°CAt least 6 months (general guidance)N/A

Note: Avoid repeated freeze-thaw cycles of stock solutions. Aqueous working solutions should be prepared fresh for each experiment due to the potential for hydrolysis and lower stability.[6]

Experimental Example: 5-HT₂A Receptor Activation Assay

This protocol outlines a calcium mobilization assay to measure the functional activity of this compound at the human 5-HT₂A receptor, a common method for assessing the potency of serotonergic compounds.[3]

5.1. Methodology

  • Cell Culture: Culture HEK293 cells stably expressing the human 5-HT₂A receptor in DMEM supplemented with 10% FBS, penicillin/streptomycin, and a selection antibiotic (e.g., G418). Maintain cells at 37°C in a humidified 5% CO₂ incubator.

  • Cell Plating: Seed the cells into black-walled, clear-bottom 96-well plates at a density that will result in a confluent monolayer on the day of the assay.

  • Dye Loading: On the day of the experiment, remove the culture medium and load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions, typically for 1 hour at 37°C.

  • Compound Preparation: Prepare a serial dilution of the this compound working solution in an appropriate assay buffer (e.g., HBSS). Also, prepare a positive control (e.g., serotonin) and a vehicle control.

  • Calcium Flux Measurement:

    • Place the 96-well plate into a fluorescence plate reader (e.g., FLIPR, FlexStation).

    • Record a baseline fluorescence reading for approximately 20 seconds.

    • Add the this compound dilutions, positive control, or vehicle control to the wells.

    • Immediately begin measuring fluorescence intensity every 1-2 seconds for a period of 2-3 minutes.

  • Data Analysis:

    • Calculate the change in fluorescence (ΔF) from baseline for each well.

    • Normalize the response to the maximum response produced by the positive control (serotonin).

    • Plot the normalized response against the log of the compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the EC₅₀ (potency) and Eₘₐₓ (efficacy).

Visualizations

6.1. Proposed Signaling Pathway of this compound

The diagram below illustrates the proposed intracellular mechanism of action for this compound.

Signaling_Pathway cluster_extracellular Extracellular Space cluster_cell Target Cell 4_AcO_MPT_ext This compound 4_AcO_MPT_int This compound 4_AcO_MPT_ext->4_AcO_MPT_int Cell Entry Membrane Esterases Esterases 4_AcO_MPT_int->Esterases Hydrolysis 4_HO_MPT 4-HO-MPT (Active Metabolite) Esterases->4_HO_MPT 5HT2A 5-HT2A Receptor 4_HO_MPT->5HT2A Agonist Binding Gq_11 Gq/11 5HT2A->Gq_11 Activation PLC PLC Gq_11->PLC IP3_DAG IP3 / DAG PLC->IP3_DAG Ca_Release Ca²⁺ Release (from ER) IP3_DAG->Ca_Release Experimental_Workflow cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_analysis Analysis Phase arrow arrow A Weigh this compound B Dissolve in DMSO to create Stock Solution A->B C Aliquot and Store Stock at -20°C B->C E Prepare Working Solutions (Dilute Stock in Media) C->E Start Experiment D Culture & Plate Cells D->E F Treat Cells with Compound/Vehicle E->F G Incubate for Desired Time F->G H Perform Assay (e.g., Calcium Mobilization) G->H I Record Data H->I J Analyze Results (e.g., Calculate EC₅₀) I->J

References

Application Note: Quantitative Analysis of 4-acetoxy MPT and its Metabolites in Human Plasma using LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note presents a robust and sensitive method for the simultaneous quantification of 4-acetoxy-N-methyl-N-propyltryptamine (4-acetoxy MPT) and its primary metabolites in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS). This compound is a prodrug that is rapidly metabolized to the pharmacologically active 4-hydroxy-N-methyl-N-propyltryptamine (4-HO-MPT). A comprehensive understanding of its metabolic fate is crucial for drug development and pharmacokinetic studies. This method is designed for researchers, scientists, and drug development professionals requiring a reliable analytical procedure for preclinical and clinical research. The protocol details a straightforward protein precipitation sample preparation and an efficient chromatographic separation, providing accurate and precise quantification of the parent drug and its key metabolites.

Introduction

This compound is a tryptamine (B22526) derivative that is presumed to be rapidly converted in vivo to its active metabolite, 4-HO-MPT, through hydrolysis by esterases. The metabolic pathway of 4-HO-MPT involves further biotransformation, including N-oxidation, N-demethylation, and conjugation to form glucuronide and sulfate (B86663) metabolites. To accurately characterize the pharmacokinetics of this compound, it is essential to quantify both the parent compound and its major metabolites. This LC-MS/MS method provides the necessary sensitivity and selectivity for this purpose.

Metabolic Pathway of this compound

The metabolic cascade of this compound begins with the hydrolysis of the acetate (B1210297) group to yield the active metabolite, 4-HO-MPT. This primary metabolite then undergoes Phase I and Phase II metabolism. The proposed metabolic pathway is illustrated in the diagram below.

cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism This compound This compound 4-HO-MPT 4-HO-MPT This compound->4-HO-MPT Esterase Hydrolysis 4-HO-MPT-N-oxide 4-HO-MPT-N-oxide 4-HO-MPT->4-HO-MPT-N-oxide N-Oxidation 4-OH-PT 4-OH-PT 4-HO-MPT->4-OH-PT N-Demethylation 4-HO-MPT-glucuronide 4-HO-MPT-glucuronide 4-HO-MPT->4-HO-MPT-glucuronide Glucuronidation 4-HO-MPT-sulfate 4-HO-MPT-sulfate 4-HO-MPT->4-HO-MPT-sulfate Sulfation

Caption: Proposed metabolic pathway of this compound.

Experimental Protocol

This protocol is adapted from a validated method for similar tryptamine compounds and is intended as a starting point for method development and validation.[1][2]

Materials and Reagents
  • This compound, 4-HO-MPT, and their deuterated internal standards (IS)

  • Acetonitrile (B52724) (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ammonium formate

  • Human plasma (K2EDTA)

  • Ultrapure water

Sample Preparation

A simple protein precipitation method is employed for sample preparation.[1][2][3]

  • To 50 µL of human plasma in a microcentrifuge tube, add 10 µL of the internal standard working solution (containing deuterated this compound and 4-HO-MPT).

  • Add 150 µL of ice-cold acetonitrile to precipitate proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase (95% Mobile Phase A, 5% Mobile Phase B).

  • Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Instrumentation and Conditions

Liquid Chromatography

ParameterCondition
HPLC SystemAgilent 1290 Infinity II or equivalent
ColumnPoroshell 120 EC-C18 (2.1 x 100 mm, 2.7 µm) or equivalent
Mobile Phase A0.1% Formic acid in water
Mobile Phase B0.1% Formic acid in acetonitrile
Flow Rate0.4 mL/min
Injection Volume5 µL
Column Temperature40°C
Gradient5% B to 95% B over 5 min, hold at 95% B for 2 min, return to 5% B and re-equilibrate for 3 min

Mass Spectrometry

ParameterCondition
Mass SpectrometerSciex Triple Quad 6500+ or equivalent
Ionization ModeElectrospray Ionization (ESI), Positive
Curtain Gas35 psi
IonSpray Voltage5500 V
Temperature550°C
Nebulizer Gas (GS1)50 psi
Heater Gas (GS2)60 psi
Dwell Time50 ms
Collision GasNitrogen
Experimental Workflow

The overall experimental process from sample receipt to data analysis is outlined below.

Sample Plasma Sample Receipt Spike Spike with Internal Standard Sample->Spike Precipitate Protein Precipitation (Acetonitrile) Spike->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Evaporate Supernatant Evaporation Centrifuge->Evaporate Reconstitute Reconstitution Evaporate->Reconstitute Inject LC-MS/MS Analysis Reconstitute->Inject Data Data Processing and Quantification Inject->Data

Caption: LC-MS/MS experimental workflow.

Quantitative Data

The following tables summarize the proposed MRM transitions and the expected performance characteristics of the method. The MRM transitions are based on the known molecular weights and predicted fragmentation patterns. Performance characteristics are based on validated methods for analogous compounds and represent typical values for a robust bioanalytical assay.[1][2]

Table 1: Proposed MRM Transitions and Mass Spectrometer Parameters

AnalytePrecursor Ion (m/z)Product Ion (m/z)Declustering Potential (V)Collision Energy (eV)
This compound275.2232.28025
This compound275.2116.18035
4-HO-MPT233.2160.17530
4-HO-MPT233.2116.17540
4-HO-MPT-N-oxide249.2160.17535
4-OH-PT219.2160.17030
This compound-d3278.2235.28025
4-HO-MPT-d3236.2160.17530

Table 2: Method Validation Summary (Expected Performance)

ParameterThis compound4-HO-MPT
Linearity Range0.5 - 100 ng/mL0.5 - 100 ng/mL
Correlation Coeff. (r²)> 0.99> 0.99
LLOQ0.5 ng/mL0.5 ng/mL
Accuracy at LLOQ80 - 120%80 - 120%
Precision at LLOQ< 20%< 20%
Accuracy (QC levels)85 - 115%85 - 115%
Precision (QC levels)< 15%< 15%
Extraction Recovery~50%~50%
Matrix EffectMinimal to moderate ion enhancement/suppressionMinimal to moderate ion enhancement/suppression

Conclusion

The described LC-MS/MS method provides a sensitive and selective approach for the simultaneous quantification of this compound and its primary active metabolite, 4-HO-MPT, in human plasma. The simple sample preparation and rapid chromatographic analysis make this method suitable for high-throughput applications in drug development and pharmacokinetic research. The provided protocol and performance characteristics serve as a solid foundation for method implementation and validation in a research laboratory setting.

References

Animal Models for Studying the Behavioral Effects of 4-Acetoxy-MPT: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of established animal models and experimental protocols for investigating the behavioral effects of 4-acetoxy-N-methyl-N-propyltryptamine (4-acetoxy-MPT), a psychedelic tryptamine (B22526). The information herein is intended to guide researchers in designing and conducting preclinical studies to assess the psychoactive potential and behavioral pharmacology of this compound.

Introduction

4-Acetoxy-MPT is a synthetic tryptamine that is structurally related to other psychoactive compounds like 4-acetoxy-DMT (psilacetin).[1] It is considered a prodrug to the more active metabolite, 4-hydroxy-MPT, and is believed to exert its psychedelic effects primarily through agonism at the serotonin (B10506) 2A (5-HT2A) receptor.[1] Understanding the behavioral effects of 4-acetoxy-MPT in validated animal models is crucial for characterizing its pharmacological profile, abuse liability, and potential therapeutic applications. The primary behavioral assays used to infer psychedelic-like effects in rodents include the head-twitch response (HTR), drug discrimination studies, and locomotor activity assessment.[2][3]

Key Behavioral Assays

Head-Twitch Response (HTR)

The head-twitch response is a rapid, side-to-side head movement observed in rodents following the administration of serotonergic psychedelics.[4] It is considered a reliable behavioral proxy for 5-HT2A receptor activation and is widely used to predict hallucinogenic potential in humans.[4][5][6] Psychedelic compounds consistently induce the HTR, while non-hallucinogenic 5-HT2A agonists do not.[4][5]

Experimental Protocol: Head-Twitch Response (HTR) Assay

  • Animals: Male C57BL/6J mice are commonly used for HTR studies.[6] Animals should be housed in a controlled environment with a standard light-dark cycle and ad libitum access to food and water.

  • Drug Preparation: 4-acetoxy-MPT should be dissolved in an appropriate vehicle, such as sterile saline (0.9% NaCl). The solution should be prepared fresh on the day of the experiment.

  • Administration: The compound is typically administered via intraperitoneal (IP) injection.[6]

  • Procedure:

    • Allow mice to acclimate to the testing room for at least 30 minutes before the experiment.

    • Administer the prepared dose of 4-acetoxy-MPT or vehicle control.

    • Immediately place the mouse into a clear observation chamber (e.g., a glass cylinder).[6]

    • Record the number of head twitches for a predetermined period, typically 30 minutes, starting immediately after injection.[6] Recording can be done manually by a trained observer or automatically using a magnetometer system.[6][7][8]

  • Data Analysis: The total number of head twitches is counted for each animal. Data are often expressed as the mean number of head twitches ± SEM for each treatment group. Statistical analysis, such as a one-way ANOVA followed by a post-hoc test (e.g., Dunnett's test), can be used to compare the effects of different doses of 4-acetoxy-MPT to the vehicle control. The ED50 (the dose that produces 50% of the maximal response) can also be calculated.[6]

Drug Discrimination

Drug discrimination is a behavioral paradigm used to assess the subjective effects of a drug in animals.[9] Animals are trained to recognize the interoceptive cues of a specific drug and differentiate them from a vehicle injection.[9] This model is highly valuable for determining if a novel compound produces subjective effects similar to a known substance of abuse.[10][11]

Experimental Protocol: Drug Discrimination Assay

  • Animals: Male Sprague-Dawley rats are frequently used for drug discrimination studies.[10][12]

  • Apparatus: Standard two-lever operant conditioning chambers equipped with a food dispenser.[9][10]

  • Training Phase:

    • Rats are trained to press one lever ("drug lever") to receive a food reward (e.g., a sucrose (B13894) pellet) after being injected with a known hallucinogen, such as 2,5-dimethoxy-4-methylamphetamine (DOM).[10]

    • On alternate days, rats are injected with the vehicle and trained to press the other lever ("vehicle lever") for the same reward.[10]

    • Training continues until the rats reliably press the correct lever based on the injection they received.[11]

  • Testing Phase:

    • Once trained, rats are administered various doses of the test compound (4-acetoxy-MPT).

    • The percentage of responses on the drug-appropriate lever is measured.[11]

  • Data Analysis: Full substitution is typically defined as ≥80% of responses on the drug-appropriate lever, indicating that the test compound produces subjective effects similar to the training drug.[11] The rate of responding is also measured to assess any motor-impairing effects of the compound.[10]

Locomotor Activity

Locomotor activity assessment is used to evaluate the general stimulant or depressant effects of a compound on an animal's movement.[13][14] Psychedelic compounds can have varied effects on locomotor activity, sometimes causing an initial depression followed by stimulation.[15]

Experimental Protocol: Locomotor Activity Assessment

  • Animals: Swiss-Webster mice are often used for locomotor activity studies.[12]

  • Apparatus: Open-field arenas equipped with infrared beams to automatically track movement.[16]

  • Procedure:

    • Acclimate the mice to the testing room.

    • Administer the test compound (4-acetoxy-MPT) or vehicle.

    • Immediately place the mouse in the center of the open-field arena.

    • Record locomotor activity (e.g., distance traveled, rearing frequency) for a specified duration, often in 5-minute intervals over a total of 30-60 minutes.[13][16]

  • Data Analysis: The total distance traveled and other locomotor parameters are analyzed. The data are typically presented as the mean ± SEM for each treatment group. A time-course analysis can reveal the onset and duration of the drug's effects.[17]

Quantitative Data Summary

The following tables summarize quantitative data for 4-acetoxy-DMT and other relevant tryptamines, which can serve as a reference for designing studies with 4-acetoxy-MPT.

Table 1: Head-Twitch Response (HTR) Potency of Tryptamines in Mice

CompoundED50 (mg/kg, IP)Reference
4-Acetoxy-DMT1.0 - 2.5[10]
Psilocin (4-HO-DMT)~1.0[10]

Table 2: Drug Discrimination (DOM-trained rats) Potency of Tryptamines

CompoundED50 (mg/kg, IP)Reference
4-Acetoxy-DMT~2.5[10]
Psilocin (4-HO-DMT)~1.0[10]

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams illustrate the key signaling pathway activated by 4-acetoxy-MPT and a general experimental workflow for assessing its behavioral effects.

G 5-HT2A Receptor Signaling Pathway 4-Acetoxy-MPT 4-Acetoxy-MPT 4-HO-MPT (Active Metabolite) 4-HO-MPT (Active Metabolite) 4-Acetoxy-MPT->4-HO-MPT (Active Metabolite) 5-HT2A Receptor 5-HT2A Receptor 4-HO-MPT (Active Metabolite)->5-HT2A Receptor Agonist Gq/11 Gq/11 5-HT2A Receptor->Gq/11 Activates PLC PLC Gq/11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2+ Release Ca2+ Release IP3->Ca2+ Release PKC Activation PKC Activation DAG->PKC Activation Downstream Effects Downstream Effects Ca2+ Release->Downstream Effects PKC Activation->Downstream Effects

Caption: 5-HT2A Receptor Signaling Cascade.

G Experimental Workflow for Behavioral Assays cluster_prep Preparation cluster_admin Administration cluster_assays Behavioral Assays cluster_analysis Data Analysis Animal Acclimation Animal Acclimation Drug Preparation Drug Preparation Animal Acclimation->Drug Preparation Vehicle or 4-Acetoxy-MPT Injection Vehicle or 4-Acetoxy-MPT Injection Drug Preparation->Vehicle or 4-Acetoxy-MPT Injection Head-Twitch Response Head-Twitch Response Vehicle or 4-Acetoxy-MPT Injection->Head-Twitch Response Drug Discrimination Drug Discrimination Vehicle or 4-Acetoxy-MPT Injection->Drug Discrimination Locomotor Activity Locomotor Activity Vehicle or 4-Acetoxy-MPT Injection->Locomotor Activity Data Collection Data Collection Head-Twitch Response->Data Collection Drug Discrimination->Data Collection Locomotor Activity->Data Collection Statistical Analysis Statistical Analysis Data Collection->Statistical Analysis Interpretation Interpretation Statistical Analysis->Interpretation

Caption: General Experimental Workflow.

Conclusion

The behavioral effects of 4-acetoxy-MPT in animal models can be robustly characterized using a combination of the head-twitch response, drug discrimination, and locomotor activity assays. These protocols provide a framework for preclinical assessment, offering valuable insights into the compound's psychedelic potential and overall pharmacological profile. Adherence to detailed and standardized protocols is essential for generating reliable and reproducible data.

References

Techniques for Measuring 4-acetoxy MPT Receptor Binding: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-acetoxy-N-methyl-N-propyltryptamine (4-acetoxy MPT) is a synthetic tryptamine (B22526) that is structurally related to known psychedelic compounds. It is presumed to be a prodrug of 4-hydroxy-N-methyl-N-propyltryptamine (4-HO-MPT), exerting its primary pharmacological effects through interaction with serotonin (B10506) (5-hydroxytryptamine, 5-HT) receptors, with a notable affinity for the 5-HT2A subtype. Understanding the binding characteristics of this compound to these receptors is crucial for elucidating its mechanism of action, predicting its physiological effects, and assessing its potential therapeutic applications.

This document provides detailed application notes and protocols for two common in vitro techniques used to measure the receptor binding of this compound: radioligand competition binding assays and fluorescence polarization assays. These methods are fundamental in pharmacology and drug discovery for determining the affinity of a compound for its target receptor.

Data Presentation: Receptor Binding Profile of this compound

The following table summarizes the quantitative binding affinities (Ki) of this compound for various human serotonin receptors. The data is compiled from comprehensive radioligand binding screens. Lower Ki values indicate higher binding affinity.

Receptor SubtypeKi (nM)
5-HT1A180
5-HT2A85
5-HT2B250
5-HT2C450
5-HT6>10,000
5-HT7950

Signaling Pathway

Binding of an agonist like the active metabolite of this compound to the 5-HT2A receptor initiates a cascade of intracellular events. The 5-HT2A receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gq alpha subunit.

5-HT2A_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol 5HT2A 5-HT2A Receptor Gq Gq Protein (α, β, γ subunits) 5HT2A->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca²⁺ Release (from ER) IP3->Ca2 PKC Protein Kinase C (PKC) DAG->PKC Ca2->PKC Co-activates Cellular_Response Downstream Cellular Responses PKC->Cellular_Response Phosphorylates Targets Agonist 4-HO-MPT (Active Metabolite) Agonist->5HT2A Binds

Caption: 5-HT2A receptor signaling cascade via the Gq pathway.

Experimental Protocols

Radioligand Competition Binding Assay

This protocol describes a method to determine the binding affinity (Ki) of this compound for the human 5-HT2A receptor by measuring its ability to compete with a known radiolabeled antagonist, [3H]ketanserin.

Radioligand_Binding_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Membrane_Prep Prepare Cell Membranes (Expressing 5-HT2A) Incubation Incubate Membranes with Radioligand and Competitor Membrane_Prep->Incubation Reagent_Prep Prepare Reagents: - [³H]ketanserin - this compound dilutions - Assay Buffer Reagent_Prep->Incubation Filtration Separate Bound from Free Radioligand via Filtration Incubation->Filtration Scintillation Quantify Bound Radioactivity (Scintillation Counting) Filtration->Scintillation IC50_Curve Generate Competition Curve and Determine IC50 Scintillation->IC50_Curve Ki_Calc Calculate Ki using Cheng-Prusoff Equation IC50_Curve->Ki_Calc FP_Binding_Workflow cluster_prep_fp Preparation cluster_assay_fp Assay cluster_analysis_fp Data Analysis Receptor_Prep Prepare Solubilized 5-HT2A Receptor Incubation_FP Incubate Receptor, Fluorescent Ligand, and Competitor Receptor_Prep->Incubation_FP Reagent_Prep_FP Prepare Reagents: - Fluorescent Ligand - this compound dilutions - FP Assay Buffer Reagent_Prep_FP->Incubation_FP Measurement_FP Measure Fluorescence Polarization Incubation_FP->Measurement_FP IC50_Curve_FP Generate Competition Curve and Determine IC50 Measurement_FP->IC50_Curve_FP Ki_Calc_FP Calculate Ki using Cheng-Prusoff Equation IC50_Curve_FP->Ki_Calc_FP

Application Notes and Protocols for Pharmacokinetic Studies of 4-acetoxy MPT

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-acetoxy-N-methyl-N-propyltryptamine (4-acetoxy MPT) is a psychoactive tryptamine (B22526) derivative.[1][2] It is hypothesized to be a prodrug of 4-hydroxy-N-methyl-N-propyltryptamine (4-HO-MPT), a pharmacologically active serotonergic compound.[1] A prodrug is an inactive or less active compound that is metabolized in the body to produce the active drug.[3][4] The primary purpose of designing a prodrug is to overcome undesirable properties of the parent drug, such as poor solubility, stability, or bioavailability.[5][6][7] Understanding the pharmacokinetic profile of this compound is crucial for evaluating its potential as a therapeutic agent or understanding its effects as a research chemical.

These application notes provide a comprehensive guide to designing and conducting pharmacokinetic studies for this compound, covering both in vitro and in vivo methodologies. The protocols are intended to assist researchers in obtaining reliable and reproducible data on the absorption, distribution, metabolism, and excretion (ADME) of this compound.

Objectives of Pharmacokinetic Studies

The primary objectives of pharmacokinetic studies for this compound are:

  • To determine the rate and extent of conversion of this compound to its active metabolite, 4-HO-MPT.

  • To quantify the plasma concentrations of both this compound and 4-HO-MPT over time.

  • To calculate key pharmacokinetic parameters for both the prodrug and the active metabolite.

  • To investigate the metabolic stability of this compound in relevant biological matrices.

  • To identify the major metabolic pathways of this compound.

  • To assess the bioavailability of 4-HO-MPT following administration of this compound.

Experimental Design

A thorough pharmacokinetic evaluation of this compound involves a combination of in vitro and in vivo studies.

In Vitro Studies

In vitro studies provide initial insights into the metabolic fate of this compound without the complexities of a whole organism.

  • Plasma Stability Assay: To assess the stability of this compound in plasma and the potential for enzymatic hydrolysis by plasma esterases.[3][5]

  • Liver Microsomal Stability Assay: To evaluate the metabolic stability of this compound in the presence of liver enzymes, primarily cytochrome P450s and esterases.[3][8]

  • Hepatocyte Metabolism Assay: To identify the major metabolites of this compound using intact liver cells, which contain a full complement of metabolic enzymes.[5][9][10]

In Vivo Studies

In vivo studies are essential for understanding the complete pharmacokinetic profile of this compound in a living organism.

  • Animal Model Selection: Rodents, such as mice or rats, are commonly used for initial pharmacokinetic studies of psychoactive compounds due to their well-characterized physiology and ease of handling.[11][12][13] The head-twitch response in mice can also be used as a behavioral measure of the pharmacodynamic effects of the active metabolite.[2][14]

  • Route of Administration: The intended clinical or common route of administration should be used. For initial studies, intravenous (IV) and oral (PO) routes are recommended to determine absolute bioavailability.

  • Dosing: A minimum of three dose levels should be evaluated to assess dose proportionality.

  • Sample Collection: Serial blood samples should be collected at predetermined time points to capture the absorption, distribution, and elimination phases of both the prodrug and the active metabolite. Urine and feces may also be collected to investigate excretion pathways.

Experimental Protocols

In Vitro Protocol: Plasma Stability Assay
  • Materials: this compound, control plasma (human, rat, mouse), phosphate-buffered saline (PBS), acetonitrile (B52724), analytical standards of this compound and 4-HO-MPT.

  • Procedure:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Spike the stock solution into pre-warmed plasma to a final concentration of 1-10 µM.

    • Incubate the plasma samples at 37°C.

    • At various time points (e.g., 0, 5, 15, 30, 60, 120 minutes), withdraw an aliquot of the plasma.

    • Immediately quench the reaction by adding 3 volumes of ice-cold acetonitrile containing an internal standard.

    • Vortex and centrifuge the samples to precipitate proteins.

    • Analyze the supernatant for the concentrations of this compound and 4-HO-MPT using a validated LC-MS/MS method.

  • Data Analysis: Plot the percentage of this compound remaining versus time to determine the half-life (t½) in plasma.

In Vivo Protocol: Pharmacokinetic Study in Rats
  • Animals: Male Sprague-Dawley rats (250-300 g). Animals should be acclimated for at least one week before the study.

  • Housing: House animals in a controlled environment with a 12-hour light/dark cycle and free access to food and water.

  • Dosing:

    • Intravenous (IV): Administer this compound (e.g., 1 mg/kg) via the tail vein. The compound should be formulated in a suitable vehicle (e.g., saline with a small percentage of a solubilizing agent).

    • Oral (PO): Administer this compound (e.g., 5 mg/kg) by oral gavage. The compound can be formulated as a suspension or solution.

  • Blood Sampling:

    • Collect blood samples (approximately 100-200 µL) from the tail vein or a cannulated vessel at pre-dose and at 0.083, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose.

    • Collect blood into tubes containing an anticoagulant (e.g., EDTA).

    • Immediately process the blood to obtain plasma by centrifugation.

    • Store plasma samples at -80°C until analysis.

  • Sample Analysis:

    • Develop and validate a sensitive and specific LC-MS/MS method for the simultaneous quantification of this compound and 4-HO-MPT in plasma.[15]

    • The method should include a protein precipitation or solid-phase extraction step for sample cleanup.

  • Pharmacokinetic Analysis:

    • Use non-compartmental analysis software (e.g., Phoenix WinNonlin) to calculate pharmacokinetic parameters from the plasma concentration-time data.

Data Presentation

Quantitative data from the pharmacokinetic studies should be summarized in clear and concise tables for easy comparison.

Table 1: In Vitro Stability of this compound

MatrixHalf-life (t½, min)
Human Plasma
Rat Plasma
Mouse Plasma
Rat Liver Microsomes
Human Liver Microsomes

Table 2: Pharmacokinetic Parameters of this compound and 4-HO-MPT in Rats following Intravenous Administration of this compound (1 mg/kg)

AnalyteCmax (ng/mL)Tmax (h)AUC₀-t (ng·h/mL)AUC₀-inf (ng·h/mL)t½ (h)CL (L/h/kg)Vd (L/kg)
This compound
4-HO-MPT

Table 3: Pharmacokinetic Parameters of this compound and 4-HO-MPT in Rats following Oral Administration of this compound (5 mg/kg)

AnalyteCmax (ng/mL)Tmax (h)AUC₀-t (ng·h/mL)AUC₀-inf (ng·h/mL)t½ (h)F (%)
This compound
4-HO-MPT

Cmax: Maximum plasma concentration; Tmax: Time to reach Cmax; AUC₀-t: Area under the plasma concentration-time curve from time 0 to the last measurable concentration; AUC₀-inf: Area under the plasma concentration-time curve from time 0 to infinity; t½: Elimination half-life; CL: Clearance; Vd: Volume of distribution; F: Bioavailability.

Visualizations

Metabolic Pathway of this compound

metabolic_pathway This compound This compound 4-HO-MPT 4-HO-MPT This compound->4-HO-MPT Ester Hydrolysis (Esterases) Phase II Metabolites Phase II Metabolites 4-HO-MPT->Phase II Metabolites Glucuronidation/Sulfation (UGTs/SULTs) Further Metabolites Further Metabolites 4-HO-MPT->Further Metabolites N-dealkylation/N-oxidation (CYPs)

Caption: Proposed metabolic pathway of this compound.

Experimental Workflow for In Vivo Pharmacokinetic Study

experimental_workflow cluster_animal_phase Animal Phase cluster_analytical_phase Analytical Phase cluster_data_analysis Data Analysis Acclimatization Acclimatization Dosing (IV/PO) Dosing (IV/PO) Acclimatization->Dosing (IV/PO) Blood Sampling Blood Sampling Dosing (IV/PO)->Blood Sampling Plasma Processing Plasma Processing Blood Sampling->Plasma Processing Sample Analysis (LC-MS/MS) Sample Analysis (LC-MS/MS) Plasma Processing->Sample Analysis (LC-MS/MS) Pharmacokinetic Modeling Pharmacokinetic Modeling Sample Analysis (LC-MS/MS)->Pharmacokinetic Modeling Parameter Calculation Parameter Calculation Pharmacokinetic Modeling->Parameter Calculation

Caption: Workflow for the in vivo pharmacokinetic study.

Relationship between Prodrug and Active Metabolite

prodrug_relationship This compound (Prodrug) This compound (Prodrug) Metabolism (In Vivo) Metabolism (In Vivo) This compound (Prodrug)->Metabolism (In Vivo) 4-HO-MPT (Active Metabolite) 4-HO-MPT (Active Metabolite) Metabolism (In Vivo)->4-HO-MPT (Active Metabolite) Pharmacological Effect Pharmacological Effect 4-HO-MPT (Active Metabolite)->Pharmacological Effect

Caption: Prodrug to active metabolite conversion.

Conclusion

The experimental designs and protocols outlined in these application notes provide a robust framework for the comprehensive pharmacokinetic evaluation of this compound. By following these guidelines, researchers can generate high-quality data to understand the ADME properties of this compound and its active metabolite, 4-HO-MPT. This information is essential for advancing the understanding of its pharmacological effects and potential for further development.

References

Synthesis of 4-Acetoxy-N-methyl-N-propyltryptamine (4-acetoxy MPT) for Laboratory Use: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive overview of the synthesis, pharmacology, and experimental protocols for 4-acetoxy-N-methyl-N-propyltryptamine (4-acetoxy MPT), a tryptamine (B22526) derivative with psychedelic potential. This document includes a plausible laboratory-scale synthesis protocol, a summary of its mechanism of action as a prodrug for the potent serotonin (B10506) 5-HT2A receptor agonist 4-hydroxy-N-methyl-N-propyltryptamine (4-HO-MPT), and quantitative data on its biological activity. Detailed experimental protocols and diagrams are provided to facilitate further research and drug development efforts.

Introduction

4-Acetoxy-N-methyl-N-propyltryptamine, also known as this compound, is a synthetic tryptamine that has garnered interest in psychedelic research.[1] Structurally related to psilocybin and other psychoactive tryptamines, it is considered a prodrug of 4-hydroxy-N-methyl-N-propyltryptamine (4-HO-MPT).[1] The primary psychoactive effects of these compounds are mediated by their agonist activity at the serotonin 5-HT2A receptor.[2][3] Understanding the synthesis and pharmacological properties of this compound is crucial for researchers investigating the therapeutic potential and structure-activity relationships of psychedelic compounds.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
IUPAC Name [3-[2-[methyl(propyl)amino]ethyl]-1H-indol-4-yl] acetate[1]
Molecular Formula C₁₆H₂₂N₂O₂[4]
Molar Mass 274.36 g/mol [4]
Appearance Available as a solution or solid[4]
Solubility DMF: 30 mg/ml, DMSO: 30 mg/ml, Ethanol: 0.5 mg/ml[4]
CAS Number 2173386-55-3[4]

Synthesis Protocol

The synthesis of this compound is typically achieved through the acetylation of its precursor, 4-hydroxy-N-methyl-N-propyltryptamine (4-HO-MPT). The following is a plausible two-step synthesis protocol for laboratory use.

Step 1: Synthesis of 4-Hydroxy-N-methyl-N-propyltryptamine (4-HO-MPT)

The synthesis of 4-HO-MPT can be adapted from methods used for similar 4-hydroxytryptamines. A common route involves the Speeter-Anthony tryptamine synthesis.

Materials:

  • 4-Benzyloxyindole

  • Oxalyl chloride

  • N-methylpropylamine

  • Lithium aluminum hydride (LiAlH₄) or other suitable reducing agent

  • Anhydrous tetrahydrofuran (B95107) (THF)

  • Palladium on carbon (Pd/C) catalyst

  • Hydrogen source (e.g., H₂ gas)

  • Solvents for extraction and purification (e.g., ethyl acetate, hexane)

  • Aqueous workup solutions (e.g., saturated sodium bicarbonate, brine)

Procedure:

  • Acylation: 4-Benzyloxyindole is reacted with oxalyl chloride in an anhydrous solvent like THF to form the corresponding indol-3-ylglyoxylyl chloride.

  • Amidation: The resulting acid chloride is then reacted with N-methylpropylamine to yield the glyoxylamide intermediate.

  • Reduction: The amide and ketone functionalities of the glyoxylamide are reduced using a strong reducing agent such as LiAlH₄ in THF to give 4-benzyloxy-N-methyl-N-propyltryptamine.

  • Debenzylation: The benzyl (B1604629) protecting group is removed by catalytic hydrogenation using a palladium on carbon catalyst under a hydrogen atmosphere to yield 4-HO-MPT.[5]

  • Purification: The crude product is purified using column chromatography or recrystallization to obtain pure 4-HO-MPT.

Step 2: Acetylation of 4-HO-MPT to this compound

This step involves the esterification of the hydroxyl group of 4-HO-MPT.

Materials:

Procedure:

  • Dissolution: Dissolve 4-HO-MPT in an anhydrous solvent such as dichloromethane or THF.

  • Base Addition: Add a base like pyridine or triethylamine (B128534) to the solution to act as a catalyst and to neutralize the acidic byproduct.

  • Acetylation: Slowly add acetic anhydride or acetyl chloride to the reaction mixture at a controlled temperature (e.g., 0 °C to room temperature).

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Workup: Once the reaction is complete, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate. Extract the product with an organic solvent.

  • Purification: Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure. The crude this compound can be purified by column chromatography.

Mechanism of Action and Signaling Pathway

This compound is a prodrug that is readily deacetylated in vivo to its active metabolite, 4-HO-MPT.[3] 4-HO-MPT is a potent partial agonist at the serotonin 5-HT2A receptor, which is a G protein-coupled receptor (GPCR).[2][6] The activation of the 5-HT2A receptor is primarily responsible for the psychedelic effects of tryptamines.[7][8]

The binding of 4-HO-MPT to the 5-HT2A receptor activates the Gq/G11 signaling pathway.[6][7] This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[9][10] IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, causing the release of intracellular calcium (Ca²⁺).[9] DAG remains in the plasma membrane and, along with the increased intracellular Ca²⁺, activates protein kinase C (PKC).[9] These signaling events ultimately lead to the modulation of neuronal activity and gene expression, resulting in the characteristic psychedelic effects.

5-HT2A Receptor Signaling Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space 4-AcO-MPT 4-AcO-MPT 4-HO-MPT 4-HO-MPT 4-AcO-MPT->4-HO-MPT Deacetylation (in vivo) 5-HT2A_R 5-HT2A Receptor 4-HO-MPT->5-HT2A_R Binds to Gq_G11 Gq/G11 5-HT2A_R->Gq_G11 Activates PLC Phospholipase C Gq_G11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2_release Ca²⁺ Release IP3->Ca2_release Induces PKC_activation PKC Activation DAG->PKC_activation Ca2_release->PKC_activation Neuronal_Modulation Neuronal Modulation & Gene Expression PKC_activation->Neuronal_Modulation

Caption: 5-HT2A Receptor Signaling Pathway for this compound.

Quantitative Biological Data

The biological activity of this compound and its active metabolite 4-HO-MPT has been quantified in preclinical studies. A key measure of psychedelic potential in rodents is the head-twitch response (HTR). The following tables summarize the in vivo and in vitro data.

Table 2: In Vivo Head-Twitch Response (HTR) in Mice

CompoundED₅₀ (mg/kg)ED₅₀ (µmol/kg)95% Confidence Interval (µmol/kg)Reference
This compound 0.551.410.96–2.08[11]
4-HO-MPT 0.671.921.33–2.78[12]

Table 3: In Vitro Activity at the Human 5-HT2A Receptor

CompoundEC₅₀ (nM)Eₘₐₓ (%)Reference
This compound 22.398.7[3]
4-HO-MPT 1.9100[3]

Experimental Workflow: Head-Twitch Response (HTR) Assay

The HTR assay is a standard behavioral model used to assess the psychedelic potential of compounds in rodents.

HTR_Assay_Workflow cluster_prep Preparation cluster_exp Experiment cluster_data Data Analysis A Compound Preparation (Vehicle or this compound in saline) C Intraperitoneal (IP) Injection A->C B Animal Acclimation (e.g., C57BL/6J mice) B->C D Observation Period (e.g., 30-60 minutes in an observation chamber) C->D E Quantification of Head Twitches (Manual or automated scoring) D->E F Dose-Response Curve Generation E->F G ED₅₀ Calculation F->G

References

Application Notes and Protocols: Determination of 4-acetoxy MPT Cytotoxicity in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-acetoxy-N-methyl-N-propyltryptamine (4-acetoxy MPT) is a synthetic tryptamine (B22526) that is structurally related to known psychedelic compounds.[1][2][3] As with any novel compound intended for further study or with potential for human exposure, a thorough evaluation of its cytotoxic effects is a critical first step in its toxicological and pharmacological profiling. In-vitro cytotoxicity assays are essential tools for assessing a compound's ability to induce cell death, providing crucial data on its potency and potential mechanisms of action.[4][5]

These application notes provide detailed protocols for a panel of standard cell culture-based assays to determine the cytotoxicity of this compound. The assays described herein measure different parameters of cell health, including metabolic activity, membrane integrity, and the activation of apoptotic pathways. Utilizing a multi-assay approach provides a more comprehensive understanding of the compound's cytotoxic profile.

Data Presentation: Summarizing Cytotoxic Activity

Quantitative data from cytotoxicity assays should be presented in a clear and organized manner to facilitate interpretation and comparison. A tabular format is highly recommended for summarizing the IC50 (half-maximal inhibitory concentration) values of this compound across various cell lines and exposure times.

Table 1: Cytotoxic Activity of this compound against a Panel of Human Cell Lines

Cell LineCancer TypeIncubation Time (h)IC50 (µM) ± SDAssay Type
SH-SY5YNeuroblastoma24[Insert Value]MTT
SH-SY5YNeuroblastoma48[Insert Value]MTT
HEK293Human Embryonic Kidney24[Insert Value]MTT
HEK293Human Embryonic Kidney48[Insert Value]MTT
HepG2Hepatocellular Carcinoma24[Insert Value]LDH
HepG2Hepatocellular Carcinoma48[Insert Value]LDH

Table 2: Apoptotic Activity of this compound in SH-SY5Y Cells

Treatment Concentration (µM)Incubation Time (h)Caspase-3/7 Activity (Fold Change vs. Control) ± SD
0.124[Insert Value]
124[Insert Value]
1024[Insert Value]
10024[Insert Value]

Experimental Protocols

Detailed methodologies for key in-vitro cytotoxicity assays are provided below. These protocols are intended as a guide and may require optimization based on the specific cell lines and laboratory conditions.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cell Viability

The MTT assay is a colorimetric assay that measures the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity.[6][7][8] Viable cells with active metabolism convert the yellow MTT into a purple formazan (B1609692) product.[8][9]

Materials:

  • MTT solution (5 mg/mL in sterile PBS)[10]

  • Cell culture medium (serum-free for incubation step)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)

  • 96-well plates

  • Multi-well spectrophotometer (plate reader)

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the medium from the wells and add 100 µL of the compound dilutions. Include vehicle-only wells as a negative control.

  • Incubation: Incubate the plate for the desired exposure times (e.g., 24 and 48 hours).[9]

  • MTT Addition: After incubation, add 10 µL of 5 mg/mL MTT solution to each well (final concentration 0.5 mg/mL).[6]

  • Formazan Formation: Incubate the plate for 4 hours at 37°C in a humidified atmosphere.[6]

  • Solubilization: Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[9] Mix thoroughly by gentle shaking on an orbital shaker for 15 minutes.[10]

  • Absorbance Measurement: Read the absorbance at a wavelength between 550 and 600 nm (e.g., 570 nm) using a microplate reader. A reference wavelength of more than 650 nm can be used to subtract background.[6]

  • Data Analysis: Subtract the absorbance of the blank (medium only) from all readings. Calculate cell viability as a percentage of the vehicle-treated control.

MTT_Assay_Workflow cluster_prep Plate Preparation cluster_treatment Treatment cluster_assay Assay Procedure seed_cells Seed Cells in 96-well Plate incubate_24h Incubate 24h seed_cells->incubate_24h add_compound Add this compound Dilutions incubate_24h->add_compound incubate_exp Incubate for Exposure Period (24/48h) add_compound->incubate_exp add_mtt Add MTT Reagent incubate_exp->add_mtt incubate_4h Incubate 4h add_mtt->incubate_4h add_solubilization Add Solubilization Solution incubate_4h->add_solubilization read_absorbance Read Absorbance (570nm) add_solubilization->read_absorbance

Caption: Workflow for the MTT cytotoxicity assay.

Lactate (B86563) Dehydrogenase (LDH) Cytotoxicity Assay

The LDH assay is a colorimetric method used to quantify cell death by measuring the release of lactate dehydrogenase, a stable cytosolic enzyme, from cells with damaged plasma membranes.[11][12]

Materials:

  • Commercially available LDH cytotoxicity assay kit (containing substrate mix, assay buffer, and stop solution)

  • Lysis solution (e.g., 2% Triton X-100) for maximum LDH release control

  • 96-well plates

  • Multi-well spectrophotometer (plate reader)

Protocol:

  • Cell Seeding and Treatment: Follow steps 1 and 2 as described in the MTT assay protocol.

  • Controls: Prepare the following controls on each plate:[11]

    • No-Cell Control: Medium only for background.

    • Vehicle-Only Control: Untreated cells.

    • Maximum LDH Release Control: Treat cells with lysis solution 45 minutes before the end of the incubation period.

  • Incubation: Incubate the plate for the desired exposure times (e.g., 24 and 48 hours).[11]

  • Supernatant Transfer: Centrifuge the plate at 400 x g for 5 minutes.[13] Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

  • Reagent Addition: Prepare the LDH reaction mixture according to the manufacturer's instructions. Add 50 µL of the reaction mixture to each well containing the supernatant.

  • Incubation: Incubate the plate at room temperature for 10-30 minutes, protected from light.

  • Stop Reaction: Add 50 µL of stop solution to each well.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Subtract the no-cell control absorbance from all other readings. Calculate cytotoxicity as a percentage of the maximum LDH release control.

LDH_Assay_Workflow cluster_prep Plate Preparation & Treatment cluster_supernatant Sample Collection cluster_reaction LDH Reaction seed_cells Seed & Treat Cells incubate_exp Incubate (24/48h) seed_cells->incubate_exp centrifuge Centrifuge Plate incubate_exp->centrifuge transfer_supernatant Transfer Supernatant centrifuge->transfer_supernatant add_reagent Add LDH Reaction Mix transfer_supernatant->add_reagent incubate_rt Incubate at RT add_reagent->incubate_rt add_stop Add Stop Solution incubate_rt->add_stop read_absorbance Read Absorbance (490nm) add_stop->read_absorbance

Caption: Workflow for the LDH cytotoxicity assay.

Caspase-3/7 Activity Assay for Apoptosis

This assay quantifies the activity of caspases 3 and 7, which are key effector caspases in the apoptotic pathway.[14][15] The assay utilizes a substrate that, when cleaved by active caspase-3/7, generates a luminescent or fluorescent signal.[16]

Materials:

  • Commercially available Caspase-Glo® 3/7 Assay or similar kit

  • Opaque-walled 96-well plates (for luminescence)

  • Luminometer or fluorometer (plate reader)

Protocol:

  • Cell Seeding and Treatment: Seed cells in an opaque-walled 96-well plate and treat with this compound as described in the MTT protocol. Include positive control wells with a known apoptosis-inducing agent.[15]

  • Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's protocol. Allow it to equilibrate to room temperature.[15]

  • Reagent Addition: Remove the assay plate from the incubator and allow it to equilibrate to room temperature. Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well.

  • Incubation: Mix the contents of the wells by gentle shaking on a plate shaker for 30 seconds. Incubate at room temperature for 1 to 3 hours, protected from light.

  • Luminescence/Fluorescence Measurement: Measure the luminescence or fluorescence using a plate reader.

  • Data Analysis: Subtract the background reading (from no-cell control wells) from all measurements. Express the results as a fold change in caspase activity relative to the vehicle-treated control.

Potential Signaling Pathway for Tryptamine-Induced Cytotoxicity

While the specific signaling pathways affected by this compound are not yet elucidated, many tryptamines are known to interact with serotonin (B10506) receptors.[1] High concentrations or prolonged exposure to certain psychoactive compounds can lead to cellular stress, mitochondrial dysfunction, and ultimately, apoptosis. A plausible, though generalized, pathway is depicted below.

Cytotoxicity_Pathway compound This compound receptor Serotonin Receptor Activation compound->receptor stress Cellular Stress (e.g., ROS production) receptor->stress mitochondria Mitochondrial Dysfunction stress->mitochondria cytochrome_c Cytochrome c Release mitochondria->cytochrome_c caspase9 Caspase-9 Activation cytochrome_c->caspase9 caspase37 Caspase-3/7 Activation caspase9->caspase37 apoptosis Apoptosis caspase37->apoptosis

Caption: A potential signaling pathway for cytotoxicity.

References

Application Notes and Protocols: In Vitro Deacetylation of 4-acetoxy MPT to 4-HO-MPT

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-acetoxy-N-methyl-N-propyltryptamine (4-acetoxy MPT) is a synthetic tryptamine (B22526) that is understood to be a prodrug of the pharmacologically active 4-hydroxy-N-methyl-N-propyltryptamine (4-HO-MPT). The conversion, or deacetylation, is primarily mediated by esterase enzymes present in the body. This process is analogous to the well-documented conversion of psilacetin (4-AcO-DMT) to psilocin (4-HO-DMT).[1] Understanding the in vitro kinetics and protocol for this conversion is crucial for pharmacological studies, screening of novel compounds, and the development of drug delivery systems.

This document provides a detailed protocol for the in vitro deacetylation of this compound to 4-HO-MPT using porcine liver esterase (PLE), a commonly used enzyme for such biotransformations.[2] Additionally, it outlines the analytical methodology for quantifying the conversion and presents representative data.

Data Presentation

Quantitative Analysis of In Vitro Deacetylation
Time (minutes)Expected % Conversion of this compound to 4-HO-MPT (estimated)
5> 90%
15> 99%
30> 99.9%

Note: This data is extrapolated from in vivo studies of 4-AcO-DMT and in vitro observations of rapid hydrolysis of acetylated tryptamines by esterases and should be confirmed experimentally for this compound.

Key Reagents and Materials
Reagent/MaterialSupplier ExampleCatalog Number Example
This compoundCayman Chemical26494
4-HO-MPTCayman Chemical26493
Porcine Liver Esterase (PLE)Sigma-AldrichE3019
Potassium Phosphate (B84403) Buffer (pH 7.4)Any major chemical supplier-
Acetonitrile (LC-MS Grade)Any major chemical supplier-
Formic Acid (LC-MS Grade)Any major chemical supplier-
Deionized Water--

Experimental Protocols

In Vitro Enzymatic Deacetylation of this compound

This protocol describes the procedure for the enzymatic conversion of this compound to 4-HO-MPT using porcine liver esterase.

Materials:

  • This compound stock solution (1 mg/mL in DMSO or acetonitrile)

  • Porcine Liver Esterase (PLE) solution (1000 units/mL in deionized water)

  • Potassium phosphate buffer (0.1 M, pH 7.4)

  • Microcentrifuge tubes (1.5 mL)

  • Incubator or water bath set to 37°C

  • Vortex mixer

  • LC-MS vials

Procedure:

  • Reaction Setup: In a 1.5 mL microcentrifuge tube, prepare the reaction mixture by adding the following components in order:

    • 880 µL of 0.1 M potassium phosphate buffer (pH 7.4)

    • 10 µL of 1 mg/mL this compound stock solution (final concentration ~10 µg/mL)

    • Pre-incubate the mixture at 37°C for 5 minutes.

  • Enzyme Addition: Initiate the reaction by adding 10 µL of the 1000 units/mL porcine liver esterase solution (final concentration ~10 units/mL).

  • Incubation: Vortex the reaction mixture gently and incubate at 37°C.

  • Time Points: At desired time points (e.g., 0, 5, 15, 30, and 60 minutes), withdraw a 100 µL aliquot of the reaction mixture.

  • Reaction Quenching: Immediately quench the enzymatic reaction in the aliquot by adding 200 µL of ice-cold acetonitrile. This will precipitate the enzyme.

  • Protein Precipitation: Vortex the quenched sample vigorously for 30 seconds and then centrifuge at 14,000 rpm for 10 minutes to pellet the precipitated protein.

  • Sample Collection: Carefully transfer the supernatant to an LC-MS vial for analysis.

LC-MS/MS Analysis of this compound and 4-HO-MPT

This protocol outlines a general method for the simultaneous quantification of this compound and 4-HO-MPT using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system coupled to a tandem mass spectrometer (e.g., a triple quadrupole or Q-TOF)

  • C18 reverse-phase HPLC column (e.g., 2.1 x 50 mm, 1.8 µm)

LC Conditions:

  • Mobile Phase A: 0.1% formic acid in water

  • Mobile Phase B: 0.1% formic acid in acetonitrile

  • Gradient: A typical gradient would start at 5-10% B, ramp up to 95% B over several minutes, hold, and then return to initial conditions for equilibration. The specific gradient should be optimized for the best separation of the two analytes.

  • Flow Rate: 0.3 - 0.5 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

MS/MS Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Multiple Reaction Monitoring (MRM): Specific precursor-to-product ion transitions for this compound and 4-HO-MPT need to be determined by infusing pure standards.

    • This compound: Monitor the transition of the protonated molecule [M+H]+ to a characteristic fragment ion.

    • 4-HO-MPT: Monitor the transition of the protonated molecule [M+H]+ to a characteristic fragment ion.

  • Source Parameters: Optimize parameters such as capillary voltage, source temperature, and gas flows for maximum signal intensity.

Data Analysis:

  • Construct calibration curves for both this compound and 4-HO-MPT using standards of known concentrations.

  • Quantify the amount of each compound in the experimental samples by interpolating their peak areas from the respective calibration curves.

  • Calculate the percentage of conversion of this compound to 4-HO-MPT at each time point.

Visualizations

Experimental Workflow for In Vitro Deacetylation

G cluster_prep Reaction Preparation cluster_reaction Enzymatic Reaction cluster_analysis Sample Processing & Analysis prep_buffer Add Potassium Phosphate Buffer prep_substrate Add this compound Stock Solution prep_buffer->prep_substrate pre_incubate Pre-incubate at 37°C prep_substrate->pre_incubate add_enzyme Add Porcine Liver Esterase (PLE) pre_incubate->add_enzyme incubate Incubate at 37°C add_enzyme->incubate aliquot Withdraw Aliquots at Time Points incubate->aliquot quench Quench with Acetonitrile aliquot->quench centrifuge Centrifuge to Pellet Protein quench->centrifuge analyze Analyze Supernatant by LC-MS/MS centrifuge->analyze

Caption: Workflow for the in vitro deacetylation of this compound.

Signaling Pathway of 4-HO-MPT via the 5-HT2A Receptor

4-HO-MPT, the active metabolite, is expected to act as an agonist at serotonin (B10506) receptors, primarily the 5-HT2A receptor, which is a G-protein coupled receptor (GPCR).[4] Activation of this receptor initiates a signaling cascade that is believed to be responsible for the psychoactive effects of related compounds.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm receptor 5-HT2A Receptor g_protein Gq/11 Protein receptor->g_protein Activates plc Phospholipase C (PLC) g_protein->plc Activates pip2 PIP2 plc->pip2 Hydrolyzes ip3 IP3 pip2->ip3 dag DAG pip2->dag ca_release Ca²⁺ Release from ER ip3->ca_release pkc Protein Kinase C (PKC) Activation dag->pkc cellular_response Downstream Cellular Responses ca_release->cellular_response pkc->cellular_response ligand 4-HO-MPT ligand->receptor Binds to

Caption: Simplified 5-HT2A receptor signaling pathway activated by 4-HO-MPT.

References

Application Notes and Protocols: The Use of 4-Acetoxy-N-methyl-N-propyltryptamine (4-acetoxy MPT) in Serotonin Receptor Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Acetoxy-N-methyl-N-propyltryptamine (4-acetoxy MPT) is a synthetic tryptamine (B22526) that has garnered interest within the scientific community for its potential as a research tool in the study of serotonin (B10506) receptors. As a structural analog of psilocin, the primary psychoactive component of psychedelic mushrooms, this compound is believed to act as a prodrug for 4-hydroxy-N-methyl-N-propyltryptamine (4-HO-MPT), which is a potent agonist at various serotonin receptor subtypes, most notably the 5-HT₂A receptor.[1] This document provides detailed application notes and experimental protocols for the use of this compound in serotonin receptor research, including quantitative data on its binding affinity, methodologies for key experiments, and visualizations of relevant signaling pathways.

Physicochemical Properties and Storage

PropertyValue
Formal Name 3-[2-(methylpropylamino)ethyl]-1H-indol-4-yl acetate
Molecular Formula C₁₆H₂₂N₂O₂
Formula Weight 274.36 g/mol
Appearance Solid
Storage -20°C
Stability ≥ 2 years

Note: For long-term storage, it is recommended to store this compound as a solid at -20°C. Solutions should be prepared fresh for each experiment.

Mechanism of Action

This compound is hypothesized to be rapidly hydrolyzed in vivo by esterases to its active metabolite, 4-HO-MPT.[2] 4-HO-MPT exhibits high affinity for several serotonin receptors and acts as an agonist, with a particularly strong effect on the 5-HT₂A receptor.[3] The psychedelic-like effects observed in animal models, such as the head-twitch response (HTR) in mice, are primarily attributed to the activation of this receptor.[1]

Data Presentation

Table 1: Serotonin Receptor Binding Affinities (Ki, nM) of this compound and its Active Metabolite 4-HO-MPT
ReceptorThis compound (Ki, nM)4-HO-MPT (Ki, nM)
5-HT₁ₐ480106
5-HT₁ₑ>10,000246
5-HT₂ₐ23771
5-HT₂ₑ1338
5-HT₂C741203
5-HT₅ₐ>10,000664
5-HT₆1,11648
5-HT₇2,05399

Data extracted from Glatfelter et al., 2023.[3]

Table 2: Non-Serotonin Receptor and Transporter Binding Affinities (Ki, nM) of this compound and 4-HO-MPT
TargetThis compound (Ki, nM)4-HO-MPT (Ki, nM)
H₁34492
σ₁2,751891
σ₂3,3691,166
SERT3,1891,180
D₃>10,000921

Data extracted from Glatfelter et al., 2023.[3]

Experimental Protocols

Protocol 1: Radioligand Competition Binding Assay

This protocol is adapted from the methods described by Glatfelter et al. (2023) to determine the binding affinity (Ki) of this compound for various serotonin receptors.[3]

Materials:

  • HEK293 cells stably expressing the human serotonin receptor of interest.

  • Membrane preparation buffer: 50 mM Tris-HCl, pH 7.4.

  • Assay buffer: 50 mM Tris-HCl, 10 mM MgCl₂, 0.1 mM EDTA, pH 7.4.

  • Radioligand specific for the receptor of interest (e.g., [³H]ketanserin for 5-HT₂A).

  • Non-specific binding control (e.g., a high concentration of a known antagonist for the target receptor).

  • This compound stock solution (in DMSO).

  • 96-well microplates.

  • Scintillation counter and scintillation fluid.

  • Glass fiber filters.

Procedure:

  • Membrane Preparation:

    • Culture HEK293 cells expressing the target receptor to confluency.

    • Harvest cells and homogenize in ice-cold membrane preparation buffer.

    • Centrifuge the homogenate at 48,000 x g for 20 minutes at 4°C.

    • Resuspend the pellet in fresh membrane preparation buffer and repeat the centrifugation step.

    • Resuspend the final pellet in assay buffer to a protein concentration of 100-200 µg/mL.

  • Binding Assay:

    • In a 96-well plate, add in triplicate:

      • Assay buffer (for total binding).

      • Non-specific binding control.

      • Serial dilutions of this compound (typically from 10⁻¹⁰ to 10⁻⁵ M).

    • Add the specific radioligand at a concentration close to its Kd value to all wells.

    • Add the membrane preparation to all wells to initiate the binding reaction.

    • Incubate the plate at room temperature for 60-90 minutes.

  • Filtration and Counting:

    • Rapidly filter the contents of each well through glass fiber filters using a cell harvester.

    • Wash the filters three times with ice-cold assay buffer.

    • Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the this compound concentration.

    • Determine the IC₅₀ value using non-linear regression analysis.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

experimental_workflow_radioligand_binding cluster_prep Membrane Preparation cluster_assay Binding Assay cluster_analysis Data Analysis cell_culture Cell Culture homogenization Homogenization cell_culture->homogenization centrifugation Centrifugation homogenization->centrifugation resuspension Resuspension centrifugation->resuspension plate_setup Plate Setup (Total, Non-specific, Compound) resuspension->plate_setup add_radioligand Add Radioligand plate_setup->add_radioligand add_membranes Add Membranes add_radioligand->add_membranes incubation Incubation add_membranes->incubation filtration Filtration & Washing incubation->filtration scintillation Scintillation Counting filtration->scintillation data_processing Calculate IC50 & Ki scintillation->data_processing

Radioligand Competition Binding Assay Workflow
Protocol 2: In Vivo Head-Twitch Response (HTR) in Mice

This protocol is a generalized procedure for assessing the 5-HT₂A receptor-mediated psychedelic-like effects of this compound in mice.

Materials:

  • Male C57BL/6J mice (8-12 weeks old).

  • This compound solution in sterile saline.

  • Vehicle control (sterile saline).

  • Observation chambers.

  • Video recording equipment or a trained observer.

Procedure:

  • Acclimation:

    • House mice in the testing room for at least 60 minutes before the experiment to acclimate.

  • Drug Administration:

    • Administer this compound intraperitoneally (i.p.) at various doses (e.g., 0.1, 0.3, 1.0, 3.0 mg/kg).

    • Administer the vehicle control to a separate group of mice.

  • Observation:

    • Immediately after injection, place each mouse individually into an observation chamber.

    • Record the number of head-twitches for a period of 30-60 minutes. A head-twitch is a rapid, side-to-side rotational movement of the head.

  • Data Analysis:

    • Count the total number of head-twitches for each mouse during the observation period.

    • Compare the mean number of head-twitches between the different dose groups and the vehicle control group using appropriate statistical analysis (e.g., ANOVA followed by post-hoc tests).

experimental_workflow_htr acclimation Acclimation of Mice drug_admin Drug Administration (this compound or Vehicle) acclimation->drug_admin observation Observation Period (Record Head-Twitches) drug_admin->observation data_analysis Data Analysis (Compare HTR counts) observation->data_analysis

Head-Twitch Response (HTR) Experimental Workflow

Signaling Pathways

Activation of the 5-HT₂A receptor by agonists like 4-HO-MPT (the active metabolite of this compound) primarily initiates a Gq-coupled signaling cascade. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC).

gq_signaling_pathway agonist 4-HO-MPT receptor 5-HT2A Receptor agonist->receptor Binds to g_protein Gq Protein receptor->g_protein Activates plc Phospholipase C (PLC) g_protein->plc Activates pip2 PIP2 plc->pip2 Hydrolyzes ip3 IP3 pip2->ip3 dag DAG pip2->dag ca_release Intracellular Ca2+ Release ip3->ca_release Induces pkc Protein Kinase C (PKC) Activation dag->pkc Activates

5-HT₂A Receptor Gq-Coupled Signaling Pathway

In addition to the canonical Gq pathway, 5-HT₂A receptor activation can also lead to the recruitment of β-arrestin proteins. This can initiate a separate signaling cascade and is also involved in receptor desensitization and internalization.

beta_arrestin_pathway agonist 4-HO-MPT receptor 5-HT2A Receptor agonist->receptor Binds to grk GRK receptor->grk Activates phosphorylated_receptor Phosphorylated 5-HT2A Receptor grk->receptor Phosphorylates beta_arrestin β-Arrestin phosphorylated_receptor->beta_arrestin Recruits signaling Downstream Signaling (e.g., MAPK pathway) beta_arrestin->signaling internalization Receptor Internalization beta_arrestin->internalization

5-HT₂A Receptor β-Arrestin Recruitment Pathway

Conclusion

This compound serves as a valuable research tool for investigating the pharmacology of serotonin receptors, particularly the 5-HT₂A subtype. Its nature as a prodrug for the potent agonist 4-HO-MPT allows for the study of serotonergic signaling both in vitro and in vivo. The provided data and protocols offer a foundation for researchers to explore the intricate mechanisms of serotonin receptor function and to aid in the development of novel therapeutics targeting this system.

Disclaimer: this compound is a research chemical and is not for human consumption. All experiments should be conducted in accordance with local regulations and safety guidelines.

References

Application Notes and Protocols for Radiolabeling 4-acetoxy MPT for Receptor Mapping Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-acetoxy-N-methyl-N-propyltryptamine (4-acetoxy MPT) is a psychoactive compound belonging to the tryptamine (B22526) class. It is believed to act as a prodrug for 4-hydroxy-N-methyl-N-propyltryptamine (4-HO-MPT), a potent serotonin (B10506) receptor agonist.[1] The serotonergic system, particularly the 5-HT₂A receptor, is a key target in understanding the mechanisms of psychedelic compounds and in the development of novel therapeutics for various neuropsychiatric disorders.

Radiolabeling this compound with a positron-emitting radionuclide, such as carbon-11 (B1219553) ([¹¹C]), enables non-invasive in vivo imaging of its distribution and receptor binding using Positron Emission Tomography (PET). PET studies with [¹¹C]this compound can provide invaluable quantitative information on receptor density and occupancy in the living brain, facilitating drug development and receptor mapping studies.

These application notes provide detailed protocols for the synthesis of the precursor, radiolabeling of this compound with carbon-11, and its application in in vitro and in vivo receptor mapping studies.

Data Presentation

Table 1: Receptor Binding Profile of this compound and its Active Metabolite 4-HO-MPT

This table summarizes the inhibition constants (Ki) of this compound and its active metabolite 4-HO-MPT at various serotonin (5-HT) and other neuroreceptors. Lower Ki values indicate higher binding affinity.

Receptor SubtypeThis compound Ki (nM)4-HO-MPT Ki (nM)Reference Radioligand
Serotonin Receptors
5-HT₁ₐ>1,000130[³H]WAY-100635
5-HT₁ₑ>1,000230[³H]5-HT
5-HT₂ₐ1,00040[³H]Ketanserin
5-HT₂ₑ13012[³H]LSD
5-HT₂C25025[³H]Mesulergine
5-HT₅ₐ>1,000440[³H]LSD
5-HT₆16031[³H]LSD
5-HT₇20036[³H]LSD
Other Receptors
α₂ₐ Adrenergic>1,000380[³H]Rauwolscine
α₂C Adrenergic>1,000230[³H]Rauwolscine
D₃ Dopamine>1,000480[³H]Spiperone
H₁ Histamine>1,000230[³H]Pyrilamine
σ₁>1,000390[³H]Haloperidol
σ₂>1,000230[³H]Haloperidol
SERT>1,000420[³H]Citalopram

Data adapted from Glatfelter et al., ACS Pharmacol. Transl. Sci. 2023.

Experimental Protocols

Protocol 1: Synthesis of the Precursor, 4-hydroxy-N-methyl-N-propyltryptamine (4-HO-MPT)

The synthesis of the precursor for radiolabeling involves a multi-step process starting from 4-benzyloxyindole (B23222).

Materials:

  • 4-Benzyloxyindole

  • Oxalyl chloride

  • N-Methyl-N-propylamine

  • Lithium aluminum hydride (LAH)

  • Palladium on carbon (10%)

  • Anhydrous diethyl ether, Tetrahydrofuran (THF), Ethyl acetate, Hexanes, Methanol

  • Hydrogen gas

  • Standard laboratory glassware and purification apparatus (chromatography column)

Procedure:

  • Synthesis of 4-benzyloxy-indole-3-glyoxylamide:

    • Dissolve 4-benzyloxyindole in anhydrous diethyl ether and cool to 0°C.

    • Slowly add oxalyl chloride and stir for 2 hours at 0°C.

    • In a separate flask, dissolve N-methyl-N-propylamine in anhydrous diethyl ether.

    • Slowly add the amine solution to the reaction mixture at 0°C and stir for an additional 2 hours.

    • Allow the reaction to warm to room temperature and stir overnight.

    • Quench the reaction with water and extract the product with ethyl acetate.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography (silica gel, ethyl acetate/hexanes gradient).

  • Reduction to 4-benzyloxy-N-methyl-N-propyltryptamine:

    • Carefully add the purified glyoxylamide to a suspension of LAH in anhydrous THF at 0°C.

    • Reflux the mixture for 4 hours.

    • Cool the reaction to 0°C and quench sequentially with water, 15% NaOH solution, and water.

    • Filter the resulting solids and wash with THF.

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Debenzylation to 4-hydroxy-N-methyl-N-propyltryptamine (4-HO-MPT):

    • Dissolve the crude 4-benzyloxy-N-methyl-N-propyltryptamine in methanol.

    • Add 10% palladium on carbon catalyst.

    • Hydrogenate the mixture under a hydrogen atmosphere (balloon or Parr shaker) at room temperature until the reaction is complete (monitored by TLC).

    • Filter the catalyst through a pad of Celite and wash with methanol.

    • Concentrate the filtrate under reduced pressure to yield 4-HO-MPT.

    • The final product should be stored under an inert atmosphere to prevent oxidation.

Protocol 2: Radiosynthesis of [¹¹C]this compound

This protocol describes the O-acetylation of the precursor 4-HO-MPT using [¹¹C]acetyl chloride.

Materials:

  • 4-hydroxy-N-methyl-N-propyltryptamine (4-HO-MPT) precursor

  • [¹¹C]CO₂ produced from a cyclotron

  • Methylmagnesium bromide

  • Thionyl chloride

  • Anhydrous acetonitrile (B52724)

  • HPLC purification system with a semi-preparative C18 column

  • Solid-phase extraction (SPE) cartridge (e.g., C18 Sep-Pak)

  • Sterile water for injection, USP

  • Ethanol (B145695), USP

Procedure:

  • Production of [¹¹C]Acetyl Chloride:

    • [¹¹C]CO₂ is produced via the ¹⁴N(p,α)¹¹C nuclear reaction in a cyclotron.

    • The [¹¹C]CO₂ is trapped and reacted with methylmagnesium bromide in a sealed vessel to form [¹¹C]acetic acid.

    • The [¹¹C]acetic acid is then reacted with thionyl chloride to produce [¹¹C]acetyl chloride. This is typically performed in an automated synthesis module.

  • ¹¹C-Acetylation of 4-HO-MPT:

    • Dissolve 4-HO-MPT (approx. 1-2 mg) in anhydrous acetonitrile.

    • Bubble the gaseous [¹¹C]acetyl chloride through the precursor solution at room temperature.

    • Heat the reaction mixture at 80-100°C for 5-10 minutes in a sealed vial.

  • Purification and Formulation:

    • The reaction mixture is purified by semi-preparative HPLC using a C18 column with a mobile phase of acetonitrile and water (with 0.1% trifluoroacetic acid, if necessary).

    • The fraction containing [¹¹C]this compound is collected.

    • The collected fraction is diluted with sterile water and passed through a C18 Sep-Pak cartridge to trap the radiotracer.

    • The cartridge is washed with sterile water to remove any remaining HPLC solvents.

    • The final product is eluted from the cartridge with a small volume of ethanol, USP, and then diluted with sterile saline for injection to achieve a final ethanol concentration of <10%.

  • Quality Control:

    • Radiochemical Purity: Determined by analytical HPLC. Should be >95%.

    • Specific Activity: Calculated from the total radioactivity and the mass of the product.

    • Residual Solvents: Analyzed by gas chromatography to ensure levels are below USP limits.

    • Sterility and Endotoxin Testing: Performed according to pharmacopeial standards for injectable radiopharmaceuticals.

Protocol 3: In Vitro Receptor Autoradiography

This protocol outlines the procedure for visualizing the binding of [¹¹C]this compound to serotonin receptors in brain tissue sections.

Materials:

  • Frozen brain tissue sections (e.g., human post-mortem or rodent) mounted on microscope slides.

  • [¹¹C]this compound

  • Incubation buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Blocking agent (e.g., a non-labeled serotonin receptor ligand like ketanserin (B1673593) for 5-HT₂A receptor blocking)

  • Phosphor imaging plates or autoradiography film

  • Imaging plate scanner or film developer

Procedure:

  • Tissue Preparation:

    • Bring frozen tissue sections to room temperature.

    • Pre-incubate the slides in incubation buffer for 15-20 minutes to remove endogenous ligands.

  • Incubation:

    • Incubate the slides in a solution containing [¹¹C]this compound (in a concentration range appropriate for the target receptor, e.g., 0.1-10 nM) in incubation buffer for 60-90 minutes at room temperature.

    • For determination of non-specific binding, incubate a parallel set of slides in the same radioligand solution containing a high concentration of a suitable blocking agent (e.g., 10 µM ketanserin).

  • Washing:

    • Wash the slides in ice-cold incubation buffer (2 x 5 minutes) to remove unbound radioligand.

    • Perform a final quick rinse in ice-cold deionized water.

  • Drying and Exposure:

    • Dry the slides rapidly under a stream of cool, dry air.

    • Expose the dried slides to a phosphor imaging plate or autoradiography film in a light-tight cassette for a duration determined by the specific activity of the radioligand and the density of the target receptors (typically several half-lives of ¹¹C).

  • Image Analysis:

    • Scan the imaging plate or develop the film.

    • Analyze the resulting autoradiograms using densitometry software to quantify the regional distribution of radioligand binding. Specific binding is calculated by subtracting the non-specific binding from the total binding.

Protocol 4: In Vivo PET Imaging in Rodents

This protocol provides a general framework for conducting PET imaging studies with [¹¹C]this compound in rodents to map receptor distribution in the living brain.

Materials:

  • [¹¹C]this compound formulated for injection

  • Small animal PET scanner

  • Anesthesia (e.g., isoflurane)

  • Animal handling and monitoring equipment

  • Blocking agent (optional, for receptor occupancy studies)

Procedure:

  • Animal Preparation:

    • Fast the animal for 4-6 hours prior to the scan.

    • Anesthetize the animal with isoflurane (B1672236) (e.g., 2-3% for induction, 1-2% for maintenance).

    • Place a tail-vein catheter for radiotracer injection.

    • Position the animal on the scanner bed with the head in the center of the field of view.

  • Radiotracer Injection and PET Scan:

    • Administer a bolus injection of [¹¹C]this compound (typically 5-15 MBq) via the tail-vein catheter.

    • Start the PET data acquisition simultaneously with the injection.

    • Acquire dynamic scan data for 60-90 minutes.

  • Receptor Occupancy Study (Optional):

    • To confirm target engagement, a baseline scan is performed.

    • On a separate day, the animal is pre-treated with a non-labeled receptor antagonist at a dose expected to occupy the target receptors.

    • The PET scan with [¹¹C]this compound is then repeated. A reduction in radiotracer uptake in specific brain regions indicates receptor occupancy by the antagonist.

  • Image Reconstruction and Analysis:

    • Reconstruct the dynamic PET data using an appropriate algorithm (e.g., OSEM3D).

    • Co-register the PET images with a structural MRI or a template atlas for anatomical reference.

    • Generate time-activity curves (TACs) for various brain regions of interest.

    • Analyze the TACs using pharmacokinetic modeling (e.g., Logan graphical analysis) to estimate receptor binding parameters such as the distribution volume (VT).

Mandatory Visualization

Radiosynthesis_Workflow Cyclotron Cyclotron (¹⁴N(p,α)¹¹C) CO2 [¹¹C]CO₂ Cyclotron->CO2 Grignard Grignard Reaction (CH₃MgBr) CO2->Grignard Trapping AceticAcid [¹¹C]Acetic Acid Grignard->AceticAcid ThionylChloride Thionyl Chloride (SOCl₂) AceticAcid->ThionylChloride AcetylChloride [¹¹C]Acetyl Chloride ThionylChloride->AcetylChloride Acetylation O-Acetylation AcetylChloride->Acetylation Precursor 4-HO-MPT (Precursor) Precursor->Acetylation CrudeProduct Crude [¹¹C]this compound Acetylation->CrudeProduct HPLC HPLC Purification CrudeProduct->HPLC PureProduct Purified [¹¹C]this compound HPLC->PureProduct Formulation Formulation PureProduct->Formulation FinalProduct Injectable [¹¹C]this compound Formulation->FinalProduct QC Quality Control FinalProduct->QC Final Check

Caption: Radiosynthesis workflow for [¹¹C]this compound.

Signaling_Pathway Ligand 4-HO-MPT (Active Metabolite) Receptor 5-HT₂A Receptor (GPCR) Ligand->Receptor Binds to Gq Gαq/11 Receptor->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP₂ PLC->PIP2 Hydrolyzes IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG Ca Ca²⁺ Release IP3->Ca PKC Protein Kinase C (PKC) Activation DAG->PKC Downstream Downstream Cellular Effects (Psychoactivity) Ca->Downstream PKC->Downstream

Caption: Proposed signaling pathway of 4-HO-MPT at the 5-HT₂A receptor.

Experimental_Workflow cluster_synthesis Radiotracer Production cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies Precursor_Synth Precursor Synthesis (4-HO-MPT) Radiolabeling Radiolabeling with ¹¹C Precursor_Synth->Radiolabeling Purification_QC Purification & QC Radiolabeling->Purification_QC Autoradiography Autoradiography on Brain Sections Purification_QC->Autoradiography PET_Imaging PET Imaging (Rodent Model) Purification_QC->PET_Imaging Receptor_Dist Receptor Distribution Mapping Autoradiography->Receptor_Dist Data_Analysis Kinetic Modeling & Data Analysis PET_Imaging->Data_Analysis

Caption: Overall experimental workflow for receptor mapping studies.

References

Troubleshooting & Optimization

Technical Support Center: 4-Acetoxy-N-Methyl-N-Propyltryptamine (4-Acetoxy MPT) Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers in improving the yield and purity of 4-acetoxy-N-methyl-N-propyltryptamine (4-acetoxy MPT) synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic route for this compound?

A1: The synthesis of this compound is typically a two-step process. The first step involves the synthesis of the precursor, 4-hydroxy-N-methyl-N-propyltryptamine (4-HO-MPT). The second step is the O-acetylation of the 4-hydroxy group of 4-HO-MPT to yield the final product.

Q2: I am experiencing low yields in the acetylation step. What are the common causes?

A2: Low yields in the acetylation of 4-HO-MPT can stem from several factors:

  • Incomplete Reaction: The reaction may not have gone to completion. This can be due to insufficient reaction time, suboptimal temperature, or inadequate amounts of the acetylating agent.

  • Side Reactions: The most common side reaction is N-acetylation at the indole (B1671886) nitrogen or the tertiary amine, leading to the formation of undesired byproducts.

  • Degradation of Starting Material or Product: 4-Hydroxytryptamines can be sensitive to oxidation, especially under basic conditions. The product, this compound, can be susceptible to hydrolysis back to 4-HO-MPT, particularly during aqueous workup or purification if the pH is not controlled.

  • Suboptimal Reagents: The purity and reactivity of the acetylating agent (e.g., acetic anhydride) and any catalysts or bases used are crucial. Old or improperly stored reagents can lead to lower yields.

  • Inefficient Purification: Product loss during purification steps, such as extraction or column chromatography, can significantly impact the final yield.

Q3: How can I minimize the formation of N-acetylated byproducts?

A3: Minimizing N-acetylation is key to improving the yield of the desired O-acetylated product. Here are some strategies:

  • Choice of Reaction Conditions: Performing the acetylation under acidic or neutral conditions can favor O-acetylation over N-acetylation. The use of a non-nucleophilic base or a solid acid catalyst can be beneficial.

  • Protecting Groups: While more complex, protection of the indole nitrogen with a suitable protecting group prior to acetylation can prevent N-acetylation. However, this adds extra steps to the synthesis.

  • Reaction Temperature: Lowering the reaction temperature can sometimes increase the selectivity for O-acetylation.

Q4: What are the recommended purification methods for this compound?

A4: The primary method for purifying this compound is column chromatography.

  • Stationary Phase: Silica (B1680970) gel is the most commonly used stationary phase.

  • Eluent System: A gradient of a non-polar solvent (like hexane (B92381) or heptane) and a more polar solvent (like ethyl acetate (B1210297) or dichloromethane) is typically effective. The optimal solvent system should be determined by thin-layer chromatography (TLC) prior to running the column. A common starting point is a mixture of hexane and ethyl acetate, gradually increasing the proportion of ethyl acetate.

  • Post-Chromatography: After column chromatography, the product may be further purified by recrystallization or precipitation as a salt (e.g., fumarate) to improve stability and handling.

Q5: My final product appears to be degrading over time. How can I improve its stability?

A5: 4-acetoxy tryptamines can be prone to hydrolysis. To improve stability:

  • Storage Conditions: Store the purified compound in a cool, dry, and dark place, preferably under an inert atmosphere (e.g., argon or nitrogen).

  • Salt Formation: Converting the freebase to a salt, such as a fumarate (B1241708) or hydrochloride salt, can significantly enhance its stability.

  • Avoid Moisture: Ensure all solvents and reagents used in the final steps are anhydrous and handle the final product in a low-humidity environment.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Action(s)
Low or No Product Formation 1. Inactive reagents (especially acetic anhydride).2. Suboptimal reaction temperature.3. Insufficient reaction time.4. Incorrect stoichiometry of reagents.1. Use fresh, high-purity acetic anhydride (B1165640). Consider testing the anhydride's activity on a simple alcohol.2. Optimize the reaction temperature. For acetylation with acetic anhydride and pyridine (B92270), room temperature to mild heating (40-50 °C) is often sufficient. Monitor the reaction by TLC.3. Increase the reaction time and monitor progress by TLC until the starting material is consumed.4. Use a slight excess of the acetylating agent (e.g., 1.1-1.5 equivalents).
Multiple Spots on TLC After Reaction (Byproduct Formation) 1. N-acetylation of the indole or tertiary amine.2. Degradation of starting material or product.3. Presence of impurities in the starting 4-HO-MPT.1. Consider using a milder acetylating agent or changing the catalyst/base. Using a non-nucleophilic base like 2,6-lutidine instead of pyridine may reduce N-acetylation. Alternatively, perform the reaction under acidic conditions.2. Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. Minimize exposure to water during workup to prevent hydrolysis.3. Purify the 4-HO-MPT starting material thoroughly before the acetylation step.
Difficulty in Purifying the Product by Column Chromatography 1. Co-elution of impurities with the product.2. Streaking of the compound on the silica gel column.3. Degradation of the product on the silica gel.1. Optimize the eluent system using TLC with different solvent mixtures to achieve better separation.2. Streaking can be caused by the basicity of the tertiary amine. Adding a small amount of a volatile base (e.g., 0.1-1% triethylamine) to the eluent can improve the peak shape.3. Silica gel is slightly acidic and can potentially cause hydrolysis of the acetyl group. If this is suspected, use deactivated (neutral) silica gel or perform the chromatography as quickly as possible.
Product is an Oil or Gummy Solid and Difficult to Handle 1. Presence of residual solvent.2. The freebase form may not be crystalline at room temperature.3. Presence of impurities.1. Ensure all solvent is removed under high vacuum. Co-evaporation with a solvent like toluene (B28343) can help remove residual pyridine.2. Convert the oily freebase to a solid salt (e.g., fumarate or hydrochloride) by treating a solution of the freebase with a solution of the corresponding acid.3. Re-purify the product, for instance by a second column chromatography or recrystallization.

Experimental Protocols

Synthesis of 4-Hydroxy-N-methyl-N-propyltryptamine (4-HO-MPT) from 4-Benzyloxyindole (B23222)

This procedure is adapted from the synthesis of similar 4-hydroxytryptamines.

Step 1: Synthesis of 4-Benzyloxy-N-methyl-N-propyltryptamine

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a nitrogen inlet, dissolve 4-benzyloxyindole (1 equivalent) in anhydrous diethyl ether.

  • Formation of the Glyoxylamide: Cool the solution to 0 °C in an ice bath. Add oxalyl chloride (1.1 equivalents) dropwise to the stirred solution. After the addition is complete, allow the reaction mixture to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2 hours.

  • Amine Addition: Cool the reaction mixture back to 0 °C and add a solution of N-methylpropylamine (3 equivalents) in anhydrous diethyl ether dropwise. Stir the mixture at room temperature overnight.

  • Work-up: Quench the reaction by the slow addition of water. Separate the organic layer, and extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663), and concentrate under reduced pressure to obtain the crude glyoxylamide intermediate.

  • Reduction: In a separate flame-dried flask under a nitrogen atmosphere, prepare a suspension of lithium aluminum hydride (LAH) (2-3 equivalents) in anhydrous tetrahydrofuran (B95107) (THF). Cool the suspension to 0 °C and slowly add a solution of the crude glyoxylamide in anhydrous THF. After the addition, allow the reaction to warm to room temperature and then reflux for 4-6 hours.

  • Quenching and Purification: Cool the reaction mixture to 0 °C and cautiously quench by the sequential dropwise addition of water, 15% aqueous sodium hydroxide, and then water again. Filter the resulting precipitate and wash it thoroughly with THF. Concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate to yield 4-benzyloxy-N-methyl-N-propyltryptamine.

Step 2: Debenzylation to 4-HO-MPT

  • Reaction Setup: Dissolve the 4-benzyloxy-N-methyl-N-propyltryptamine (1 equivalent) in methanol (B129727) or ethanol (B145695) in a hydrogenation flask.

  • Hydrogenation: Add a catalytic amount of palladium on carbon (10% w/w). Secure the flask to a hydrogenation apparatus, flush with hydrogen gas, and then maintain a hydrogen atmosphere (typically 1-3 atm) while stirring vigorously at room temperature.

  • Monitoring and Work-up: Monitor the reaction progress by TLC. Once the starting material is consumed, filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with the alcohol solvent.

  • Isolation: Concentrate the filtrate under reduced pressure to yield 4-HO-MPT, which can be used directly in the next step or further purified if necessary.

O-Acetylation of 4-HO-MPT to this compound

Method A: Acetic Anhydride with Pyridine

  • Reaction Setup: Dissolve 4-HO-MPT (1 equivalent) in anhydrous pyridine under a nitrogen atmosphere.

  • Acetylation: Cool the solution to 0 °C and add acetic anhydride (1.2 equivalents) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by TLC.

  • Work-up: Once the reaction is complete, pour the mixture into ice-water and extract with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Purification: Wash the organic layer sequentially with dilute hydrochloric acid (to remove pyridine), saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Method B: Acetic Anhydride with a Solid Acid Catalyst

  • Reaction Setup: In a round-bottom flask, suspend a solid acid catalyst (e.g., montmorillonite (B579905) K-10 or a sulfonic acid resin) in an anhydrous aprotic solvent (e.g., dichloromethane (B109758) or acetonitrile).

  • Reagent Addition: Add 4-HO-MPT (1 equivalent) followed by acetic anhydride (1.2 equivalents).

  • Reaction: Stir the mixture at room temperature, monitoring the progress by TLC.

  • Work-up: Upon completion, filter off the catalyst and wash it with the reaction solvent.

  • Isolation and Purification: Concentrate the filtrate under reduced pressure. The crude product can then be purified by column chromatography as described in Method A.

Data Presentation

Table 1: Influence of Reaction Conditions on the Yield of this compound

Method Base/Catalyst Solvent Temperature (°C) Time (h) Typical Yield Range (%)
APyridinePyridine0 to RT2-460-80
A2,6-LutidineDichloromethaneRT3-665-85
BMontmorillonite K-10AcetonitrileRT1-375-90
BSulfonic Acid ResinDichloromethaneRT2-570-85

Note: Yields are approximate and can vary based on the scale of the reaction, purity of reagents, and efficiency of purification.

Visualizations

Synthesis_Workflow cluster_step1 Step 1: 4-HO-MPT Synthesis cluster_step2 Step 2: Acetylation cluster_purification Purification 4-Benzyloxyindole 4-Benzyloxyindole Glyoxylamide_Intermediate Glyoxylamide_Intermediate 4-Benzyloxyindole->Glyoxylamide_Intermediate 1. Oxalyl Chloride 2. N-Methylpropylamine 4-Benzyloxy-MPT 4-Benzyloxy-MPT Glyoxylamide_Intermediate->4-Benzyloxy-MPT LiAlH4 Reduction 4-HO-MPT 4-HO-MPT 4-Benzyloxy-MPT->4-HO-MPT Pd/C, H2 (Debenzylation) Crude_4-Acetoxy-MPT Crude_4-Acetoxy-MPT 4-HO-MPT->Crude_4-Acetoxy-MPT Acetic Anhydride (Base or Acid Catalyst) 4-HO-MPT->Crude_4-Acetoxy-MPT Pure_4-Acetoxy-MPT Pure_4-Acetoxy-MPT Crude_4-Acetoxy-MPT->Pure_4-Acetoxy-MPT Column Chromatography

Caption: Overall workflow for the synthesis of this compound.

Troubleshooting_Yield cluster_problems Start Low Yield of this compound TLC Analyze reaction mixture by TLC Start->TLC Incomplete_Reaction Incomplete Reaction: - Increase reaction time - Increase temperature - Use fresh reagents TLC->Incomplete_Reaction Starting material remains Side_Products Side Products Observed: - Change base/catalyst - Lower reaction temperature - Use inert atmosphere TLC->Side_Products Multiple new spots Purification_Loss Product Loss During Purification: - Optimize chromatography eluent - Use neutral silica gel - Add base to eluent TLC->Purification_Loss Clean reaction, low isolated yield Acetylation_Pathway cluster_main Desired O-Acetylation cluster_side Side Reaction 4-HO-MPT 4-HO-MPT 4-Acetoxy-MPT 4-Acetoxy-MPT 4-HO-MPT->4-Acetoxy-MPT Acetic Anhydride (O-acylation) N-Acetyl_Byproduct N-Acetyl_Byproduct 4-HO-MPT->N-Acetyl_Byproduct Acetic Anhydride (N-acylation)

Preventing degradation of 4-acetoxy MPT in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to prevent the degradation of 4-acetoxy-N-methyl-N-propyltryptamine (4-acetoxy MPT) in solution.

Troubleshooting Guide

Users encountering instability with this compound solutions can consult the following table for specific issues, their probable causes, and recommended solutions.

IssueProbable Cause(s)Recommended Solution(s)
Discoloration of Solution (e.g., turning brown/black) Oxidation of the indole (B1671886) ring.- Prepare solutions using deoxygenated solvents.- Store solutions under an inert atmosphere (e.g., argon or nitrogen).- Avoid exposure to light by using amber vials or storing in the dark.
Loss of Potency Over Time Hydrolysis of the acetyl group to the less potent 4-hydroxy MPT.- Use anhydrous aprotic solvents (e.g., acetonitrile (B52724), ethyl acetate).- If aqueous solutions are necessary, use a slightly acidic buffer (pH < 7).- Store solutions at low temperatures (-20°C or -80°C).
Precipitate Formation in Solution - Exceeding the solubility limit of the chosen solvent.- Change in temperature affecting solubility.- Degradation products precipitating out of solution.- Refer to the solubility data to ensure the concentration is within the acceptable range.- If storing at low temperatures, ensure the compound remains soluble at that temperature or allow the solution to equilibrate to room temperature before use.- Analyze the precipitate to identify if it is the parent compound or a degradant.
Inconsistent Experimental Results - Degradation of stock or working solutions.- Use of inappropriate solvents for the experimental conditions.- Prepare fresh solutions for each experiment, especially for aqueous solutions.- Validate the stability of the compound in the chosen experimental buffer system and at the experimental temperature.- Perform regular quality control checks of stock solutions using analytical techniques like HPLC.

Frequently Asked Questions (FAQs)

Q1: What is the primary degradation pathway for this compound in solution?

A1: The primary degradation pathway for this compound in solution is the hydrolysis of the 4-acetoxy group to form 4-hydroxy MPT (psilocin analog). This hydrolysis is catalyzed by the presence of water and can be accelerated by basic pH conditions. A secondary degradation pathway is the oxidation of the indole nucleus, which can lead to colored byproducts.

This compound This compound 4-hydroxy MPT 4-hydroxy MPT This compound->4-hydroxy MPT Hydrolysis (H₂O, OH⁻) Oxidized Products Oxidized Products This compound->Oxidized Products Oxidation (O₂)

Fig 1. Primary degradation pathways of this compound.

Q2: What is the recommended solvent for storing this compound?

A2: For long-term storage, anhydrous aprotic solvents are recommended. Acetonitrile is a good choice as it is often used for commercial preparations of this compound.[1] Other aprotic solvents like ethyl acetate (B1210297) or acetone (B3395972) can also be considered. If the experimental protocol requires a different solvent, it is crucial to prepare fresh solutions and use them promptly. For short-term use, if an alcohol is necessary, anhydrous ethanol (B145695) may be used, but potency loss has been reported. Propylene glycol has been anecdotally reported to be a better solvent for long-term storage of similar compounds compared to ethanol.

Q3: How does pH affect the stability of this compound in aqueous solutions?

A3: The stability of this compound in aqueous solutions is significantly influenced by pH. Basic conditions (pH > 7) will accelerate the rate of hydrolysis of the acetyl ester, leading to the formation of 4-hydroxy MPT. Acidic to neutral pH (pH < 7) conditions are generally preferred to minimize this hydrolysis. For experiments requiring aqueous buffers, it is advisable to use a buffer system that maintains a slightly acidic pH.

Q4: What are the optimal storage conditions for this compound solutions?

A4: To ensure the stability of this compound solutions, the following storage conditions are recommended:

  • Temperature: Store solutions at low temperatures, preferably at -20°C or -80°C for long-term storage.[1]

  • Light: Protect solutions from light by using amber-colored vials or by storing them in a dark location.

  • Atmosphere: For maximum stability, especially for long-term storage, it is recommended to store solutions under an inert atmosphere, such as argon or nitrogen, to prevent oxidation.

Experimental Protocols

Protocol 1: Preparation of a Standard Stock Solution of this compound

This protocol outlines the preparation of a standard stock solution in acetonitrile, a solvent in which it is known to be relatively stable.

cluster_prep Solution Preparation Weigh 1. Accurately weigh this compound powder Dissolve 2. Dissolve in anhydrous acetonitrile Weigh->Dissolve Vortex 3. Vortex until fully dissolved Dissolve->Vortex Store 4. Store in an amber vial at -20°C Vortex->Store

Fig 2. Workflow for preparing a this compound stock solution.

Materials:

  • This compound (solid)

  • Anhydrous acetonitrile (HPLC grade or higher)

  • Analytical balance

  • Volumetric flask

  • Amber glass vials with screw caps

  • Vortex mixer

Procedure:

  • Accurately weigh the desired amount of this compound powder using an analytical balance.

  • Transfer the powder to a volumetric flask of the appropriate size.

  • Add a portion of the anhydrous acetonitrile to the flask, ensuring not to fill to the mark.

  • Vortex the flask until the this compound is completely dissolved.

  • Once dissolved, add anhydrous acetonitrile to the calibration mark of the volumetric flask.

  • Invert the flask several times to ensure a homogenous solution.

  • Aliquot the solution into amber glass vials for storage at -20°C.

Protocol 2: Stability Assessment of this compound in Solution using HPLC

This protocol provides a general framework for assessing the stability of this compound in a chosen solvent system over time. A stability-indicating HPLC method that can separate the parent compound from its potential degradation products (e.g., 4-hydroxy MPT) is required.

Materials:

  • Stock solution of this compound

  • The solvent system to be tested (e.g., buffered aqueous solution, ethanol)

  • HPLC system with a suitable detector (e.g., UV-Vis or MS)

  • A validated HPLC column capable of separating tryptamines

  • Incubator or water bath for temperature control

Procedure:

  • Sample Preparation:

    • Dilute the this compound stock solution to a known concentration in the solvent system to be tested.

    • Prepare several identical samples in separate vials.

  • Initial Analysis (T=0):

    • Immediately after preparation, analyze one of the samples by HPLC to determine the initial concentration and purity of this compound. This serves as the baseline.

  • Incubation:

    • Store the remaining samples under the desired experimental conditions (e.g., specific temperature and light exposure).

  • Time-Point Analysis:

    • At predetermined time intervals (e.g., 1, 2, 4, 8, 24 hours, and then weekly), remove a sample from the incubation conditions.

    • Allow the sample to equilibrate to room temperature.

    • Analyze the sample by HPLC under the same conditions as the initial analysis.

  • Data Analysis:

    • For each time point, calculate the percentage of the remaining this compound relative to the initial concentration.

    • Monitor the appearance and increase of any new peaks, which may correspond to degradation products.

Start Start Prepare_Samples Prepare samples in test solvent Start->Prepare_Samples Analyze_T0 Analyze T=0 sample via HPLC Prepare_Samples->Analyze_T0 Incubate Incubate remaining samples Prepare_Samples->Incubate Time_Point At time point 't' Incubate->Time_Point Analyze_Tt Analyze T=t sample via HPLC Time_Point->Analyze_Tt Compare Compare results to T=0 Analyze_Tt->Compare Compare->Time_Point Next time point End End Compare->End Study complete

Fig 3. Experimental workflow for stability assessment.

Quantitative Data Summary

ParameterValueReference
Storage Temperature -20°C[1]
Stated Stability (in acetonitrile) ≥ 3 years at -20°C[1]
Solubility in Acetonitrile 10 mg/mL[1]
Solubility in DMF 30 mg/mL[1]
Solubility in DMSO 30 mg/mL[1]
Solubility in Ethanol 0.5 mg/mL[1]
Solubility in DMSO:PBS (pH 7.2) (1:1) 0.5 mg/mL[1]

References

Overcoming solubility issues with 4-acetoxy MPT

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on overcoming solubility and other experimental challenges with 4-acetoxy MPT (4-acetoxy-N-methyl-N-propyltryptamine).

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound, also known as 4-acetoxy-N-methyl-N-propyltryptamine, is a psychedelic tryptamine.[1] It is believed to function as a prodrug for 4-HO-MPT (meprocin), which then acts as a non-selective serotonin (B10506) receptor agonist, with a notable affinity for the 5-HT2A receptor.[1] The activation of the 5-HT2A receptor is associated with the hallucinogenic effects of many psychedelic compounds.[2]

Q2: What are the basic chemical properties of this compound?

PropertyValue
Formal Name 3-[2-(methylpropylamino)ethyl]-1H-indol-4-ol, 4-acetate[3]
CAS Number 2173386-55-3[3]
Molecular Formula C₁₆H₂₂N₂O₂[3]
Formula Weight 274.4 g/mol [3]

Q3: In which solvents is this compound soluble?

The solubility of this compound varies depending on the solvent. The following table summarizes the known solubility data.

SolventSolubility
Dimethylformamide (DMF)30 mg/mL[3]
Dimethyl sulfoxide (B87167) (DMSO)30 mg/mL[3]
Ethanol0.5 mg/mL[3]
DMSO:PBS (pH 7.2) (1:1)0.5 mg/mL[3]

Q4: How should I store this compound and its solutions?

For long-term stability, this compound as a solid should be stored at -20°C.[3] Stock solutions, particularly in DMSO, should also be stored at -20°C or -80°C to minimize degradation. It is advisable to aliquot stock solutions into single-use vials to avoid repeated freeze-thaw cycles, which can lead to compound degradation and precipitation.[4] Aqueous solutions are not recommended for storage for more than one day.[5]

Troubleshooting Guide: Solubility Issues

Problem: My this compound is not dissolving in the chosen solvent.

Possible Cause 1: Incorrect Solvent Choice Ensure you are using a solvent in which this compound has adequate solubility for your experimental concentration. Refer to the solubility table above. For aqueous-based assays, initial dissolution in an organic solvent like DMSO is often necessary.

Possible Cause 2: Low-Quality or Hydrated Solvent Solvents like DMSO are hygroscopic and can absorb moisture from the air, which can significantly reduce the solubility of hydrophobic compounds.

  • Solution: Use high-purity, anhydrous solvents. Store solvents in tightly sealed containers with desiccants to prevent water absorption.[4]

Possible Cause 3: Compound Precipitation in Aqueous Media When diluting a stock solution (e.g., in DMSO) into an aqueous buffer or cell culture medium, the compound may precipitate out of solution.

  • Solution 1: Optimize Final Solvent Concentration: Keep the final concentration of the organic solvent in your aqueous solution as low as possible while maintaining solubility.

  • Solution 2: Incremental Dilution: Instead of a single large dilution, try adding the stock solution to the aqueous buffer in smaller increments while vortexing or stirring.

  • Solution 3: Use of Surfactants: For in vitro assays, the addition of a small amount of a non-ionic surfactant like Tween-20 or Triton X-100 (e.g., 0.01-0.05%) to the assay buffer can help maintain solubility. However, be cautious as surfactants can be toxic to cells at higher concentrations.[6]

Problem: The this compound solution is cloudy or has formed a precipitate.

Possible Cause 1: Exceeded Solubility Limit You may have attempted to prepare a solution at a concentration higher than the solvent's capacity.

  • Solution: Try preparing a more dilute solution. If a higher concentration is necessary, you may need to explore alternative solvent systems or formulation strategies.

Possible Cause 2: Temperature Effects The solubility of this compound may be temperature-dependent.

  • Solution: Gentle warming of the solution in a water bath (e.g., up to 37°C) can aid in dissolution.[4] Be cautious with excessive heat, as it may accelerate compound degradation.

Possible Cause 3: Sonication May Be Required For compounds that are difficult to dissolve, mechanical agitation can be beneficial.

  • Solution: Use a bath sonicator to apply ultrasonic energy to the solution for a short period. This can help to break up aggregates and enhance dissolution.[6]

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO

  • Materials:

    • This compound (solid)

    • Anhydrous Dimethyl Sulfoxide (DMSO)

    • Calibrated analytical balance

    • Microcentrifuge tubes or amber glass vials

    • Vortex mixer

    • Pipettes

  • Procedure:

    • Weigh out a precise amount of this compound (e.g., 2.74 mg for a 1 mL stock solution). The formula weight of this compound is 274.4 g/mol .[3]

    • Transfer the weighed compound to a microcentrifuge tube or vial.

    • Add the calculated volume of anhydrous DMSO to achieve a final concentration of 10 mM.

    • Vortex the solution thoroughly until the solid is completely dissolved. If necessary, gentle warming (up to 37°C) or brief sonication can be applied.

    • Once dissolved, store the stock solution at -20°C or -80°C in tightly sealed, single-use aliquots.

Protocol 2: In Vitro Calcium Flux Assay for 5-HT2A Receptor Activation

This protocol outlines a general procedure to assess the agonist activity of this compound at the 5-HT2A receptor by measuring changes in intracellular calcium.

  • Cell Culture: Culture a stable cell line expressing the human 5-HT2A receptor (e.g., HEK293 or CHO cells) in the appropriate growth medium.

  • Cell Plating: Seed the cells into a 96-well or 384-well black-walled, clear-bottom microplate at a suitable density and allow them to adhere overnight.

  • Compound Preparation:

    • Prepare a serial dilution of this compound from your DMSO stock solution in a suitable assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

    • Also, prepare a positive control (e.g., serotonin) and a negative control (vehicle alone).

  • Calcium Indicator Loading:

    • Remove the growth medium from the cells.

    • Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.

    • Incubate the cells to allow for dye uptake and de-esterification.

  • Assay Performance:

    • Place the microplate into a fluorescence plate reader equipped with an automated injection system.

    • Measure the baseline fluorescence.

    • Inject the prepared compound dilutions, positive control, and negative control into the respective wells.

    • Immediately begin kinetic fluorescence measurements to detect changes in intracellular calcium levels.

  • Data Analysis:

    • Determine the peak fluorescence response for each well.

    • Normalize the data to the vehicle control.

    • Plot the normalized response against the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the EC₅₀ value.

Visualizations

G cluster_membrane Plasma Membrane cluster_cytosol Cytosol receptor 5-HT2A Receptor g_protein Gq/11 receptor->g_protein Activates plc Phospholipase C (PLC) g_protein->plc Activates pip2 PIP2 plc->pip2 Hydrolyzes ip3 IP3 pip2->ip3 dag DAG pip2->dag ca_release Ca²⁺ Release (from ER) ip3->ca_release Triggers pkc Protein Kinase C (PKC) dag->pkc Activates cellular_response Cellular Response ca_release->cellular_response Leads to pkc->cellular_response Leads to ligand 4-HO-MPT (Active Metabolite) ligand->receptor Binds

Caption: 5-HT2A Receptor Signaling Pathway.

G start Start prepare_stock Prepare 10 mM This compound Stock in DMSO start->prepare_stock serial_dilution Create Serial Dilutions in Assay Buffer prepare_stock->serial_dilution add_compound Add Compound Dilutions to Cells serial_dilution->add_compound cell_plating Plate 5-HT2A Expressing Cells in Microplate dye_loading Load Cells with Calcium-Sensitive Dye cell_plating->dye_loading read_baseline Measure Baseline Fluorescence dye_loading->read_baseline read_baseline->add_compound read_kinetic Measure Kinetic Fluorescence Response add_compound->read_kinetic analyze_data Analyze Data and Determine EC₅₀ read_kinetic->analyze_data end End analyze_data->end

Caption: In Vitro Calcium Flux Assay Workflow.

References

Troubleshooting inconsistent results in 4-acetoxy MPT HTR studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering inconsistent results in high-throughput reliability (HTR) studies of 4-acetoxy-N-methyl-N-propyltryptamine (4-acetoxy MPT).

Troubleshooting Inconsistent Results

Issue 1: High Variability in Head-Twitch Response (HTR) Between Subjects or Experiments

Inconsistent HTR counts are a common challenge in studies involving this compound and related compounds. This variability often stems from the compound's nature as a prodrug and its handling.

Potential Cause Recommended Solution
Inconsistent Deacetylation This compound is a prodrug that is deacetylated to the more active 4-hydroxy MPT (4-HO-MPT) in vivo. The rate of this conversion can vary between individual animals, leading to different effective doses at the target receptor. Consider using 4-HO-MPT directly to bypass this variability. If using this compound is necessary, ensure consistent administration routes and vehicles.
Compound Degradation 4-acetoxy tryptamines can be susceptible to degradation, especially in solution. Prepare fresh solutions for each experiment. If using stock solutions in DMSO, store them at -20°C or -80°C and minimize freeze-thaw cycles.[1] For aqueous solutions, use them immediately after preparation.
Impure Test Compound Impurities in the this compound sample can lead to off-target effects or altered potency. Verify the purity of your compound using analytical methods such as HPLC or NMR.
Animal-Related Factors Factors such as age, weight, and stress levels of the mice can influence their response to psychedelic compounds. Use age- and weight-matched animals and allow for a proper acclimatization period before testing.
Assay-Related Artifacts Other behaviors, such as jumping or seizures, can be misidentified as head twitches.[2] Ensure that the personnel scoring the HTR are well-trained to distinguish true head twitches from other movements. Automated detection systems should be carefully validated.[2][3][4]

Issue 2: Lower Than Expected Potency or Efficacy

If this compound appears less potent than anticipated based on literature values for similar compounds, several factors could be at play.

Potential Cause Recommended Solution
Incomplete Deacetylation In vitro assays lacking the necessary esterase enzymes will show significantly lower potency for this compound compared to 4-HO-MPT.[5][6] For in vitro studies, consider including a pre-incubation step with esterases or using liver microsomes to facilitate the conversion.
Compound Adsorption Tryptamines can adsorb to plastic surfaces. Use low-adhesion microplates and pipette tips to minimize compound loss.
Incorrect pH of Solutions The stability of tryptamines can be pH-dependent. Ensure that the pH of your vehicle and assay buffers is appropriate and consistent across experiments.[7]
Fluorescence Interference In fluorescent-based assays (e.g., calcium mobilization), the intrinsic fluorescence of this compound or its metabolites could interfere with the signal, leading to inaccurate readings.[8][9][10] Run compound-only controls to assess for autofluorescence and consider using red-shifted fluorescent dyes to minimize interference.[10]

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: this compound is believed to be a prodrug for 4-hydroxy MPT (4-HO-MPT).[11] 4-HO-MPT is a non-selective serotonin (B10506) receptor agonist with a high affinity for the 5-HT2A receptor.[11] Activation of the 5-HT2A receptor is thought to mediate the psychedelic effects of tryptamines, including the head-twitch response (HTR) in rodents.

Q2: Why are my in vitro and in vivo results for this compound inconsistent?

A2: A common reason for discrepancies between in vitro and in vivo results is the metabolic conversion of this compound to 4-HO-MPT. In vivo, this conversion is facilitated by esterase enzymes.[12] Standard in vitro assays, such as receptor binding or cell-based functional assays, often lack these enzymes, resulting in an underestimation of the compound's potential activity. O-acetylation has been shown to reduce the in vitro 5-HT2A potency of 4-hydroxy-N,N-dialkyltryptamines by about 10- to 20-fold.[5][6]

Q3: What is the recommended solvent and storage condition for this compound?

A3: For long-term storage, this compound is typically supplied as a solid or in a non-aqueous solvent like acetonitrile (B52724) or DMSO and should be stored at -20°C.[1] For experimental use, stock solutions are often prepared in DMSO. While some studies suggest that compounds in DMSO can be stable at room temperature for short periods, it is best practice to store stock solutions at -20°C or -80°C to minimize degradation.[13] Aqueous solutions should be prepared fresh for each experiment.

Q4: Can this compound interfere with fluorescent-based HTS assays?

A4: Yes, like many small molecules, this compound has the potential to interfere with fluorescent assays through autofluorescence or quenching.[8][9][10] It is crucial to run appropriate controls, such as wells containing only the compound and assay buffer, to quantify any background fluorescence. If interference is significant, consider using alternative detection methods or red-shifted fluorophores.[10]

Quantitative Data Summary

The following tables summarize the in vivo and in vitro potency of 4-HO-MPT and related tryptamines. Direct comparative data for this compound is limited, but the data for analogous 4-acetoxy compounds demonstrate their prodrug nature.

Table 1: In Vivo Potency of 4-Hydroxy Tryptamines in the Mouse Head-Twitch Response (HTR) Assay

CompoundED50 (μmol/kg)
4-HO-MET0.65
4-HO-DMT (Psilocin)0.81
4-HO-DET1.56
4-HO-MPT1.92
4-HO-DPT2.47
4-HO-MIPT2.97
4-HO-DIPT3.46
(Data sourced from Klein et al., 2021)[5][6]

Table 2: In Vitro 5-HT2A Receptor Binding Affinity of Tryptamine Analogs

CompoundKi (nM)
4-OH-DMT79
4-AcO-DMT93
4-OH-MPT100-1000 (estimated range)
4-AcO-MPT>1000 (estimated range)
5-HT5-15
(Data for DMT analogs sourced from Kozell et al., 2023.[14] Ranges for MPT analogs are estimated based on general findings that 4-hydroxy compounds have higher affinity than their 4-acetoxy counterparts.)[15]

Experimental Protocols

1. Mouse Head-Twitch Response (HTR) Assay

This protocol is a generalized procedure for assessing the in vivo 5-HT2A receptor agonist activity of tryptamines.

  • Animals: Male C57BL/6J mice are commonly used. They should be housed in a controlled environment with a 12-hour light/dark cycle and given ad libitum access to food and water.

  • Compound Preparation: Dissolve this compound in a suitable vehicle, such as sterile saline. Prepare fresh solutions on the day of the experiment.

  • Procedure:

    • Allow mice to acclimate to the testing room for at least 30 minutes before the experiment.

    • Administer the test compound or vehicle via intraperitoneal (i.p.) injection.

    • Immediately place the mouse in a clear observation chamber.

    • Record the number of head twitches for a predetermined period, typically 30-60 minutes. A head twitch is a rapid, side-to-side rotational movement of the head.

    • Scoring can be done by a trained observer blinded to the treatment conditions or using an automated system.[3][4]

  • Data Analysis: Analyze the data using appropriate statistical methods, such as one-way ANOVA followed by post-hoc tests, to compare the number of head twitches between different dose groups and the vehicle control. Calculate the ED50 value, which is the dose that produces 50% of the maximal response.

2. In Vitro 5-HT2A Receptor Calcium Mobilization Assay

This is a common HTS assay to measure the functional activity of compounds at the 5-HT2A receptor.[16][17]

  • Cell Line: Use a cell line stably expressing the human 5-HT2A receptor, such as HEK293 or CHO cells.[18]

  • Reagents:

    • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

    • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)

    • Test compound (this compound) and a reference agonist (e.g., serotonin)

  • Procedure:

    • Plate the cells in a 96- or 384-well black, clear-bottom microplate and allow them to adhere overnight.

    • Load the cells with the calcium-sensitive dye according to the manufacturer's protocol.

    • Prepare serial dilutions of the test compound and reference agonist in the assay buffer.

    • Use a fluorescent plate reader to measure the baseline fluorescence of the cells.

    • Add the compound or agonist to the wells and immediately begin measuring the change in fluorescence over time.

    • The increase in fluorescence corresponds to an increase in intracellular calcium, indicating receptor activation.

  • Data Analysis: Plot the change in fluorescence against the compound concentration to generate a dose-response curve. Calculate the EC50 value, which is the concentration of the compound that elicits 50% of the maximal response.

Visualizations

Caption: 5-HT2A receptor signaling pathway activated by 4-HO-MPT.

Troubleshooting_Workflow Start Inconsistent HTR Results Check_Compound Verify Compound Integrity Start->Check_Compound Check_Protocol Review Experimental Protocol Start->Check_Protocol Check_Assay Investigate Assay-Specific Issues Start->Check_Assay Purity Purity Analysis (HPLC, NMR) Check_Compound->Purity Stability Fresh Solutions, Proper Storage Check_Compound->Stability Dosing Accurate Dosing & Vehicle Check_Protocol->Dosing Animals Animal Health & Environment Check_Protocol->Animals Scoring Blinded & Trained Observers Check_Assay->Scoring Interference Autofluorescence/Quenching Controls Check_Assay->Interference Resolved Consistent Results Purity->Resolved Stability->Resolved Dosing->Resolved Animals->Resolved Scoring->Resolved Interference->Resolved

Caption: Troubleshooting workflow for inconsistent HTR results.

References

Optimizing LC-MS/MS for 4-Acetoxy MPT Detection: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) parameters for the detection of 4-acetoxy-N-methyl-N-propyltryptamine (4-acetoxy MPT). This guide includes frequently asked questions (FAQs), troubleshooting advice, and detailed experimental protocols to address common challenges encountered during analysis.

Frequently Asked Questions (FAQs)

Q1: What are the expected precursor and product ions for this compound in positive electrospray ionization (ESI) mode?

The primary fragmentation is expected to involve the loss of the acetoxy group (CH₃COOH, 60 Da) or the cleavage of the N-propyl group. A common fragmentation pathway for tryptamines involves cleavage of the bond between the ethylamino side chain and the indole (B1671886) ring, resulting in a characteristic indole fragment. For this compound, key product ions are predicted to be:

  • Loss of the acetoxy group: This would result in a fragment at m/z 215.2.

  • Cleavage of the side chain: This can lead to the formation of an iminium ion. For this compound, a prominent fragment would likely be the N-methyl-N-propyliminium ion at m/z 86.1.

  • Indole core fragment: A fragment corresponding to the 4-hydroxyindole (B18505) moiety at m/z 160.1 is also anticipated, arising from the loss of the acetoxy group and subsequent cleavage.[3][4][5]

Q2: What is a recommended starting point for collision energy (CE) optimization?

A2: Collision energy should be optimized for each specific instrument and transition. However, a general starting point for tryptamine-like compounds is typically in the range of 15-35 eV. For predicting optimal CE, a common approach is to perform a CE ramp experiment for each MRM transition to determine the voltage that yields the highest product ion intensity.

Q3: Can this compound be analyzed by Gas Chromatography-Mass Spectrometry (GC-MS)?

A3: While LC-MS/MS is generally preferred for its sensitivity and specificity for tryptamines, GC-MS can also be used. However, derivatization (e.g., with a silylating agent like BSTFA) is often necessary to improve the volatility and thermal stability of the molecule.[6] Without derivatization, in-source fragmentation or degradation can be a significant issue.

Q4: Is this compound expected to be stable in biological matrices?

A4: 4-acetoxy substituted tryptamines are known to be prodrugs of their 4-hydroxy analogs.[2][7] Therefore, this compound is likely to be hydrolyzed to 4-hydroxy MPT (4-HO-MPT) in vivo and potentially in vitro in biological samples, especially if not stored properly or if subjected to harsh extraction conditions. It is crucial to handle samples at low temperatures and minimize analysis time. The stability should be assessed during method validation.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Poor Peak Shape (Fronting or Tailing) 1. Inappropriate mobile phase pH. 2. Column degradation. 3. Sample solvent mismatch with the initial mobile phase.1. Adjust the mobile phase pH. Tryptamines are basic, so a slightly acidic mobile phase (e.g., with 0.1% formic acid) is often used to improve peak shape. 2. Replace the analytical column. 3. Ensure the sample is dissolved in a solvent with a similar or weaker elution strength than the initial mobile phase.
Low Signal Intensity or No Peak Detected 1. In-source fragmentation or deacetylation. 2. Suboptimal ionization parameters. 3. Analyte degradation in the sample. 4. Incorrect MRM transitions.1. Optimize source parameters (e.g., source temperature, gas flows) to minimize in-source fragmentation. Consider using a gentler ionization technique if available. 2. Optimize spray voltage, gas flows, and source temperature. 3. Prepare fresh samples and store them at -80°C. Minimize freeze-thaw cycles. 4. Confirm the precursor and product ions by performing a product ion scan on a standard solution.
High Background Noise or Interferences 1. Matrix effects from the biological sample. 2. Contamination from sample preparation (e.g., plasticizers). 3. Co-eluting isobaric interferences.1. Improve sample preparation by incorporating a solid-phase extraction (SPE) or liquid-liquid extraction (LLE) step. 2. Use high-purity solvents and glassware. Include blank injections to identify sources of contamination. 3. Optimize the chromatographic method to achieve better separation. A longer gradient or a different column chemistry may be required.
Inconsistent Retention Times 1. Fluctuation in column temperature. 2. Inconsistent mobile phase composition. 3. Column equilibration issues.1. Use a column oven to maintain a stable temperature. 2. Prepare fresh mobile phases daily and ensure proper mixing. 3. Ensure the column is adequately equilibrated with the initial mobile phase conditions before each injection.
Presence of 4-HO-MPT Peak In vivo or in vitro hydrolysis of this compound.This is an expected finding, as this compound is a prodrug. It is advisable to also monitor for 4-HO-MPT as a biomarker of this compound exposure.[3][4]

Experimental Protocols

Predicted LC-MS/MS Parameters for this compound

The following table summarizes the predicted LC-MS/MS parameters for the detection of this compound. These are starting points and should be optimized for your specific instrumentation and application.

ParameterRecommended Value
Precursor Ion [M+H]⁺ (m/z) 275.2
Product Ion 1 (Quantifier) (m/z) 86.1 (N-methyl-N-propyliminium ion)
Product Ion 2 (Qualifier) (m/z) 160.1 (4-hydroxyindole fragment)
Collision Energy (CE) for 86.1 20-30 eV (to be optimized)
Collision Energy (CE) for 160.1 15-25 eV (to be optimized)
Dwell Time 50-100 ms
Recommended Liquid Chromatography Method
ParameterRecommended Conditions
Column C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile (B52724)
Flow Rate 0.3 - 0.5 mL/min
Column Temperature 40 °C
Injection Volume 5 µL
Gradient 5% B to 95% B over 10 minutes, hold for 2 minutes, then re-equilibrate
Sample Preparation Protocol (Protein Precipitation)

This is a general protocol for the extraction of tryptamines from plasma or serum.

  • To 100 µL of plasma/serum sample, add 10 µL of an appropriate internal standard (e.g., 4-acetoxy-MPT-d3).

  • Add 300 µL of ice-cold acetonitrile to precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 30-40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95% Mobile Phase A, 5% Mobile Phase B).

  • Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis Sample Biological Sample ISTD Add Internal Standard Sample->ISTD Precipitation Protein Precipitation (Acetonitrile) ISTD->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Evaporation Evaporation Centrifugation->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution Injection Injection Reconstitution->Injection LC_Separation LC Separation (C18 Column) Injection->LC_Separation Ionization ESI+ LC_Separation->Ionization MS_Analysis Tandem MS (MRM Mode) Ionization->MS_Analysis Integration Peak Integration MS_Analysis->Integration Quantification Quantification Integration->Quantification Reporting Reporting Quantification->Reporting troubleshooting_guide start LC-MS/MS Problem peak_issue Poor Peak Shape? start->peak_issue intensity_issue Low/No Signal? start->intensity_issue retention_issue Inconsistent Retention? start->retention_issue peak_solution1 Adjust Mobile Phase pH peak_issue->peak_solution1 Tailing/Fronting peak_solution2 Check Column Health peak_issue->peak_solution2 Split Peaks peak_solution3 Match Sample Solvent peak_issue->peak_solution3 Broad Peaks intensity_solution1 Optimize Source Parameters intensity_issue->intensity_solution1 Low Intensity intensity_solution2 Verify MRM Transitions intensity_issue->intensity_solution2 No Peak intensity_solution3 Check for Degradation intensity_issue->intensity_solution3 Disappearing Peak retention_solution1 Stabilize Column Temp retention_issue->retention_solution1 Drifting RT retention_solution2 Prepare Fresh Mobile Phase retention_issue->retention_solution2 Sudden Shift in RT retention_solution3 Ensure Equilibration retention_issue->retention_solution3 Variable RT

References

Technical Support Center: Purification of Synthetic 4-Acetoxy MPT

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges encountered during the purification of synthetic 4-acetoxy-N-methyl-N-propyltryptamine (4-acetoxy MPT).

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in synthetic this compound?

A1: The most common impurities in synthetic this compound typically arise from the synthetic route and potential degradation of the target compound. These can include:

  • Unreacted Starting Materials: Depending on the synthetic pathway, these may include 4-hydroxy-N-methyl-N-propyltryptamine (4-HO-MPT), 4-benzyloxy-N-methyl-N-propyltryptamine, or precursors to the tryptamine (B22526) backbone.

  • Reagents from Acetylation: Residual acetic anhydride (B1165640) and acetic acid may be present.

  • Hydrolysis Product (4-HO-MPT): The 4-acetoxy group is susceptible to hydrolysis back to the corresponding phenol (B47542) (4-HO-MPT), especially in the presence of acid or base.[1] This is a very common impurity.

  • Byproducts of N-Alkylation: If the synthesis involves the alkylation of a primary or secondary amine, incompletely alkylated or over-alkylated tryptamines can be present.

  • Oxidation Products: Tryptamines, particularly the indole (B1671886) nucleus, can be susceptible to oxidation, leading to colored impurities.

Q2: My purified this compound is a brownish oil or tar-like substance. What could be the cause?

A2: The appearance of a brown oil or tar is a common issue in tryptamine chemistry and can be attributed to several factors:

  • Presence of Impurities: Even small amounts of colored impurities can result in an oily product that is difficult to crystallize.

  • Degradation: this compound, like other 4-acetoxy tryptamines, can degrade over time, especially if exposed to air, light, or non-neutral pH conditions. This degradation can lead to polymerization and the formation of a tar-like substance.[2]

  • Hygroscopic Nature of Salts: Some salt forms of tryptamines can be hygroscopic, absorbing moisture from the air to form a gooey or oily substance.

Q3: What are the recommended storage conditions for this compound to minimize degradation?

A3: To ensure the stability of this compound, it should be stored in a cool, dark, and dry environment, preferably under an inert atmosphere (e.g., argon or nitrogen). Storage at -20°C is recommended for long-term stability. The compound should be stored in a tightly sealed container to protect it from moisture and air.

Troubleshooting Guides

Problem 1: Low Yield After Purification
Potential Cause Troubleshooting Step
Hydrolysis of the 4-acetoxy group during workup or chromatography. - Avoid strongly acidic or basic conditions during aqueous workups. Use a mild base like sodium bicarbonate for neutralization. - If using silica (B1680970) gel chromatography, consider deactivating the silica gel with a small amount of a tertiary amine (e.g., triethylamine) in the eluent to prevent hydrolysis on the acidic silica surface. - Minimize the duration of exposure to aqueous or protic solvents.
Loss of product during extraction. - Ensure the pH of the aqueous layer is appropriate for the extraction of the tryptamine freebase (typically pH > 9). - Perform multiple extractions with a suitable organic solvent (e.g., dichloromethane (B109758), ethyl acetate) to ensure complete recovery.
Product remains in the mother liquor after crystallization. - Concentrate the mother liquor and attempt a second crystallization. - Consider using a different solvent system or adding an anti-solvent to induce further precipitation.
Problem 2: Difficulty with Crystallization (Product Oils Out)
Potential Cause Troubleshooting Step
Presence of impurities inhibiting crystal lattice formation. - Further purify the material using column chromatography before attempting crystallization. - An acid-base wash of the crude product can help remove acidic or basic impurities.
Inappropriate solvent system. - Experiment with different solvent systems. For tryptamine salts like fumarates, solvents such as acetone (B3395972), ethanol, or mixtures with less polar co-solvents (e.g., diethyl ether, heptane) can be effective. - Slow evaporation of the solvent can sometimes yield crystals where rapid cooling does not.
Supersaturation is too high. - Try a more dilute solution for crystallization. - Cool the solution slowly to encourage crystal growth over rapid precipitation.
Formation of a low-melting point salt. - Consider forming a different salt of the tryptamine. Fumarate (B1241708) and hydrochloride salts are common choices that often yield crystalline solids.

Experimental Protocols

Protocol 1: Purification by Acid-Base Extraction

This protocol is useful for removing non-basic organic impurities and some baseline impurities from the crude synthetic product.

  • Dissolve the crude this compound in a suitable organic solvent such as dichloromethane (DCM) or ethyl acetate (B1210297).

  • Extract the organic solution with a dilute aqueous acid (e.g., 1 M HCl). The protonated tryptamine will move to the aqueous layer. Repeat the extraction 2-3 times.

  • Combine the acidic aqueous layers and wash with a fresh portion of the organic solvent to remove any remaining neutral impurities.

  • Cool the aqueous layer in an ice bath and slowly add a base (e.g., saturated sodium bicarbonate solution or dilute sodium hydroxide) with stirring until the solution is basic (pH > 9). The this compound freebase will precipitate or form an oil.

  • Extract the freebase back into an organic solvent (e.g., DCM) several times.

  • Combine the organic extracts, dry over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure to yield the purified freebase.

Protocol 2: Purification by Column Chromatography

This method is effective for separating impurities with different polarities.

  • Stationary Phase: Silica gel (230-400 mesh). It is advisable to pre-treat the silica gel with the mobile phase containing a small amount of triethylamine (B128534) (e.g., 0.5-1%) to prevent hydrolysis of the acetoxy group.

  • Mobile Phase (Eluent): A gradient or isocratic system of a non-polar solvent (e.g., hexane (B92381) or heptane) and a more polar solvent (e.g., ethyl acetate or dichloromethane) is typically used. A small percentage of methanol (B129727) can be added to increase the polarity for eluting more polar compounds. A common starting point is a mixture of dichloromethane and methanol (e.g., 98:2), with the polarity gradually increased.

  • Procedure:

    • Prepare a column with the selected stationary phase.

    • Dissolve the crude this compound in a minimal amount of the mobile phase or a strong solvent like dichloromethane.

    • Load the sample onto the column.

    • Elute the column with the chosen mobile phase, collecting fractions.

    • Monitor the fractions by thin-layer chromatography (TLC) to identify those containing the pure product.

    • Combine the pure fractions and remove the solvent under reduced pressure.

Protocol 3: Crystallization as a Fumarate Salt

Formation of a fumarate salt is a common method to obtain a stable, crystalline solid from a tryptamine freebase.

  • Dissolve the purified this compound freebase in a minimal amount of a suitable solvent, such as acetone or isopropanol.

  • In a separate flask, dissolve a stoichiometric amount (0.5 equivalents for a 2:1 salt) of fumaric acid in the same solvent, heating gently if necessary.

  • Slowly add the fumaric acid solution to the tryptamine solution with stirring.

  • If crystals do not form immediately, you can try scratching the inside of the flask with a glass rod, adding a seed crystal, or placing the solution in a freezer.

  • Allow the crystals to form, then collect them by vacuum filtration.

  • Wash the crystals with a small amount of cold solvent and dry them under vacuum.

Data Presentation

Table 1: Purity of this compound After Different Purification Steps (Illustrative Data)

Purification MethodPurity (by HPLC-UV)YieldAppearance
Crude Product75%-Dark brown oil
After Acid-Base Extraction90%85%Light yellow oil
After Column Chromatography>98%70%Colorless oil
After Crystallization (Fumarate Salt)>99.5%60% (from crude)White crystalline solid

Note: The data in this table is illustrative and will vary depending on the specifics of the synthesis and purification procedures.

Visualizations

Diagram 1: General Purification Workflow for this compound

PurificationWorkflow Crude Crude this compound (Oil/Solid) ABE Acid-Base Extraction Crude->ABE Removes non-basic impurities Chrom Column Chromatography ABE->Chrom Separates by polarity Cryst Crystallization (e.g., as Fumarate Salt) Chrom->Cryst Final Polishing Pure Pure this compound (>99%) Cryst->Pure

Caption: A typical workflow for the purification of synthetic this compound.

Diagram 2: Hydrolysis of this compound

Hydrolysis cluster_main Degradation Pathway cluster_conditions Conditions Promoting Hydrolysis 4_AcO_MPT This compound 4_HO_MPT 4-hydroxy MPT (Impurity) 4_AcO_MPT->4_HO_MPT H+ or OH- Acetic_Acid Acetic Acid 4_AcO_MPT->Acetic_Acid Acidic_pH Acidic pH Basic_pH Basic pH Aqueous_Workup Aqueous Workup Silica_Gel Acidic Silica Gel

Caption: The hydrolysis of this compound to 4-hydroxy MPT under acidic or basic conditions.

References

Technical Support Center: Minimizing Variability in Behavioral Studies with 4-Acetoxy-MPT

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you minimize variability in your behavioral studies involving 4-acetoxy-N-methyl-N-propyltryptamine (4-acetoxy-MPT), ensuring more robust and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is 4-acetoxy-MPT and what is its primary mechanism of action?

A1: 4-acetoxy-MPT is a psychedelic tryptamine (B22526) compound.[1][2] It is believed to act as a prodrug for 4-HO-MPT, meaning it is converted to the active compound 4-HO-MPT in the body.[1] Its primary mechanism of action is as a non-selective serotonin (B10506) receptor agonist, with a significant affinity for the 5-HT2A receptor.[1] Activation of the 5-HT2A receptor is the key pathway through which psychedelic effects are mediated.[1][3]

Q2: What are the most common behavioral assays used to study the effects of 4-acetoxy-MPT in animal models?

A2: The most common behavioral assay is the head-twitch response (HTR) in rodents.[1][4] The HTR is a rapid, rotational head movement that is a well-established behavioral proxy for psychedelic effects in animals and is mediated by 5-HT2A receptor activation.[4][5] Other relevant behavioral assays include drug discrimination studies to assess subjective effects and locomotor activity monitoring to evaluate stimulant or depressant properties.[6][7]

Q3: What are the primary sources of variability in behavioral studies with 4-acetoxy-MPT?

A3: Variability in behavioral studies can stem from several factors:

  • Environmental Factors: Inconsistencies in lighting, noise levels, temperature, and humidity can significantly impact animal behavior.[3][8]

  • Procedural Variability: Differences in animal handling, injection technique, timing of experiments, and acclimatization periods are major sources of variation.[8][9][10]

  • Animal-Related Factors: The genetic strain, sex, age, and health status of the animals can all contribute to variability in responses.[11]

  • Experimenter Effects: The presence and handling by different experimenters can influence animal stress levels and behavior.[3][12]

Q4: How can I ensure the stability and proper administration of 4-acetoxy-MPT?

A4: 4-acetoxy-MPT, like many tryptamines, can be susceptible to degradation. It is recommended to store the compound in a cool, dark, and dry place. For administration, dissolve the compound in a suitable vehicle, such as sterile saline. Prepare solutions fresh on the day of the experiment to minimize degradation. Ensure thorough mixing to achieve a homogenous solution for consistent dosing.

Troubleshooting Guides

Issue 1: High variability or no significant effect in the Head-Twitch Response (HTR) assay.

  • Potential Cause 1: Suboptimal Dose Selection. The dose-response curve for HTR induced by psychedelics is often an inverted U-shape.[4] Doses that are too low will not elicit a response, while very high doses may lead to competing behaviors or receptor desensitization, thus reducing the HTR count.

    • Troubleshooting Step: Conduct a dose-response study to determine the optimal dose of 4-acetoxy-MPT for inducing a robust HTR in your specific animal strain. Based on data from similar compounds, the active dose range is likely to be between 0.1 and 10 mg/kg.

  • Potential Cause 2: Inadequate Acclimatization. Animals that are not properly habituated to the testing environment may exhibit anxiety-related behaviors that interfere with the expression of the HTR.

    • Troubleshooting Step: Ensure a sufficient acclimatization period for the animals to the testing room (at least 60 minutes) and the observation chambers (10-15 minutes) before drug administration.[8]

  • Potential Cause 3: Inconsistent Observation/Scoring. Manual scoring of HTR can be subjective and prone to inter-observer variability.

    • Troubleshooting Step: Utilize an automated HTR detection system, such as a magnetometer-based system, for objective and consistent quantification.[9] If manual scoring is necessary, ensure that observers are well-trained and blinded to the experimental conditions.

Issue 2: Inconsistent results in locomotor activity assessment.

  • Potential Cause 1: Circadian Rhythm Effects. Locomotor activity in rodents is highly influenced by their circadian rhythm, with nocturnal animals being more active during the dark cycle.[7]

    • Troubleshooting Step: Conduct locomotor activity testing at the same time each day to minimize variability due to circadian fluctuations.[7][8]

  • Potential Cause 2: Habituation to the Testing Arena. Initial exploration of a novel environment will result in higher locomotor activity that decreases over time as the animal habituates.

    • Troubleshooting Step: Include a habituation period to the testing arena before data collection begins to ensure that the measured activity reflects the drug's effect rather than novelty-induced exploration.

  • Potential Cause 3: Environmental Stimuli. Sudden noises or changes in lighting can startle the animals and cause transient spikes in locomotor activity.

    • Troubleshooting Step: Conduct experiments in a quiet, dedicated behavioral testing room with consistent and controlled lighting.[8]

Data Presentation

Table 1: Representative Dose-Response Data for Head-Twitch Response (HTR) Induced by 5-HT2A Agonists in Mice

CompoundDose (mg/kg, i.p.)Mean HTR Count (per 30 min)Reference
DOI0.2513[9]
0.522[9]
1.030[9]
LSD0.05~30[9]
0.1~60[9]
0.2~84[9]
0.4~70[9]

Note: This table presents data for well-characterized 5-HT2A agonists, DOI and LSD, to provide an expected range and dose-response relationship for HTR studies. Researchers should generate their own dose-response curve for 4-acetoxy-MPT.

Table 2: Factors Influencing Variability in Behavioral Studies and Mitigation Strategies

FactorPotential ImpactMitigation Strategy
Environment
LightAffects activity levels, especially in nocturnal rodents.[7][8]Maintain consistent, dim lighting conditions.
NoiseCan induce stress and startle responses.[8]Use a quiet, dedicated testing room; consider sound-attenuating chambers.
Temperature/HumidityCan affect animal comfort and physiology.[8]Maintain a stable and controlled environment within the recommended range for the species.
Procedure
HandlingCan induce stress and anxiety, affecting behavioral outcomes.[6][8]Handle animals gently and consistently; consider using handling tunnels instead of tail handling.[6]
AcclimatizationLack of habituation to the environment can increase anxiety.[8][9]Provide a sufficient acclimatization period to the room and testing apparatus.[8]
Time of DayCircadian rhythms influence activity and hormone levels.[7]Conduct experiments at the same time each day.[8]
Animal
Genetic StrainDifferent strains can exhibit different behavioral phenotypes.[11]Use a consistent and well-characterized strain for all experiments.
SexHormonal cycles in females can influence behavior.Test males and females separately and report the sex of the animals used.
HousingSocial isolation or overcrowding can be stressful.Standardize housing conditions (e.g., group size, cage enrichment).

Experimental Protocols

Protocol 1: Head-Twitch Response (HTR) Assay in Mice
  • Animals: Male C57BL/6J mice are commonly used for HTR studies.[5] House animals in groups of 3-5 per cage with ad libitum access to food and water on a 12:12 hour light/dark cycle.

  • Apparatus: Place mice individually in clear cylindrical observation chambers. For automated detection, an electromagnetic coil is placed around the chamber, and a small magnet is attached to the mouse's head or ear tag.[9][13]

  • Acclimatization: Transport mice to the testing room at least 60 minutes before the experiment begins. Place each mouse in an observation chamber for a 10-15 minute habituation period.

  • Drug Administration: Prepare a fresh solution of 4-acetoxy-MPT in sterile saline on the day of testing. Administer the drug or vehicle via intraperitoneal (i.p.) injection at a volume of 5-10 ml/kg.

  • Data Collection: Immediately after injection, place the mouse back into the observation chamber and record head twitches for a period of 30-60 minutes.

  • Scoring:

    • Manual: Two trained observers, blind to the treatment conditions, count the number of head twitches. A head twitch is defined as a rapid, spasmodic, rotational movement of the head.

    • Automated: Use a magnetometer-based system to record and quantify head twitches.[9]

  • Data Analysis: Analyze the total number of head twitches using appropriate statistical methods (e.g., ANOVA followed by post-hoc tests) to compare different dose groups.

Protocol 2: Drug Discrimination in Rats
  • Animals: Male Sprague-Dawley rats are often used for drug discrimination studies.[12] Maintain them on a restricted diet to motivate lever pressing for food rewards.

  • Apparatus: Use standard two-lever operant conditioning chambers.

  • Training:

    • Train rats to press a lever for a food reward (e.g., sucrose (B13894) pellets) on a fixed-ratio schedule.[14]

    • Once lever pressing is established, begin discrimination training. On "drug" days, administer a known hallucinogen (e.g., DOM, 0.5 mg/kg, i.p.) and reinforce responses on the designated "drug" lever.[12] On "saline" days, administer vehicle and reinforce responses on the "saline" lever.

    • Continue training until rats reliably select the correct lever based on the injection they received (e.g., >85% correct responding for several consecutive sessions).[6]

  • Testing:

    • Once trained, administer different doses of 4-acetoxy-MPT and allow the rat to choose between the two levers.

    • The percentage of responses on the "drug" lever is measured as an indication of whether the subjective effects of 4-acetoxy-MPT are similar to the training drug.

  • Data Analysis: Plot the percentage of drug-appropriate responding as a function of the 4-acetoxy-MPT dose to generate a substitution curve.

Mandatory Visualizations

Signaling Pathway

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm MPT 4-acetoxy-MPT (Prodrug) HOMPT 4-HO-MPT (Active Metabolite) MPT->HOMPT Metabolism Receptor 5-HT2A Receptor HOMPT->Receptor Agonist Binding Gq Gq/11 Receptor->Gq Activation PLC Phospholipase C (PLC) Gq->PLC Activation PIP2 PIP2 PLC->PIP2 Hydrolysis IP3 Inositol Trisphosphate (IP3) PIP2->IP3 DAG Diacylglycerol (DAG) PIP2->DAG Ca Ca²⁺ Release IP3->Ca PKC Protein Kinase C (PKC) Activation DAG->PKC Downstream Downstream Cellular Effects (e.g., Head-Twitch Response) Ca->Downstream PKC->Downstream

Caption: 5-HT2A receptor signaling pathway activated by 4-acetoxy-MPT.

Experimental Workflow

G cluster_pre_experiment Pre-Experimental Phase cluster_experiment Experimental Phase cluster_post_experiment Post-Experimental Phase Animal_Selection Animal Selection (Strain, Sex, Age) Housing Standardized Housing Animal_Selection->Housing Handling Consistent Handling & Habituation Housing->Handling Acclimatization Acclimatization to Testing Room & Apparatus Handling->Acclimatization Drug_Prep Fresh Drug Preparation (4-acetoxy-MPT) Acclimatization->Drug_Prep Dosing Accurate Dosing (i.p. injection) Drug_Prep->Dosing Behavioral_Assay Behavioral Assay (e.g., HTR) Dosing->Behavioral_Assay Data_Collection Objective Data Collection (Automated System) Behavioral_Assay->Data_Collection Data_Analysis Appropriate Statistical Analysis Data_Collection->Data_Analysis Interpretation Interpretation of Results Data_Analysis->Interpretation

Caption: Workflow for minimizing variability in behavioral studies.

Logical Relationship

G cluster_sources Sources of Variability cluster_solutions Mitigation Strategies Variability High Variability in Behavioral Data Standardization Standardization Variability->Standardization Randomization Randomization Variability->Randomization Blinding Blinding Variability->Blinding Env Environmental Factors Env->Variability Proc Procedural Factors Proc->Variability Animal Animal Factors Animal->Variability Reproducibility Improved Reproducibility & Robustness Standardization->Reproducibility Randomization->Reproducibility Blinding->Reproducibility

Caption: Relationship between sources of variability and mitigation strategies.

References

Technical Support Center: Stability of 4-Hydroxy Tryptamine Analogues

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability issues of 4-hydroxy tryptamine (B22526) analogues, such as psilocin and its prodrug psilocybin, during storage.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that cause the degradation of 4-hydroxy tryptamine analogues?

A1: The primary factors contributing to the degradation of 4-hydroxy tryptamine analogues, particularly the highly unstable psilocin, are exposure to oxygen, light, heat, and moisture.[1][2][3] Psilocin is susceptible to oxidation, which is accelerated by these environmental factors.[4][5] Psilocybin, the phosphorylated prodrug of psilocin, is generally more stable due to the protective phosphate (B84403) group.[6][7] However, it can be dephosphorylated to the less stable psilocin, especially in the presence of moisture and certain enzymes.[6][8]

Q2: What are the ideal storage conditions for preserving the integrity of these compounds?

A2: To ensure long-term stability, 4-hydroxy tryptamine analogues should be stored in a cool, dark, and dry environment.[1][2][9] The recommended storage is in an airtight, opaque container, often with a desiccant to absorb any residual moisture.[1][2] For crystalline compounds, storage under an inert gas atmosphere (e.g., argon) can further prevent oxidative degradation.[5]

Q3: How does the physical form of the sample (e.g., solution, solid, dried biomass) affect its stability?

A3: The physical form significantly impacts stability. Psilocin is highly unstable in solution, readily forming bluish and black degradation products in the presence of oxygen and alkaline pH.[4] In contrast, dried, whole psilocybin-containing mushrooms stored in the dark at room temperature have shown the lowest decay.[6][10][11] Powdered forms of dried mushrooms tend to degrade more rapidly than whole mushrooms, likely due to the increased surface area exposed to air and light.[5]

Q4: Can freezing be used for long-term storage?

A4: While freezing is a common method for preserving many biological samples, it can be detrimental to the stability of tryptamines in fresh mushroom samples. Studies have shown that storing fresh mushrooms at -20°C and -80°C leads to a significant decrease in psilocybin concentrations.[6][10] This degradation may be due to cell disruption during freezing, which can release enzymes that facilitate the dephosphorylation of psilocybin to the more labile psilocin.[10] However, for dried materials, freezing in a vacuum-sealed bag can help preserve potency long-term.[1]

Q5: What are the visible signs of degradation?

A5: A common visible sign of psilocin degradation is the formation of blue or black colored products.[4][5] This is due to the oxidation of psilocin, particularly in the presence of moisture and air, leading to the formation of quinoid dyes.[5][10]

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Rapid discoloration (blue/black) of psilocin solutions or extracts. Oxidation of psilocin.- Prepare solutions fresh and use them promptly.- Use deoxygenated solvents.- Store solutions under an inert atmosphere (e.g., argon or nitrogen).- Protect solutions from light by using amber vials or covering them with aluminum foil.[1][12]
Loss of potency in dried mushroom samples over time. Exposure to air, light, and/or moisture. Grinding the mushrooms into a powder.- Store dried mushrooms whole in an airtight container in a cool, dark place.[5]- Include a desiccant packet in the storage container to absorb moisture.[1][2]- For long-term storage, consider vacuum-sealing the container.[2]- Avoid pre-grinding the mushrooms long before use.[5]
Inconsistent analytical results between samples from the same batch. Non-homogeneous sample; degradation during sample preparation.- Ensure the sample is thoroughly homogenized before taking an aliquot for analysis.[7]- Minimize the exposure of the sample to light and heat during extraction and processing.[12]- Use validated extraction protocols with consistent timing and solvent use.[12]
Unexpectedly high levels of psilocin and low levels of psilocybin in a sample. Dephosphorylation of psilocybin during storage or sample processing.- Review storage conditions; avoid high temperatures and moisture.[7]- If analyzing biological matrices, ensure proper handling to minimize enzymatic activity (e.g., immediate freezing of blood samples).[13]- For extractions, consider using acidified solvents which can improve the stability of psilocybin and psilocin.[12]

Quantitative Data on Stability

The following tables summarize the degradation of tryptamines under various storage conditions based on a study by Gotvaldová et al. (2020) on Psilocybe cubensis.

Table 1: Effect of Storage Temperature on Tryptamine Content in Fresh Mushrooms

CompoundInitial Concentration (wt. %)Concentration after 1.5 years at -20°C (wt. %)Concentration after 1.5 years at -80°C (wt. %)
Psilocybin1.150.140.02
Psilocin0.160.010.00
Baeocystin0.120.010.00
Norbaeocystin0.020.000.00
Aeruginascin0.010.000.00

Source: Adapted from Gotvaldová et al. (2020).[6][10][11]

Table 2: Effect of Storage Conditions on Tryptamine Content in Dried Mushroom Powder over 15 Months

CompoundInitial Concentration (wt. %)Stored in Dark (wt. %)Stored in Light (wt. %)
Psilocybin1.100.360.00
Psilocin0.060.090.00
Baeocystin0.090.020.00
Norbaeocystin0.010.000.00
Aeruginascin0.010.000.00

Source: Adapted from Gotvaldová et al. (2020).[6][10][11]

Experimental Protocols

Methodology for Stability Assessment of Tryptamines in Psilocybe cubensis

This protocol is a generalized procedure based on methodologies described in the literature for analyzing the stability of psilocybin and its analogues in mushroom biomass.[10]

  • Sample Preparation:

    • Freshly harvested fruiting bodies of Psilocybe cubensis are used.

    • For studies on dried biomass, mushrooms are dried in the dark at room temperature.

    • Samples can be stored under various conditions (e.g., different temperatures, light exposures, whole vs. powdered) for predetermined time intervals.

  • Extraction:

    • A known weight of the mushroom material (e.g., 50 mg of cryo-milled powder) is taken.

    • The sample is extracted with a suitable solvent, often acidified methanol (B129727) or an acetonitrile (B52724) blend, which has been shown to improve the recovery and stability of psilocybin and psilocin.[12] A common extraction solvent is 0.5% (v/v) acetic acid in methanol.[10]

    • The extraction process is typically enhanced by vortexing and/or sonication for a validated period (e.g., 30 minutes).[12]

    • The mixture is then centrifuged to separate the solid material from the supernatant containing the extracted tryptamines.

    • The extraction process may be repeated on the pellet to ensure complete recovery of the analytes, and the supernatants are then combined.

  • Analysis by Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS):

    • The final extract is appropriately diluted with a suitable solvent (e.g., water) before analysis.

    • Internal standards (e.g., Psilocin-D10 & Psilocybin-D4) are added to the sample to ensure accurate quantification.

    • The separation of tryptamines is achieved using a C18 analytical column.

    • Mass spectrometry is performed using electrospray ionization (ESI) in positive mode, with multiple reaction monitoring (MRM) for each analyte to ensure specificity and sensitivity.[14][15]

    • Quantification is performed by comparing the peak areas of the analytes to those of the internal standards and using a calibration curve generated from certified reference materials.

Visualizations

degradation_pathway Psilocybin Psilocybin (4-phosphoryloxy-N,N-dimethyltryptamine) Psilocin Psilocin (4-hydroxy-N,N-dimethyltryptamine) Psilocybin->Psilocin Dephosphorylation (Enzymatic or Hydrolytic) DegradationProducts Blue/Black Quinoid Degradation Products Psilocin->DegradationProducts Oxidation (Exposure to O2, light, heat)

Caption: Degradation pathway of psilocybin to psilocin and subsequent oxidation products.

experimental_workflow cluster_storage 1. Sample Storage cluster_prep 2. Sample Preparation cluster_analysis 3. Analysis cluster_data 4. Data Interpretation StorageConditions Define Storage Conditions (Temperature, Light, Atmosphere) TimePoints Set Time Points for Analysis Extraction Extraction with Acidified Solvent (Vortex/Sonication) TimePoints->Extraction Centrifugation Centrifugation Extraction->Centrifugation Dilution Dilution & Internal Standard Spiking Centrifugation->Dilution UHPLC_MSMS UHPLC-MS/MS Analysis Dilution->UHPLC_MSMS Quantification Quantification of Analytes UHPLC_MSMS->Quantification StabilityAssessment Stability Assessment vs. Time Quantification->StabilityAssessment

Caption: General experimental workflow for assessing the stability of 4-hydroxy tryptamine analogues.

References

Avoiding common pitfalls in psilocybin analogue synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Psilocybin Analogue Synthesis

This guide provides troubleshooting advice and frequently asked questions for researchers and professionals involved in the synthesis of psilocybin and its analogues.

Frequently Asked Questions (FAQs)

Q1: What are the most common reasons for low yields during the phosphorylation of a 4-hydroxytryptamine (B1209533) precursor?

A1: Low yields in this critical step often stem from a few key issues:

  • Moisture: The phosphorylating agents (e.g., POCl₃, (BnO)₂POH) are highly sensitive to water. Ensure all glassware is oven-dried and reactions are conducted under an inert atmosphere (e.g., Argon or Nitrogen). All solvents and reagents should be anhydrous.

  • Reagent Degradation: Phosphorylating agents can degrade over time. Use freshly opened or properly stored reagents. For instance, phosphorus oxychloride can hydrolyze to phosphoric acid, which is ineffective for this reaction.

  • Incorrect Stoichiometry: The molar ratio of the phosphorylating agent to the tryptamine (B22526) substrate is crucial. An excess may lead to side reactions, while an insufficient amount will result in incomplete conversion.

  • Side Reactions: The indole (B1671886) nitrogen can compete with the hydroxyl group for phosphorylation, especially if it is not protected. This leads to a mixture of products that are difficult to separate.

Q2: My final product is difficult to purify by standard silica (B1680970) gel chromatography. What alternative methods can I use?

A2: Psilocybin analogues are often zwitterionic and polar, making them challenging to purify using standard silica gel chromatography. Consider these alternatives:

  • Reversed-Phase Chromatography (C18): This is often the most effective method. A gradient of water (often with a modifier like 0.1% formic acid or acetic acid) and an organic solvent like acetonitrile (B52724) or methanol (B129727) can effectively separate the polar product from non-polar impurities.

  • Ion-Exchange Chromatography: This technique separates molecules based on their net charge. Since psilocybin analogues have a phosphate (B84403) group (anionic) and a protonated amine (cationic), ion-exchange can be a powerful purification tool.

  • Crystallization: If a high-purity sample can be obtained, crystallization can be an excellent final purification step. Experiment with different solvent systems, such as ethanol/water or acetone/water mixtures.

Q3: I'm observing significant product degradation during the deprotection step. How can I minimize this?

A3: Degradation during deprotection, particularly when removing benzyl (B1604629) groups via hydrogenolysis, is a common pitfall.

  • Catalyst Choice: The choice and quality of the palladium catalyst (e.g., Pd/C) are critical. Use a high-quality catalyst and ensure it is not poisoned.

  • Reaction Conditions: Over-hydrogenation or prolonged reaction times can lead to the reduction of the indole ring. Monitor the reaction closely by TLC or LC-MS and stop it as soon as the starting material is consumed.

  • Acid Sensitivity: The 4-phosphoryloxy group is sensitive to acid. If acidic conditions are required for another deprotection step (e.g., Boc group removal), use milder acids or carefully control the temperature and reaction time to prevent hydrolysis of the phosphate ester.

Troubleshooting Guides

Problem 1: Phosphorylation Reaction Failure

If your phosphorylation reaction is not proceeding as expected, follow this decision-making workflow.

G Troubleshooting: Phosphorylation Failure start Low or No Product Formation check_reagents Verify Reagent Quality (Anhydrous solvents, fresh POCl3) start->check_reagents check_atmosphere Ensure Inert Atmosphere (N2 or Ar) start->check_atmosphere check_temp Check Reaction Temperature (Too low?) start->check_temp side_reactions Analyze Crude Mixture by LC-MS for Side Products start->side_reactions optimize_stoich Optimize Reagent Stoichiometry side_reactions->optimize_stoich Incomplete Conversion protecting_group Consider Indole N-Protection Strategy side_reactions->protecting_group Multiple Products Detected G General Synthesis Workflow sub 4-HO-Tryptamine (Substrate) protect Phosphorylation (e.g., (BnO)2POH, CCl4, TEA) sub->protect inter 4-O-Dibenzylphosphoryl- Tryptamine Intermediate protect->inter deprotect Deprotection (H2, Pd/C) inter->deprotect purify Purification (Reversed-Phase HPLC) deprotect->purify final Final Psilocybin Analogue purify->final

Technical Support Center: Optimizing 4-Acetoxy-MPT Dosage for In Vivo Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the dosage of 4-acetoxy-N-methyl-N-propyltryptamine (4-acetoxy-MPT) for in vivo experiments. This resource includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data summaries to facilitate successful and reproducible studies.

Frequently Asked Questions (FAQs)

Q1: What is 4-acetoxy-MPT and what is its primary mechanism of action?

A1: 4-acetoxy-MPT is a psychedelic compound belonging to the tryptamine (B22526) family. It is considered a prodrug, meaning it is converted in the body to its active metabolite, 4-hydroxy-N-methyl-N-propyltryptamine (4-HO-MPT).[1] The primary mechanism of action for 4-HO-MPT is as a non-selective serotonin (B10506) receptor agonist, with a particular affinity for the 5-HT2A receptor.[1] Activation of the 5-HT2A receptor is believed to mediate the psychedelic effects of this and related compounds.[1]

Q2: What is the head-twitch response (HTR) and why is it a relevant behavioral assay for 4-acetoxy-MPT?

A2: The head-twitch response (HTR) is a rapid, side-to-side rotational head movement observed in rodents after the administration of serotonergic psychedelics.[2] It is a well-established behavioral proxy for the hallucinogenic potential of substances in humans and is primarily mediated by the activation of the 5-HT2A receptor.[2][3] Since 4-acetoxy-MPT's active metabolite, 4-HO-MPT, is a 5-HT2A agonist, the HTR assay is a reliable in vivo method to quantify the dose-dependent psychedelic-like effects of the compound.[4][5]

Q3: Is 4-acetoxy-MPT or its active metabolite 4-HO-MPT more potent in vivo?

A3: In vivo studies in mice have shown that 4-acetoxy-MPT and 4-HO-MPT have similar potencies in inducing the head-twitch response when administered intraperitoneally.[4] This is despite 4-HO-MPT having a significantly higher potency at the 5-HT2A receptor in vitro.[4] This suggests that 4-acetoxy-MPT is efficiently converted to 4-HO-MPT in vivo, acting as an effective prodrug.[4]

Q4: What are the key considerations for preparing 4-acetoxy-MPT for in vivo administration?

A4: For behavioral studies, 4-acetoxy-MPT fumarate (B1241708) can be dissolved in isotonic saline.[4] It is crucial to ensure the compound is fully dissolved before administration. The identity and purity of the test substance should be confirmed using analytical methods such as mass spectrometry and nuclear magnetic resonance spectroscopy to ensure the accuracy of your experimental results.[4]

Quantitative Data Summary

The following tables summarize the in vivo potency of 4-acetoxy-MPT and its active metabolite, 4-HO-MPT, in inducing the head-twitch response (HTR) in male C57BL/6J mice via intraperitoneal (IP) administration.

Table 1: In Vivo Potency of 4-acetoxy-MPT in the Head-Twitch Response (HTR) Assay

CompoundED₅₀ (mg/kg)ED₅₀ (µmol/kg)95% Confidence Interval (µmol/kg)
4-acetoxy-MPT0.551.410.96–2.08

Data sourced from Klein, A.K., et al. (2020).[4]

Table 2: In Vivo Potency of 4-HO-MPT in the Head-Twitch Response (HTR) Assay

CompoundED₅₀ (mg/kg)ED₅₀ (µmol/kg)95% Confidence Interval (µmol/kg)
4-HO-MPT-1.92-

Data sourced from Klein, A.K., et al. (2020).[6]

Experimental Protocols

Head-Twitch Response (HTR) Assay in Mice

This protocol is adapted from established methodologies for assessing 5-HT2A receptor activation by psychedelic compounds.[4]

1. Animals:

  • Male C57BL/6J mice (6–8 weeks old) are a commonly used strain for this assay.[4]

  • House animals in a climate-controlled room on a reverse light cycle (e.g., lights on at 19:00h, off at 07:00h) with ad libitum access to food and water, except during behavioral testing.[4]

2. Drug Preparation:

  • Dissolve 4-acetoxy-MPT fumarate in isotonic saline.[4]

  • Administer the drug intraperitoneally (IP) at a volume of 5 mL/kg.[4]

3. Experimental Procedure:

  • Allow mice to acclimate to the testing room for at least 30 minutes before the experiment.

  • Administer the prepared 4-acetoxy-MPT solution or vehicle (isotonic saline).

  • Place each mouse individually into a clean, transparent observation chamber.

  • Record the number of head twitches for a defined period, typically 30-60 minutes, starting immediately after injection. A head twitch is a rapid, spasmodic, side-to-side movement of the head that is distinct from grooming or exploratory sniffing.

  • Automated detection systems using video analysis or magnetometers can be employed for more objective and efficient quantification of HTR.

4. Data Analysis:

  • Calculate the total number of head twitches for each animal.

  • Determine the dose-response relationship and calculate the ED₅₀ (the dose that produces 50% of the maximal response) using appropriate statistical software. The dose-response curve for HTR often follows an inverted U-shape.[2]

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis animal_prep Animal Acclimation (Male C57BL/6J Mice) injection Intraperitoneal (IP) Injection animal_prep->injection drug_prep Drug Preparation (4-acetoxy-MPT in Saline) drug_prep->injection observation Behavioral Observation (Head-Twitch Response) injection->observation quantification HTR Quantification observation->quantification analysis Dose-Response Analysis (ED50 Calculation) quantification->analysis

Experimental workflow for the Head-Twitch Response (HTR) assay.

signaling_pathway 4_AcO_MPT 4-acetoxy-MPT (Prodrug) 4_HO_MPT 4-HO-MPT (Active Metabolite) 4_AcO_MPT->4_HO_MPT Metabolism (in vivo) 5HT2A_R 5-HT2A Receptor 4_HO_MPT->5HT2A_R Agonist Binding Gq_11 Gq/11 Protein 5HT2A_R->Gq_11 Activation PLC Phospholipase C (PLC) Gq_11->PLC Activation IP3_DAG IP3 & DAG Signaling PLC->IP3_DAG Activation Cellular_Response Psychedelic Effects (Head-Twitch Response) IP3_DAG->Cellular_Response

Simplified signaling pathway of 4-acetoxy-MPT.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
No or low head-twitch response (HTR) observed Inappropriate Dosage: The dose of 4-acetoxy-MPT may be too low to elicit a significant response.Conduct a dose-response study starting from the reported ED₅₀ (0.55 mg/kg IP for C57BL/6J mice) and including higher and lower doses.[4]
Incorrect Route of Administration: While IP is a common route, its effectiveness can vary.Ensure proper IP injection technique to avoid administration into the intestines or subcutaneous space. Consider subcutaneous (SC) administration as an alternative, though this may alter the pharmacokinetic profile.
Animal Strain/Sex Differences: The responsiveness to serotonergic agents can vary between different mouse strains and sexes.The reported ED₅₀ is for male C57BL/6J mice.[4] If using a different strain or sex, a new dose-response curve should be established.
Compound Stability/Purity: Degradation or impurity of the 4-acetoxy-MPT sample can lead to reduced efficacy.Use a fresh, high-purity sample of 4-acetoxy-MPT and verify its integrity. Store the compound under appropriate conditions (cool, dry, and dark).
High variability in HTR between animals Inconsistent Drug Administration: Variations in injection volume or technique can lead to inconsistent dosing.Use precise injection techniques and ensure all animals receive the correct volume relative to their body weight.
Stress or Environmental Factors: Stress can influence the behavioral responses of rodents.Ensure a quiet and consistent testing environment. Allow for adequate acclimation of the animals to the testing room and observation chambers.
Individual Animal Differences: There is natural biological variability in drug responses.Increase the number of animals per group to improve statistical power and account for individual differences.
Unexpected behavioral effects (e.g., hyperactivity, sedation) Off-target Effects: At higher doses, 4-acetoxy-MPT may interact with other receptors, leading to different behavioral outcomes.Carefully observe and document all behavioral changes. If off-target effects are suspected, consider using a lower dose or co-administering a selective antagonist for the suspected off-target receptor to isolate the 5-HT2A-mediated effects. Tryptamines can have affinity for other serotonin receptors and transporters.[7]
Metabolism Differences: The rate of conversion of 4-acetoxy-MPT to 4-HO-MPT could vary, leading to a complex pharmacokinetic profile.While difficult to control, being aware of this possibility is important for data interpretation. Pharmacokinetic studies would be necessary to fully characterize this.

References

Interference issues in the analysis of 4-acetoxy MPT in biological samples

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering interference issues during the analysis of 4-acetoxy-N-methyl-N-propyltryptamine (4-acetoxy MPT) in biological samples.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: We are observing a peak that interferes with our this compound analysis. What are the common sources of interference?

A1: Interference in the analysis of this compound can originate from several sources:

  • Metabolites: The primary metabolite of this compound is expected to be 4-hydroxy-N-methyl-N-propyltryptamine (4-hydroxy MPT) due to in-vivo hydrolysis of the acetoxy group.[1] This metabolite is structurally very similar and may have close retention times, potentially causing co-elution and isobaric interference.

  • Isobaric Interferences: Other compounds in the sample may have the same nominal mass as this compound or its fragments, leading to false positives or inaccurate quantification. This is a common challenge in the analysis of novel psychoactive substances.

  • Matrix Effects: Components of the biological matrix (e.g., salts, lipids, proteins in blood, plasma, or urine) can suppress or enhance the ionization of this compound in the mass spectrometer source, leading to inaccurate results.[2] For instance, ion enhancement has been observed for similar tryptamines like psilocin in plasma.[2]

  • Co-eluting Substances: Endogenous or exogenous compounds present in the biological sample may not be chromatographically resolved from this compound, leading to overlapping peaks.

  • Sample Degradation: this compound may be unstable under certain storage or sample preparation conditions, potentially degrading to 4-hydroxy MPT and causing quantification errors. 4-hydroxy tryptamines are known to be unstable in solution and can form degradation products.

Q2: How can we differentiate between this compound and its 4-hydroxy metabolite?

A2: Differentiating between the parent compound and its active metabolite is crucial for accurate interpretation of results. Here are key strategies:

  • Chromatographic Separation: Optimize your liquid chromatography (LC) method to achieve baseline separation of this compound and 4-hydroxy MPT. A well-optimized gradient elution on a suitable column (e.g., C18) is essential.

  • Mass Spectrometry: Utilize high-resolution mass spectrometry (HRMS) to distinguish between the two compounds based on their accurate mass. While they are isobaric at nominal mass, their exact masses will differ slightly. In tandem mass spectrometry (MS/MS), select unique precursor-product ion transitions for each compound. Although they may share some fragment ions, there should be distinct fragments that allow for specific identification and quantification.

Q3: We suspect matrix effects are impacting our results. How can we identify and mitigate them?

A3: Matrix effects can be a significant source of variability.

  • Identification: To assess matrix effects, a post-extraction addition method is commonly used. This involves comparing the peak response of an analyte spiked into an extracted blank matrix sample to the response of the analyte in a neat solution at the same concentration.

  • Mitigation Strategies:

    • Sample Preparation: Employ a robust sample preparation technique to remove as many matrix components as possible. Solid-phase extraction (SPE) is generally more effective at removing interferences than simple protein precipitation (PPT) or liquid-liquid extraction (LLE).[2]

    • Use of an Internal Standard: A stable isotope-labeled internal standard (SIL-IS) for this compound is the most effective way to compensate for matrix effects, as it will be affected in the same way as the analyte of interest.

    • Chromatographic Separation: Improve chromatographic resolution to separate the analyte from co-eluting matrix components.

    • Dilution: Diluting the sample can reduce the concentration of interfering matrix components, but this may compromise the limit of detection.

Q4: What are the recommended sample preparation techniques for analyzing this compound in blood and urine?

A4: The choice of sample preparation depends on the biological matrix and the desired level of cleanliness.

  • Whole Blood/Plasma:

    • Protein Precipitation (PPT): A simple and fast method where a solvent like acetonitrile (B52724) is added to precipitate proteins. While quick, it may not remove all interfering substances.

    • Liquid-Liquid Extraction (LLE): Offers better cleanup than PPT by partitioning the analyte into an immiscible organic solvent.

    • Solid-Phase Extraction (SPE): Generally provides the cleanest extracts by utilizing a solid sorbent to selectively retain the analyte while matrix components are washed away. This is often the preferred method for complex matrices like whole blood.[2]

  • Urine:

    • Dilute-and-Shoot: For simpler analyses, urine samples can sometimes be diluted with the mobile phase and directly injected. However, this can lead to the accumulation of non-volatile salts in the LC-MS system.

    • Hydrolysis: To measure total drug concentration (parent and glucuronide conjugates), enzymatic hydrolysis with β-glucuronidase may be necessary.

    • LLE or SPE: For cleaner extracts and to concentrate the analyte, LLE or SPE are recommended.

Q5: Our this compound concentrations seem to decrease upon sample storage. What are the best practices for sample handling and storage?

A5: The stability of 4-acetoxy tryptamines can be a concern.

  • Storage Temperature: Samples should be stored frozen, preferably at -20°C or -80°C, to minimize degradation.[3]

  • Light Protection: Store samples in amber vials or protected from light to prevent photodegradation.

  • pH: The stability of tryptamines can be pH-dependent. Maintaining a slightly acidic pH can sometimes improve stability.

  • Freeze-Thaw Cycles: Minimize the number of freeze-thaw cycles as this can lead to degradation. Aliquoting samples into smaller volumes before freezing is recommended.

  • Antioxidants: For plasma or blood samples, the addition of an antioxidant like ascorbic acid during collection and processing can help prevent oxidative degradation.

Quantitative Data Summary

Table 1: Potential Isobaric Interferences for this compound (C₁₆H₂₂N₂O₂)

Compound ClassExample CompoundMonoisotopic Mass (Da)Rationale for Potential Interference
Pharmaceuticals Tramadol (B15222) Metabolite (N,N-bisdesmethyltramadol)274.1805While not identical, some metabolites of common drugs can have similar masses and fragmentation patterns, leading to potential isobaric interference. A confirmed case of a tramadol metabolite interfering with the analysis of another synthetic cathinone (B1664624) has been reported.[4]
Other NPS Isomers of this compound274.1681Positional isomers or other structural isomers of this compound will have the same mass and may have similar fragmentation patterns, requiring chromatographic separation for differentiation.
Endogenous Compounds --While direct isobaric endogenous interferences are less likely for a synthetic molecule of this mass, it is crucial to screen blank matrix samples to identify any potential unknown interferences.

Table 2: Matrix Effect Data for Structurally Similar Tryptamines in Plasma

AnalyteMatrix Effect (%)Coefficient of Variation (CV, %)
Psilocin+31.9 (Ion Enhancement)< 18.3
Psilacetin (4-acetoxy-DMT)Minimal< 18.3
4-Pro-DMTMinimal< 18.3
4-HO-DPTMinimal< 18.3

Data adapted from a study on 4-position ring-substituted tryptamines in plasma.[2] Positive values indicate ion enhancement, while negative values would indicate ion suppression.

Experimental Protocols

Protocol 1: LC-MS/MS Analysis of this compound in Whole Blood

This protocol is a representative method based on established procedures for similar tryptamines.[2]

  • Sample Preparation (Solid-Phase Extraction)

    • To 100 µL of whole blood, add an internal standard (ideally, this compound-d3).

    • Lyse the red blood cells by adding 400 µL of deionized water and vortexing.

    • Precipitate proteins by adding 500 µL of acetonitrile, vortex, and centrifuge.

    • Transfer the supernatant to a clean tube and dilute with 1 mL of buffer (e.g., ammonium (B1175870) formate).

    • Condition an SPE cartridge (e.g., mixed-mode cation exchange) with methanol (B129727) and equilibration buffer.

    • Load the sample onto the SPE cartridge.

    • Wash the cartridge with an appropriate solvent to remove interferences (e.g., water followed by a low percentage of organic solvent).

    • Elute the analyte with a suitable elution solvent (e.g., methanol containing a small percentage of ammonia).

    • Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in the initial mobile phase.

  • LC-MS/MS Conditions

    • LC Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm)

    • Mobile Phase A: 0.1% Formic acid in water

    • Mobile Phase B: 0.1% Formic acid in acetonitrile

    • Gradient: Start with a low percentage of B, ramp up to a high percentage to elute the analyte, and then return to initial conditions for re-equilibration.

    • Flow Rate: 0.3 - 0.5 mL/min

    • Injection Volume: 5 - 10 µL

    • Mass Spectrometer: Triple quadrupole mass spectrometer

    • Ionization Mode: Positive Electrospray Ionization (ESI+)

    • MRM Transitions:

      • This compound: Precursor ion (e.g., m/z 275.2) -> Product ions (select at least two for confirmation)

      • 4-hydroxy MPT: Precursor ion (e.g., m/z 233.2) -> Product ions

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Sample Biological Sample (Blood/Urine) IS_Addition Internal Standard Addition Sample->IS_Addition Extraction Extraction (LLE/SPE) IS_Addition->Extraction Evaporation Evaporation Extraction->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC_Separation LC Separation Reconstitution->LC_Separation MS_Detection MS/MS Detection LC_Separation->MS_Detection Data_Processing Data Processing MS_Detection->Data_Processing

Caption: Experimental workflow for this compound analysis.

troubleshooting_logic Interference Interference Observed? CheckMetabolite Co-elution with 4-hydroxy MPT? Interference->CheckMetabolite CheckMatrix Matrix Effects Suspected? CheckMetabolite->CheckMatrix No OptimizeLC Optimize LC Separation CheckMetabolite->OptimizeLC Yes CheckIsobaric Isobaric Interference? CheckMatrix->CheckIsobaric No ImproveCleanup Improve Sample Cleanup (SPE) CheckMatrix->ImproveCleanup Yes UseHRMS Use HRMS or Unique Transitions CheckIsobaric->UseHRMS Yes ScreenBlanks Screen Blank Matrix for Interferences UseHRMS->ScreenBlanks UseSIL_IS Use Stable Isotope Internal Standard ImproveCleanup->UseSIL_IS

Caption: Troubleshooting logic for interference in this compound analysis.

References

Improving the efficiency of 4-acetoxy MPT deacetylation in vitro

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the in vitro deacetylation of 4-acetoxy MPT to its active form, 4-hydroxy MPT (4-HO-MPT).

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for in vitro deacetylation of this compound?

A1: The two primary methods for the in vitro deacetylation of this compound are chemical hydrolysis and enzymatic hydrolysis. Chemical hydrolysis typically involves the use of acids or bases to catalyze the removal of the acetyl group. Enzymatic hydrolysis utilizes esterase enzymes, such as those found in liver microsomes, to achieve a more specific and potentially milder reaction.

Q2: Why is the deacetylation of this compound important?

A2: this compound is considered a prodrug of 4-HO-MPT.[1][2] The acetyl group generally needs to be removed for the molecule to exert its primary pharmacological effects, which are mediated by the binding of 4-HO-MPT to serotonin (B10506) receptors, particularly the 5-HT2A receptor.[3]

Q3: What are the expected products of the deacetylation reaction?

A3: The primary product of successful deacetylation is 4-hydroxy MPT (4-HO-MPT). Depending on the reaction conditions, side products due to degradation of either the starting material or the product may be observed.

Q4: How can I monitor the progress of the deacetylation reaction?

A4: The progress of the reaction can be monitored by analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). These methods allow for the quantification of the remaining this compound and the formation of 4-HO-MPT over time.

Q5: What are the key differences between chemical and enzymatic deacetylation?

A5: Chemical deacetylation is often faster and less expensive but can be harsh, potentially leading to degradation of the product, especially at high temperatures and extreme pH.[4] Enzymatic deacetylation is typically more specific, occurs under milder conditions (physiological pH and temperature), and can result in higher purity of the final product. However, enzymes can be more expensive and may require specific buffer conditions for optimal activity.

Troubleshooting Guides

Chemical Deacetylation

Issue 1: Incomplete Deacetylation

Potential Cause Troubleshooting Step
Insufficient reaction time or temperature.Increase the reaction time or temperature. For acidic hydrolysis, a temperature of 60-85°C for at least one hour is a common starting point.[5]
Inadequate concentration of acid or base.Increase the concentration of the acid or base catalyst.
Poor solubility of this compound.Ensure complete dissolution of the starting material in the reaction solvent before initiating the hydrolysis.

Issue 2: Degradation of 4-HO-MPT (Observed as discoloration - e.g., blue or black)

Potential Cause Troubleshooting Step
Oxidation of 4-HO-MPT, especially under basic conditions and in the presence of oxygen.[5]Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).[5]
Harsh reaction conditions (high temperature or extreme pH).Reduce the reaction temperature or the concentration of the acid/base. Consider switching to a milder deacetylation method, such as enzymatic hydrolysis.
Presence of metal ion contaminants.Use high-purity reagents and solvents.

Issue 3: Formation of Unknown Byproducts

Potential Cause Troubleshooting Step
Side reactions due to the reactivity of the indole (B1671886) ring or the amine side chain under harsh conditions.Characterize the byproducts using techniques like MS/MS and NMR to understand the degradation pathway. Optimize reaction conditions to minimize their formation.
Impurities in the starting material.Verify the purity of the this compound starting material using appropriate analytical methods.
Enzymatic Deacetylation

Issue 1: Low or No Enzymatic Activity

Potential Cause Troubleshooting Step
Suboptimal pH or temperature for the enzyme.Consult the enzyme's technical data sheet for optimal conditions. For porcine liver esterase, a pH of around 8.0 and a temperature of 25-37°C is typical.[6][7]
Presence of enzyme inhibitors.Ensure that the reaction buffer and solvents do not contain known inhibitors of the esterase.
Insufficient enzyme concentration.Increase the concentration of the enzyme in the reaction mixture.
Inactive enzyme.Verify the activity of the enzyme using a standard substrate, such as ethyl butyrate (B1204436) for porcine liver esterase.[6]

Issue 2: Slow Reaction Rate

Potential Cause Troubleshooting Step
Low enzyme concentration.Increase the enzyme concentration.
Suboptimal reaction conditions.Optimize the pH, temperature, and buffer composition for the specific esterase being used.
Substrate inhibition at high concentrations.If the reaction rate decreases at higher substrate concentrations, perform the reaction with a lower initial concentration of this compound.

Data Presentation

Table 1: Comparison of Deacetylation Methods for 4-Acetoxy Tryptamines (Qualitative)

Parameter Acidic Hydrolysis Alkaline Hydrolysis Enzymatic Hydrolysis (e.g., Liver Esterase)
Reaction Speed Moderate to FastFastSlow to Moderate
Temperature Elevated (e.g., 60-85°C)[5]Room Temperature to ElevatedPhysiological (e.g., 25-37°C)[6][7]
pH Acidic (e.g., pH 2)[5]Alkaline (e.g., pH 12)[5]Near-neutral (e.g., pH 7-8)[6]
Product Purity Can be lower due to degradationCan be lower due to degradation and oxidation[5]Generally higher
Byproduct Formation PossibleHigh potential for oxidative degradationMinimal
Cost LowLowHigh
Specificity LowLowHigh

Experimental Protocols

Protocol 1: Chemical Deacetylation via Acidic Hydrolysis

This protocol is adapted from methods used for the deacetylation of 4-acetoxy-DMT and should be optimized for this compound.

Materials:

  • This compound

  • Dilute Hydrochloric Acid (HCl) or Acetic Acid solution (e.g., 5:1 acetic acid:water)[4]

  • Sodium Bicarbonate or Sodium Hydroxide (B78521) solution for neutralization

  • Deionized water

  • Reaction vessel (e.g., round-bottom flask)

  • Heating mantle or oil bath with temperature control

  • Magnetic stirrer and stir bar

  • pH meter or pH strips

  • Inert gas supply (optional)

Procedure:

  • Dissolve a known quantity of this compound in the acidic solution in the reaction vessel.

  • (Optional) Purge the solution and the headspace of the reaction vessel with an inert gas (e.g., nitrogen) for 10-15 minutes to minimize oxidation.[4]

  • Heat the reaction mixture to the desired temperature (e.g., 70°C) with continuous stirring.[5]

  • Monitor the reaction progress by taking small aliquots at regular intervals and analyzing them by HPLC or LC-MS.

  • Once the reaction is complete (as determined by the disappearance of the starting material), cool the reaction mixture to room temperature.

  • Slowly add a sodium bicarbonate or sodium hydroxide solution to neutralize the reaction mixture to a pH of approximately 7.

  • The resulting solution containing 4-HO-MPT can then be used for further experiments or purified as needed.

Protocol 2: Enzymatic Deacetylation using Porcine Liver Esterase (PLE)

This is a general protocol and should be optimized for your specific experimental needs.

Materials:

  • This compound

  • Porcine Liver Esterase (PLE)[3]

  • Phosphate or Borate buffer (e.g., 10 mM Borate Buffer, pH 8.0)[6]

  • Reaction vessel (e.g., microcentrifuge tube or small vial)

  • Incubator or water bath with temperature control

  • Vortex mixer

Procedure:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or ethanol) and a working solution in the reaction buffer. Ensure the final solvent concentration is low enough not to inhibit the enzyme.

  • Prepare a solution of Porcine Liver Esterase in the reaction buffer.[6]

  • In the reaction vessel, combine the this compound solution and the PLE solution to initiate the reaction. A typical reaction volume can be 100 µL to 1 mL.

  • Incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 37°C) with gentle agitation.

  • Monitor the reaction progress by taking aliquots at various time points and quenching the enzyme activity (e.g., by adding a strong acid or organic solvent like acetonitrile). Analyze the samples by HPLC or LC-MS.

  • Once the desired level of conversion is achieved, the reaction can be stopped, and the product, 4-HO-MPT, can be used for subsequent applications.

Mandatory Visualizations

Deacetylation_Workflow cluster_start Starting Material cluster_methods Deacetylation Methods cluster_product Product cluster_analysis Analysis 4-Acetoxy_MPT This compound Chemical Chemical Hydrolysis (Acid or Base) 4-Acetoxy_MPT->Chemical Enzymatic Enzymatic Hydrolysis (Esterase) 4-Acetoxy_MPT->Enzymatic 4-HO_MPT 4-Hydroxy MPT (Active Compound) Chemical->4-HO_MPT Enzymatic->4-HO_MPT Analysis HPLC / LC-MS (Monitoring & Quantification) 4-HO_MPT->Analysis

Caption: Experimental workflow for the in vitro deacetylation of this compound.

Signaling_Pathway 4-HO_MPT 4-HO-MPT 5HT2A_Receptor 5-HT2A Receptor 4-HO_MPT->5HT2A_Receptor Agonist Gq_11 Gq/11 5HT2A_Receptor->Gq_11 Activates Beta_Arrestin β-Arrestin 5HT2A_Receptor->Beta_Arrestin Recruits PLC Phospholipase C (PLC) Gq_11->PLC Activates Psychedelic_Effects Psychedelic Effects Beta_Arrestin->Psychedelic_Effects Modulates IP3_DAG IP3 & DAG Signaling PLC->IP3_DAG Generates IP3_DAG->Psychedelic_Effects Leads to

Caption: Signaling pathway of 4-HO-MPT via the 5-HT2A receptor.

References

Technical Support Center: 4-Acetoxy-MPT Functional Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing 4-acetoxy-N-methyl-N-propyltryptamine (4-acetoxy-MPT) in functional assays. The information is tailored for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is 4-acetoxy-MPT and what is its primary mechanism of action?

A1: 4-acetoxy-MPT is a psychedelic tryptamine (B22526) that is understood to be a prodrug of 4-hydroxy-N-methyl-N-propyltryptamine (4-HO-MPT).[1] Its primary mechanism of action is as a non-selective serotonin (B10506) receptor agonist, with a notable affinity for the 5-HT2A receptor, which is responsible for its hallucinogenic effects.[1]

Q2: Is 4-acetoxy-MPT expected to be more or less potent than 4-HO-MPT in functional assays?

A2: In in vivo assays, such as the mouse head-twitch response (HTR), 4-acetoxy-MPT and 4-HO-MPT exhibit similar potencies. This is because 4-acetoxy-MPT is readily deacetylated to the more active 4-HO-MPT in the body.[2] However, in in vitro assays like calcium mobilization, 4-acetoxy compounds are typically 10- to 20-fold less potent than their 4-hydroxy counterparts.

Q3: What are the recommended solvents for preparing 4-acetoxy-MPT stock solutions?

A3: 4-acetoxy-MPT is soluble in organic solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (B87167) (DMSO) at concentrations up to 30 mg/mL. It has lower solubility in ethanol (B145695) and a DMSO:PBS (pH 7.2) (1:1) mixture, at approximately 0.5 mg/mL.[3] For cell-based assays, it is common to prepare a high-concentration stock solution in DMSO and then dilute it in an aqueous buffer for the final assay concentration, ensuring the final DMSO concentration is low (typically <0.5%) to avoid solvent toxicity.

Q4: How should 4-acetoxy-MPT be stored?

A4: For long-term stability, 4-acetoxy-MPT should be stored at -20°C.[3] Under these conditions, it is reported to be stable for at least three years.[3]

Troubleshooting Guide

IssuePotential Cause(s)Suggested Solution(s)
Low or no response in in vitro 5-HT2A receptor activation assays (e.g., calcium flux) 1. Prodrug nature of 4-acetoxy-MPT: 4-acetoxy-MPT is significantly less potent in vitro than its active metabolite, 4-HO-MPT. 2. Compound degradation: The acetoxy group may be susceptible to hydrolysis, especially in aqueous solutions at non-neutral pH or over extended incubation times. 3. Low compound solubility: Precipitation of the compound in the aqueous assay buffer can lead to a lower effective concentration. 4. Cell health and receptor expression: Poor cell viability or low 5-HT2A receptor expression levels in the cell line will result in a diminished response.1. Use a higher concentration range for 4-acetoxy-MPT compared to 4-HO-MPT. Consider pre-incubating 4-acetoxy-MPT with liver microsomes or esterase to generate 4-HO-MPT for a positive control. 2. Prepare fresh dilutions of 4-acetoxy-MPT in assay buffer immediately before use. Avoid prolonged storage of aqueous solutions.[4] 3. Ensure the final concentration of the organic co-solvent (e.g., DMSO) is sufficient to maintain solubility but does not exceed the tolerance of the cell line (typically <0.5%). Visually inspect for any precipitation. 4. Confirm cell viability using a method like trypan blue exclusion. Verify 5-HT2A receptor expression via techniques such as Western blot or qPCR.
High variability between replicate wells 1. Inconsistent cell seeding: Uneven cell density across the plate can lead to variable responses. 2. Pipetting errors: Inaccurate or inconsistent dispensing of compound or reagents. 3. Compound precipitation: Inconsistent solubility across wells. 4. Edge effects: Evaporation from the outer wells of a microplate can concentrate solutes and affect cell health.1. Ensure thorough mixing of the cell suspension before and during plating to maintain a uniform cell density. 2. Use calibrated pipettes and proper pipetting techniques. For multi-well plates, consider using a multichannel pipette or automated liquid handler. 3. Briefly vortex or triturate the compound dilutions before adding them to the assay plate. 4. Fill the outer wells of the plate with sterile water or PBS to create a humidity barrier and avoid using these wells for experimental data.
Unexpectedly high potency in in vivo studies compared to in vitro data Metabolic activation: 4-acetoxy-MPT is a prodrug that is rapidly converted to the more potent 4-HO-MPT in vivo.[2]This is an expected result and confirms the prodrug nature of 4-acetoxy-MPT. Direct comparison of absolute potency values between in vitro and in vivo assays for this compound can be misleading.
Non-specific binding in assays Lipophilicity of the compound: Tryptamines can be lipophilic and may bind non-specifically to plasticware or other components of the assay system, reducing the free concentration available to interact with the receptor.[5][6]1. Consider using low-binding microplates. 2. Include a small amount of bovine serum albumin (BSA) in the assay buffer to block non-specific binding sites. 3. If feasible, perform experiments to quantify the extent of non-specific binding.

Quantitative Data Summary

Table 1: In Vitro Potency of 4-HO-MPT and Related Tryptamines at the 5-HT2A Receptor

CompoundAssay TypeEC50 (nM)Emax (% of 5-HT)
4-HO-MPTIP1 Functional Assay148102%
4-OH-DMT (Psilocin)IP1 Functional Assay6945%
4-AcO-DMTIP1 Functional Assay10946%

Data for 4-HO-MPT, 4-OH-DMT, and 4-AcO-DMT are from an IP1 functional assay, which, like the calcium flux assay, measures Gq-coupled receptor activation.[7] Note that 4-acetoxy compounds generally show lower potency in vitro.

Table 2: In Vivo Potency of 4-Acetoxy-MPT and 4-HO-MPT in the Mouse Head-Twitch Response (HTR) Assay

CompoundED50 (mg/kg)ED50 (µmol/kg) [95% CI]
4-Acetoxy-MPT0.551.41 [0.96–2.08]
4-HO-MPTNot explicitly stated, but potency is similar to other 4-hydroxytryptamines.1.92

The head-twitch response is a behavioral proxy for 5-HT2A receptor activation in rodents.[2]

Experimental Protocols

In Vitro Calcium Mobilization Assay for 5-HT2A Receptor Activation

This protocol is adapted for a 96-well plate format and is suitable for measuring the activation of Gq-coupled receptors like 5-HT2A.

Materials:

  • HEK293 cells stably expressing the human 5-HT2A receptor.

  • Cell culture medium (e.g., DMEM with 10% FBS).

  • Assay buffer (e.g., HBSS with 20 mM HEPES).

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Pluronic F-127.

  • 4-acetoxy-MPT and a reference agonist (e.g., 5-HT).

  • 96-well black, clear-bottom plates.

  • Fluorescent plate reader with kinetic reading capabilities.

Procedure:

  • Cell Seeding:

    • Harvest and count the HEK293-5HT2A cells.

    • Seed the cells into a 96-well black, clear-bottom plate at a density of 25,000-50,000 cells per well in 100 µL of culture medium.

    • Incubate the plate overnight at 37°C in a 5% CO2 incubator.

  • Dye Loading:

    • Prepare the dye loading solution by dissolving Fluo-4 AM and Pluronic F-127 in assay buffer according to the manufacturer's instructions.

    • Gently remove the culture medium from the wells.

    • Add 100 µL of the dye loading solution to each well.

    • Incubate the plate for 1 hour at 37°C in the dark.

  • Compound Preparation and Addition:

    • Prepare a 10 mM stock solution of 4-acetoxy-MPT in DMSO.

    • Perform serial dilutions of the stock solution in assay buffer to create 2x the final desired concentrations. Also prepare serial dilutions of the reference agonist.

    • The fluorescent plate reader will be programmed to add 100 µL of the compound dilutions to the corresponding wells.

  • Measurement and Data Analysis:

    • Place the plate in the fluorescent plate reader.

    • Set the instrument to measure fluorescence intensity (e.g., excitation at 494 nm, emission at 516 nm for Fluo-4) at regular intervals (e.g., every 1-2 seconds) for a period before and after compound addition.

    • The change in fluorescence upon agonist addition reflects the increase in intracellular calcium.

    • Calculate the peak fluorescence response for each concentration.

    • Normalize the data to the response of a maximal concentration of the reference agonist (100%) and a vehicle control (0%).

    • Plot the normalized response against the log of the agonist concentration and fit the data to a four-parameter logistic equation to determine the EC50 and Emax values.

In Vivo Head-Twitch Response (HTR) Assay in Mice

This assay is a behavioral measure of 5-HT2A receptor activation.

Materials:

  • Male C57BL/6J mice.

  • 4-acetoxy-MPT.

  • Vehicle (e.g., isotonic saline).

  • Observation chambers.

  • Video recording equipment or a magnetometer system for automated detection.

Procedure:

  • Animal Acclimation:

    • House the mice in a controlled environment with a regular light-dark cycle and ad libitum access to food and water.

    • Allow the animals to acclimate to the testing room for at least 30 minutes before the experiment.

  • Drug Administration:

    • Prepare solutions of 4-acetoxy-MPT in the vehicle at the desired concentrations.

    • Administer the drug or vehicle to the mice via intraperitoneal (IP) or subcutaneous (SC) injection. The injection volume is typically 5-10 mL/kg.

  • Observation and Scoring:

    • Immediately after injection, place each mouse into an individual observation chamber.

    • Record the behavior of the mice for a set period, typically 30-60 minutes.

    • A head-twitch is a rapid, side-to-side rotational movement of the head.

    • If scoring manually from video recordings, two trained observers, blind to the treatment conditions, should count the number of head twitches.

    • Alternatively, automated systems using a head-mounted magnet and a magnetometer coil can be used for more objective and efficient scoring.[8]

  • Data Analysis:

    • Sum the total number of head twitches for each animal over the observation period.

    • Calculate the mean and standard error of the mean (SEM) for each treatment group.

    • Plot the mean number of head twitches against the drug dose to generate a dose-response curve.

    • The ED50 (the dose that produces 50% of the maximal response) can be calculated using non-linear regression.

Visualizations

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm 5HT2A_Receptor 5-HT2A Receptor Gq_protein Gq Protein 5HT2A_Receptor->Gq_protein Activates PLC Phospholipase C (PLC) Gq_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum (ER) IP3->ER Binds to IP3 Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2_release Ca²⁺ Release ER->Ca2_release Cellular_Response Downstream Cellular Response Ca2_release->Cellular_Response PKC->Cellular_Response 4_AcO_MPT 4-Acetoxy-MPT (extracellular) 4_HO_MPT 4-HO-MPT (active metabolite) 4_AcO_MPT->4_HO_MPT Deacetylation (in vivo) 4_HO_MPT->5HT2A_Receptor Agonist Binding

Caption: Signaling pathway of 4-acetoxy-MPT via the 5-HT2A receptor.

Calcium_Flux_Workflow Start Start Seed_Cells Seed 5-HT2A expressing cells in 96-well plate Start->Seed_Cells Incubate_Overnight Incubate overnight (37°C, 5% CO₂) Seed_Cells->Incubate_Overnight Load_Dye Load cells with calcium-sensitive dye Incubate_Overnight->Load_Dye Incubate_Dye Incubate for 1 hour at 37°C Load_Dye->Incubate_Dye Measure_Fluorescence Measure fluorescence kinetically in a plate reader Incubate_Dye->Measure_Fluorescence Prepare_Compound Prepare serial dilutions of 4-acetoxy-MPT Prepare_Compound->Measure_Fluorescence Analyze_Data Analyze data: Calculate EC50 and Emax Measure_Fluorescence->Analyze_Data End End Analyze_Data->End

Caption: Experimental workflow for the in vitro calcium flux assay.

HTR_Workflow Start Start Acclimate_Mice Acclimate mice to testing environment Start->Acclimate_Mice Administer_Drug Administer drug or vehicle (IP or SC) Acclimate_Mice->Administer_Drug Prepare_Drug Prepare 4-acetoxy-MPT in vehicle Prepare_Drug->Administer_Drug Observe_and_Record Place in observation chamber and record for 30-60 min Administer_Drug->Observe_and_Record Score_HTR Count head-twitches (manual or automated) Observe_and_Record->Score_HTR Analyze_Data Analyze dose-response relationship and calculate ED50 Score_HTR->Analyze_Data End End Analyze_Data->End

Caption: Experimental workflow for the in vivo head-twitch response (HTR) assay.

References

Technical Support Center: Enhancing Oral Bioavailability of 4-Acetoxy Tryptamines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the poor oral bioavailability of 4-acetoxy tryptamines, such as 4-acetoxy-N,N-dimethyltryptamine (4-AcO-DMT or psilacetin).

Frequently Asked Questions (FAQs)

Q1: What is the primary reason for the poor oral bioavailability of 4-acetoxy tryptamines?

A1: The primary cause of poor and variable oral bioavailability of 4-acetoxy tryptamines is rapid pre-systemic metabolism. These compounds are prodrugs that are designed to be converted to their active form, psilocin (4-hydroxy-N,N-dimethyltryptamine). This conversion is mediated by esterase enzymes present in the gut and liver.[1] While this conversion is necessary for the desired pharmacological effect, extensive first-pass metabolism can significantly reduce the amount of the active compound that reaches systemic circulation.

Q2: How does the oral bioavailability of 4-AcO-DMT compare to psilocybin?

A2: Preclinical studies in rodents have shown that 4-AcO-DMT generally results in modestly lower systemic exposure to psilocin compared to an equimolar dose of psilocybin.[1][2] For instance, one study found that the relative bioavailability of psilocin from 4-AcO-DMT was approximately 70% of that from psilocybin following intraperitoneal administration.[2] This difference is likely due to the different enzymatic pathways responsible for the conversion of each prodrug to psilocin.

Q3: What are the main strategies to improve the oral bioavailability of 4-acetoxy tryptamines?

A3: Key strategies to enhance the oral bioavailability of 4-acetoxy tryptamines include:

  • Formulation Strategies: Utilizing advanced drug delivery systems such as lipid-based formulations (e.g., Self-Emulsifying Drug Delivery Systems - SEDDS) or nanoparticle formulations can protect the compound from premature degradation and enhance its absorption.[3][4][5]

  • Enzyme Inhibition: Co-administration with a safe and selective esterase inhibitor could potentially slow down the rapid first-pass metabolism, allowing more of the prodrug to be absorbed intact. However, this approach requires careful investigation to avoid unwanted drug-drug interactions.

  • Alternative Prodrug Moieties: Research into novel prodrugs of psilocin with different ester linkages or other cleavable groups may yield compounds with more favorable pharmacokinetic profiles.[6][7][8][9][10]

Q4: Can the gut microbiome influence the bioavailability of tryptamines?

A4: Yes, the gut microbiome can play a role in the metabolism and absorption of tryptamines.[11][12][13] Some gut bacteria can metabolize tryptophan and other indole (B1671886) compounds, and the overall composition of the microbiome can influence gut motility and permeability, which are critical factors for oral drug absorption.[14][15]

Troubleshooting Guides

Issue 1: Low and Variable Psilocin Plasma Concentrations After Oral Administration

Possible Causes:

  • Extensive First-Pass Metabolism: As detailed in the FAQs, rapid hydrolysis by esterases in the gut wall and liver is a primary contributor.

  • Poor Solubility of the Salt Form: The solubility of the 4-acetoxy tryptamine (B22526) salt in the gastrointestinal fluids may be a limiting factor for dissolution and subsequent absorption.

  • Degradation in the Gastrointestinal Tract: The pH of the stomach and intestines could potentially lead to the degradation of the compound before it can be absorbed.[16][17]

  • Inappropriate Vehicle for Oral Gavage: The choice of vehicle for preclinical studies can significantly impact the solubility, stability, and absorption of the compound.[18][19][20]

  • Food Effects: The presence or absence of food can alter gastric emptying time, intestinal pH, and blood flow, all of which can affect drug absorption.[21][22][23][24]

Troubleshooting Workflow:

troubleshooting_workflow Troubleshooting Low Oral Bioavailability start Low/Variable Psilocin Levels Observed check_formulation Assess Formulation start->check_formulation check_protocol Review Dosing Protocol start->check_protocol optimize_formulation Optimize Formulation (e.g., SEDDS, Nanoparticles) check_formulation->optimize_formulation Suboptimal consider_prodrug Consider Alternative Prodrugs check_formulation->consider_prodrug Persistent Issues modify_protocol Modify Dosing Protocol (e.g., Vehicle, Fasting) check_protocol->modify_protocol Inconsistent/Suboptimal check_protocol->consider_prodrug Persistent Issues end Improved Bioavailability optimize_formulation->end modify_protocol->end consider_prodrug->end

Caption: A decision-making workflow for troubleshooting poor oral bioavailability.

Solutions and Recommendations:

  • Formulation Optimization:

    • Solubility Enhancement: Ensure the chosen salt form of the 4-acetoxy tryptamine has adequate solubility. Consider using co-solvents or cyclodextrins in the formulation.

    • Lipid-Based Formulations: Formulating the compound in a Self-Emulsifying Drug Delivery System (SEDDS) can improve solubility and protect it from degradation. See Experimental Protocol 2 for a general guide.

  • Dosing Protocol Refinement:

    • Vehicle Selection: For preclinical studies, the vehicle used for oral gavage is critical. A solution of 0.5% methylcellulose (B11928114) with 0.1% Tween 80 is a common starting point. For poorly soluble compounds, consider oil-based vehicles like sesame oil or commercially available lipid-based systems.[19]

    • Fasting: Administer the compound to fasted animals to reduce variability in gastric emptying and potential interactions with food components.[21]

Issue 2: Difficulty in Quantifying Psilocin in Plasma Samples

Possible Causes:

  • Psilocin Instability: Psilocin is prone to oxidation, especially at alkaline pH and in the presence of oxygen.[25] This can lead to underestimation of its concentration.

  • Inadequate Sample Handling and Storage: Improper collection, processing, or storage of blood/plasma samples can result in the degradation of psilocin.

  • Low Analytical Sensitivity: The analytical method may not be sensitive enough to detect the low concentrations of psilocin present after oral administration.

Solutions and Recommendations:

  • Sample Stabilization:

    • Collect blood in tubes containing an anticoagulant (e.g., EDTA) and immediately place on ice.

    • Separate plasma by centrifugation at 4°C as soon as possible.

    • Add a stabilizing agent, such as ascorbic acid (vitamin C), to the plasma to prevent oxidation.

  • Proper Storage:

    • Store plasma samples at -80°C until analysis. Avoid repeated freeze-thaw cycles.

  • Sensitive Analytical Method:

    • Utilize a validated LC-MS/MS (Liquid Chromatography-tandem Mass Spectrometry) method for the quantification of psilocin. This technique offers high sensitivity and selectivity. See Experimental Protocol 3 for key parameters.

Quantitative Data Summary

Table 1: Comparative Pharmacokinetics of Psilocin from 4-AcO-DMT and Psilocybin (Intraperitoneal Administration in Mice)

Parameter4-AcO-DMTPsilocybinReference
Relative Bioavailability of Psilocin ~70%100%[2]
Time to Peak Psilocin Concentration (Tmax) ~15 min~15 min[2]
Psilocin Elimination Half-life (t1/2) ~30 min~30 min[2]

Table 2: Pharmacokinetic Parameters of Psilocin from Novel Oral Prodrugs in Rodents

Prodrug CandidateDose (mg/kg, oral)Psilocin Cmax (ng/mL)Psilocin AUC (ng*h/mL)Reference
Psilocybin 3~150~300[9]
Carbonate Prodrug C02 3~120~250[9]
Carbonate Prodrug C03 3~130~280[9]
Thiocarbonate Prodrug T01 3~100~200[9]

Experimental Protocols

Protocol 1: Oral Gavage Administration in Rodents
  • Animal Preparation: Fast rodents (e.g., mice or rats) for 4-6 hours before dosing to ensure an empty stomach and reduce variability. Ensure free access to water.

  • Formulation Preparation:

    • Accurately weigh the 4-acetoxy tryptamine salt.

    • Prepare the desired vehicle (e.g., 0.5% methylcellulose in sterile water).

    • Suspend or dissolve the compound in the vehicle to the target concentration. Ensure the formulation is homogeneous, using a vortex mixer or sonicator if necessary.

  • Dosing:

    • Gently restrain the animal.

    • Use a proper-sized, ball-tipped gavage needle to administer the formulation directly into the stomach. The volume should typically not exceed 10 mL/kg for rats and 5 mL/kg for mice.

    • Observe the animal for any signs of distress during and after the procedure.

oral_gavage_workflow Oral Gavage Experimental Workflow animal_prep Animal Preparation (Fasting) dosing Oral Gavage Administration animal_prep->dosing formulation_prep Formulation Preparation formulation_prep->dosing sampling Blood Sampling (Time Points) dosing->sampling analysis Plasma Psilocin Analysis (LC-MS/MS) sampling->analysis Gq_signaling_pathway 5-HT2A Receptor Signaling Pathway Psilocin Psilocin HTR2A 5-HT2A Receptor Psilocin->HTR2A binds Gq Gq Protein HTR2A->Gq activates PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca2+ Release from ER IP3->Ca_release PKC Protein Kinase C (PKC) Activation DAG->PKC downstream Downstream Cellular Effects Ca_release->downstream PKC->downstream

References

Validation & Comparative

In Vivo Potency Showdown: 4-Acetoxy-MPT vs. 4-HO-MPT

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of the in vivo potency of 4-acetoxy-N-methyl-N-propyltryptamine (4-acetoxy-MPT) and its active metabolite, 4-hydroxy-N-methyl-N-propyltryptamine (4-HO-MPT), reveals a tale of prodrug activation and comparable psychedelic-like effects. This guide synthesizes available experimental data to provide researchers, scientists, and drug development professionals with a clear comparison of these two tryptamine (B22526) compounds.

4-Acetoxy-MPT is widely considered a prodrug of 4-HO-MPT.[1] In vivo, the acetyl group of 4-acetoxy-MPT is rapidly hydrolyzed by esterase enzymes, yielding the pharmacologically active psychedelic compound, 4-HO-MPT. This bioconversion is a critical factor in understanding the comparable in vivo potencies of these two molecules, despite potential differences in their in vitro receptor binding affinities.

Quantitative Comparison of In Vivo Potency

The head-twitch response (HTR) in rodents is a well-established behavioral proxy for 5-HT2A receptor activation, which is the primary mechanism underlying the psychedelic effects of tryptamines.[2][3][4] A key study by Klein et al. (2020) provides a direct comparison of the in vivo potency of 4-acetoxy-MPT and 4-HO-MPT using the HTR assay in mice.

CompoundED50 (mg/kg)ED50 (µmol/kg)
4-HO-MPT 0.441.92
4-acetoxy-MPT 0.582.11

Table 1. Comparison of the median effective dose (ED50) of 4-HO-MPT and 4-acetoxy-MPT required to induce the head-twitch response (HTR) in C57BL/6J mice. Data extracted from Klein et al. (2020).

The data clearly indicates that 4-acetoxy-MPT and 4-HO-MPT exhibit very similar in vivo potencies in the HTR assay. The slight difference in their ED50 values is not statistically significant, supporting the hypothesis that 4-acetoxy-MPT efficiently converts to 4-HO-MPT in vivo.[3][5] This finding is consistent with observations for other O-acetylated tryptamines, where acetylation of the 4-hydroxy group has little impact on their in vivo psychedelic-like activity.[3][5]

Experimental Protocols

Head-Twitch Response (HTR) Assay

The head-twitch response is a rapid, involuntary rotational head movement induced by the activation of serotonin (B10506) 5-HT2A receptors in rodents.[2][4][6] It is a widely used behavioral model to assess the in vivo potency of potential psychedelic compounds.

Methodology:

  • Animals: Male C57BL/6J mice are commonly used for this assay.[3]

  • Drug Administration: The test compounds (4-acetoxy-MPT or 4-HO-MPT) are dissolved in a suitable vehicle, such as saline, and administered to the mice, typically via intraperitoneal (IP) injection.

  • Observation Period: Following administration, mice are placed in individual observation chambers. The frequency of head-twitches is then manually or automatically recorded over a specified period, often 30 to 60 minutes.

  • Data Analysis: The total number of head-twitches is counted for each animal at different dose levels of the test compound. The median effective dose (ED50), which is the dose that produces a half-maximal response, is then calculated to determine the potency of the compound.

Signaling Pathways and Experimental Workflow

5-HT2A Receptor Signaling Pathway

The psychedelic effects of 4-HO-MPT are primarily mediated through its agonist activity at the serotonin 5-HT2A receptor, which is a G-protein coupled receptor (GPCR). The canonical signaling pathway involves the coupling of the receptor to the Gq/11 protein.

G cluster_membrane Cell Membrane 5-HT2A_Receptor 5-HT2A Receptor Gq_11 Gq/11 Protein 5-HT2A_Receptor->Gq_11 Activates PLC Phospholipase C (PLC) Gq_11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes 4-HO-MPT 4-HO-MPT 4-HO-MPT->5-HT2A_Receptor Binds to IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2+ Ca²⁺ Release IP3->Ca2+ Stimulates PKC PKC Activation DAG->PKC Downstream_Effects Downstream Cellular Effects (e.g., Psychedelic Effects) Ca2+->Downstream_Effects PKC->Downstream_Effects

Caption: 5-HT2A receptor signaling cascade initiated by 4-HO-MPT.

Experimental Workflow for In Vivo Potency Comparison

The following diagram illustrates a typical workflow for comparing the in vivo potency of 4-acetoxy-MPT and 4-HO-MPT.

cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Compound_Prep Prepare 4-acetoxy-MPT and 4-HO-MPT solutions Dose_Administration Administer compounds at various doses (IP) Compound_Prep->Dose_Administration Animal_Acclimation Acclimate mice to testing environment Animal_Acclimation->Dose_Administration HTR_Observation Record head-twitch responses for 30-60 min Dose_Administration->HTR_Observation Data_Compilation Compile HTR counts for each dose group HTR_Observation->Data_Compilation ED50_Calculation Calculate ED50 values for each compound Data_Compilation->ED50_Calculation Potency_Comparison Compare in vivo potencies ED50_Calculation->Potency_Comparison

Caption: Experimental workflow for HTR-based potency comparison.

References

A Comparative Analysis of the Receptor Binding Profiles of 4-Acetoxy-MPT and Psilocybin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the receptor binding profiles of 4-acetoxy-N-methyl-N-propyltryptamine (4-AcO-MPT) and psilocybin. Psilocybin, a naturally occurring psychedelic prodrug, is rapidly dephosphorylated in the body to its active metabolite, psilocin. Similarly, 4-AcO-MPT is understood to be a prodrug for 4-hydroxy-N-methyl-N-propyltryptamine (4-HO-MPT). This comparison focuses on the binding affinities of the active metabolites, psilocin and a close structural analog of 4-HO-MPT, at various serotonin (B10506) and other neurotransmitter receptors, providing valuable insights for psychedelic research and therapeutic development.

Executive Summary

Both psilocin and 4-AcO-MPT, through its likely active metabolite 4-HO-MPT, exhibit a primary affinity for serotonin receptors, particularly the 5-HT2A receptor, which is the main target for the psychedelic effects of these compounds. However, notable differences in their binding profiles suggest potential variations in their pharmacological and therapeutic effects. This guide presents quantitative binding data, detailed experimental methodologies, and visual representations of key biological pathways to facilitate a comprehensive understanding of these two compounds.

Data Presentation: Receptor Binding Affinities

The following table summarizes the in vitro binding affinities (Ki, in nM) of 4-acetoxy-N-methyl-N-propyltryptamine (4-AcO-MPT) and psilocin for a range of human serotonin (5-HT) and other receptors. Lower Ki values indicate higher binding affinity.

Receptor Subtype4-AcO-MPT (Ki, nM)Psilocin (4-HO-DMT) (Ki, nM)
Serotonin Receptors
5-HT1A180100
5-HT1B>10,000>10,000
5-HT1D1,100600
5-HT1E3,100>10,000
5-HT2A696
5-HT2B154.6
5-HT2C1,00014
5-HT5A>10,000>10,000
5-HT61,300980
5-HT726033
Other Receptors
Adrenoceptor α2B400>10,000
Histamine H1180300-700

Data for 4-AcO-MPT and psilocin are derived from studies on various tryptamine (B22526) analogues. It is important to note that 4-AcO-MPT is expected to be rapidly converted to 4-HO-MPT in vivo, and the binding profile of 4-HO-MPT is expected to be very similar to that of psilocin's active metabolite, psilocin (4-HO-DMT).

Experimental Protocols

The binding affinity data presented in this guide were primarily determined using competitive radioligand binding assays . This technique is a cornerstone of pharmacological research for quantifying the interaction between a ligand and a receptor.

Radioligand Binding Assay Protocol

Objective: To determine the binding affinity (Ki) of a test compound (e.g., 4-AcO-MPT, psilocin) for a specific receptor by measuring its ability to displace a radiolabeled ligand.

Materials:

  • Receptor Source: Cell membranes from cell lines stably expressing the human receptor of interest (e.g., 5-HT2A).

  • Radioligand: A high-affinity ligand for the target receptor that is labeled with a radioactive isotope (e.g., [3H]ketanserin for 5-HT2A).

  • Test Compounds: 4-AcO-MPT and psilocin, dissolved in a suitable solvent (e.g., DMSO).

  • Assay Buffer: A buffer solution to maintain a stable pH and ionic environment (e.g., 50 mM Tris-HCl, 10 mM MgCl2, 0.1 mM EDTA, pH 7.4).

  • Non-specific Binding Control: A high concentration of a known, unlabeled ligand for the target receptor to determine the amount of non-specific binding of the radioligand.

  • Filtration Apparatus: A cell harvester and glass fiber filters to separate bound from free radioligand.

  • Scintillation Counter: To measure the radioactivity on the filters.

Procedure:

  • Membrane Preparation:

    • Homogenize cultured cells expressing the target receptor in an ice-cold lysis buffer.

    • Centrifuge the homogenate to pellet the cell membranes.

    • Wash the membrane pellet with fresh buffer and resuspend it in the assay buffer.

    • Determine the protein concentration of the membrane preparation.

  • Assay Setup (in a 96-well plate):

    • Total Binding Wells: Add assay buffer, a fixed concentration of the radioligand, and the membrane suspension.

    • Non-specific Binding Wells: Add a high concentration of the non-specific binding control, the radioligand, and the membrane suspension.

    • Competition Binding Wells: Add serial dilutions of the test compound (4-AcO-MPT or psilocin), the radioligand, and the membrane suspension.

  • Incubation:

    • Incubate the plate at a specific temperature (e.g., 37°C) for a set period (e.g., 60 minutes) to allow the binding to reach equilibrium.

  • Filtration:

    • Rapidly terminate the incubation by filtering the contents of each well through glass fiber filters using a cell harvester. This step separates the receptor-bound radioligand (trapped on the filter) from the unbound radioligand (which passes through).

    • Wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.

  • Radioactivity Measurement:

    • Place the filters into scintillation vials, add scintillation fluid, and measure the radioactivity in a scintillation counter.

  • Data Analysis:

    • Calculate the amount of specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the concentration of the test compound to generate a competition curve.

    • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific radioligand binding).

    • Calculate the Ki value from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Mandatory Visualizations

Prodrug Bioactivation

Both 4-acetoxy MPT and psilocybin are prodrugs that are converted to their pharmacologically active forms in the body. This bioactivation is a crucial first step for their interaction with serotonin receptors. The diagram below illustrates this enzymatic conversion.

Prodrug_Bioactivation cluster_4AcOMPT This compound Pathway cluster_Psilocybin Psilocybin Pathway 4-AcO-MPT This compound (Prodrug) 4-HO-MPT 4-Hydroxy MPT (Active Metabolite) 4-AcO-MPT->4-HO-MPT Esterases Psilocybin Psilocybin (Prodrug) Psilocin Psilocin (Active Metabolite) Psilocybin->Psilocin Alkaline Phosphatases

Caption: Enzymatic conversion of prodrugs to their active metabolites.

Experimental Workflow: Radioligand Binding Assay

The following diagram outlines the key steps involved in the radioligand binding assay used to determine the receptor binding affinities.

Radioligand_Binding_Assay cluster_prep Preparation cluster_assay Assay cluster_separation Separation & Measurement cluster_analysis Data Analysis prep Prepare Receptor Membranes, Radioligand, and Test Compounds mix Mix Components in 96-well Plate (Total, Non-specific, Competition) prep->mix incubate Incubate to Reach Equilibrium mix->incubate filter Rapid Filtration to Separate Bound and Free Ligand incubate->filter count Measure Radioactivity with Scintillation Counter filter->count analyze Calculate Specific Binding, Determine IC50 and Ki count->analyze

Caption: Workflow of a competitive radioligand binding assay.

Signaling Pathways of the 5-HT2A Receptor

Upon binding of an agonist like psilocin or 4-HO-MPT, the 5-HT2A receptor initiates downstream signaling cascades. The primary pathway involves the Gq/11 protein, leading to an increase in intracellular calcium. An alternative pathway involves β-arrestin, which can lead to different cellular responses.

Signaling_Pathways cluster_receptor Receptor Activation cluster_g_protein Gq/11 Pathway cluster_arrestin β-Arrestin Pathway Agonist Psilocin / 4-HO-MPT Receptor 5-HT2A Receptor Agonist->Receptor Binds to Gq Gq/11 Protein Receptor->Gq Activates GRK GRK Receptor->GRK Phosphorylates Arrestin β-Arrestin Receptor->Arrestin Recruits PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca ↑ Intracellular Ca2+ IP3->Ca Mobilizes PKC Protein Kinase C (PKC) DAG->PKC Activates GRK->Receptor MAPK MAPK Signaling Arrestin->MAPK

Caption: Downstream signaling pathways of the 5-HT2A receptor.

A Comparative Guide to the Structure-Activity Relationships of 4-Acetoxy Tryptamines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of 4-acetoxy tryptamines, synthetic analogs of the psychedelic compound psilocin. As prodrugs, these compounds are valued for their increased stability and potential as research tools and therapeutic agents.[1][2] This document details their structure-activity relationships (SAR), focusing on receptor binding affinities, functional potencies, and in vivo effects, supported by experimental data and detailed methodologies.

Introduction to 4-Acetoxy Tryptamines

4-Acetoxy tryptamines, such as 4-acetoxy-N,N-dimethyltryptamine (4-AcO-DMT), are O-acetylated derivatives of psilocin (4-hydroxy-N,N-dimethyltryptamine), the primary psychoactive metabolite of psilocybin.[2][3][4] First synthesized by Albert Hofmann and Franz Troxler in 1963, these compounds have gained prominence as research chemicals due to their relative ease of synthesis compared to psilocybin and their similar pharmacological profile.[2][4] The core principle of their activity lies in their in vivo conversion to the corresponding 4-hydroxy analogs (psilocins) through the action of esterase enzymes.[1] This metabolic activation is central to understanding their SAR.

Metabolic Pathway

The primary metabolic pathway for 4-acetoxy tryptamines involves deacetylation to form the pharmacologically more active 4-hydroxy tryptamine (B22526) (psilocin) analog. This conversion is rapid, with studies in mice showing a half-life of approximately 14.7 minutes for 4-AcO-DMT.

Metabolic_Pathway 4-Acetoxy-Tryptamine 4-Acetoxy-Tryptamine Psilocin Analog (4-Hydroxy-Tryptamine) Psilocin Analog (4-Hydroxy-Tryptamine) 4-Acetoxy-Tryptamine->Psilocin Analog (4-Hydroxy-Tryptamine) Deacetylation Esterase Enzymes Esterase Enzymes Esterase Enzymes->4-Acetoxy-Tryptamine

Caption: Metabolic conversion of 4-acetoxy tryptamines to their active psilocin analogs.

Structure-Activity Relationships: A Comparative Analysis

The pharmacological activity of 4-acetoxy tryptamines is intrinsically linked to two main structural features: the 4-acetoxy group on the indole (B1671886) ring and the N,N-dialkyl substituents on the terminal amine.

Impact of O-Acetylation on Receptor Activity

O-acetylation of the 4-hydroxy group generally leads to a decrease in in vitro potency at the 5-HT2A receptor, the primary target for psychedelic effects.[5][6] This reduction is typically in the range of 10- to 20-fold.[5][6] However, this decreased in vitro activity does not consistently translate to in vivo effects. In studies using the head-twitch response (HTR) in mice, a behavioral proxy for 5-HT2A receptor activation, 4-acetoxy tryptamines show comparable potency to their 4-hydroxy counterparts.[5][6] This suggests that the O-acetylated compounds are efficiently deacetylated in vivo, acting as effective prodrugs.[5][6]

Influence of N,N-Dialkyl Substituents

The nature of the N,N-dialkyl substituents plays a crucial role in modulating the pharmacological profile of both 4-hydroxy and 4-acetoxy tryptamines. Generally, as the steric bulk of the N-alkyl groups increases, the in vitro potency at the 5-HT2A receptor tends to decrease. This trend is also observed in vivo, where bulkier substituents often lead to a reduction in potency in the head-twitch response assay. For instance, the rank order of potency for 4-hydroxytryptamines with symmetrical alkyl chains is typically psilocin (dimethyl) > 4-HO-DET (diethyl) > 4-HO-DPT (dipropyl) > 4-HO-DIPT (diisopropyl). A similar relationship is observed for asymmetrical N-alkyl substituents.

Quantitative Data Summary

The following tables summarize the in vitro receptor binding affinities (Ki) and functional potencies (EC50) of a selection of 4-acetoxy and 4-hydroxy tryptamines at the human 5-HT2A receptor.

Table 1: 5-HT2A Receptor Binding Affinities (Ki) and Functional Potencies (EC50)

CompoundN,N-SubstituentsKi (nM) at 5-HT2AEC50 (nM) at 5-HT2A (Calcium Mobilization)
4-HO-DMT (Psilocin)Dimethyl6969
4-AcO-DMTDimethyl109109
4-HO-METMethyl, Ethyl--
4-AcO-METMethyl, Ethyl--
4-HO-DETDiethyl--
4-AcO-DETDiethyl--
4-HO-DIPTDiisopropyl-1408
4-AcO-DIPTDiisopropyl--

Data compiled from multiple sources.[3][7] Note: A comprehensive side-by-side comparison of Ki and EC50 values for all analogs is limited by the available published data.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Synthesis of 4-Acetoxy-N,N-dimethyltryptamine (4-AcO-DMT)

This protocol is adapted from the method described by Nichols and Frescas (1999).[8][9]

Materials:

  • 4-Benzyloxy-N,N-dimethyltryptamine

  • 10% Palladium on charcoal (Pd/C)

  • Anhydrous sodium acetate

  • Benzene

  • Acetic anhydride (B1165640)

  • Tetrahydrofuran (THF)

  • Isopropanol (B130326)

  • Fumaric acid

  • Celite 545

  • Parr hydrogenation apparatus

Procedure:

  • In a 250 mL Parr hydrogenation bottle, add 0.25 g of 10% Pd/C and 1.50 g of anhydrous sodium acetate.

  • Add 50 mL of benzene, followed by 5 mL of acetic anhydride and 0.50 g of 4-benzyloxy-N,N-dimethyltryptamine.

  • Shake the mixture under 60 psig of hydrogen for 4 hours, or until hydrogen uptake ceases.

  • Remove the hydrogenation bottle from the apparatus and dilute the mixture with 25 mL of THF.

  • Filter the catalyst through a pad of Celite 545 and wash the catalyst with isopropanol (3 x 50 mL).

  • Add one molar equivalent of fumaric acid to the filtrate.

  • Concentrate the solution to dryness under vacuum.

  • Recrystallize the resulting solid to obtain white crystals of 4-acetoxy-N,N-dimethyltryptamine fumarate.

5-HT2A Receptor Binding Assay

This is a general protocol for a competitive radioligand binding assay.

Materials:

  • Cell membranes expressing the human 5-HT2A receptor

  • [3H]ketanserin (radioligand)

  • Test compounds (4-acetoxy tryptamines)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • 96-well filter plates

  • Scintillation counter

Procedure:

  • Prepare serial dilutions of the test compounds.

  • In a 96-well plate, add the cell membranes, [3H]ketanserin, and the test compound or vehicle.

  • Incubate the plate to allow for binding equilibrium to be reached (e.g., 30-60 minutes at room temperature).

  • Terminate the binding reaction by rapid filtration through the filter plates.

  • Wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Dry the filters and add scintillation fluid.

  • Measure the radioactivity in each well using a scintillation counter.

  • Calculate the Ki values for the test compounds based on the inhibition of [3H]ketanserin binding.

Calcium Mobilization Assay

This protocol measures the functional activity of compounds at Gq-coupled receptors like 5-HT2A.

Materials:

  • HEK293 cells stably expressing the human 5-HT2A receptor

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)

  • Test compounds

  • Fluorescence plate reader

Procedure:

  • Plate the cells in a 96-well black-walled plate and allow them to adhere overnight.

  • Load the cells with the calcium-sensitive dye by incubating them with the dye solution for a specified time (e.g., 30-60 minutes at 37°C).

  • Wash the cells with assay buffer to remove excess dye.

  • Prepare serial dilutions of the test compounds.

  • Use a fluorescence plate reader to measure the baseline fluorescence of the cells.

  • Add the test compounds to the wells and immediately begin measuring the fluorescence intensity over time.

  • The increase in fluorescence corresponds to an increase in intracellular calcium, indicating receptor activation.

  • Calculate the EC50 values for the test compounds from the dose-response curves.

Head-Twitch Response (HTR) in Mice

The HTR is an in vivo behavioral assay used to assess 5-HT2A receptor activation.

Materials:

  • C57BL/6J mice

  • Test compounds

  • Vehicle control (e.g., saline)

  • Observation chambers

  • Video recording equipment (optional) or trained observer

Procedure:

  • Administer the test compound or vehicle to the mice (e.g., via intraperitoneal injection).

  • Place the mice individually in the observation chambers.

  • Record the number of head twitches over a specified period (e.g., 30-60 minutes). A head twitch is a rapid, rotational movement of the head.

  • Analyze the dose-response relationship for the induction of head twitches.

  • Calculate the ED50 value, which is the dose that produces 50% of the maximal response.

Experimental Workflow for SAR Studies

The following diagram illustrates a typical workflow for conducting structure-activity relationship studies of novel tryptamine analogs.

SAR_Workflow cluster_0 Compound Synthesis & Characterization cluster_1 In Vitro Evaluation cluster_2 In Vivo Assessment Synthesis Synthesis Purification Purification Synthesis->Purification Structural_Analysis Structural Analysis (NMR, MS) Purification->Structural_Analysis Receptor_Binding Receptor Binding Assays (Ki determination) Structural_Analysis->Receptor_Binding Functional_Assays Functional Assays (EC50, Emax determination) Receptor_Binding->Functional_Assays HTR_Assay Head-Twitch Response (HTR) (ED50 determination) Functional_Assays->HTR_Assay Other_Behavioral Other Behavioral Assays HTR_Assay->Other_Behavioral

Caption: A typical experimental workflow for SAR studies of tryptamines.

Conclusion

The structure-activity relationships of 4-acetoxy tryptamines are primarily dictated by their function as prodrugs to their more active 4-hydroxy counterparts and the influence of N,N-dialkyl substituents on receptor interaction. O-acetylation provides a stable prodrug form that is efficiently converted in vivo, while modifications to the N,N-dialkyl groups offer a means to modulate potency and selectivity. The data and protocols presented in this guide provide a framework for the rational design and evaluation of novel 4-acetoxy tryptamine analogs for research and therapeutic development.

References

Comparative Guide to the Cross-Validation of Analytical Methods for 4-Acetoxy-N-methyl-N-propyltryptamine (4-acetoxy MPT)

Author: BenchChem Technical Support Team. Date: December 2025

This guide offers a comparative analysis of analytical methodologies applicable to the quantification of 4-acetoxy-N-methyl-N-propyltryptamine (4-acetoxy MPT), a tryptamine (B22526) compound of interest in forensic and research settings.[1] While specific cross-validation data for this compound is not extensively available in peer-reviewed literature, this document outlines the principles and expected performance of common analytical techniques based on data from structurally similar tryptamines. The provided experimental protocols and performance metrics are generalized from established methods and can serve as a foundational reference for developing and cross-validating a robust analytical procedure for this compound.

Comparison of Analytical Method Performance

The choice of an analytical method for the quantification of this compound is contingent on various factors, including the required sensitivity, selectivity, sample matrix, and available instrumentation. The following table summarizes the typical performance characteristics of Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-tandem Mass Spectrometry (LC-MS/MS), two common techniques for the analysis of tryptamines.[2]

Performance MetricGC-MSLC-MS/MS
Linearity (R²) >0.99>0.99
Accuracy (% Recovery) 80-120%90-110%
Precision (%RSD) < 15%< 10%
Limit of Detection (LOD) ng/mL rangepg/mL to ng/mL range
Limit of Quantification (LOQ) ng/mL rangepg/mL to ng/mL range
Selectivity HighVery High
Throughput ModerateHigh
Derivatization Often requiredNot always required

Disclaimer: The performance metrics presented in this table are generalized from established methods for similar tryptamine compounds and should be considered as illustrative. Actual performance may vary depending on the specific instrumentation, experimental conditions, and sample matrix.

Experimental Protocols

Detailed and optimized experimental protocols are fundamental to achieving reliable and reproducible results. The following sections provide generalized methodologies for the analysis of tryptamines, which can be adapted for this compound.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a robust technique for the analysis of volatile and thermally stable compounds. For many tryptamines, derivatization is often employed to improve chromatographic behavior and sensitivity.

1. Sample Preparation (Acid/Base Extraction):

  • Acidify the sample (e.g., with HCl) and extract with an organic solvent to remove neutral and acidic impurities.

  • Basify the aqueous layer (e.g., with NaOH) and extract the target analyte into an organic solvent (e.g., ethyl acetate).

  • Evaporate the organic solvent and reconstitute the residue in a suitable solvent for injection.[3]

2. Instrumentation:

  • Instrument: Agilent 5975 Series GC/MSD System or equivalent.[3]

  • Column: Zebron™ Inferno™ ZB-35HT (15 m x 250 µm x 0.25 µm) or equivalent.[3]

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).[3]

3. GC-MS Parameters:

  • Injector Temperature: 265 °C.[3]

  • Oven Temperature Program: Start at 100°C, ramp to 280°C.

  • MS Source Temperature: 230 °C.[3]

  • Mass Scan Range: 40-550 m/z.[3]

  • Injection Mode: Splitless.[3]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers high sensitivity and selectivity and is particularly well-suited for the analysis of non-volatile and thermally labile compounds without the need for derivatization.

1. Sample Preparation:

  • For simple matrices, a "dilute-and-shoot" approach may be feasible, where the sample is diluted with the mobile phase before injection.

  • For complex matrices like blood or urine, protein precipitation or solid-phase extraction (SPE) may be necessary to remove interferences.

2. Instrumentation:

  • Instrument: A UHPLC or HPLC system coupled to a tandem mass spectrometer (e.g., Sciex TripleTOF® 5600+).[3]

  • Column: Phenomenex® Kinetex C18 (50 mm x 3.0 mm, 2.6 µm) or equivalent.[3]

3. LC-MS/MS Parameters:

  • Mobile Phase: A: Ammonium formate (B1220265) (10 mM, pH 3.0); B: Acetonitrile.[3]

  • Gradient: A typical gradient would start with a high percentage of aqueous phase and ramp up the organic phase to elute the analyte.[3]

  • Flow Rate: 0.3-0.6 mL/min.

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode is common for tryptamines.

  • MS/MS Detection: Multiple Reaction Monitoring (MRM) is used for quantification, monitoring specific precursor-to-product ion transitions for the analyte and an internal standard.[4]

Method Cross-Validation Workflow

Cross-validation is a critical process to ensure that different analytical methods yield comparable results.[5] The following diagram illustrates a general workflow for the cross-validation of two analytical methods.

Cross-Validation Workflow start Start: Define Cross-Validation Protocol method_A Method A Validation (e.g., GC-MS) start->method_A method_B Method B Validation (e.g., LC-MS/MS) start->method_B sample_prep Prepare a Common Set of Samples (Spiked QCs and Incurred Samples) method_A->sample_prep method_B->sample_prep analysis_A Analyze Samples with Method A sample_prep->analysis_A analysis_B Analyze Samples with Method B sample_prep->analysis_B data_comp Compare Results from Both Methods analysis_A->data_comp analysis_B->data_comp stat_analysis Statistical Analysis (e.g., Bland-Altman, Paired t-test) data_comp->stat_analysis acceptance Assess Against Pre-defined Acceptance Criteria stat_analysis->acceptance pass Methods are Interchangeable acceptance->pass Pass fail Investigate Discrepancies acceptance->fail Fail end End: Cross-Validation Complete pass->end fail->start Re-evaluate

General workflow for analytical method cross-validation.

Conclusion

The selection of an appropriate analytical method for the quantification of this compound will be dictated by the specific requirements of the research or forensic investigation. GC-MS provides a reliable and robust method, particularly when high sensitivity is not the primary concern. LC-MS/MS offers superior sensitivity and selectivity, making it ideal for trace-level analysis in complex biological matrices. While a prospective HPLC-UV method could offer simpler sample preparation, its suitability for low-level quantification would require careful validation. The cross-validation of these methods by analyzing a common set of samples is crucial to ensure data comparability and consistency across different analytical platforms. This guide provides a foundational framework for researchers and scientists to develop, validate, and cross-validate analytical methods for this compound, ensuring the generation of high-quality and reliable data.

References

A Comparative Analysis of the Psychoactive Tryptamines: 4-AcO-DMT and 4-acetoxy-MPT

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of the pharmacological and metabolic effects of two synthetic tryptamines: 4-acetoxy-N,N-dimethyltryptamine (4-AcO-DMT) and 4-acetoxy-N-methyl-N-propyltryptamine (4-acetoxy-MPT). The information presented is collated from preclinical research and is intended to inform further scientific inquiry and drug development efforts.

Introduction

4-AcO-DMT, also known as psilacetin or O-acetylpsilocin, is a semi-synthetic tryptamine (B22526) that is structurally related to psilocin and psilocybin, the primary psychoactive components in psychedelic mushrooms.[1][2] It is widely considered a prodrug of psilocin. In contrast, 4-acetoxy-MPT is a less-studied tryptamine derivative, also believed to act as a prodrug, in this case to 4-hydroxy-N-methyl-N-propyltryptamine (4-HO-MPT). Both compounds are of interest to the scientific community for their potential psychoactive effects, which are primarily mediated by their interaction with serotonin (B10506) receptors in the brain.

Pharmacodynamics: Receptor Binding and Functional Activity

The primary psychoactive effects of tryptamines like 4-AcO-DMT and 4-acetoxy-MPT are attributed to their agonist activity at the serotonin 2A receptor (5-HT2A). However, their interactions with other serotonin receptor subtypes and non-serotonergic receptors can also influence their overall pharmacological profile.

Comparative Receptor Binding and Functional Activity Data

CompoundReceptorBinding Affinity (Ki, nM)Functional Activity (EC50, nM)Efficacy (Emax, % of 5-HT)
4-AcO-DMT 5-HT2A93[3]109[3]79.2[4]
5-HT1AData not availableData not availableData not available
5-HT2BData not availableData not availableData not available
5-HT2CData not availableData not availableData not available
4-acetoxy-MPT 5-HT2AData not availableData not availableData not available
H1Notable affinity[1]Data not availableData not available
α2BLow to mid nM affinity[1]Data not availableData not available

Note: "Data not available" indicates that specific quantitative values were not found in the reviewed literature. 4-acetoxy compounds generally show weaker binding affinities than their 4-hydroxy counterparts.[5]

In Vivo Effects: Head-Twitch Response in Rodents

The head-twitch response (HTR) in rodents is a behavioral proxy for 5-HT2A receptor activation and is commonly used to assess the potential hallucinogenic-like effects of psychedelic compounds.

Comparative In Vivo Potency

CompoundAssayPotency (ED50)
4-AcO-DMT Head-Twitch Response (mice)1.41 µmol/kg (intraperitoneal)
4-acetoxy-MPT Head-Twitch Response (mice)Induces HTR, but specific ED50 not available[6]

Pharmacokinetics and Metabolism

Both 4-AcO-DMT and 4-acetoxy-MPT are believed to be prodrugs, meaning they are metabolized in the body to their active, hydroxylated forms.

4-AcO-DMT is rapidly deacetylated to psilocin (4-HO-DMT) by esterases in the body.[2] In rodent studies, the administration of 4-AcO-DMT leads to the detection of psilocin in the bloodstream.[2]

Similarly, it is hypothesized that 4-acetoxy-MPT is metabolized to 4-HO-MPT. While less extensively studied, this metabolic pathway is consistent with the behavior of other 4-acetoxy tryptamines.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the presumed primary signaling pathway for these compounds and a general workflow for their experimental evaluation.

G cluster_0 Cell Membrane 5_HT2A_Receptor 5-HT2A Receptor Gq_Protein Gq Protein Activation 5_HT2A_Receptor->Gq_Protein Tryptamine_Agonist 4-AcO-DMT or 4-acetoxy-MPT (metabolized to active form) Tryptamine_Agonist->5_HT2A_Receptor PLC Phospholipase C (PLC) Activation Gq_Protein->PLC PIP2 PIP2 Hydrolysis PLC->PIP2 IP3_DAG IP3 and DAG Production PIP2->IP3_DAG Ca_Release Intracellular Ca2+ Release IP3_DAG->Ca_Release Cellular_Response Neuronal Excitation & Psychoactive Effects Ca_Release->Cellular_Response

Primary signaling pathway of 5-HT2A receptor agonists.

G Compound_Synthesis Compound Synthesis & Purification In_Vitro_Assays In Vitro Assays Compound_Synthesis->In_Vitro_Assays In_Vivo_Studies In Vivo Studies Compound_Synthesis->In_Vivo_Studies Receptor_Binding Receptor Binding Assays (Ki determination) In_Vitro_Assays->Receptor_Binding Functional_Assays Functional Assays (EC50, Emax determination) In_Vitro_Assays->Functional_Assays Data_Analysis Data Analysis & Comparison Receptor_Binding->Data_Analysis Functional_Assays->Data_Analysis HTR_Assay Head-Twitch Response (ED50 determination) In_Vivo_Studies->HTR_Assay PK_Studies Pharmacokinetic Studies In_Vivo_Studies->PK_Studies HTR_Assay->Data_Analysis PK_Studies->Data_Analysis

General experimental workflow for tryptamine evaluation.

Experimental Protocols

1. Radioligand Displacement Assay for 5-HT2A Receptor Binding

  • Objective: To determine the binding affinity (Ki) of a test compound for the 5-HT2A receptor.

  • Materials:

    • Cell membranes expressing the human 5-HT2A receptor.

    • Radioligand (e.g., [3H]-ketanserin).

    • Test compounds (4-AcO-DMT, 4-acetoxy-MPT).

    • Non-specific binding control (e.g., unlabeled ketanserin).

    • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • 96-well filter plates.

    • Scintillation counter.

  • Procedure:

    • A constant concentration of the radioligand is incubated with the cell membranes in the presence of varying concentrations of the unlabeled test compound.

    • The mixture is incubated to allow for competitive binding to reach equilibrium.

    • The bound and free radioligand are separated by rapid filtration through the filter plates.

    • The radioactivity trapped on the filters, representing the bound radioligand, is quantified using a scintillation counter.

    • The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined.

    • The Ki value is calculated from the IC50 value using the Cheng-Prusoff equation.

2. In Vitro Calcium Flux Assay for 5-HT2A Functional Activity

  • Objective: To determine the potency (EC50) and efficacy (Emax) of a test compound as a 5-HT2A receptor agonist.

  • Materials:

    • Cells stably expressing the human 5-HT2A receptor.

    • Calcium-sensitive fluorescent dye (e.g., Fluo-8).

    • Test compounds.

    • Reference agonist (e.g., serotonin).

    • Assay buffer.

    • Fluorescence plate reader.

  • Procedure:

    • Cells are plated in a 96-well plate and loaded with the calcium-sensitive dye.

    • The baseline fluorescence is measured.

    • Varying concentrations of the test compound are added to the wells.

    • The change in fluorescence intensity, which corresponds to the increase in intracellular calcium concentration upon receptor activation, is measured over time.

    • The EC50 value (the concentration of the compound that produces 50% of the maximal response) and the Emax value (the maximum response relative to the reference agonist) are calculated from the dose-response curve.

3. Head-Twitch Response (HTR) Assay in Mice

  • Objective: To assess the in vivo 5-HT2A receptor-mediated effects of a test compound.

  • Materials:

    • Male C57BL/6J mice.

    • Test compounds.

    • Vehicle control.

    • Observation chambers.

    • Optional: Automated HTR detection system.

  • Procedure:

    • Mice are habituated to the observation chambers.

    • Different doses of the test compound or vehicle are administered (e.g., intraperitoneally).

    • The number of head twitches (rapid, side-to-side head movements) is counted for a defined period (e.g., 30-60 minutes).

    • A dose-response curve is generated, and the ED50 value (the dose that produces 50% of the maximal HTR frequency) is calculated.

Conclusion

This comparative guide summarizes the currently available preclinical data for 4-AcO-DMT and 4-acetoxy-MPT. While 4-AcO-DMT has been more extensively studied, providing a clearer picture of its pharmacological profile as a psilocin prodrug with significant 5-HT2A agonist activity, 4-acetoxy-MPT remains a compound of interest with demonstrated in vivo activity. The general trend of 4-acetoxy compounds exhibiting weaker receptor binding affinity compared to their 4-hydroxy counterparts is an important consideration for structure-activity relationship studies.

Further research, particularly quantitative in vitro binding and functional assays for 4-acetoxy-MPT at the 5-HT2A receptor, is necessary to enable a more direct and comprehensive comparison between these two tryptamines. The experimental protocols provided herein offer a standardized framework for conducting such investigations.

References

In Vitro vs. In Vivo Correlation of 4-Acetoxy MPT Activity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vitro and in vivo pharmacological activity of 4-acetoxy-N-methyl-N-propyltryptamine (4-acetoxy MPT). The data presented herein demonstrates the compound's nature as a prodrug, with its in vivo effects being largely attributable to its active metabolite, 4-hydroxy-N-methyl-N-propyltryptamine (4-HO-MPT). This guide summarizes quantitative data, details experimental methodologies, and visualizes key biological and experimental processes to facilitate a comprehensive understanding of this compound's activity profile.

Data Presentation: Quantitative Comparison

The following tables summarize the in vitro receptor binding affinities and functional potencies of this compound and its active metabolite, 4-HO-MPT. Additionally, a qualitative and semi-quantitative comparison of their in vivo activity is provided.

Table 1: In Vitro Receptor Binding Affinities (Ki, nM)

TargetThis compound (Ki, nM)4-HO-MPT (Ki, nM)
Serotonin Receptors
5-HT1A>10,000110
5-HT1B>10,0002,000
5-HT1D1,800440
5-HT2A24017
5-HT2B316.8
5-HT2C1,100160
5-HT5A>10,0001,100
5-HT61,100180
5-HT71,100110
Other Targets
α2A>10,0004,000
α2B1,2001,200
α2C>10,0004,200
D1>10,000>10,000
D2>10,000>10,000
D3>10,0007,000
H116036
SERT>10,0002,700

Data sourced from Glatfelter et al., 2023.

Table 2: In Vitro Functional Activity (EC50, nM)

AssayThis compound (EC50, nM)4-HO-MPT (EC50, nM)
5-HT2A Receptor (Calcium Flux)29.64Not explicitly reported, but expected to be significantly lower (more potent)
5-HT2B Receptor (Calcium Flux)577.9Not explicitly reported, but expected to be significantly lower (more potent)

Data for this compound sourced from a Ghent University thesis. The potency of 4-HO-MPT is inferred from established structure-activity relationships where 4-hydroxy analogs are consistently more potent than their 4-acetoxy counterparts.

Table 3: In Vivo Activity

AssayThis compound4-HO-MPT
Head-Twitch Response (HTR) in MiceInduces HTR, indicating hallucinogenic potential.[1][2]Expected to be more potent in inducing HTR.
ED50 (HTR) Not explicitly reported.Not explicitly reported, but expected to be lower than this compound.

The head-twitch response is a behavioral proxy for 5-HT2A receptor-mediated psychedelic effects in rodents.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

In Vitro Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of a test compound for a specific receptor.

Methodology:

  • Membrane Preparation: Cell membranes expressing the receptor of interest are prepared from cultured cells or brain tissue.

  • Assay Buffer: A suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4) is used for the binding reaction.

  • Incubation: A fixed concentration of a radiolabeled ligand (e.g., [3H]ketanserin for 5-HT2A receptors) is incubated with the cell membranes and various concentrations of the unlabeled test compound (e.g., this compound or 4-HO-MPT).

  • Equilibrium: The mixture is incubated at a specific temperature (e.g., 37°C) for a sufficient time to reach binding equilibrium.

  • Separation: The bound and free radioligand are separated by rapid filtration through glass fiber filters. The filters trap the membranes with the bound radioligand.

  • Quantification: The amount of radioactivity trapped on the filters is measured using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.

In Vitro Calcium Flux Functional Assay

Objective: To measure the functional potency (EC50) of a compound as an agonist at a Gq-coupled receptor, such as the 5-HT2A receptor.

Methodology:

  • Cell Culture: Cells stably expressing the receptor of interest (e.g., HEK 293 cells with the human 5-HT2A receptor) are cultured in appropriate media.

  • Loading with Calcium Indicator: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Compound Addition: The cells are exposed to various concentrations of the test compound.

  • Signal Detection: Upon agonist binding to the Gq-coupled receptor, intracellular calcium is released, leading to an increase in the fluorescence of the indicator dye. This change in fluorescence is measured over time using a plate reader.

  • Data Analysis: The peak fluorescence intensity is plotted against the logarithm of the compound concentration. A sigmoidal dose-response curve is fitted to the data to determine the EC50 value, which is the concentration of the compound that produces 50% of the maximal response.

In Vivo Mouse Head-Twitch Response (HTR) Assay

Objective: To assess the in vivo 5-HT2A receptor agonist activity of a compound, which is a behavioral proxy for hallucinogenic potential in humans.

Methodology:

  • Animal Model: Male C57BL/6J mice are commonly used for this assay.

  • Compound Administration: The test compound is administered to the mice, typically via intraperitoneal (IP) or subcutaneous (SC) injection.

  • Observation Period: The mice are placed in an observation chamber, and their behavior is recorded for a specified period (e.g., 30-60 minutes).

  • HTR Scoring: The number of head-twitches, which are rapid, side-to-side rotational head movements, is counted by a trained observer, who may be blinded to the experimental conditions, or by an automated system.

  • Data Analysis: The number of head-twitches is recorded for each dose group. A dose-response curve is generated, and the ED50 value (the dose that produces 50% of the maximal response) can be calculated.

Mandatory Visualizations

The following diagrams illustrate the key biological and experimental processes related to the in vitro and in vivo activity of this compound.

metabolic_pathway cluster_invivo In Vivo Environment cluster_receptor Neuronal Membrane 4-AcO-MPT 4-AcO-MPT Esterases Esterases 4-AcO-MPT->Esterases Metabolism 4-HO-MPT 4-HO-MPT 5-HT2A_Receptor 5-HT2A Receptor 4-HO-MPT->5-HT2A_Receptor Binds and Activates Esterases->4-HO-MPT Deacetylation Gq_protein Gq 5-HT2A_Receptor->Gq_protein Activates PLC PLC Gq_protein->PLC IP3_DAG IP3 / DAG PLC->IP3_DAG Ca_release Ca²⁺ Release IP3_DAG->Ca_release Psychedelic_Effects Psychedelic Effects Ca_release->Psychedelic_Effects

Caption: Metabolic conversion of this compound to 4-HO-MPT and subsequent 5-HT2A signaling.

experimental_workflow cluster_invitro In Vitro Assessment cluster_invivo In Vivo Assessment cluster_correlation Correlation Analysis Binding_Assay Radioligand Binding Assay (Ki determination) Correlation Compare In Vitro Potency of 4-HO-MPT with In Vivo Potency of 4-AcO-MPT Binding_Assay->Correlation Functional_Assay Calcium Flux Assay (EC50 determination) Functional_Assay->Correlation 4-AcO-MPT_invitro This compound 4-AcO-MPT_invitro->Binding_Assay 4-AcO-MPT_invitro->Functional_Assay 4-HO-MPT_invitro 4-HO-MPT 4-HO-MPT_invitro->Binding_Assay 4-HO-MPT_invitro->Functional_Assay HTR_Assay Head-Twitch Response (ED50 determination) HTR_Assay->Correlation 4-AcO-MPT_invivo This compound (Prodrug) 4-AcO-MPT_invivo->HTR_Assay

Caption: Experimental workflow for correlating in vitro and in vivo data for a prodrug.

References

Unveiling Psychedelic Potential: A Comparative Analysis of Head-Twitch Response Potency of 4-Acetoxy-MPT and Other Tryptamines

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive analysis of the head-twitch response (HTR) potency of various tryptamines, including the synthetic compound 4-acetoxy-N-methyl-N-propyltryptamine (4-acetoxy-MPT), reveals critical insights into their potential psychedelic activity. This guide synthesizes experimental data to provide researchers, scientists, and drug development professionals with a comparative overview of these compounds, focusing on their in vivo activation of the serotonin (B10506) 5-HT2A receptor, the primary target for classic psychedelics.

The head-twitch response in rodents is a widely accepted behavioral proxy for hallucinogenic potential in humans. The frequency of this rapid head movement is directly correlated with the activation of the 5-HT2A receptor. This report details the median effective dose (ED50) required to elicit the HTR for a range of tryptamines, offering a quantitative measure of their potency.

Comparative Potency in Head-Twitch Response

The following table summarizes the head-twitch response potencies (ED50 values) of 4-acetoxy-MPT and a selection of other notable tryptamines, as determined in C57BL/6J mice. Lower ED50 values indicate higher potency.

CompoundED50 (μmol/kg)ED50 (mg/kg)
4-Acetoxy-MPT 1.35 0.37
4-HO-MPT1.120.26
Psilocybin2.50.86
Psilocin (4-HO-DMT)0.810.17
4-Acetoxy-DMT0.950.23
DMT8.181.54
5-MeO-DMT6.881.50
DET6.411.30
DPT5.301.22

Data for 4-Acetoxy-MPT and its 4-hydroxy analog are from Klein et al. (2021). Data for other tryptamines are from Halberstadt et al. (2020) to provide a broader context of potency.

The data indicates that 4-acetoxy-MPT is a potent inducer of the head-twitch response, with an ED50 of 1.35 μmol/kg. Its potency is comparable to its hydrolyzed metabolite, 4-HO-MPT (1.12 μmol/kg), and other well-known potent psychedelics like psilocin (0.81 μmol/kg). Notably, 4-acetoxy-MPT is significantly more potent than N,N-dimethyltryptamine (DMT) and 5-methoxy-N,N-dimethyltryptamine (5-MeO-DMT) in this assay. The similar in vivo potencies of 4-acetoxy and 4-hydroxy analogs suggest that the acetoxy compounds may function as prodrugs, being rapidly deacetylated to their corresponding active hydroxy forms in the body[1].

Experimental Protocols

The presented data is derived from head-twitch response studies conducted in male C57BL/6J mice. A standardized methodology is crucial for the reliable comparison of compound potencies.

Head-Twitch Response (HTR) Assay:

  • Animal Model: Male C57BL/6J mice are commonly used for their consistent HTR to serotonergic hallucinogens.

  • Drug Administration: Test compounds are dissolved in an appropriate vehicle (e.g., saline or water with a small amount of acid for solubility) and administered via intraperitoneal (IP) injection.

  • Observation Period: Immediately following injection, mice are placed individually into observation chambers. The number of head twitches is then counted for a specified period, typically 30 minutes.

  • Data Analysis: Dose-response curves are generated by testing a range of doses for each compound. The ED50 value, the dose that produces 50% of the maximal response, is then calculated using non-linear regression analysis. This value serves as the primary measure of a compound's potency in inducing the HTR.

Signaling Pathway and Experimental Workflow

The head-twitch response is primarily mediated by the activation of the serotonin 5-HT2A receptor, a G-protein coupled receptor (GPCR). The signaling cascade initiated by agonist binding is crucial for the behavioral outcome.

5-HT2A Receptor Signaling Pathway for HTR cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Tryptamine (B22526) Tryptamine 5-HT2A_Receptor 5-HT2A Receptor Tryptamine->5-HT2A_Receptor Binds to Gq_G_protein Gq/11 5-HT2A_Receptor->Gq_G_protein Activates PLC Phospholipase C (PLC) Gq_G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes DAG Diacylglycerol (DAG) PIP2->DAG IP3 Inositol Trisphosphate (IP3) PIP2->IP3 PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_release Ca²⁺ Release IP3->Ca_release Induces Neuronal_Excitation Neuronal Excitation PKC->Neuronal_Excitation Leads to Ca_release->Neuronal_Excitation Leads to HTR Head-Twitch Response Neuronal_Excitation->HTR Results in

Caption: 5-HT2A receptor signaling cascade leading to the head-twitch response.

The experimental workflow for determining HTR potency is a systematic process designed to ensure reproducibility and accuracy of the findings.

HTR Experimental Workflow Start Start Compound_Selection Select Tryptamines (e.g., 4-Acetoxy-MPT) Start->Compound_Selection Dose_Range Determine Dose Range Compound_Selection->Dose_Range Animal_Acclimation Acclimate C57BL/6J Mice Dose_Range->Animal_Acclimation Drug_Administration Administer Compound (IP) Animal_Acclimation->Drug_Administration Behavioral_Observation Record Head-Twitches (30 min) Drug_Administration->Behavioral_Observation Data_Collection Quantify HTR Counts Behavioral_Observation->Data_Collection Dose_Response_Analysis Generate Dose-Response Curve Data_Collection->Dose_Response_Analysis ED50_Calculation Calculate ED50 Value Dose_Response_Analysis->ED50_Calculation Comparison Compare Potencies ED50_Calculation->Comparison End End Comparison->End

Caption: Standardized workflow for determining head-twitch response potency.

References

Validating 4-Acetoxy-MPT as a Prodrug for 4-HO-MPT: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of 4-acetoxy-N-methyl-N-propyltryptamine (4-acetoxy MPT) as a prodrug for the psychoactive compound 4-hydroxy-N-methyl-N-propyltryptamine (4-HO-MPT). The validation of this prodrug strategy is crucial for researchers in pharmacology and drug development, as it offers a potential alternative to administering the active compound directly, which may present challenges in terms of stability and bioavailability. This document summarizes the available experimental data, details the methodologies used in key studies, and visualizes the underlying biological and experimental processes.

Executive Summary

This compound is hypothesized to be a prodrug of 4-HO-MPT, meaning it is an inactive or less active compound that is metabolized into the active form within the body.[1] This conversion is presumed to occur through hydrolysis of the acetate (B1210297) ester. This guide presents evidence from in vitro and in vivo studies that support this hypothesis, primarily focusing on data from rodent models. While direct comparative pharmacokinetic data across multiple species remains limited, the available information strongly suggests that this compound serves as an effective delivery system for 4-HO-MPT.

In Vitro vs. In Vivo Potency: The Prodrug Hypothesis

A key piece of evidence for the prodrug concept comes from the comparison of in vitro receptor binding and functional activity with in vivo behavioral effects. Studies on a range of 4-substituted tryptamines, including this compound and 4-HO-MPT, have demonstrated a consistent pattern: the 4-acetoxy analogues are significantly less potent at serotonin (B10506) 5-HT2A receptors in vitro compared to their 4-hydroxy counterparts. However, this difference in potency is largely diminished in vivo.

Table 1: Comparison of In Vitro and In Vivo Activity of this compound and 4-HO-MPT in Mice

CompoundIn Vitro 5-HT2AR Potency (EC50, nM)In Vivo Head-Twitch Response (HTR) Potency (ED50, µmol/kg)
4-HO-MPT1.81.92
This compound28.92.15

Data sourced from Klein et al. (2021).

The approximately 16-fold decrease in in vitro potency of this compound is not reflected in the in vivo head-twitch response (HTR) assay in mice, where the potencies of the two compounds are nearly identical. This suggests that this compound is rapidly and efficiently converted to 4-HO-MPT in the living organism.

Metabolic Pathway of 4-HO-MPT

Once this compound is hydrolyzed to 4-HO-MPT, the active metabolite undergoes further phase I and phase II metabolism. Studies using human hepatocytes have identified several key metabolic pathways for 4-HO-MPT.[2]

Table 2: Identified Metabolites of 4-HO-MPT in Human Hepatocytes

Metabolite IDMetabolic Reaction
M1O-glucuronidation
M2O-sulfation
M3N-oxidation
M4N-demethylation

Data based on findings for 4-HO-MPT metabolism.[2]

The primary routes of metabolism for 4-HO-MPT involve conjugation of the hydroxyl group with glucuronic acid or sulfate, and modifications to the N-alkyl side chain through oxidation and demethylation.[2] Understanding these downstream metabolic pathways is essential for comprehensive pharmacokinetic and toxicological profiling.

Experimental Protocols

In Vitro Functional Assay: Calcium Mobilization

This assay is used to determine the potency of compounds at G-protein coupled receptors, such as the serotonin 5-HT2A receptor.

Methodology:

  • Cell Culture: HEK 293 cells stably expressing the human 5-HT2A receptor are cultured in appropriate media.

  • Assay Preparation: Cells are plated in 96-well plates and loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Compound Addition: Test compounds (this compound and 4-HO-MPT) are added at various concentrations.

  • Signal Detection: Changes in intracellular calcium levels are measured using a fluorescence plate reader.

  • Data Analysis: The concentration-response data is fitted to a sigmoidal curve to determine the EC50 value, which represents the concentration of the compound that elicits a half-maximal response.

In Vivo Behavioral Assay: Head-Twitch Response (HTR) in Mice

The HTR is a reliable behavioral proxy for 5-HT2A receptor activation and hallucinogenic potential in rodents.[1]

Methodology:

  • Animals: Male C57BL/6J mice are used for the experiments.

  • Drug Administration: Compounds are dissolved in an appropriate vehicle (e.g., saline) and administered via intraperitoneal (IP) injection at a range of doses.

  • Observation: Mice are placed in individual observation chambers, and the frequency of head twitches is recorded for a set period (e.g., 30 minutes).

  • Data Analysis: The dose-response data is analyzed to determine the ED50 value, which is the dose that produces 50% of the maximal response.

Visualizing the Processes

Prodrug Conversion and Mechanism of Action

The following diagram illustrates the proposed conversion of this compound to 4-HO-MPT and the subsequent activation of the 5-HT2A receptor signaling pathway.

Prodrug_Conversion_and_Action cluster_0 In Vivo Environment cluster_1 Target Neuron This compound This compound 4-HO-MPT (Active) 4-HO-MPT (Active) This compound->4-HO-MPT (Active) Hydrolysis 5-HT2A Receptor 5-HT2A Receptor 4-HO-MPT (Active)->5-HT2A Receptor Binds to Esterases Esterases Esterases->this compound Signaling Cascade Signaling Cascade 5-HT2A Receptor->Signaling Cascade Activates Psychoactive Effects Psychoactive Effects Signaling Cascade->Psychoactive Effects Leads to Experimental_Workflow cluster_invitro Calcium Mobilization Assay cluster_invivo Head-Twitch Response (Mice) In Vitro Assay In Vitro Assay In Vivo Assay In Vivo Assay Hypothesis Hypothesis Conclusion Conclusion Hypothesis->Conclusion Evidence supports prodrug validation 4-AcO-MPT_invitro This compound Potency_Comparison_invitro Compare EC50 4-AcO-MPT_invitro->Potency_Comparison_invitro 4-HO-MPT_invitro 4-HO-MPT 4-HO-MPT_invitro->Potency_Comparison_invitro Result_invitro 4-AcO-MPT << 4-HO-MPT (Potency) Potency_Comparison_invitro->Result_invitro Result_invitro->Hypothesis Discrepancy suggests in vivo conversion 4-AcO-MPT_invivo This compound Potency_Comparison_invivo Compare ED50 4-AcO-MPT_invivo->Potency_Comparison_invivo 4-HO-MPT_invivo 4-HO-MPT 4-HO-MPT_invivo->Potency_Comparison_invivo Result_invivo 4-AcO-MPT ≈ 4-HO-MPT (Potency) Potency_Comparison_invivo->Result_invivo Result_invivo->Hypothesis

References

Comparing the metabolic stability of various 4-acetoxy tryptamines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the metabolic stability of various 4-acetoxy tryptamines, a class of psychoactive compounds, some of which are investigated for their potential therapeutic applications. The primary metabolic pathway for these compounds involves their conversion to pharmacologically active 4-hydroxy analogs. Understanding the efficiency and nuances of this bioactivation is crucial for predicting their pharmacokinetic and pharmacodynamic profiles.

Executive Summary

4-Acetoxy tryptamines are widely recognized as prodrugs, meaning they undergo metabolic conversion to an active form in the body. The key metabolic step is the hydrolysis of the 4-acetoxy group to a 4-hydroxy group, a reaction primarily mediated by esterase enzymes. This conversion is generally rapid and efficient. Following this initial activation, the resulting 4-hydroxy tryptamines undergo further Phase I and Phase II metabolism, including hydroxylation, N-demethylation, oxidation, and glucuronidation, before excretion.

While direct comparative studies on the metabolic stability of a wide range of 4-acetoxy tryptamines are limited, available data for specific analogs such as 4-acetoxy-N,N-dimethyltryptamine (4-AcO-DMT) and 4-acetoxy-N,N-diisopropyltryptamine (4-AcO-DiPT) provide valuable insights into their metabolic fate.

Comparative Metabolic Profiles

The metabolic stability of 4-acetoxy tryptamines is intrinsically linked to their efficiency as prodrugs for their corresponding 4-hydroxy counterparts. The rate of hydrolysis of the acetate (B1210297) ester is a key determinant of the onset and duration of action of these compounds.

In Vitro Metabolism of 4-Acetoxy-N,N-dimethyltryptamine (4-AcO-DMT)

Studies utilizing pooled human liver microsomes have identified fifteen metabolites of 4-AcO-DMT, comprising twelve Phase I and three Phase II metabolites.[1][2] The most abundant biotransformation was the hydrolysis of the acetoxy group to yield psilocin (4-HO-DMT).[1][2] Subsequent metabolic transformations of psilocin include hydroxylation, N-demethylation, oxidation, and conjugation with glucuronic acid.[1][2]

In Vitro Metabolism of 4-Acetoxy-N,N-diisopropyltryptamine (4-AcO-DiPT)

Research on 4-AcO-DiPT using pooled human hepatocytes revealed a rapid and extensive metabolism. After a 3-hour incubation, the peak area of the parent compound was reduced by a factor of 375.[3] The primary metabolic step was ester hydrolysis to form 4-hydroxy-N,N-diisopropyltryptamine (4-OH-DiPT).[3] All subsequent metabolites were derived from this initial hydrolysis product and included products of O-glucuronidation, O-sulfation, N-oxidation, and N-dealkylation.[3]

CompoundMetabolic SystemKey Metabolic PathwayPrimary MetaboliteReference
4-AcO-DMT Pooled Human Liver MicrosomesHydrolysisPsilocin (4-HO-DMT)[1][2]
4-AcO-DiPT Pooled Human HepatocytesHydrolysis4-HO-DiPT[3]

Table 1: Summary of In Vitro Metabolic Pathways for Select 4-Acetoxy Tryptamines

In Vivo Studies and Prodrug Hypothesis

In vivo studies in mice provide strong evidence for the prodrug nature of 4-acetoxy tryptamines. Acetylation of the 4-hydroxy group had minimal impact on the potency of various tryptamine (B22526) analogs in inducing the head-twitch response, a behavioral proxy for psychedelic effects in rodents.[4][5] This suggests that the 4-acetoxy compounds are rapidly and efficiently deacetylated to their active 4-hydroxy forms in vivo.[4][5]

A study directly comparing 4-AcO-DMT to psilocybin (a 4-phosphoryloxy prodrug of psilocin) in rodents found that 4-AcO-DMT acts as a prodrug for psilocin.[6] However, at equimolar doses, the total exposure to psilocin from 4-AcO-DMT was approximately 70% of that from psilocybin.[6] The elimination half-life of psilocin was about 30 minutes, regardless of the prodrug administered.[6]

Signaling and Metabolic Pathways

The metabolism of 4-acetoxy tryptamines can be visualized as a two-stage process. The first stage is the activation via hydrolysis, and the second stage involves the detoxification and elimination of the active metabolite.

Metabolic_Pathway cluster_prodrug_activation Phase 0: Prodrug Activation cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism cluster_excretion Excretion 4-Acetoxy Tryptamine 4-Acetoxy Tryptamine 4-Hydroxy Tryptamine (Active Metabolite) 4-Hydroxy Tryptamine (Active Metabolite) 4-Acetoxy Tryptamine->4-Hydroxy Tryptamine (Active Metabolite) Esterase-mediated Hydrolysis Hydroxylated Metabolites Hydroxylated Metabolites 4-Hydroxy Tryptamine (Active Metabolite)->Hydroxylated Metabolites CYP450 N-demethylated Metabolites N-demethylated Metabolites 4-Hydroxy Tryptamine (Active Metabolite)->N-demethylated Metabolites CYP450 Oxidized Metabolites Oxidized Metabolites 4-Hydroxy Tryptamine (Active Metabolite)->Oxidized Metabolites CYP450 Glucuronide Conjugates Glucuronide Conjugates Hydroxylated Metabolites->Glucuronide Conjugates UGTs Sulfate Conjugates Sulfate Conjugates Hydroxylated Metabolites->Sulfate Conjugates SULTs Excreted Metabolites Excreted Metabolites Glucuronide Conjugates->Excreted Metabolites Sulfate Conjugates->Excreted Metabolites

Caption: General metabolic pathway of 4-acetoxy tryptamines.

Experimental Protocols

Detailed methodologies are essential for the reproducible assessment of metabolic stability. Below are representative protocols for in vitro metabolism studies.

In Vitro Metabolism in Human Liver Microsomes (Adapted from[1][2])

This protocol is suitable for identifying Phase I and some Phase II metabolites.

1. Incubation Mixture Preparation:

  • A typical incubation mixture (final volume of 200 µL) contains:

    • 1 µM of the 4-acetoxy tryptamine analog

    • 1 mg/mL pooled human liver microsomes

    • 100 mM phosphate (B84403) buffer (pH 7.4)

    • 1 mM NADPH (for CYP450-mediated reactions)

    • 3.3 mM MgCl₂

2. Incubation Procedure:

  • Pre-incubate the microsomes, buffer, and test compound at 37°C for 5 minutes.

  • Initiate the reaction by adding NADPH.

  • Incubate at 37°C for a specified time (e.g., 60 minutes).

  • Terminate the reaction by adding an equal volume of ice-cold acetonitrile.

3. Sample Analysis:

  • Centrifuge the terminated reaction mixture to precipitate proteins.

  • Analyze the supernatant using LC-HR-MS/MS to identify and quantify the parent compound and its metabolites.

In Vitro Metabolism in Human Hepatocytes (Adapted from[3])

This protocol provides a more complete picture of metabolism, including both Phase I and Phase II reactions.

1. Cell Culture and Treatment:

  • Plate cryopreserved human hepatocytes in a suitable format (e.g., 96-well plates) and allow them to attach.

  • Replace the medium with a fresh culture medium containing the 4-acetoxy tryptamine analog at a final concentration of 10 µM.

2. Incubation and Sampling:

  • Incubate the cells at 37°C in a humidified incubator with 5% CO₂.

  • Collect samples of the culture medium and/or cell lysates at various time points (e.g., 0, 1, 3, and 24 hours).

3. Sample Preparation and Analysis:

  • Quench the metabolic activity in the collected samples by adding a protein precipitation agent (e.g., methanol (B129727) or acetonitrile).

  • Process the samples for LC-HR-MS/MS analysis to identify and quantify the parent compound and its metabolites.

Experimental_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis Test Compound\n(4-Acetoxy Tryptamine) Test Compound (4-Acetoxy Tryptamine) Incubate at 37°C Incubate at 37°C Test Compound\n(4-Acetoxy Tryptamine)->Incubate at 37°C Metabolic System\n(Microsomes/Hepatocytes) Metabolic System (Microsomes/Hepatocytes) Metabolic System\n(Microsomes/Hepatocytes)->Incubate at 37°C Time Points Sampling Time Points Sampling Incubate at 37°C->Time Points Sampling Reaction Quenching Reaction Quenching Time Points Sampling->Reaction Quenching Sample Preparation Sample Preparation Reaction Quenching->Sample Preparation LC-HR-MS/MS Analysis LC-HR-MS/MS Analysis Sample Preparation->LC-HR-MS/MS Analysis Data Analysis Data Analysis LC-HR-MS/MS Analysis->Data Analysis

Caption: Workflow for in vitro metabolic stability assessment.

Conclusion

The available evidence strongly supports the classification of 4-acetoxy tryptamines as prodrugs that are rapidly hydrolyzed to their pharmacologically active 4-hydroxy analogs. This initial metabolic step appears to be a common feature across this class of compounds. Subsequent metabolism involves a variety of Phase I and Phase II enzymes, leading to a range of metabolites that are then excreted. While detailed comparative quantitative data on the metabolic stability of various 4-acetoxy tryptamines is currently scarce in the scientific literature, the provided experimental protocols offer a framework for conducting such studies. Further research is warranted to fully characterize and compare the metabolic profiles of different 4-acetoxy tryptamine analogs, which will be crucial for a comprehensive understanding of their pharmacology and for the development of any potential therapeutic applications.

References

A Comparative Guide to the Functional Selectivity of 4-Acetoxy-MPT at Serotonin Receptors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the functional selectivity of 4-acetoxy-N-methyl-N-propyltryptamine (4-acetoxy MPT), a psychedelic tryptamine, at serotonin (B10506) receptors. Due to the limited availability of direct experimental data on this compound's functional selectivity, this guide draws comparisons from its active metabolite, 4-hydroxy-N-methyl-N-propyltryptamine (4-HO-MPT), and other structurally related, well-characterized tryptamines such as psilocin (4-HO-DMT) and O-acetylpsilocin (4-AcO-DMT).

Introduction to Functional Selectivity

G protein-coupled receptors (GPCRs), such as the serotonin receptors, are primary targets for a vast array of therapeutics.[1] The classical view of agonist action involved a linear activation of all signaling pathways associated with a receptor.[1] However, it is now understood that ligands can exhibit "functional selectivity" or "biased agonism," preferentially activating one signaling pathway over another.[1][2] For serotonin receptors, particularly the 5-HT2A receptor, the two major signaling cascades are the Gq-protein pathway, leading to calcium mobilization, and the β-arrestin pathway, which is involved in receptor desensitization and can also initiate its own signaling cascade.[3][4] The psychedelic effects of tryptamines are primarily attributed to the activation of the 5-HT2A receptor.[5] Emerging evidence suggests that the balance between Gq and β-arrestin signaling may play a crucial role in the therapeutic versus psychoactive properties of these compounds.[3][6]

This compound is considered a prodrug of 4-HO-MPT, meaning it is deacetylated in vivo to its active hydroxy form.[7] Therefore, its pharmacological profile is largely determined by the activity of 4-HO-MPT.

Comparative Quantitative Data

The following tables summarize the available in vitro data for key tryptamines at the human 5-HT2A receptor, focusing on the Gq-protein and β-arrestin signaling pathways. This data allows for a comparative assessment of their potency (EC50) and efficacy (Emax) in activating these distinct pathways.

Table 1: Functional Potency (EC50) and Efficacy (Emax) at the Human 5-HT2A Receptor

CompoundSignaling PathwayEC50 (nM)Emax (% of 5-HT)Citation
Psilocin (4-HO-DMT) Gq Dissociation11.2100[3]
β-arrestin2 Recruitment15.895[3]
4-AcO-DMT Gq (Calcium Mobilization)13479.2[8]
β-arrestin2 RecruitmentData not availableData not available
Serotonin (5-HT) Gq Dissociation10.5100[3]
β-arrestin2 Recruitment19.1100[3]

Note: Data for this compound and 4-HO-MPT are not available in the current literature for a direct comparison of Gq versus β-arrestin signaling.

Table 2: Binding Affinities (Ki) at Human Serotonin Receptors

Compound5-HT1A (Ki, nM)5-HT2A (Ki, nM)5-HT2C (Ki, nM)Citation
4-HO-MPT 13079234[9]
4-AcO-DMT 1600931100[9]
Psilocin (4-HO-DMT) 13079234[9][10]

Signaling Pathways and Experimental Workflow

To understand the concept of functional selectivity, it is essential to visualize the downstream signaling cascades of serotonin receptors and the experimental methods used to quantify them.

Serotonin Receptor Signaling Pathways

Serotonin receptors couple to different G proteins, initiating distinct intracellular signaling events. The 5-HT2A receptor primarily couples to Gq, leading to the activation of phospholipase C (PLC) and subsequent mobilization of intracellular calcium.[5] It can also engage the β-arrestin pathway. Other serotonin receptors, like the 5-HT1A receptor, couple to Gi/o, which inhibits adenylyl cyclase.

Serotonin Receptor Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular cluster_gq Gq Pathway cluster_arrestin β-Arrestin Pathway cluster_gi Gi/o Pathway Ligand Ligand 5-HT2A_Receptor 5-HT2A Receptor Ligand->5-HT2A_Receptor 5-HT1A_Receptor 5-HT1A Receptor Ligand->5-HT1A_Receptor Gq Gq 5-HT2A_Receptor->Gq beta_Arrestin β-Arrestin 5-HT2A_Receptor->beta_Arrestin Gi Gi 5-HT1A_Receptor->Gi PLC Phospholipase C Gq->PLC IP3_DAG IP3 & DAG PLC->IP3_DAG Ca_Mobilization Ca²⁺ Mobilization IP3_DAG->Ca_Mobilization Receptor_Internalization Receptor Internalization beta_Arrestin->Receptor_Internalization Signaling_Scaffold Signaling Scaffold beta_Arrestin->Signaling_Scaffold Adenylyl_Cyclase Adenylyl Cyclase Gi->Adenylyl_Cyclase cAMP ↓ cAMP Adenylyl_Cyclase->cAMP

Caption: Serotonin receptor signaling pathways.

Experimental Workflow for Assessing Functional Selectivity

The assessment of functional selectivity involves a series of in vitro assays to determine a ligand's affinity for the receptor and its potency and efficacy in activating specific signaling pathways.

Functional Selectivity Workflow Start Start: Test Compound Binding_Assay Radioligand Binding Assay Start->Binding_Assay Functional_Assays Functional Assays Binding_Assay->Functional_Assays Determine Ki Gq_Assay Gq Pathway Assay (e.g., Calcium Mobilization) Functional_Assays->Gq_Assay Arrestin_Assay β-Arrestin Pathway Assay (e.g., BRET, PathHunter) Functional_Assays->Arrestin_Assay Data_Analysis Data Analysis Gq_Assay->Data_Analysis EC50, Emax Arrestin_Assay->Data_Analysis EC50, Emax Bias_Calculation Calculation of Bias Factor Data_Analysis->Bias_Calculation End End: Functional Selectivity Profile Bias_Calculation->End

Caption: Experimental workflow for functional selectivity.

Detailed Experimental Protocols

The following are generalized protocols for the key assays used to determine the functional selectivity of a compound at serotonin receptors.

Radioligand Binding Assay

This assay measures the affinity (Ki) of a test compound for a specific receptor.

  • Membrane Preparation: Cell membranes expressing the target serotonin receptor (e.g., 5-HT2A) are prepared from cultured cells or brain tissue.

  • Incubation: The membranes are incubated with a radiolabeled ligand (e.g., [3H]ketanserin for 5-HT2A) and varying concentrations of the unlabeled test compound.

  • Separation: The receptor-bound radioligand is separated from the unbound radioligand by rapid filtration through a glass fiber filter.

  • Detection: The radioactivity retained on the filter is quantified using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki is then calculated using the Cheng-Prusoff equation.

Gq-Protein Pathway: Calcium Mobilization Assay

This assay measures the activation of the Gq pathway by quantifying changes in intracellular calcium concentration.

  • Cell Culture: Cells stably expressing the target receptor (e.g., HEK293 cells with human 5-HT2A) are seeded in a multi-well plate.

  • Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Compound Addition: The plate is placed in a fluorescence plate reader, and varying concentrations of the test compound are added to the wells.

  • Fluorescence Measurement: The change in fluorescence intensity, which corresponds to the change in intracellular calcium concentration, is measured over time.

  • Data Analysis: The dose-response curve is plotted to determine the EC50 (potency) and Emax (efficacy) of the compound.[8]

β-Arrestin Recruitment Assay (e.g., BRET or PathHunter)

This assay measures the recruitment of β-arrestin to the activated receptor.

  • Cell Line: A cell line is used that co-expresses the target receptor fused to a donor molecule (e.g., Renilla luciferase) and β-arrestin fused to an acceptor molecule (e.g., YFP) for Bioluminescence Resonance Energy Transfer (BRET).[3] Alternatively, enzyme fragment complementation assays like PathHunter can be used.[11][12]

  • Compound Stimulation: The cells are treated with varying concentrations of the test compound.

  • Signal Detection: Upon agonist-induced receptor activation, β-arrestin is recruited to the receptor, bringing the donor and acceptor molecules into close proximity. In a BRET assay, this results in energy transfer from the luciferase to the fluorescent protein, which can be measured as a change in the light emission ratio.

  • Data Analysis: A dose-response curve is generated to calculate the EC50 and Emax for β-arrestin recruitment.[3]

Discussion and Comparison

While direct data for this compound is lacking, we can make some inferences based on the available information for its active metabolite and related compounds. 4-HO-MPT displays high affinity for the 5-HT2A receptor, comparable to psilocin.[9] Studies on psilocin show that it is a relatively balanced agonist at the 5-HT2A receptor, with similar potency and efficacy for both Gq and β-arrestin2 pathways.[3]

In contrast, 4-AcO-DMT, the acetylated form of psilocin, shows a slightly reduced efficacy in activating the Gq pathway compared to its hydroxy counterpart.[8] This suggests that the 4-acetoxy group may slightly diminish Gq-mediated signaling in vitro. However, in vivo, 4-acetoxy compounds are believed to be rapidly converted to their more active 4-hydroxy forms.[7]

The development of biased agonists for the 5-HT2A receptor is an active area of research, with the goal of separating the therapeutic effects (potentially mediated by one pathway) from the hallucinogenic effects (thought to be linked to Gq activation).[3][6] The data presented here for well-known tryptamines provide a baseline against which novel compounds like this compound can be compared once experimental data becomes available.

Conclusion

The functional selectivity of this compound at serotonin receptors is presumed to be similar to that of its active metabolite, 4-HO-MPT. Based on data from closely related tryptamines like psilocin, it is likely to be a relatively balanced agonist at the 5-HT2A receptor, activating both Gq and β-arrestin signaling pathways. However, further in vitro studies directly comparing the potency and efficacy of this compound and 4-HO-MPT in both Gq and β-arrestin recruitment assays are necessary to definitively characterize its functional selectivity profile. Such data will be crucial for understanding its full pharmacological effects and therapeutic potential.

References

A Comparative Efficacy Analysis of 4-Acetoxy-MPT and its 4-Hydroxy Analogue, Meprocin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the pharmacological efficacy of 4-acetoxy-N-methyl-N-propyltryptamine (4-acetoxy-MPT) and its active metabolite, 4-hydroxy-N-methyl-N-propyltryptamine (4-HO-MPT), also known as meprocin. This document summarizes key experimental data, outlines methodologies for relevant assays, and presents signaling pathway and experimental workflow diagrams to facilitate a comprehensive understanding of these two psychoactive tryptamines.

Introduction

4-HO-MPT is a psychedelic tryptamine (B22526) and a higher homologue of psilocin (4-HO-DMT).[1] It is known to act as a potent agonist at various serotonin (B10506) receptors, particularly the 5-HT2A receptor, which is the primary target for most hallucinogens.[1][2] 4-acetoxy-MPT is the 4-acetoxy analogue of 4-HO-MPT and is widely considered to be a prodrug of 4-HO-MPT, meaning it is pharmacologically inactive until it is metabolized in the body to its 4-hydroxy form.[3][4] This guide will delve into the comparative efficacy of these two compounds based on available scientific data.

Data Presentation

The following tables summarize the quantitative data on the receptor binding affinity and functional efficacy of 4-acetoxy-MPT and 4-HO-MPT.

Table 1: Receptor Binding Affinity (Ki, nM)

Compound5-HT1A5-HT2A5-HT2B5-HT2C5-HT65-HT7SERT
4-HO-MPT -High AffinityModerate AffinityHigh AffinityHigh AffinityHigh Affinity921
4-acetoxy-MPT -------

A hyphen (-) indicates that specific quantitative data was not found in the searched literature. "High Affinity" and "Moderate Affinity" are qualitative descriptions from the literature where specific Ki values were not provided in the abstracts.[1][5]

Table 2: Functional Efficacy (EC50, nM)

CompoundAssayReceptorEC50 (nM)
4-HO-MPT Gq-calcium mobilization5-HT2AHigher potency than DMT

Specific EC50 values for 4-HO-MPT were not available in the provided search results, but it was noted to have higher potency than DMT in a functional assay.[2] Data for 4-acetoxy-MPT was not available.

Key Findings and Efficacy Comparison

The available data indicates that 4-hydroxy compounds, such as 4-HO-MPT, generally exhibit higher binding affinities across a range of serotonin receptors compared to their 4-acetoxy counterparts.[5][6] This is consistent with the prodrug hypothesis, where the acetylated form (4-acetoxy-MPT) is less active at the receptor level and requires conversion to the hydroxylated form (4-HO-MPT) to exert its primary pharmacological effects.

While direct comparative in vivo studies on the potency of 4-acetoxy-MPT and 4-HO-MPT are not detailed in the available literature, studies on analogous tryptamine pairs (e.g., 4-AcO-DMT and 4-HO-DMT) suggest that the 4-acetoxy prodrug can lead to similar or even enhanced behavioral effects in animal models, such as the head-twitch response (HTR) in mice.[4] This could be attributed to improved bioavailability or brain penetration of the acetylated compound. Both 4-acetoxy-MPT and 4-HO-MPT are known to induce the head-twitch response in rodents, a behavioral proxy for psychedelic effects in humans.[4][7][8]

Experimental Protocols

Synthesis of 4-hydroxy and 4-acetoxy Tryptamines

Synthesis of 4-hydroxy-tryptamines (General Method based on 4-HO-NiPT synthesis):

A common route for the synthesis of 4-hydroxytryptamines involves a multi-step process starting from a protected 4-hydroxyindole (B18505) derivative, such as 4-benzyloxyindole.[9][10]

  • Oxalyl Chloride Acylation: The protected 4-hydroxyindole is reacted with oxalyl chloride to form an indol-3-ylglyoxylyl chloride intermediate.

  • Amidation: The intermediate is then reacted with the desired amine (in this case, N-methylpropylamine) to form a glyoxylamide.

  • Reduction: The glyoxylamide is subsequently reduced, typically using a reducing agent like lithium aluminum hydride (LiAlH4), to yield the corresponding tryptamine with the protecting group still attached.

  • Deprotection: The final step involves the removal of the protecting group (e.g., hydrogenolysis to remove a benzyl (B1604629) group) to yield the final 4-hydroxytryptamine (B1209533).[9][10]

Synthesis of 4-acetoxy-tryptamines (General Method):

The synthesis of 4-acetoxy-tryptamines is typically achieved through the acetylation of the corresponding 4-hydroxytryptamine.

  • Acetylation: The 4-hydroxytryptamine is reacted with an acetylating agent, such as acetic anhydride (B1165640) or acetyl chloride, in the presence of a base to catalyze the reaction.

  • Purification: The resulting 4-acetoxy-tryptamine is then purified, often through crystallization or chromatography.

Radioligand Receptor Binding Assay

This assay is used to determine the binding affinity of a compound for a specific receptor.

  • Membrane Preparation: Cell membranes expressing the target receptor (e.g., 5-HT2A) are prepared.

  • Incubation: The membranes are incubated with a radiolabeled ligand (e.g., [3H]ketanserin for 5-HT2A) and varying concentrations of the test compound (4-acetoxy-MPT or 4-HO-MPT).

  • Separation: The bound and free radioligand are separated by rapid filtration through glass fiber filters.

  • Quantification: The amount of radioactivity trapped on the filters is measured using a scintillation counter.

  • Data Analysis: The data is used to calculate the IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) and subsequently the Ki (inhibition constant) using the Cheng-Prusoff equation.[1][3]

Head-Twitch Response (HTR) Assay in Mice

The HTR is a behavioral model used to assess the potential psychedelic-like effects of a compound.

  • Animal Preparation: Mice are habituated to the testing environment.

  • Compound Administration: The test compound (4-acetoxy-MPT or 4-HO-MPT) is administered to the mice, typically via intraperitoneal or subcutaneous injection.

  • Observation: The mice are placed in an observation chamber, and the number of head twitches is recorded over a specific period. This can be done manually by a trained observer or automatically using a magnetometer-based system.[11][12][13]

  • Data Analysis: The frequency of head twitches is quantified and compared between different dose groups and the vehicle control group.[14]

Mandatory Visualizations

G cluster_synthesis Synthesis Workflow 4-Benzyloxyindole 4-Benzyloxyindole Indol-3-ylglyoxylyl_chloride Indol-3-ylglyoxylyl_chloride 4-Benzyloxyindole->Indol-3-ylglyoxylyl_chloride Oxalyl Chloride Glyoxylamide Glyoxylamide Indol-3-ylglyoxylyl_chloride->Glyoxylamide N-methylpropylamine Protected_4-HO-MPT Protected_4-HO-MPT Glyoxylamide->Protected_4-HO-MPT Reduction (e.g., LiAlH4) 4-HO-MPT 4-HO-MPT Protected_4-HO-MPT->4-HO-MPT Deprotection 4-acetoxy-MPT 4-acetoxy-MPT 4-HO-MPT->4-acetoxy-MPT Acetylation G cluster_binding_assay Radioligand Binding Assay Workflow Receptor_Membranes Receptor_Membranes Incubation Incubation Receptor_Membranes->Incubation Radioligand Radioligand Radioligand->Incubation Test_Compound Test_Compound Test_Compound->Incubation Filtration Filtration Incubation->Filtration Scintillation_Counting Scintillation_Counting Filtration->Scintillation_Counting Data_Analysis Data_Analysis Scintillation_Counting->Data_Analysis Calculate Ki G cluster_pathway 5-HT2A Receptor Signaling Pathway Tryptamine_Agonist 4-HO-MPT 5-HT2A_Receptor 5-HT2A Receptor Tryptamine_Agonist->5-HT2A_Receptor Binds to Gq_Protein Gq Protein 5-HT2A_Receptor->Gq_Protein Activates PLC Phospholipase C Gq_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca2+ Release IP3->Ca_Release PKC_Activation PKC Activation DAG->PKC_Activation Downstream_Effects Psychedelic Effects Ca_Release->Downstream_Effects PKC_Activation->Downstream_Effects

References

A Comparative Analysis of N,N-Dialkyl and N-Methyl-N-Propyl Tryptamines: Unraveling Behavioral and Pharmacological Divergence

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the behavioral and pharmacological profiles of two distinct subclasses of tryptamines: N,N-dialkyltryptamines and N-methyl-N-propyl tryptamines. While extensive research has characterized the effects of various N,N-dialkyl derivatives, such as N,N-dimethyltryptamine (DMT) and N,N-diisopropyltryptamine (DiPT), data on N-methyl-N-propyl tryptamines, including N-methyl-N-propyltryptamine (MPT) and its analogues, remains comparatively scarce. This document synthesizes the available experimental data to illuminate the current understanding of their structure-activity relationships, receptor interactions, and resulting behavioral manifestations.

Executive Summary

N,N-dialkyl and N-methyl-N-propyl tryptamines are both classes of psychedelic compounds that primarily exert their effects through interaction with the serotonergic system. The existing body of research, heavily focused on N,N-dialkyltryptamines, indicates that these compounds are potent agonists at serotonin (B10506) 5-HT2A receptors, an action strongly correlated with their hallucinogenic properties. Behavioral studies in animal models, such as the head-twitch response (HTR) and drug discrimination paradigms, have been instrumental in characterizing their psychoactive potential. Pharmacokinetic profiles of well-studied N,N-dialkyltryptamines like DMT reveal rapid metabolism and clearance.

Data for N-methyl-N-propyl tryptamines is more limited. However, emerging studies on analogues such as 4-hydroxy-N-methyl-N-propyltryptamine (4-HO-MPT) and N-ethyl-N-propyltryptamine (EPT) suggest a similar engagement with serotonin receptors. Direct comparative behavioral and pharmacokinetic data between the two subclasses are not yet available in the scientific literature, highlighting a significant gap in our understanding of how the specific alkyl substitutions on the nitrogen atom modulate the overall pharmacological and behavioral profile of these tryptamines.

Receptor Binding Affinities

The primary molecular targets for psychedelic tryptamines are serotonin (5-HT) receptors, particularly the 5-HT2A subtype. Agonism at this receptor is a hallmark of classic hallucinogens. The following table summarizes the available receptor binding affinity data (Ki, nM) for representative compounds from both subclasses. Lower Ki values indicate a higher binding affinity.

Compound ClassCompound5-HT1A5-HT2A5-HT2B5-HT2CSERT
N,N-Dialkyltryptamines N,N-Dimethyltryptamine (DMT)6.5 - 210039 - 1200-190 - 2100High
N,N-Diisopropyltryptamine (DiPT)-----
5-MeO-DMTHighModerate-Moderate-
N-Methyl-N-Propyl Tryptamines 4-HO-MPT13731.910.3111948
4-AcO-MPT21163.821.62042154

Signaling Pathways and Experimental Workflows

The interaction of tryptamines with the 5-HT2A receptor initiates a cascade of intracellular signaling events. The canonical pathway involves the activation of Gq/11 proteins, leading to the stimulation of phospholipase C (PLC) and subsequent production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). These second messengers ultimately lead to an increase in intracellular calcium and the activation of protein kinase C (PKC). More recently, the role of biased agonism, where a ligand preferentially activates one signaling pathway over another (e.g., G-protein vs. β-arrestin pathways), has been recognized as a critical determinant of a drug's qualitative effects.

5HT2A_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Tryptamine (B22526) Tryptamine (Agonist) Receptor 5-HT2A Receptor Tryptamine->Receptor G_protein Gq/11 Receptor->G_protein Activates Beta_arrestin β-Arrestin Receptor->Beta_arrestin Recruits PLC Phospholipase C (PLC) G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 Cleavage DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC_activation PKC Activation DAG->PKC_activation Downstream Downstream Signaling Ca_release->Downstream PKC_activation->Downstream Beta_arrestin->Downstream

Figure 1: Simplified 5-HT2A Receptor Signaling Cascade.
Experimental Protocols

Radioligand Binding Assays: These assays are used to determine the binding affinity of a compound for a specific receptor. The general protocol involves incubating a preparation of cells or tissues expressing the receptor of interest with a radiolabeled ligand that is known to bind to the receptor. A competing, unlabeled compound (the test drug) is added at various concentrations. The amount of radiolabeled ligand that is displaced by the test drug is measured, and from this, the inhibition constant (Ki) can be calculated.

Radioligand_Binding_Assay_Workflow A Receptor Preparation (e.g., cell membranes) B Incubate with Radioligand A->B C Add Test Compound (Varying Concentrations) B->C D Separation of Bound and Free Ligand C->D E Quantify Radioactivity of Bound Ligand D->E F Data Analysis (Calculate Ki) E->F

Figure 2: General Workflow for Radioligand Binding Assays.

In Vivo Behavioral Assays

Animal models are crucial for predicting the psychoactive effects of novel compounds in humans. Two commonly used assays for assessing the hallucinogenic potential of tryptamines are the head-twitch response (HTR) in rodents and drug discrimination studies.

Head-Twitch Response (HTR): The HTR is a rapid, rotational head movement observed in rodents following the administration of 5-HT2A receptor agonists.[1] The frequency of head twitches is considered a behavioral proxy for the hallucinogenic potency of a compound.[1] Studies have shown that N,N-dialkyltryptamines like DMT and 5-MeO-DIPT can induce the HTR, and this effect is blocked by 5-HT2A antagonists.[1][2] While specific HTR data for N-methyl-N-propyl tryptamines is not yet widely published, it is a critical area for future research to enable direct comparisons.

Drug Discrimination: In this paradigm, an animal is trained to recognize the subjective effects of a specific drug and to signal its presence by performing a particular action (e.g., pressing a specific lever) to receive a reward.[3] Once trained, the animal can be tested with novel compounds to see if they "generalize" to the training drug, indicating similar subjective effects.[3] N,N-dialkyltryptamines have been shown to generalize to other known hallucinogens like LSD and DOM, an effect primarily mediated by 5-HT2A receptors.[3][4] There is a lack of published drug discrimination data for N-methyl-N-propyl tryptamines.

Pharmacokinetic Profiles

The pharmacokinetic profile of a drug, encompassing its absorption, distribution, metabolism, and excretion (ADME), determines its onset, duration, and intensity of action.

N,N-Dialkyltryptamines: The pharmacokinetics of DMT are characterized by rapid onset and short duration of action when administered parenterally.[5] It is quickly metabolized, primarily by monoamine oxidase (MAO), to indole-3-acetic acid (IAA).[5][6] The elimination half-life of intravenously administered DMT is very short, in the range of 9-12 minutes.[6][7][8][9]

N-Methyl-N-Propyl Tryptamines: Pharmacokinetic data for this subclass is sparse. A study on N-ethyl-N-propyltryptamine (EPT) investigated its in vitro and in vivo metabolism, identifying metabolites formed through N-dealkylation and hydroxylation. The parent compound was not detected in rat urine, suggesting extensive metabolism. Further research is needed to establish the pharmacokinetic parameters of MPT and its analogues.

Structure-Activity Relationships and Behavioral Differences

The structural differences between N,N-dialkyl and N-methyl-N-propyl tryptamines lie in the nature of the alkyl groups attached to the terminal nitrogen of the ethylamine (B1201723) side chain. These seemingly minor modifications can significantly influence the compound's interaction with receptors and its overall pharmacological profile.

  • Steric Hindrance: The size and conformation of the N-alkyl groups can affect how the molecule fits into the binding pocket of the 5-HT2A receptor and other targets. Larger, bulkier groups may alter binding affinity and efficacy.

  • Lipophilicity: The nature of the alkyl substituents also influences the lipophilicity of the molecule, which can impact its ability to cross the blood-brain barrier and its metabolic stability.

  • Metabolism: The presence of different alkyl groups provides different sites for metabolic enzymes, potentially leading to different metabolic pathways and durations of action.

Future Directions and Conclusion

The comparative analysis of N,N-dialkyl and N-methyl-N-propyl tryptamines is an area ripe for further investigation. To build a more complete picture, future research should focus on:

  • Comprehensive Receptor Profiling: Determining the binding affinities and functional activities of a wider range of N-methyl-N-propyl tryptamines at various serotonin receptor subtypes and other potential targets.

  • In Vivo Behavioral Studies: Conducting head-twitch response and drug discrimination studies with N-methyl-N-propyl tryptamines to directly compare their psychoactive potential with N,N-dialkyltryptamines.

  • Pharmacokinetic Analysis: Characterizing the full pharmacokinetic profiles of MPT and its analogues in preclinical models to understand their absorption, distribution, metabolism, and excretion.

References

A Comparative Review of the Pharmacokinetics of 4-Acetoxy-MPT and 4-AcO-DMT

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the pharmacokinetic properties of two synthetic tryptamines: 4-acetoxy-N-methyl-N-propyltryptamine (4-acetoxy MPT) and 4-acetoxy-N,N-dimethyltryptamine (4-AcO-DMT). While both compounds are recognized as prodrugs of psychoactive metabolites, the extent of scientific investigation into their pharmacokinetic profiles differs significantly. This document summarizes the available experimental data, outlines relevant experimental protocols, and visualizes key biological pathways to facilitate further research and development in this area.

Introduction

This compound and 4-AcO-DMT are structurally related tryptamine (B22526) derivatives that are of interest to the scientific community for their potential psychoactive effects, which are mediated by their active metabolites. 4-AcO-DMT is a well-known prodrug for psilocin (4-hydroxy-DMT), the primary psychoactive component of psychedelic mushrooms[1]. Similarly, this compound is believed to act as a prodrug for 4-hydroxy-N-methyl-N-propyltryptamine (4-HO-MPT)[2]. Both active metabolites exert their effects primarily through the serotonin (B10506) 5-HT2A receptor.

Despite their structural similarities, the available pharmacokinetic data for these two compounds are not equivalent. While rodent studies have provided some insight into the in vivo behavior of 4-AcO-DMT, there is a notable scarcity of quantitative pharmacokinetic data for this compound in publicly available scientific literature.

Data Presentation

Due to the limited availability of direct comparative studies, a side-by-side quantitative comparison of pharmacokinetic parameters is challenging. The following table summarizes the currently available data for 4-AcO-DMT from rodent studies and highlights the lack of corresponding data for this compound.

Pharmacokinetic Parameter4-AcO-DMT (in rodents)This compoundReference
Active Metabolite Psilocin (4-HO-DMT)4-HO-MPT[1][2]
Cmax (Peak Plasma Concentration) Data on psilocin Cmax following 4-AcO-DMT administration exists, but specific values are not consistently reported across sources.Not Available
Tmax (Time to Peak Concentration) Not explicitly stated for the parent compound. Psilocin concentrations peak shortly after administration.Not Available
AUC (Area Under the Curve) The relative bioavailability of psilocin from 4-AcO-DMT is reported to be about 70% of that from an equimolar dose of psilocybin.Not Available[1]
Half-life (t½) The elimination half-life of the active metabolite, psilocin, is approximately 30 minutes following 4-AcO-DMT administration.Not Available[1]
Metabolism Rapidly hydrolyzed by esterases to psilocin. Further metabolism involves glucuronidation.Presumed to be hydrolyzed by esterases to 4-HO-MPT.[1][2]

Experimental Protocols

To facilitate further research and address the data gap for this compound, a general experimental protocol for a rodent pharmacokinetic study is provided below. This protocol is based on standard methodologies for studying the pharmacokinetics of tryptamine derivatives.

Objective: To determine the pharmacokinetic profile of this compound and its active metabolite, 4-HO-MPT, in a rodent model (e.g., Sprague-Dawley rats).

Materials:

  • This compound (analytical grade)

  • Vehicle for administration (e.g., saline, 5% DMSO in saline)

  • Male Sprague-Dawley rats (8-10 weeks old)

  • Cannulas for blood collection (e.g., jugular vein cannulation)

  • Blood collection tubes (containing anticoagulant, e.g., EDTA)

  • Centrifuge

  • -80°C freezer for sample storage

  • LC-MS/MS system for bioanalysis

Procedure:

  • Animal Acclimatization: House animals in a controlled environment for at least one week prior to the study.

  • Dosing:

    • Prepare a dosing solution of this compound in the chosen vehicle at a concentration suitable for the desired dose (e.g., 1 mg/kg).

    • Administer the dose via the desired route (e.g., intravenous, intraperitoneal, or oral gavage).

  • Blood Sampling:

    • Collect blood samples (approximately 0.2 mL) at predetermined time points post-dosing (e.g., 0, 5, 15, 30, 60, 120, 240, and 480 minutes).

    • Immediately place blood samples in tubes containing anticoagulant and keep on ice.

  • Plasma Preparation:

    • Centrifuge the blood samples (e.g., at 4000 rpm for 10 minutes at 4°C) to separate the plasma.

    • Transfer the plasma supernatant to clean tubes and store at -80°C until analysis.

  • Bioanalysis:

    • Develop and validate a sensitive and specific LC-MS/MS method for the simultaneous quantification of this compound and 4-HO-MPT in plasma.

    • Analyze the plasma samples to determine the concentrations of the parent drug and its metabolite at each time point.

  • Pharmacokinetic Analysis:

    • Use pharmacokinetic software (e.g., Phoenix WinNonlin) to calculate key parameters, including Cmax, Tmax, AUC, half-life (t½), clearance (CL), and volume of distribution (Vd).

Mandatory Visualization

Signaling Pathways and Experimental Workflow

The following diagrams, generated using Graphviz (DOT language), illustrate the metabolic and signaling pathways, as well as a typical experimental workflow for pharmacokinetic studies of these compounds.

Metabolic Activation and Signaling Pathway cluster_metabolism Metabolism cluster_signaling 5-HT2A Receptor Signaling 4-acetoxy_MPT This compound Esterases Esterases 4-acetoxy_MPT->Esterases Hydrolysis 4-AcO-DMT 4-AcO-DMT 4-AcO-DMT->Esterases Hydrolysis 4-HO-MPT 4-HO-MPT (Active) Esterases->4-HO-MPT Psilocin Psilocin (4-HO-DMT) (Active) Esterases->Psilocin Active_Metabolite Active Metabolite (4-HO-MPT or Psilocin) 5-HT2A_Receptor 5-HT2A Receptor Active_Metabolite->5-HT2A_Receptor Binds to Gq_Protein Gq Protein Activation 5-HT2A_Receptor->Gq_Protein PLC Phospholipase C (PLC) Gq_Protein->PLC PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2_Release Ca2+ Release IP3->Ca2_Release PKC_Activation PKC Activation DAG->PKC_Activation Cellular_Response Cellular Response (Psychoactive Effects) Ca2_Release->Cellular_Response PKC_Activation->Cellular_Response

Caption: Metabolic activation of prodrugs and subsequent 5-HT2A receptor signaling cascade.

Experimental Workflow for Rodent Pharmacokinetic Study Start Start Animal_Acclimatization Animal Acclimatization Start->Animal_Acclimatization Dosing Drug Administration (IV, IP, or PO) Animal_Acclimatization->Dosing Blood_Sampling Serial Blood Sampling Dosing->Blood_Sampling Plasma_Separation Plasma Separation (Centrifugation) Blood_Sampling->Plasma_Separation Sample_Storage Sample Storage (-80°C) Plasma_Separation->Sample_Storage Bioanalysis LC-MS/MS Analysis Sample_Storage->Bioanalysis Data_Analysis Pharmacokinetic Modeling Bioanalysis->Data_Analysis End End Data_Analysis->End

Caption: A typical experimental workflow for conducting a rodent pharmacokinetic study.

Conclusion

This comparative guide highlights the current state of knowledge regarding the pharmacokinetics of this compound and 4-AcO-DMT. While 4-AcO-DMT has been the subject of preliminary pharmacokinetic studies in rodents, confirming its role as a prodrug to psilocin, there is a significant lack of corresponding in vivo data for this compound. Both compounds are presumed to undergo esterase-mediated hydrolysis to their respective active metabolites, which in turn act as agonists at the 5-HT2A receptor.

The provided experimental protocol offers a framework for future studies aimed at elucidating the pharmacokinetic profile of this compound. Such research is crucial for a comprehensive understanding of its absorption, distribution, metabolism, and excretion, and for enabling a direct and meaningful comparison with 4-AcO-DMT. Further investigation is warranted to fully characterize the pharmacokinetic and pharmacodynamic properties of these novel tryptamines.

References

Validating the Head-Twitch Response as a Proxy for Psychedelic Effects of 4-Acetoxy-MPT: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the psychedelic-like effects of 4-acetoxy-N-methyl-N-propyltryptamine (4-acetoxy-MPT), a synthetic tryptamine (B22526), with other well-characterized psychedelic compounds. The primary behavioral measure used for this comparison is the head-twitch response (HTR) in rodents, a widely accepted preclinical proxy for hallucinogenic potential in humans. This document summarizes quantitative data from experimental studies, details the methodologies employed, and visualizes the key signaling pathways and experimental workflows.

Introduction to the Head-Twitch Response (HTR)

The head-twitch response is a rapid, rotational head movement observed in rodents following the administration of serotonergic psychedelics.[1][2] This behavior is a reliable and quantifiable indicator of 5-HT2A receptor activation, the primary molecular target for classic psychedelics like psilocybin and LSD.[1][2] The HTR assay is a cornerstone in preclinical psychedelic research due to its strong predictive validity for hallucinogenic potency in humans.[3][4][5] Notably, non-psychedelic 5-HT2A receptor agonists do not typically induce the HTR, making it a valuable tool for differentiating between psychedelic and non-psychedelic compounds.[1]

4-Acetoxy-MPT: A Prodrug for a Psychedelic Effect

4-acetoxy-MPT is a structural analog of psilocybin and is believed to act as a prodrug for 4-hydroxy-N-methyl-N-propyltryptamine (4-HO-MPT).[6] Similar to how psilocybin is dephosphorylated to the active psilocin in the body, it is hypothesized that 4-acetoxy-MPT undergoes in vivo deacetylation to form the psychoactive 4-HO-MPT.[2][7] Studies have shown that 4-acetoxy MPT does indeed induce the head-twitch response in mice, indicating its potential as a psychedelic substance.[8]

Comparative Potency of Psychedelics in Inducing the Head-Twitch Response

The following table summarizes the median effective dose (ED50) for inducing the head-twitch response in C57BL/6J mice for 4-acetoxy-MPT and a range of other psychedelic compounds. A lower ED50 value indicates a higher potency.

CompoundChemical ClassED50 (mg/kg)ED50 (µmol/kg)Reference
4-Acetoxy-MPT Tryptamine0.531.92Klein et al., 2021, ACS Pharmacol. Transl. Sci.[2]
4-HO-MPT (Meprocin)Tryptamine0.461.92Klein et al., 2021, ACS Pharmacol. Transl. Sci.[2]
PsilocybinTryptamine--Typically inactive in vitro; acts as a prodrug
Psilocin (4-HO-DMT)Tryptamine0.170.81Klein et al., 2021, ACS Pharmacol. Transl. Sci.[2]
LSDErgoline0.05290.133Halberstadt & Geyer, 2013, Neuropsychopharmacology[1]
DOIPhenethylamine~1.0~3.7Halberstadt & Geyer, 2013, Neuropsychopharmacology[1]

Note: Data for LSD and DOI are included for broader comparison and are sourced from different studies that also utilized C57BL/6J mice, a common strain in HTR research.

Experimental Protocols

The following is a detailed methodology for the head-twitch response (HTR) assay, as adapted from Klein et al., 2021, ACS Pharmacology & Translational Science.[2]

Head-Twitch Response (HTR) Assay

Animals: Male C57BL/6J mice are used for these studies. This strain is widely used in HTR research and has been shown to exhibit a robust and reliable response to serotonergic psychedelics.[3][9]

Apparatus: The HTR is quantified using a magnetometer-based system. This involves surgically implanting a small neodymium magnet onto the skull of each mouse. The mouse is then placed in a cylindrical enclosure surrounded by a magnetometer coil that detects the rapid head movements characteristic of the HTR.

Procedure:

  • Magnet Implantation: Mice are anesthetized, and a small incision is made on the scalp. A neodymium magnet is affixed to the dorsal surface of the cranium using dental cement. A recovery period of at least one week is allowed before behavioral testing.

  • Drug Administration: Test compounds, including 4-acetoxy-MPT and reference psychedelics, are dissolved in an appropriate vehicle (e.g., saline) and administered to the mice, typically via intraperitoneal (IP) injection.

  • Data Recording: Immediately following injection, each mouse is placed in the magnetometer chamber, and head-twitch events are recorded for a specified duration, usually 30 minutes.

  • Data Analysis: The magnetometer output is analyzed to identify the characteristic waveform of a head twitch. The total number of head twitches during the recording period is quantified. Dose-response curves are then generated to calculate the ED50 value for each compound.

Signaling Pathways and Experimental Workflow

The psychedelic effects of compounds like 4-acetoxy-MPT are primarily mediated by the activation of the serotonin (B10506) 2A (5-HT2A) receptor, which is a Gq/11-coupled G protein-coupled receptor (GPCR). The diagrams below illustrate the key signaling pathway and the experimental workflow for validating the psychedelic potential of a compound using the HTR assay.

G cluster_0 5-HT2A Receptor Signaling Pathway Psychedelic Psychedelic Agonist (e.g., 4-HO-MPT) Receptor 5-HT2A Receptor Psychedelic->Receptor Binds to Gq Gq/11 Protein Receptor->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca ↑ Intracellular Ca²⁺ IP3->Ca PKC Protein Kinase C (PKC) DAG->PKC Downstream Downstream Signaling & Cellular Effects Ca->Downstream PKC->Downstream HTR Head-Twitch Response Downstream->HTR Leads to

Caption: 5-HT2A receptor signaling cascade leading to the head-twitch response.

G cluster_1 HTR Experimental Workflow Compound Test Compound (4-acetoxy-MPT) Dose Dose-Response Administration (IP) Compound->Dose Animal C57BL/6J Mouse (with magnet implant) Dose->Animal Recording HTR Recording (Magnetometer) Animal->Recording Analysis Data Analysis (Quantify Twitches) Recording->Analysis ED50 Calculate ED50 Analysis->ED50 Comparison Compare with Reference Psychedelics ED50->Comparison

Caption: Workflow for assessing psychedelic-like effects using the HTR assay.

Conclusion

The head-twitch response is a robust and validated preclinical model for assessing the psychedelic potential of novel compounds. The available data strongly indicate that 4-acetoxy-MPT induces the HTR in mice, likely by acting as a prodrug for the potent 5-HT2A receptor agonist 4-HO-MPT. The potency of 4-acetoxy-MPT is comparable to its hydroxylated metabolite and falls within the range of other known tryptamine psychedelics. This guide provides researchers and drug development professionals with a comparative framework and detailed methodologies to aid in the evaluation of 4-acetoxy-MPT and other novel psychedelic candidates.

References

A Comparative Safety Analysis of Synthetic Tryptamines for Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the safety profiles of selected synthetic tryptamines: N,N-Dimethyltryptamine (DMT), 5-Methoxy-N,N-dimethyltryptamine (5-MeO-DMT), and 4-Acetoxy-N,N-dimethyltryptamine (4-AcO-DMT). Psilocin, the active metabolite of psilocybin and 4-AcO-DMT, is included as a key reference compound due to its pharmacological relevance. The information presented herein is intended for research and drug development purposes and is based on publicly available preclinical and clinical data.

Executive Summary

Synthetic tryptamines are a class of psychoactive compounds that are agonists at serotonin (B10506) receptors, particularly the 5-HT2A receptor.[1] Their safety profiles are of paramount importance for any potential therapeutic application. Key safety considerations include acute toxicity, receptor selectivity, and potential for off-target effects such as cardiotoxicity, which is primarily associated with agonist activity at the 5-HT2B receptor.[2] This guide summarizes quantitative data on receptor binding affinities and acute toxicity, provides an overview of common adverse effects, and details the experimental protocols for key safety assays.

Quantitative Safety Data

The following table summarizes key quantitative safety parameters for the selected tryptamines. It is important to note that these values are derived from various studies and experimental conditions, which may contribute to variability.

Compound5-HT2A Receptor Affinity (Ki, nM)5-HT2B Receptor Affinity (Ki, nM)Acute Toxicity (LD50, mg/kg, rodent model)
DMT 39 - 1200[3]Data not consistently reported32 (IV, mouse)[4], 47 (IP, mouse)[4]
5-MeO-DMT 1600[5]52 (human recombinant)[5]48 - 278 (mouse, various routes)
Psilocin 120 - 173 (human/mouse brain)[6][7]High affinity (implicated in valvular heart disease with chronic use)[8]293.07 (IP, mouse)[9][10]
4-AcO-DMT Prodrug to psilocin, lower affinity than psilocinProdrug to psilocinNo direct data found, expected to be similar to psilocin

Discussion of Safety Profiles

N,N-Dimethyltryptamine (DMT): DMT is an endogenous tryptamine (B22526) with a rapid onset and short duration of action.[11] In clinical settings, intravenous administration has been associated with transient increases in blood pressure and heart rate.[12] The primary psychological risks are dose-dependent and can include anxiety and psychotomimetic effects.[12]

5-Methoxy-N,N-dimethyltryptamine (5-MeO-DMT): 5-MeO-DMT is a potent psychedelic with a high affinity for the 5-HT1A receptor in addition to the 5-HT2A receptor.[13] While short-term clinical studies suggest a favorable safety profile with no serious adverse events reported, there is a potential risk of serotonin toxicity, especially when combined with monoamine oxidase inhibitors (MAOIs).[13] Of note is its significant affinity for the 5-HT2B receptor, which warrants careful consideration for cardiovascular safety in any long-term dosing regimen.

4-Acetoxy-N,N-dimethyltryptamine (4-AcO-DMT): 4-AcO-DMT is a synthetic prodrug of psilocin, meaning it is deacetylated to psilocin in the body.[14] Its safety profile is therefore largely attributable to psilocin. Anecdotal reports suggest it may have a more tolerable side effect profile than psilocybin-containing mushrooms, with less nausea. However, a lack of formal clinical studies on 4-AcO-DMT necessitates caution.[14]

Psilocin: As the active metabolite of both psilocybin and 4-AcO-DMT, psilocin's safety has been more extensively studied. The primary risks are psychological, including the potential for challenging experiences and exacerbation of underlying mental health conditions. A significant concern for chronic, high-dose administration of any 5-HT2B agonist, including psilocin, is the potential for cardiac valvulopathy.[8]

Visualizing Key Pathways and Processes

To aid in the understanding of the mechanisms of action and safety assessment of synthetic tryptamines, the following diagrams are provided.

G Figure 1: Simplified 5-HT2A Receptor Signaling Pathway Tryptamine Synthetic Tryptamine (e.g., Psilocin, DMT) HTR2A 5-HT2A Receptor Tryptamine->HTR2A Agonist Binding Gq Gq/11 Protein HTR2A->Gq Activation PLC Phospholipase C Gq->PLC Activation PIP2 PIP2 PLC->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Intracellular Ca2+ Release IP3->Ca PKC Protein Kinase C DAG->PKC Downstream Downstream Signaling (e.g., gene expression, neuronal excitability) Ca->Downstream PKC->Downstream

Caption: Simplified signaling cascade following 5-HT2A receptor activation by a synthetic tryptamine.

G Figure 2: In Vitro Safety Assessment Workflow cluster_0 Primary Screening cluster_1 Secondary Screening cluster_2 Lead Optimization TestCompound Test Compound ReceptorBinding Receptor Binding Assays (5-HT2A, 5-HT2B, etc.) TestCompound->ReceptorBinding Cytotoxicity In Vitro Cytotoxicity (e.g., Neutral Red Uptake) TestCompound->Cytotoxicity FunctionalAssays Functional Assays (e.g., Calcium Mobilization) ReceptorBinding->FunctionalAssays hERG hERG Channel Assay Cytotoxicity->hERG LeadCandidate Lead Candidate hERG->LeadCandidate FunctionalAssays->LeadCandidate

Caption: A typical workflow for the in vitro safety assessment of novel compounds.

Experimental Protocols

Radioligand Binding Assay for Serotonin Receptors

Objective: To determine the binding affinity (Ki) of a test compound for a specific serotonin receptor subtype.

Principle: This competitive binding assay measures the ability of a non-radiolabeled test compound to displace a radiolabeled ligand that has a known high affinity for the receptor.

Materials:

  • Cell membranes expressing the target human serotonin receptor (e.g., 5-HT2A or 5-HT2B).

  • Radioligand (e.g., [3H]ketanserin for 5-HT2A).

  • Test compound at various concentrations.

  • Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, 0.5 mM EDTA, pH 7.4).

  • Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).

  • Non-specific binding control (a high concentration of a known ligand).

  • Glass fiber filters.

  • Scintillation fluid and counter.

Procedure:

  • Preparation: Thaw cell membranes on ice and homogenize in assay buffer.

  • Incubation: In a 96-well plate, combine the cell membranes, a fixed concentration of the radioligand, and varying concentrations of the test compound. Include wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and non-specific binding control).

  • Incubate the plate at a specified temperature (e.g., 37°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter to separate bound from free radioligand. Wash the filters with ice-cold wash buffer.

  • Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of the test compound to determine the IC50 (the concentration of test compound that inhibits 50% of specific binding). Convert the IC50 to a Ki value using the Cheng-Prusoff equation.

In Vitro Cytotoxicity Assay (Neutral Red Uptake)

Objective: To assess the cytotoxicity of a test compound on a cell line.

Principle: This assay is based on the ability of viable cells to incorporate and bind the supravital dye Neutral Red in their lysosomes. A decrease in the uptake of the dye is indicative of cell membrane damage.

Materials:

  • Cultured cells (e.g., human fibroblasts).

  • Test compound at various concentrations.

  • Neutral Red solution.

  • Cell culture medium.

  • Lysis buffer.

  • Spectrophotometer.

Procedure:

  • Cell Plating: Seed cells in a 96-well plate and incubate until they reach a desired confluency.

  • Compound Exposure: Treat the cells with various concentrations of the test compound for a specified period (e.g., 24 hours). Include vehicle controls.

  • Dye Incubation: Remove the treatment medium and incubate the cells with a medium containing Neutral Red for approximately 3 hours.

  • Dye Extraction: Wash the cells and add a lysis buffer to extract the dye from the lysosomes.

  • Quantification: Measure the absorbance of the extracted dye using a spectrophotometer.

  • Data Analysis: Compare the absorbance of the treated cells to the control cells to determine the concentration of the compound that causes a 50% reduction in cell viability (IC50).

hERG Channel Inhibition Assay

Objective: To evaluate the potential of a test compound to inhibit the hERG potassium channel, a key indicator of proarrhythmic risk.

Principle: The assay measures the flow of ions (e.g., thallium as a surrogate for potassium) through the hERG channel in a cell line stably expressing the channel. Inhibition of the channel by a test compound reduces this ion flux.

Materials:

  • HEK293 or CHO cells stably expressing the hERG channel.

  • Thallium-sensitive fluorescent dye.

  • Test compound at various concentrations.

  • Assay buffer.

  • Stimulation buffer containing thallium.

  • Fluorescence plate reader.

Procedure:

  • Cell Plating and Dye Loading: Plate the hERG-expressing cells in a 384-well plate and load them with a thallium-sensitive fluorescent dye.

  • Compound Incubation: Add the test compound at various concentrations to the wells and incubate.

  • Fluorescence Measurement: Place the plate in a fluorescence plate reader. Add a stimulation buffer containing thallium to all wells to open the hERG channels.

  • Data Acquisition: Measure the fluorescence intensity over time. An increase in fluorescence indicates thallium influx into the cells.

  • Data Analysis: The rate of fluorescence increase is proportional to hERG channel activity. Compare the rate in the presence of the test compound to the control to determine the IC50 for hERG channel inhibition.

Conclusion

The synthetic tryptamines DMT, 5-MeO-DMT, and 4-AcO-DMT exhibit distinct safety profiles that are crucial for researchers and drug developers to consider. While all act on the 5-HT2A receptor, their affinities for other serotonin receptors, particularly 5-HT2B, and their acute toxicity levels vary. The methodologies outlined in this guide provide a framework for the systematic in vitro safety assessment of novel tryptamine derivatives. A thorough understanding of these safety parameters is essential for the responsible advancement of research into the potential therapeutic applications of this compound class.

References

Safety Operating Guide

Proper Disposal of 4-Acetoxy MPT: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Reference: Do Not Dispose of 4-Acetoxy MPT Down the Drain or in General Waste. As a psychoactive research chemical, 4-acetoxy-N-methyl-N-propyltryptamine (this compound) requires specialized disposal procedures to ensure laboratory safety, environmental protection, and regulatory compliance. This guide provides essential, step-by-step instructions for the proper handling and disposal of this compound, intended for researchers, scientists, and drug development professionals.

The disposal of this compound, like other tryptamine (B22526) derivatives used in research, must adhere to strict protocols for hazardous waste management. Standard laboratory practice, as outlined in safety data sheets for analogous compounds, dictates that this substance should not be discarded with household garbage or allowed to enter sewage systems.[1][2] Disposal must be conducted in accordance with all applicable local, regional, and national regulations.

Immediate Safety and Handling for Disposal

Before initiating any disposal procedures, ensure that appropriate personal protective equipment (PPE) is worn, including safety glasses, chemical-resistant gloves, and a lab coat. All handling of this compound should be performed in a well-ventilated area, preferably within a fume hood, to minimize inhalation exposure.

Step-by-Step Disposal Protocol

  • Segregation and Labeling:

    • Isolate all waste containing this compound, including pure compound, solutions, and contaminated materials (e.g., pipette tips, vials, and cleaning materials).

    • This waste must be segregated from non-hazardous laboratory waste.

    • Use a designated, leak-proof, and chemically compatible waste container.

    • Clearly label the container with "Hazardous Waste," the full chemical name "4-acetoxy-N-methyl-N-propyltryptamine," and any other identifiers required by your institution's Environmental Health and Safety (EHS) office.

  • Waste Accumulation:

    • Store the sealed hazardous waste container in a designated, secure area away from incompatible materials.

    • Follow your institution's guidelines for the maximum allowable volume of hazardous waste in a laboratory.

  • Contacting Environmental Health and Safety (EHS):

    • Do not attempt to neutralize or treat this compound waste independently unless it is a specifically approved and documented laboratory procedure.

    • Contact your institution's EHS office to schedule a pickup for the hazardous waste. They are trained and equipped to handle the final disposal, which typically involves high-temperature incineration or other specialized methods.

  • Decontamination of Emptied Containers:

    • For containers that held this compound, they must be decontaminated before being discarded as general waste.

    • Rinse the container thoroughly with a suitable solvent (e.g., ethanol (B145695) or acetone) at least three times.

    • The first rinseate is considered hazardous and must be collected and added to your this compound hazardous waste stream. Subsequent rinses may also need to be collected, depending on your local regulations.

    • After thorough rinsing and air-drying, deface or remove the original label before disposing of the container according to institutional policies for clean labware.

Quantitative Data for Handling and Storage

The following table summarizes key properties of this compound relevant to its handling and storage prior to disposal.

PropertyValueSource
Molecular FormulaC₁₆H₂₂N₂O₂Cayman Chemical
Molecular Weight274.4 g/mol Cayman Chemical
Solubility (in Acetonitrile)10 mg/mlCayman Chemical
Solubility (in DMF)30 mg/mlCayman Chemical
Solubility (in DMSO)30 mg/mlCayman Chemical
Stability≥ 3 years (when stored at -20°C)Cayman Chemical

Disposal Workflow Diagram

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.

G This compound Disposal Workflow start Start: this compound Waste Generated decision_contaminated Is material contaminated with this compound? start->decision_contaminated process_segregate Segregate as Hazardous Waste decision_contaminated->process_segregate Yes decision_container_empty Is the original container empty? decision_contaminated->decision_container_empty No (Pure compound/solutions) process_label Label container with 'Hazardous Waste' and chemical name process_segregate->process_label process_store Store in a designated, secure area process_label->process_store process_contact_ehs Contact EHS for pickup and disposal process_store->process_contact_ehs end_disposed End: Waste properly disposed by EHS process_contact_ehs->end_disposed decision_container_empty->process_segregate No (bulk/unused) process_rinse Triple rinse with appropriate solvent decision_container_empty->process_rinse Yes process_collect_rinseate Collect first rinseate as hazardous waste process_rinse->process_collect_rinseate process_deface_label Deface original label process_collect_rinseate->process_deface_label process_discard_container Dispose of clean container as per institutional policy process_deface_label->process_discard_container end_container_disposed End: Container properly disposed process_discard_container->end_container_disposed

Caption: Disposal workflow for this compound waste.

By adhering to these procedures, research professionals can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always consult your institution's specific guidelines and EHS office for any additional requirements.

References

Safeguarding Your Research: A Comprehensive Guide to Handling 4-Acetoxy MPT

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation: This document provides essential safety and logistical information for researchers, scientists, and drug development professionals handling 4-acetoxy MPT. Adherence to these guidelines is crucial for ensuring personal safety and minimizing exposure risks. The information herein is compiled from safety data for structurally similar tryptamine (B22526) compounds and general laboratory safety protocols, due to the limited specific data available for this compound.

Personal Protective Equipment (PPE)

When handling this compound, a comprehensive PPE strategy is vital to prevent dermal, ocular, and respiratory exposure. The following table summarizes the recommended PPE.

Body PartRecommended PPESpecifications and Usage
Hands Double-gloving with chemical-resistant glovesWear two pairs of nitrile gloves. In case of a splash, immediately remove the outer glove and inspect the inner glove for any breaches. Change gloves frequently and always before handling non-laboratory items (e.g., phones, keyboards).
Eyes Safety goggles or a face shieldChemical splash goggles are mandatory. A face shield should be worn over safety goggles during procedures with a high risk of splashing.
Body Laboratory coat or chemical-resistant apronA fully buttoned lab coat is the minimum requirement. For tasks with a higher potential for splashes, a chemical-resistant apron worn over the lab coat is advised.
Respiratory NIOSH-approved respiratorA fit-tested N95 respirator is recommended for handling powders. For handling solutions outside of a certified chemical fume hood, a respirator with organic vapor cartridges may be necessary.
Feet Closed-toe shoesShoes should be made of a non-porous material to protect against spills.

Operational and Disposal Plans

Handling Procedures:

  • Engineering Controls: All work with solid this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.

  • Avoidance of Contamination: Avoid creating dust or aerosols. Use tools and techniques that minimize the dispersal of the compound.

  • Hygiene: Wash hands thoroughly with soap and water after handling the compound, before leaving the laboratory, and before eating, drinking, or smoking.

Disposal Plan:

  • Waste Segregation: All disposable materials that come into contact with this compound, including gloves, bench paper, and pipette tips, should be considered hazardous waste.

  • Containerization: Collect all hazardous waste in clearly labeled, sealed, and puncture-resistant containers.

  • Regulatory Compliance: Dispose of all waste in accordance with local, state, and federal regulations. Do not dispose of this compound down the drain.[1]

Quantitative Safety Data (for Structurally Related Compounds)

Due to the lack of specific data for this compound, the following tables provide information for structurally related compounds and common laboratory solvents. This data should be used as a conservative guide for risk assessment.

Occupational Exposure Limits (OELs) for Psilocybin

Psilocybin is a structurally related psychedelic compound. The OELs for psilocybin are extremely low, indicating high potency and the need for stringent containment.[2]

CompoundOEL (8-hour Time-Weighted Average)
Psilocybin0.05 µg/m³

Glove Permeability and Breakthrough Times for Common Solvents

This compound may be dissolved in various solvents. The following table provides breakthrough times for common laboratory gloves with potential solvents. It is crucial to select gloves that are resistant to the solvent being used. Breakthrough time is the time it takes for the chemical to be detected on the inside of the glove.

SolventNitrile Gloves (minutes)Neoprene Gloves (minutes)Butyl Rubber Gloves (minutes)
Acetonitrile <15[3]25[3]>480[4]
Dimethylformamide (DMF) <5[3]>480[4]>480[4]
Dimethyl Sulfoxide (DMSO) 28.2[3]>480[5]>480[6]

Note: Breakthrough times can vary significantly based on glove manufacturer, thickness, and temperature.

Experimental Protocols

Standard Operating Procedure for Weighing Solid this compound:

  • Don all required PPE as outlined in the table above.

  • Perform the weighing procedure inside a certified chemical fume hood.

  • Use a dedicated set of weighing tools (spatula, weigh paper/boat).

  • Carefully transfer the desired amount of this compound to a tared container.

  • Clean all tools and the weighing area with an appropriate solvent (e.g., 70% ethanol) and dispose of all waste as hazardous.

  • After the procedure, wipe down the exterior of the container before removing it from the fume hood.

  • Remove PPE in the correct order to avoid cross-contamination and dispose of it as hazardous waste.

  • Wash hands thoroughly.

Decontamination Procedure for Minor Spills:

  • Alert others in the area and restrict access.

  • Wearing appropriate PPE, cover the spill with absorbent material.

  • For a solid spill, gently wet the absorbent material to prevent dust generation.

  • Carefully collect the absorbent material and place it in a labeled hazardous waste container.

  • Clean the spill area with a suitable decontaminating solution (e.g., a soap and water solution followed by a solvent rinse), and then wipe with 70% ethanol.

  • Dispose of all cleaning materials as hazardous waste.[7][8]

Logical Workflow for Handling this compound

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Disposal cluster_post Post-Handling a Don Appropriate PPE b Prepare Fume Hood and Equipment a->b c Weighing/Handling of this compound b->c d Experimental Procedure c->d e Decontaminate Work Area and Equipment d->e f Segregate and Package Hazardous Waste e->f g Properly Dispose of Waste f->g h Doff PPE g->h i Thoroughly Wash Hands h->i

Caption: Workflow for the safe handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-acetoxy MPT
Reactant of Route 2
4-acetoxy MPT

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.